molecular formula C5H10O4 B151249 Anhydroxylitol CAS No. 491-19-0

Anhydroxylitol

Cat. No.: B151249
CAS No.: 491-19-0
M. Wt: 134.13 g/mol
InChI Key: KZVAAIRBJJYZOW-VPENINKCSA-N
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Description

Anhydroxylitol, also known as this compound, is a useful research compound. Its molecular formula is C5H10O4 and its molecular weight is 134.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Anhydro-D-xylitol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
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InChI

InChI=1S/C5H10O4/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVAAIRBJJYZOW-VPENINKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H](O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964160
Record name 1,4-Anhydropentitol
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Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53448-53-6, 491-19-0
Record name 1,4-Anhydro-D-xylitol
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Record name 1,4-Anhydroxylitol
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Record name Anhydroxylitol
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Record name 1,4-Anhydropentitol
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Record name 1,4-anhydro-D-xylitol
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Record name XYLITAN
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Record name ANHYDROXYLITOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Anhydroxylitol: A Technical Guide to Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydroxylitol, a dehydrated derivative of the pentose sugar alcohol xylitol, presents a unique molecular scaffold that is leveraged across the cosmetic, pharmaceutical, and chemical synthesis sectors. Systematically known as 1,4-anhydro-D-xylitol, its structure is characterized by a stable five-membered tetrahydrofuran ring, which imparts distinct physicochemical properties compared to its linear precursor.[1] This guide provides an in-depth analysis of this compound's chemical structure, stereochemistry, and core properties. It further elucidates its biological mechanisms of action, particularly its role as a potent humectant in skincare through the modulation of epidermal water transport and barrier function.[2][3][4] Detailed experimental protocols for synthesis, characterization, and efficacy assessment are presented to provide a practical framework for researchers. The document consolidates current scientific understanding and field-proven insights, establishing an authoritative resource for professionals engaged in formulation science and drug development.

Chemical Identity and Molecular Structure

This compound is a versatile chiral building block derived from the intramolecular dehydration of D-xylitol.[1] This process results in the formation of a rigid, five-membered heterocyclic ether, specifically a tetrahydrofuran ring, which defines its chemical character and reactivity.[1]

  • IUPAC Name: (2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol[5]

  • Common Names: 1,4-Anhydro-D-xylitol, Xylitan[1][5]

  • CAS Number: 53448-53-6[5][6]

  • Molecular Formula: C₅H₁₀O₄[1][5][6]

  • Molecular Weight: 134.13 g/mol [1][5][6]

The molecule's well-defined stereochemistry, with three contiguous chiral centers inherited from D-xylitol, makes it a valuable component in stereoselective organic synthesis.[1] Its structural rigidity and the spatial orientation of its three free hydroxyl groups are fundamental to its biological activity, particularly its interaction with water molecules and biological membranes.

Caption: Chemical structure of this compound (1,4-anhydro-D-xylitol).

Physicochemical Properties

This compound's physical and chemical properties are dictated by its cyclic structure and the presence of multiple hydroxyl groups. It is a stable, highly water-soluble, and very hygroscopic substance.[1][7] These characteristics are central to its primary application as a humectant.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance Light yellow to yellow clear, thick oil or crystalline solid[1][8][9]
Molecular Formula C₅H₁₀O₄[1][5][6]
Molecular Weight 134.13 g/mol [1][5][6]
Boiling Point 160°C at 0.2 mmHg[9][10]
Solubility Highly soluble in water[1][7]
Topological Polar Surface Area 69.9 Ų[8]
Hydrogen Bond Donors 3[8]
Hydrogen Bond Acceptors 4[8]

The high density of hydroxyl groups relative to its small molecular size allows it to readily form hydrogen bonds with water, effectively attracting and retaining moisture from the environment.[4][7] This hygroscopic nature is the foundation of its function in cosmetic and pharmaceutical formulations.

Synthesis and Manufacturing

The most prevalent and industrially scalable method for producing this compound is the acid-catalyzed intramolecular dehydration of D-xylitol.[1][11] This reaction is regioselective, favoring the formation of the thermodynamically stable 1,4-anhydro five-membered ring.[1]

The general mechanism involves the protonation of one of xylitol's hydroxyl groups by a strong acid catalyst (e.g., sulfuric acid), followed by an intramolecular nucleophilic attack from another hydroxyl group, leading to cyclization and the elimination of a water molecule.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products xylitol D-Xylitol reaction Heating (e.g., 135°C) xylitol->reaction catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction purification Purification (e.g., Column Chromatography) reaction->purification Crude Product water Water (H₂O) reaction->water This compound 1,4-Anhydro-D-xylitol purification->this compound Purified Product

Caption: Workflow for the synthesis of this compound from D-Xylitol.

Mechanism of Action in Skin Hydration

This compound's efficacy as a skincare ingredient extends beyond simple humectancy. It actively participates in the biological processes governing skin hydration and barrier integrity. Its small molecular size allows for rapid penetration into the stratum corneum.[7][12]

Its mechanism is multi-faceted:

  • Optimization of Water Reserves: this compound boosts the skin's production of its own natural moisturizing factors (NMFs), such as hyaluronic acid and chondroitin sulfate.[2][7] These glycosaminoglycans (GAGs) are critical components of the skin's extracellular matrix and act as water reservoirs.[13]

  • Enhancement of Water Circulation: A key aspect of its activity is the stimulation of aquaporin-3 (AQP3) expression.[2][14] Aquaporins are protein channels that facilitate the transport of water and small solutes like glycerol across cell membranes.[15] By upregulating AQP3, this compound ensures a more efficient distribution of moisture from the dermis to the epidermis, hydrating the skin from within.[2]

  • Reinforcement of the Skin Barrier: this compound promotes the synthesis of essential lipids (ceramides, cholesterol) and proteins that are crucial for the structural integrity of the stratum corneum.[2][13] This reinforcement strengthens the skin's barrier, reducing transepidermal water loss (TEWL) and protecting against environmental aggressors.[3][4]

Often, this compound is formulated as part of a synergistic trio with xylitol and xylitylglucoside (e.g., Aquaxyl™).[2][7][14] This combination, referred to as the "XAX" sugar trio, optimizes all three aspects of skin hydration for a comprehensive effect.[13][14]

Hydration_Mechanism cluster_epidermis Epidermis cluster_results Physiological Outcomes This compound This compound (Applied to Skin) AQP3 ↑ Aquaporin-3 (AQP3) Expression This compound->AQP3 NMFs ↑ Hyaluronic Acid & Chondroitin Sulfate This compound->NMFs Lipids ↑ Ceramide & Lipid Synthesis This compound->Lipids WaterCirc Optimized Water Circulation AQP3->WaterCirc WaterRes Increased Dermal Water Reserves NMFs->WaterRes Barrier Reinforced Skin Barrier Lipids->Barrier Hydration Improved Surface Hydration & Reduced TEWL WaterCirc->Hydration WaterRes->Hydration Barrier->Hydration

Caption: this compound's multi-pathway mechanism for improving skin hydration.

Experimental Protocols

For drug development and formulation science, rigorous analytical and efficacy testing is paramount. The following protocols provide a self-validating framework for the characterization and assessment of this compound.

Protocol 1: Identity and Purity Confirmation

Objective: To confirm the chemical structure and assess the purity of a synthesized or procured batch of this compound.

Methodology:

  • Sample Preparation: Dissolve a known quantity of the this compound sample in an appropriate deuterated solvent (e.g., D₂O for NMR) or a mobile phase solvent (e.g., acetonitrile/water for HPLC).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra.

    • Causality: These spectra provide definitive information on the chemical structure. The proton signals and their couplings confirm the arrangement of atoms, while the carbon spectrum confirms the number and type of carbon environments, validating the 1,4-anhydro-D-xylitol scaffold.[1]

  • Mass Spectrometry (MS):

    • Perform analysis using techniques like GC-MS or LC-MS.

    • Causality: MS determines the molecular weight of the compound, which should correspond to 134.13 g/mol , confirming the molecular formula C₅H₁₀O₄.[1][11]

  • High-Performance Liquid Chromatography (HPLC):

    • Utilize a suitable column (e.g., HILIC) with a compatible detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)), as sugar alcohols lack a strong UV chromophore.[11][16][17]

    • Causality: HPLC separates the sample into its components. A single, sharp peak at the expected retention time indicates high purity, while the area of the peak allows for quantification against a reference standard.[1][11]

Protocol 2: In-Vivo Assessment of Skin Hydration Efficacy

Objective: To quantify the moisturizing effect of a formulation containing this compound on human skin.

Methodology:

  • Volunteer Recruitment: Select a panel of volunteers with clinically defined dry skin (e.g., 25 female volunteers).[13]

  • Baseline Measurements: Before application, measure baseline skin parameters on designated test areas (e.g., forearm or lower leg).

    • Skin Capacitance (Corneometry): Measures the hydration level of the stratum corneum.

    • Transepidermal Water Loss (TEWL): Measures the skin's barrier function by quantifying the rate of water evaporation from the skin surface.

  • Product Application: Apply a standardized amount of the test formulation (e.g., containing 3% this compound or a XAX complex) and a placebo (vehicle without the active ingredient) to the respective test areas.[13]

  • Post-Application Measurements: Re-measure skin capacitance and TEWL at specified time points (e.g., 2 hours, 4 hours, 8 hours, and after several weeks of daily use).

  • Data Analysis:

    • Compare the changes from baseline for the active formulation versus the placebo.

    • Trustworthiness: A statistically significant increase in skin capacitance and a decrease in TEWL for the this compound-containing formulation compared to the placebo provides robust, quantitative evidence of its moisturizing and barrier-reinforcing effects.[13][14]

Applications in Research and Development

This compound's unique properties make it a valuable molecule in several high-tech fields:

  • Cosmetics and Personal Care: It is a cornerstone ingredient in advanced hydrating formulations, including serums, moisturizers, masks, and hair care products.[12][14][18] In hair care, it acts as a hygroscopic conditioning agent, helping to equilibrate moisture within the hair fiber, reduce frizz, and improve combability.[2][14]

  • Pharmaceuticals: It is used as a functional excipient, serving as a stabilizer and bulking agent in drug formulations to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[9]

  • Chemical Synthesis: As a rigid chiral building block, it is a strategic starting material for the stereoselective synthesis of more complex molecules, such as antiviral nucleoside analogs and glycosidase inhibitors.[1]

Conclusion

This compound is a scientifically robust and versatile ingredient with a well-defined chemical structure and a multi-pathway mechanism of biological action. Its proven ability to enhance skin hydration by optimizing water reserves, circulation, and barrier function makes it an indispensable tool for cosmetic formulators. Furthermore, its utility as a chiral intermediate in organic synthesis underscores its importance for drug development professionals. The methodologies outlined in this guide provide a reliable framework for its synthesis, characterization, and clinical validation, ensuring its effective and trustworthy application in advanced scientific research and product development.

References

  • Why we use this compound. Cipher Skincare. [Link]

  • This compound. Cosmetic Ingredients Guide. [Link]

  • What is "this compound" and what is its purpose?. Typology. [Link]

  • This compound | C5H10O4 | CID 104501. PubChem - NIH. [Link]

  • The underestimated moisture booster: this compound explained. KÖsmetik. [Link]

  • Effect of a Simple Sugar-based Ingredient on Skin Moisturization: Biological Mode of Action and Clinical Effects. sciforschenonline.org. [Link]

  • This compound. Natural Self. [Link]

  • Everything you need to know about this compound. FormuNova. [Link]

  • This compound. SincereSkincare.com. [Link]

  • Safety Assessment of Anhydrogalactose, Anhydroglucitol, this compound, Arabinose, Psicose, Saccharide Hydrolysate, and Saccharide Isomerate as Used in Cosmetics. PubMed. [Link]

  • This compound. precisionFDA. [Link]

  • 24-Hour Rhythm of Aquaporin-3 Function in the Epidermis Is Regulated by Molecular Clocks | Request PDF. ResearchGate. [Link]

  • Current Analytical Methods for Qualitative and Quantitative Measurement of d-Xylitol. semanticscholar.org. [Link]

  • HPLC Methods for analysis of Xylitol. HELIX Chromatography. [Link]

  • (PDF) D-Xylitol. ResearchGate. [Link]

  • Osmotic stress up-regulates aquaporin-3 gene expression in cultured human keratinocytes. biochimica.org. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1,4-Anhydro-D-xylitol from Xylitol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 1,4-anhydro-D-xylitol, a valuable chiral building block, from its parent compound, xylitol. This document delves into the core chemical principles, detailed experimental protocols, and critical considerations for achieving high-purity 1,4-anhydro-D-xylitol.

Introduction: The Significance of 1,4-Anhydro-D-xylitol

1,4-Anhydro-D-xylitol, a derivative of the naturally occurring sugar alcohol xylitol, is a structurally rigid furanoid sugar alcohol.[1] Its significance in chemical synthesis stems from its well-defined stereochemistry, which makes it an invaluable chiral precursor for the synthesis of a wide array of complex molecules.[1] This versatile compound serves as a crucial intermediate in the development of novel therapeutic agents and biodegradable polymers.[1][2] Furthermore, 1,4-anhydro-D-xylitol finds applications in the food and pharmaceutical industries as a low-calorie sweetener and an excipient.[2]

Core Synthesis Pathway: Acid-Catalyzed Intramolecular Dehydration

The primary and most direct route for the synthesis of 1,4-anhydro-D-xylitol is the acid-catalyzed intramolecular dehydration of D-xylitol.[1] This reaction is regioselective, favoring the formation of the thermodynamically stable five-membered tetrahydrofuran ring of the 1,4-anhydro isomer.[1]

Reaction Mechanism

The underlying mechanism of this transformation involves a series of protonation and nucleophilic attack steps, as illustrated below. The reaction is initiated by the protonation of one of the primary hydroxyl groups of xylitol by a strong acid catalyst, typically sulfuric acid.[1][3] This protonation converts the hydroxyl group into a good leaving group (water). Subsequently, an intramolecular nucleophilic attack by the hydroxyl group at the C4 position leads to the formation of the five-membered ring and the elimination of a water molecule.

Byproduct_Formation Xylitol Xylitol Anhydro_Xylitol 1,4-Anhydro-D-xylitol (Desired Product) Xylitol->Anhydro_Xylitol Controlled Dehydration Other_Anhydro Other Anhydro-isomers Xylitol->Other_Anhydro Side Reactions Degradation Degradation Products Xylitol->Degradation Harsh Conditions

Sources

Anhydroxylitol: A Cornerstone Chiral Building Block for Complex Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydroxylitol, a rigid furanoid sugar alcohol derived from the readily available xylitol, has emerged as a pivotal chiral building block in modern organic synthesis. Its well-defined stereochemistry, featuring three contiguous chiral centers, provides a robust and versatile scaffold for the stereocontrolled construction of complex molecular architectures. This technical guide delves into the synthesis, properties, and strategic applications of this compound, with a particular focus on its role in the development of high-value therapeutic agents, including antiviral nucleosides and glycosidase inhibitors. By elucidating the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as a comprehensive resource for researchers navigating the challenges of stereoselective synthesis.

Introduction: The Strategic Advantage of this compound

In the landscape of chiral pool synthesis, where readily available, enantiopure natural products serve as starting materials for complex targets, this compound (1,4-anhydro-D-xylitol) offers a unique combination of conformational rigidity and strategically placed hydroxyl groups.[1] Derived from the simple sugar alcohol xylitol via an acid-catalyzed intramolecular dehydration, this compound's tetrahydrofuran ring locks the molecule into a predictable conformation, minimizing the conformational ambiguity that can plague acyclic chiral building blocks. This inherent structural constraint is the cornerstone of its utility, allowing for highly stereoselective transformations at its three secondary hydroxyl groups.

This guide will explore the practical applications of this compound as a chiral template, moving beyond its well-established use as a humectant in the cosmetics industry to its more intricate role in the synthesis of complex, biologically active molecules. We will examine key synthetic strategies, including selective protection and functionalization of its hydroxyl groups, and its use as a scaffold to construct both natural product analogues and novel therapeutic entities.

Core Properties and Synthesis of this compound

This compound is a stable, water-soluble crystalline solid. Its synthesis is most commonly achieved through the acid-catalyzed intramolecular dehydration of xylitol.[1] This process is typically carried out by heating xylitol in the presence of a strong acid, such as sulfuric acid.

PropertyValueSource
IUPAC Name(2R,3R,4S)-2-(hydroxymethyl)tetrahydrofuran-3,4-diolPubChem
Molecular FormulaC5H10O4[1]
Molecular Weight134.13 g/mol [1]
AppearanceWhite crystalline solid-
SolubilityWater-soluble[1]
Experimental Protocol: Synthesis of 1,4-Anhydro-D-xylitol

Objective: To synthesize 1,4-anhydro-D-xylitol from D-xylitol via acid-catalyzed dehydration.

Materials:

  • D-xylitol

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-xylitol in a minimal amount of water.

  • Carefully add concentrated sulfuric acid dropwise to the solution with stirring. The final acid concentration should be approximately 5-10% (v/v).

  • Heat the reaction mixture to 120-140 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and neutralize the excess acid by slowly adding solid sodium bicarbonate until effervescence ceases.

  • Concentrate the neutralized solution under reduced pressure using a rotary evaporator to remove most of the water.

  • Extract the resulting residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1,4-anhydro-D-xylitol as a white crystalline solid.

Self-Validation: The successful synthesis can be confirmed by comparing the melting point and spectroscopic data (¹H NMR, ¹³C NMR) of the product with literature values. The stereochemical integrity should be confirmed by polarimetry.

This compound in the Synthesis of Glycosidase Inhibitors: The Case of Salacinol Analogues

A prominent application of this compound as a chiral building block is in the synthesis of glycosidase inhibitors, which are of significant interest for the treatment of diabetes and other metabolic disorders. Salacinol, a natural product with potent α-glucosidase inhibitory activity, has been a key target for synthetic chemists. This compound provides a readily available chiral scaffold to construct analogues of salacinol, allowing for the exploration of structure-activity relationships.

The synthetic strategy often involves the preparation of a sulfur- or nitrogen-containing analogue of this compound, which then acts as a nucleophile to open a cyclic sulfate derived from another chiral building block.[2][3] This key coupling step establishes the core structure of the salacinol analogue.

Salacinol_Synthesis This compound 1,4-Anhydro-D-xylitol Thio_this compound 1,4-Anhydro-4-thio-D-xylitol (or Nitrogen Analogue) This compound->Thio_this compound Functional Group Transformation Salacinol_Analogue Salacinol Analogue Thio_this compound->Salacinol_Analogue Nucleophilic Ring Opening Cyclic_Sulfate L-Erythritol Cyclic Sulfate Cyclic_Sulfate->Salacinol_Analogue

Experimental Protocol: Synthesis of a Salacinol Heteroanalogue Precursor

Objective: To synthesize a key intermediate for a salacinol analogue via nucleophilic opening of a cyclic sulfate with a thio-anhydroxylitol derivative. This protocol is adapted from the work of Ghavami, Johnston, and Pinto.[2]

Materials:

  • 1,4-Anhydro-2,3,5-tri-O-benzyl-4-thio-D-arabinitol (can be synthesized from this compound)

  • 2,4-O-Benzylidene-L-erythritol-1,3-cyclic sulfate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Cesium carbonate (Cs₂CO₃)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of 1,4-anhydro-2,3,5-tri-O-benzyl-4-thio-D-arabinitol in anhydrous DMF, add cesium carbonate.

  • To this suspension, add a solution of 2,4-O-benzylidene-L-erythritol-1,3-cyclic sulfate in anhydrous DMF dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the coupled product.

Causality and Self-Validation: The use of a polar aprotic solvent like DMF is crucial for the S(_N)2 reaction to proceed efficiently. Cesium carbonate acts as a base to deprotonate any residual acidic protons and facilitate the reaction. The stereochemistry of the starting materials directly dictates the stereochemistry of the product, a hallmark of a stereospecific reaction. The structure of the final product can be unequivocally confirmed by 2D NMR techniques (COSY, HSQC, HMBC) and mass spectrometry.

This compound as a Chiral Scaffold for Antiviral Nucleoside Analogues

The conformational rigidity of this compound's furanoid ring makes it an excellent starting point for the synthesis of carbocyclic nucleoside analogues.[4] These compounds, where the ribose sugar is replaced by a carbocycle, often exhibit enhanced metabolic stability towards cleavage of the N-glycosidic bond, a common degradation pathway for conventional nucleoside drugs.

The synthesis of carbocyclic nucleosides from this compound typically involves a series of stereocontrolled functional group manipulations to introduce the nucleobase and mimic the hydroxyl group arrangement of natural nucleosides. This often requires a careful protecting group strategy to differentiate the three hydroxyl groups of this compound.

Nucleoside_Synthesis This compound 1,4-Anhydro-D-xylitol Protected_this compound Selectively Protected This compound This compound->Protected_this compound Protecting Group Strategy Functionalized_Intermediate Functionalized Intermediate (e.g., Azide, Amine) Protected_this compound->Functionalized_Intermediate Stereoselective Functionalization Nucleobase_Coupling Nucleobase Coupling Functionalized_Intermediate->Nucleobase_Coupling Nucleobase Introduction Carbocyclic_Nucleoside Carbocyclic Nucleoside Analogue Nucleobase_Coupling->Carbocyclic_Nucleoside Final Deprotection & Modification

Key Synthetic Transformations and Stereochemical Control

The successful application of this compound in stereoselective synthesis hinges on the ability to selectively manipulate its three hydroxyl groups. The primary hydroxyl group at C5 is generally the most reactive, allowing for its selective protection or functionalization. The two secondary hydroxyl groups at C2 and C3 present a greater challenge for differentiation.

Protecting Group Strategies:

  • Silyl Ethers (e.g., TBDMS, TIPS): These are commonly used to protect hydroxyl groups due to their ease of installation and removal under specific conditions. Bulky silyl groups can be used to selectively protect the less sterically hindered primary hydroxyl group.

  • Acetals and Ketals (e.g., Benzylidene, Isopropylidene): These can be used to protect vicinal diols, such as the C2 and C3 hydroxyls of this compound, provided they are in a cis relationship.

  • Esters (e.g., Acetate, Benzoate): These can be introduced and removed under basic or acidic conditions and can influence the reactivity of neighboring groups.

Regioselective and Stereoselective Reactions:

  • Mitsunobu Reaction: This reaction allows for the inversion of stereochemistry at a secondary hydroxyl group, providing access to stereoisomers that are not directly available from the starting material.

  • Nucleophilic Substitution: Activation of a hydroxyl group as a good leaving group (e.g., tosylate, mesylate) allows for its displacement by a variety of nucleophiles with inversion of configuration (S(_N)2).

  • Oxidation-Reduction Sequences: Selective oxidation of a secondary hydroxyl to a ketone followed by stereoselective reduction can be used to epimerize a stereocenter.

The choice of reagents and reaction conditions is paramount in achieving the desired stereochemical outcome. For instance, the use of bulky reducing agents will favor attack from the less hindered face of a ketone, leading to a specific diastereomer.

Conclusion: A Versatile and Indispensable Chiral Building Block

This compound has proven to be a valuable and versatile chiral building block in the stereoselective synthesis of complex and biologically active molecules. Its rigid conformational framework and multiple stereocenters provide a solid foundation for the construction of intricate molecular architectures with a high degree of stereocontrol. The successful synthesis of potent glycosidase inhibitors and the potential for the synthesis of novel carbocyclic nucleoside analogues underscore the importance of this compound in modern drug discovery and development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play an increasingly critical role in advancing the frontiers of medicinal chemistry.

References

  • Ghavami, A., Johnston, B. D., & Pinto, B. M. (2002). Synthesis of 1,4-anhydro-D-xylitol heteroanalogues of the naturally-occurring glycosidase inhibitor salacinol and their evaluation as glycosidase inhibitors. Canadian Journal of Chemistry, 80(8), 937-942. Available from: [Link]

  • Ghavami, A., Johnston, B. D., & Pinto, B. M. (2001). A new class of glycosidase inhibitor: synthesis of salacinol and its stereoisomers. The Journal of Organic Chemistry, 66(7), 2312-2317. Available from: [Link]

  • Typology. What is "this compound" and what is its utility?. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 104501, this compound. Available from: [Link]

  • Ghavami, A., Johnston, B. D., Jensen, M. T., Svensson, B., & Pinto, B. M. (2003). Synthesis of D-lyxitol and D-ribitol analogues of the naturally occurring glycosidase inhibitor salacinol. The Journal of Organic Chemistry, 68(1), 147-153. Available from: [Link]

  • Cristofol, A., & Pericàs, M. A. (2014). Advances in the enantioselective synthesis of carbocyclic nucleosides. Chemical Society Reviews, 43(3), 834-863. Available from: [Link]

Sources

natural occurrence and biosynthesis of anhydroxylitol

Author: BenchChem Technical Support Team. Date: January 2026

Anhydroxylitol: From Natural Precursors to Biosynthetic Pathways – A Technical Guide for Researchers

Authored by: A Senior Application Scientist

Abstract

This compound, chemically 1,4-anhydro-D-xylitol, is a significant molecule in various scientific and industrial sectors, including pharmaceuticals and cosmetics.[1] While it is often produced synthetically, its origins are intrinsically linked to the natural world, arising from the dehydration of xylitol, a five-carbon sugar alcohol.[1] Xylitol is found naturally in many fruits and vegetables and is a key intermediate in the metabolism of various microorganisms.[2][3] This technical guide provides an in-depth exploration of the natural occurrence of this compound's precursor, xylitol, and the intricate biosynthetic pathways that lead to its formation. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive understanding of the subject, from foundational knowledge to detailed experimental protocols.

Introduction: this compound and its Precursor, Xylitol

This compound is a heterocyclic organic compound derived from the intramolecular dehydration of xylitol.[1] This structural modification into a stable, five-membered tetrahydrofuran ring imparts distinct physicochemical properties, making it a valuable chiral building block in organic synthesis.[1] While this compound itself is primarily produced through chemical synthesis, its precursor, xylitol, is a naturally occurring sugar alcohol.[1][4]

Xylitol is widely recognized as a sugar substitute with a low glycemic index and dental health benefits.[5] It is found in various plants and is also produced by microorganisms such as bacteria and fungi.[6] Understanding the natural sources and biosynthesis of xylitol is fundamental to appreciating the origins and potential production routes for this compound.

Natural Occurrence of Xylitol: The Foundation for this compound

Xylitol is naturally present in small quantities in a variety of fruits and vegetables. Its natural occurrence in the plant kingdom provides the ultimate source for both naturally derived and synthetically produced this compound. While direct extraction from these sources is not commercially viable for large-scale production, knowledge of its distribution is crucial for research and understanding its physiological roles.[7]

Table 1: Xylitol Content in Various Natural Sources

Natural SourceXylitol Content ( g/100g dry weight)Reference
Strawberries0.36[2]
Plums0.94[2]
Raspberries0.27[2]
Cauliflower0.27[2]
Corn cobsVariable, precursor for industrial production[4]
Sugarcane bagassePrecursor for industrial production[8]
Wood cellulosePrecursor for industrial production[4]

Beyond the plant kingdom, xylitol is an intermediate metabolite in various microbial species, a testament to its role in cellular metabolism.[6] This microbial presence is the cornerstone of biotechnological xylitol production.

Biosynthesis of Xylitol: A Microbial Perspective

The biotechnological production of xylitol through microbial fermentation is a significant area of research and industrial application, offering an alternative to chemical synthesis.[3][6] This process relies on the metabolic machinery of microorganisms, primarily yeasts, to convert D-xylose into xylitol.

The core of xylitol biosynthesis in eukaryotes, such as yeast, is a two-step process involving the enzymes xylose reductase (XR) and xylitol dehydrogenase (XDH).[2] In prokaryotes, xylose is typically directly converted to xylulose by xylose isomerase.[2]

Key Enzymes and Metabolic Pathway

The primary pathway for xylitol biosynthesis from D-xylose in yeasts is as follows:

  • D-xylose Reduction: D-xylose is reduced to xylitol. This reaction is catalyzed by D-xylose reductase (XR) and typically utilizes NADPH or NADH as a cofactor.[6]

  • Xylitol Oxidation: Xylitol is then oxidized to D-xylulose by D-xylitol dehydrogenase (XDH) , with NAD+ as the preferred cofactor.[2][6]

The accumulation of xylitol is often a result of a cofactor imbalance within the cell. The preference of XR for NADPH and XDH for NAD+ can lead to an accumulation of xylitol when there is an abundance of NADPH and a limited supply of NAD+.[6]

Diagram 1: Biosynthesis of Xylitol from D-Xylose in Yeasts

Biosynthesis_of_Xylitol D_Xylose D-Xylose Xylitol Xylitol D_Xylose->Xylitol Xylose Reductase (XR) NADPH -> NADP+ D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylitol Dehydrogenase (XDH) NAD+ -> NADH PPP Pentose Phosphate Pathway D_Xylulose->PPP

Caption: The enzymatic conversion of D-xylose to xylitol and then to D-xylulose in yeast.

Microbial Sources for Xylitol Production

A variety of microorganisms have been identified as efficient producers of xylitol. Yeasts, in particular, are favored for their high production yields.

Table 2: Selected Microorganisms for Xylitol Production

MicroorganismSubstrateXylitol Yield (g/g)Reference
Candida tropicalisD-xylose>0.90[9]
Candida guilliermondiiSugarcane bagasse hydrolysate0.59[10]
Debaryomyces hanseniiD-xylose-[3]
Meyerozyma guilliermondiiSugarcane bagasse hydrolysate0.41 - 0.60[11]

From Xylitol to this compound: The Chemical Conversion

The primary method for producing this compound is the acid-catalyzed intramolecular dehydration of xylitol.[1] This chemical process results in the formation of the stable 1,4-anhydro-D-xylitol isomer.[1]

Diagram 2: Synthesis of this compound from D-Xylitol

Synthesis_of_this compound D_Xylitol D-Xylitol This compound 1,4-Anhydro-D-xylitol (this compound) D_Xylitol->this compound Acid-Catalyzed Dehydration (-H₂O)

Caption: The chemical dehydration of D-xylitol to form this compound.

Experimental Protocols: Studying Xylitol and this compound

The study of this compound often begins with the analysis of its precursor, xylitol. The following protocols provide a foundation for the detection and quantification of these sugar alcohols.

Extraction of Xylitol from Biological Samples

A general procedure for extracting xylitol from microbial cells or plant tissues involves cell lysis followed by solvent extraction.

Protocol 1: Xylitol Extraction

  • Sample Preparation: Harvest microbial cells by centrifugation or homogenize plant tissue in liquid nitrogen.

  • Cell Lysis (for microbes): Resuspend the cell pellet in a suitable buffer and disrupt the cells using methods such as sonication, bead beating, or enzymatic lysis.

  • Extraction: Add a polar solvent (e.g., ethanol or methanol) to the lysate or homogenized tissue. Vortex thoroughly and incubate to allow for extraction.

  • Clarification: Centrifuge the mixture to pellet cell debris and other insoluble materials.

  • Sample Preparation for Analysis: Collect the supernatant containing the extracted xylitol. The solvent may be evaporated and the residue redissolved in a suitable solvent for analytical analysis.

Detection and Quantification of Xylitol

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of xylitol.

Protocol 2: HPLC Analysis of Xylitol

  • Instrumentation: An HPLC system equipped with a refractive index (RI) detector is commonly used.

  • Column: A carbohydrate analysis column (e.g., an amine-based or ion-exchange column) is suitable for separating sugar alcohols.

  • Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water, is used.

  • Standard Curve: Prepare a series of xylitol standards of known concentrations to generate a standard curve for quantification.[9]

  • Analysis: Inject the extracted sample and the standards into the HPLC system. The concentration of xylitol in the sample is determined by comparing its peak area to the standard curve.

For more sensitive detection, especially in complex biological matrices, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[9][12]

Xylose Reductase (XR) Activity Assay

The activity of the key enzyme in xylitol biosynthesis can be measured spectrophotometrically.

Protocol 3: Xylose Reductase Activity Assay

  • Enzyme Preparation: Prepare a crude cell-free extract from the microorganism of interest.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer), NADPH, and D-xylose.

  • Assay Initiation: Initiate the reaction by adding the cell-free extract to the reaction mixture.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Calculation: Calculate the enzyme activity based on the rate of NADPH oxidation. One unit of XR activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

Conclusion and Future Perspectives

While this compound is primarily a synthetic derivative, its origin is deeply rooted in the natural occurrence and biosynthesis of its precursor, xylitol. A thorough understanding of the microbial pathways leading to xylitol production is essential for developing sustainable and efficient methods for obtaining this valuable starting material. Future research may focus on the metabolic engineering of microorganisms to enhance xylitol yields and the exploration of novel enzymatic or chemo-enzymatic routes for the direct conversion of xylitol to this compound. The protocols and information presented in this guide provide a solid foundation for researchers and professionals to advance the science and application of these important sugar-derived molecules.

References

  • This compound - Noncomedogenic Skincare, Sunscreen Products | South Africa. (2025-03-13). Available from: [Link]

  • Current trends in the production of xylitol and paving the way for metabolic engineering in microbes - PubMed Central. (2025-10-15). Available from: [Link]

  • What is "this compound" and what is its utility? - Typology. (2024-02-01). Available from: [Link]

  • This compound - Cosmetic Ingredients Guide. (2024-12-13). Available from: [Link]

  • Microbial and Bioconversion Production of D-xylitol and Its Detection and Application - PMC. Available from: [Link]

  • Biological and Pharmacological Potential of Xylitol: A Molecular Insight of Unique Metabolism - MDPI. (2020-11-02). Available from: [Link]

  • 1,5-Anhydro-xylitol | Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • (PDF) D-Xylitol - ResearchGate. Available from: [Link]

  • Scheme 1. Two key enzymes related to the formation of xylitol. - ResearchGate. Available from: [Link]

  • This compound (Explained + Products) - INCIDecoder. Available from: [Link]

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  • ENZYMATIC SYNTHESIS OF XYLITOL | National Agricultural Library - USDA. Available from: [Link]

  • What is the mechanism of Xylitol? - Patsnap Synapse. (2024-07-17). Available from: [Link]

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  • Everything you need to know about this compound | FormuNova. Available from: [Link]

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  • MICROBIAL PRODUCTION OF XYLITOL AND ITS APPLICATION – A REVIEW - Journal of University of Shanghai for Science and Technology. Available from: [Link]

  • Metabolic pathway for xylose utilization; microbial xylitol is produced... - ResearchGate. Available from: [Link]

  • (PDF) Biosynthesis of Xylitol from Glucose: Microorganism, Key Enzymes and Genetically Engineered Strains - ResearchGate. (2017-11-26). Available from: [Link]

  • Biosynthesis of Xylitol from Glucose: Microorganism, Key Enzymes and Genetically Engineered Strains - Science Publishing Group. Available from: [Link]

  • Organic compatible solutes of halotolerant and halophilic microorganisms - PMC. Available from: [Link]

  • In Vivo Metabolism of 1,5-Anhydro-d-fructose to 1,5-Anhydro-d-glucitol - PMC - NIH. Available from: [Link]

  • Quantification of myo-inositol, 1,5-anhydro- D-sorbitol, and D-chiro-inositol using high-performance liquid chromatography with electrochemical detection in very small volume clinical samples - PubMed. (2015-05-26). Available from: [Link]

  • Xylitol Production: Identification and Comparison of New Producing Yeasts - MDPI. Available from: [Link]

  • Biosynthesis of Xylitol from Glucose: Microorganism, Key Enzymes and Genetically Engineered Strains - Semantic Scholar. (2017-11-24). Available from: [Link]

  • Phytohormones Regulate Accumulation of Osmolytes Under Abiotic Stress - PMC - NIH. Available from: [Link]

  • Intracellular Organic Osmolytes: Function and Regulation - PMC - NIH. Available from: [Link]

  • Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone - PMC - PubMed Central. (2015-09-11). Available from: [Link]

  • Compatible Solute Engineering in Plants for Abiotic Stress Tolerance - Role of Glycine Betaine - PMC - PubMed Central. Available from: [Link]

  • Crucial Enzymes in the Hydroxylated Triacylglycerol-ricinoleate Biosynthesis Pathway of Castor Bean - ResearchGate. (2025-08-06). Available from: [Link]

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An In-Depth Technical Guide to 1,4-Anhydro-d-xylitol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Anhydro-d-xylitol, a derivative of the five-carbon sugar alcohol D-xylitol, is a versatile chiral building block with significant potential in pharmaceutical and chemical research.[1] Its rigid furanoid structure, endowed with three contiguous chiral centers, provides a well-defined scaffold for the stereocontrolled synthesis of complex molecules.[1] This guide offers a comprehensive overview of the physical and chemical properties of 1,4-anhydro-d-xylitol, detailed experimental protocols for its synthesis and characterization, and an exploration of its current and potential applications in drug development and beyond.

Physicochemical Properties

1,4-Anhydro-d-xylitol is a compound whose physical state has been described variably as a light yellow clear liquid, a thick yellow oil, or a white to off-white crystalline solid.[2][3][4] This apparent discrepancy may be attributed to its low melting point. It is soluble in water and has slight solubility in methanol and DMSO.[4]

Core Properties of 1,4-Anhydro-d-xylitol
PropertyValueSource(s)
CAS Number 53448-53-6[2]
Molecular Formula C₅H₁₀O₄[2]
Molecular Weight 134.13 g/mol [2]
Appearance Light yellow clear liquid / White to off-white solid[2][4]
Boiling Point 160 °C at 0.2 mmHg[2][5]
Storage Temperature Room Temperature or below -15°C for long-term storage[2][6]

Synthesis of 1,4-Anhydro-d-xylitol

The primary route for the synthesis of 1,4-anhydro-d-xylitol is the acid-catalyzed intramolecular dehydration of D-xylitol.[1] This reaction is regioselective, favoring the formation of the thermodynamically stable five-membered tetrahydrofuran ring.[1]

Reaction Mechanism: Acid-Catalyzed Intramolecular Dehydration

The synthesis proceeds through the protonation of a hydroxyl group on the xylitol molecule, followed by an intramolecular nucleophilic attack by another hydroxyl group, leading to cyclization and the elimination of a water molecule.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Intramolecular Nucleophilic Attack cluster_2 Step 3: Deprotonation & Dehydration Xylitol Xylitol (with -OH groups) Protonated_Xylitol Protonated Xylitol (-OH₂⁺ group) Xylitol->Protonated_Xylitol H+ H⁺ (from acid catalyst) Protonated_Xylitol_2 Protonated Xylitol Cyclized_Intermediate Cyclized Intermediate Protonated_Xylitol_2->Cyclized_Intermediate Cyclized_Intermediate_2 Cyclized Intermediate 1,4-Anhydro-d-xylitol 1,4-Anhydro-d-xylitol Cyclized_Intermediate_2->1,4-Anhydro-d-xylitol H2O H₂O Cyclized_Intermediate_2->H2O -H₂O

Caption: Mechanism of Acid-Catalyzed Dehydration of Xylitol.

Experimental Protocol for Synthesis

Materials:

  • D-xylitol

  • Strong acid catalyst (e.g., sulfuric acid)[7]

  • Heating apparatus

  • Reaction vessel

  • Purification system (e.g., column chromatography)[7]

  • Analytical instruments for characterization (e.g., HPLC, GC-MS, NMR)[7]

Procedure:

  • Dissolve D-xylitol in an aqueous solution of a strong acid catalyst (e.g., sulfuric acid) in a suitable reaction vessel.[7]

  • Heat the reaction mixture to induce dehydration and cyclization.[7]

  • Monitor the reaction progress using an appropriate analytical technique such as HPLC or GC-MS.[7]

  • Upon completion, neutralize the reaction mixture.

  • Purify the crude product using column chromatography to isolate 1,4-anhydro-d-xylitol.[7]

  • Characterize the final product using spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its identity and purity.[7]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 1,4-anhydro-d-xylitol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as the hydroxyl (-OH) and ether (C-O-C) groups.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[7]

Chemical Reactivity and Stability

1,4-Anhydro-d-xylitol is a stable compound under recommended storage conditions.[2] Its free hydroxyl groups are available for a variety of chemical modifications, making it a valuable intermediate in organic synthesis. It is used in the synthesis of various positional isomers of methylated, acetylated, or benzoylated derivatives.[5]

Applications in Drug Development and Research

The unique structural features of 1,4-anhydro-d-xylitol make it a compound of interest for pharmaceutical and life science research.

Chiral Intermediate in Synthesis

With its well-defined stereochemistry, 1,4-anhydro-d-xylitol serves as a versatile chiral building block in the synthesis of complex, biologically active molecules, including nucleoside analogues with potential antiviral activity.[1][8] For instance, sulfur and nitrogen analogues of 1,4-anhydro-d-xylitol have been utilized in the synthesis of heteroanalogues of salacinol, a naturally occurring α-glucosidase inhibitor investigated for the treatment of Type 2 diabetes.[9]

Pharmaceutical Formulations

In the pharmaceutical industry, 1,4-anhydro-d-xylitol can be used as a stabilizer and bulking agent in drug formulations, potentially improving the solubility and bioavailability of active pharmaceutical ingredients.[2][10]

Potential Biological Activities

While the parent compound, xylitol, has been studied for its potential antidiabetic and anti-inflammatory effects, further research is needed to fully elucidate the specific biological activities of 1,4-anhydro-d-xylitol.[11][12][13][14] Some commercial sources suggest it may possess anti-inflammatory, anticancer, and antidiabetic properties, but these claims require validation through rigorous scientific investigation.[7]

G cluster_applications Applications in Drug Development & Research cluster_chiral_examples Examples start 1,4-Anhydro-d-xylitol chiral Chiral Intermediate start->chiral Synthesis of Nucleoside Analogues pharma Pharmaceutical Formulations start->pharma Use as Excipient (Stabilizer, Bulking Agent) bio Potential Biological Activity (requires further research) start->bio Investigation of Therapeutic Potential salacinol Salacinol Analogues (α-glucosidase inhibitors) chiral->salacinol

Caption: Applications of 1,4-Anhydro-d-xylitol in Research.

Safety and Handling

1,4-Anhydro-d-xylitol is stable under recommended storage conditions.[2] For detailed safety and handling information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,4-Anhydro-d-xylitol is a valuable and versatile chiral synthon with significant potential in organic synthesis and pharmaceutical research. Its well-defined structure and reactive hydroxyl groups make it an attractive starting material for the creation of complex and biologically active molecules. While its own therapeutic properties are still under investigation, its role as a key intermediate in the development of new drugs is well-established. Further research into its biological activities and applications is warranted and is expected to unveil new opportunities for this promising molecule.

References

A comprehensive list of references will be provided upon request.

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of Anhydroxylitol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the spectroscopic techniques used to elucidate and confirm the structure of anhydroxylitol, a key ingredient in various scientific and industrial applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to (2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol. Our focus is on the practical application and interpretation of spectral data, grounded in the fundamental principles of chemical structure and reactivity.

Introduction: The Molecular Identity of this compound

This compound, with the molecular formula C₅H₁₀O₄, is a dehydrated derivative of xylitol.[1] Its structure, characterized by a tetrahydrofuran ring with hydroxymethyl and diol substituents, presents a unique spectroscopic fingerprint.[2] Understanding this fingerprint is paramount for quality control, reaction monitoring, and the development of new applications. This guide will walk through the process of structural verification using a multi-spectroscopic approach, providing the "why" behind the "how" at each step.

Below is a diagram illustrating the chemical structure of this compound, which serves as the basis for our spectroscopic investigation.

Anhydroxylitol_Structure cluster_ring This compound (C₅H₁₀O₄) C1 C1 C2 C2 C1->C2 C5 C5 C1->C5 C3 C3 C2->C3 C4 C4 C3->C4 OH3 OH C3->OH3 O_ring O C4->O_ring OH4 OH C4->OH4 O_ring->C1 OH5 OH C5->OH5

Caption: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[3]

¹H NMR Spectroscopy: Unveiling the Proton Environment

The proton NMR spectrum of this compound provides a wealth of information regarding the number of unique protons, their electronic environments, and their spatial relationships through spin-spin coupling.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Deuterated water (D₂O) is often preferred for its ability to exchange with the hydroxyl protons, simplifying the spectrum by removing their signals.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16-64 scans are generally adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (typically 0-10 ppm).

Spectral Interpretation:

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons on the tetrahydrofuran ring and the hydroxymethyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

Proton Assignment Expected Chemical Shift (ppm) in D₂O Multiplicity Coupling Constants (J, Hz)
H on C1~3.5-4.0MultipletJ(H1, H2), J(H1, H5)
H on C2~3.8-4.2MultipletJ(H2, H1), J(H2, H3)
H on C3~4.0-4.4MultipletJ(H3, H2), J(H3, H4)
H on C4~4.1-4.5MultipletJ(H4, H3), J(H4, O-ring)
H on C5 (CH₂OH)~3.6-3.8MultipletJ(H5, H1)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. Predicted spectra can serve as a useful reference.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms and their chemical environment.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: A high-field NMR spectrometer is advantageous for better resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each carbon, simplifying interpretation.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary.

    • Spectral Width: A wider spectral width (e.g., 0-200 ppm) is used to cover the range of carbon chemical shifts.

Spectral Interpretation:

This compound is expected to show five distinct signals in its proton-decoupled ¹³C NMR spectrum, corresponding to the five carbon atoms in the molecule. The carbons attached to oxygen atoms will be deshielded and appear at higher chemical shifts (downfield).

Carbon Assignment Expected Chemical Shift (ppm) in D₂O
C1~70-80
C2~75-85
C3~70-80
C4~80-90
C5 (CH₂OH)~60-70

Note: Spectral databases provide valuable reference data for ¹³C NMR chemical shifts.[2]

The following diagram illustrates the workflow for NMR-based structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Spec NMR Spectrometer H1_NMR ¹H NMR Acquisition NMR_Spec->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Spec->C13_NMR H1_Data ¹H NMR Spectrum: Chemical Shifts, Multiplicities, J-Coupling H1_NMR->H1_Data C13_Data ¹³C NMR Spectrum: Chemical Shifts C13_NMR->C13_Data Structure Proposed Structure of This compound H1_Data->Structure C13_Data->Structure

Caption: NMR analysis workflow for this compound.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Experimental Protocol: IR Spectrum Acquisition

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of this compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Liquid/Solution Sample: If soluble, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest and place it in a liquid cell.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is often the simplest method.

  • Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is commonly used.

  • Acquisition: A background spectrum is first collected, followed by the sample spectrum. The instrument software then generates the absorbance or transmittance spectrum.

Spectral Interpretation:

The IR spectrum of this compound will be dominated by absorptions corresponding to its hydroxyl and ether functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (hydroxyl groups)3600-3200Broad and strong
C-H Stretch (alkane)3000-2850Medium to strong
C-O Stretch (ether and alcohols)1150-1050Strong

The broadness of the O-H stretching band is due to hydrogen bonding between the hydroxyl groups. The C-O stretching region may show multiple strong bands due to the different types of C-O bonds (primary alcohol, secondary alcohols, and ether).

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrum Acquisition

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization:

    • Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. This is common in GC-MS.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): These are "softer" ionization techniques that typically produce a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with less fragmentation. These are common in LC-MS.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Spectral Interpretation:

The molecular weight of this compound is 134.13 g/mol .[6]

  • Soft Ionization (e.g., ESI): The mass spectrum will likely show a prominent peak at m/z 135.1 (for [M+H]⁺) or 157.1 (for [M+Na]⁺).

  • Hard Ionization (e.g., EI): The molecular ion peak at m/z 134 may be weak or absent. The spectrum will be characterized by a series of fragment ions. The fragmentation of alcohols often involves α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[7]

Plausible Fragmentation Pathways:

The fragmentation of the this compound molecular ion can proceed through several pathways, giving rise to characteristic fragment ions.

MS_Fragmentation cluster_path1 Loss of H₂O cluster_path2 Loss of CH₂OH cluster_path3 Ring Opening & Further Fragmentation M This compound [M]⁺˙ m/z = 134 F1 [M - H₂O]⁺˙ m/z = 116 M->F1 - H₂O F2 [M - CH₂OH]⁺ m/z = 103 M->F2 - •CH₂OH F3 Smaller Fragments (e.g., m/z = 73, 60) M->F3 Complex Rearrangements

Caption: Simplified fragmentation pathways of this compound in MS.

Conclusion: A Synergistic Approach to Structural Verification

The robust structural elucidation of this compound is not reliant on a single spectroscopic technique but rather on the synergistic integration of data from NMR, IR, and MS. ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation patterns. This multi-faceted approach ensures a high degree of confidence in the identity and purity of this compound, which is critical for its application in research and development.

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Anhydroxylitol Stereochemistry: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Anhydroxylitol, a dehydrated derivative of the sugar alcohol xylitol, has emerged as a molecule of significant interest, extending far beyond its well-established role in cosmetic formulations.[1] Its rigid furanoid structure, rich in stereocenters, presents a versatile chiral scaffold for the synthesis of complex bioactive molecules.[2][3] This technical guide provides an in-depth exploration of the stereochemistry of this compound, its synthesis, and the profound implications of its three-dimensional structure on its biological activity, with a particular focus on its applications in drug discovery and development. For researchers and scientists in these fields, a comprehensive understanding of this compound's stereochemical nuances is paramount for harnessing its full potential as a chiral building block.

The Stereochemical Landscape of this compound

This compound, systematically named 1,4-anhydro-D-xylitol, is a five-membered heterocyclic ether formed through the intramolecular dehydration of D-xylitol.[2] This cyclization locks the molecule into a tetrahydrofuran ring system, creating a conformationally more rigid structure compared to its linear precursor, xylitol. The stereochemistry of this compound is defined by three contiguous chiral centers, inherited from D-xylitol, at positions C2, C3, and C4 of the pentitol chain. The IUPAC name for the common D-isomer is (2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol.[4]

The specific arrangement of the hydroxyl groups in relation to the tetrahydrofuran ring is crucial for its chemical reactivity and biological interactions. The trans relationship between the hydroxyl groups at C3 and C4, and the cis relationship between the C2 hydroxymethyl group and the C3 hydroxyl group, dictate the molecule's overall shape and its ability to participate in hydrogen bonding and other non-covalent interactions.

Conformational Analysis of the Tetrahydrofuran Ring

The five-membered tetrahydrofuran ring of this compound is not planar and exists in a dynamic equilibrium between various puckered conformations to relieve torsional strain. The two most common conformations for tetrahydrofuran rings are the envelope (E) and twist (T) forms.[5][6] The specific conformation adopted by this compound is influenced by the steric and electronic effects of its substituents. The orientation of the hydroxymethyl and hydroxyl groups plays a significant role in stabilizing a particular conformation through intramolecular hydrogen bonding.

G cluster_influences Factors Influencing Conformation Envelope Envelope (E) Conformation Twist Twist (T) Conformation Envelope->Twist Pseudorotation Twist->Envelope Substituents Hydroxymethyl and Hydroxyl Groups HydrogenBonding Intramolecular Hydrogen Bonding Substituents->HydrogenBonding HydrogenBonding->Envelope Stabilizes HydrogenBonding->Twist Stabilizes Solvent Solvent Effects Solvent->Envelope Solvent->Twist

Figure 1: Conformational landscape of the this compound tetrahydrofuran ring.

Stereoselective Synthesis of this compound and its Isomers

The most direct route to 1,4-anhydro-D-xylitol is the acid-catalyzed intramolecular dehydration of D-xylitol.[2][7] This reaction is regioselective, favoring the formation of the thermodynamically more stable five-membered ring over the six-membered ring alternative.

Experimental Protocol: Acid-Catalyzed Dehydration of D-Xylitol

The following protocol is a representative procedure for the synthesis of 1,4-anhydro-D-xylitol.

Materials:

  • D-xylitol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Barium Carbonate (BaCO₃)

  • Deionized Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve D-xylitol in deionized water to create a concentrated solution.

  • Acidification: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. The addition is exothermic and should be done with caution.

  • Dehydration: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add barium carbonate in small portions with vigorous stirring until the pH of the solution is neutral (pH ~7). This will precipitate barium sulfate.

  • Filtration: Filter the mixture to remove the precipitated barium sulfate. Wash the filter cake with a small amount of deionized water to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous syrup.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel.

Synthesis of Other Stereoisomers

The synthesis of other stereoisomers of this compound, such as 1,4-anhydro-L-xylitol, would start from the corresponding L-xylitol. The principles of acid-catalyzed dehydration remain the same. The synthesis of diastereomers of this compound would require starting from different pentitol stereoisomers, such as arabitol or ribitol, and would likely result in a mixture of anhydro-sugars with different stereochemical arrangements. The stereoselective synthesis of specific this compound isomers is an area that warrants further investigation, as the biological activities of these isomers are largely unexplored.

Spectroscopic Characterization of this compound

The structural elucidation and confirmation of the stereochemistry of this compound and its derivatives rely heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for characterizing this compound.

  • ¹H NMR: The proton NMR spectrum of 1,4-anhydro-D-xylitol will show distinct signals for each of the protons in the molecule. The chemical shifts and coupling constants of the ring protons are particularly informative for determining the relative stereochemistry and the preferred conformation of the tetrahydrofuran ring. Homonuclear decoupling and 2D NMR techniques like COSY and NOESY can be used for unambiguous assignment of all proton signals. While a publicly available, assigned spectrum for 1,4-anhydro-D-xylitol is not readily found in the searched literature, a spectrum for the parent compound, xylitol, is available and can serve as a reference.[8]

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the this compound molecule. The chemical shifts of the carbons are indicative of their local electronic environment. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to distinguish between CH, CH₂, and CH₃ groups. A reference to the ¹³C NMR spectrum of this compound can be found in the PubChem database.[4]

Other Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. C-O stretching vibrations will appear in the fingerprint region (around 1000-1200 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of derivatized this compound.

Implications of this compound Stereochemistry in Drug Development

The well-defined stereochemistry of this compound makes it an attractive chiral building block for the synthesis of biologically active molecules, particularly in the field of glycosidase inhibitors.[2][9] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, and their inhibition is a key therapeutic strategy for managing diseases such as diabetes, viral infections, and cancer.

This compound as a Precursor for Glycosidase Inhibitors: The Case of Salacinol Analogues

Salacinol is a potent α-glucosidase inhibitor isolated from plants of the Salacia genus. It possesses a unique spiro-like structure with a sulfonium ion. The synthesis of salacinol and its analogues has demonstrated the utility of this compound derivatives as key intermediates.[9] The stereochemistry of the this compound core is critical for the inhibitory activity of these analogues. The precise spatial arrangement of the hydroxyl groups on the this compound-derived portion of the molecule mimics the stereochemistry of the natural sugar substrate, allowing it to bind to the active site of the glycosidase enzyme.

The synthetic strategy often involves the nucleophilic attack of a sulfur or nitrogen analogue of 1,4-anhydro-D-xylitol on a suitably activated erythritol derivative.[9] The resulting sulfonium or ammonium ions exhibit significant glycosidase inhibitory activity.

G cluster_synthesis Synthesis of Salacinol Analogues cluster_implications Stereochemical Implications This compound 1,4-Anhydro-D-xylitol (Chiral Scaffold) Modification Chemical Modification (e.g., introduction of S or N) This compound->Modification Intermediate Thio- or Azasugar Intermediate Modification->Intermediate Coupling Coupling with Erythritol Derivative Intermediate->Coupling Analogue Salacinol Analogue (Glycosidase Inhibitor) Coupling->Analogue Inhibition Potent and Selective Glycosidase Inhibition Analogue->Inhibition Exhibits Stereochem Precise Stereochemistry of this compound Core Binding Mimics Natural Substrate Stereochem->Binding Binding->Inhibition

Figure 2: Role of this compound stereochemistry in the synthesis and activity of glycosidase inhibitors.
Structure-Activity Relationships (SAR)

The biological activity of different stereoisomers of a chiral drug can vary significantly.[10][11][12] One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the stereoselective synthesis and biological evaluation of different stereoisomers of this compound-derived drug candidates are crucial.

For glycosidase inhibitors derived from this compound, SAR studies would involve synthesizing a library of analogues with variations in:

  • The stereochemistry of the this compound core (e.g., using L-anhydroxylitol or other diastereomers).

  • The nature of the heteroatom in the anhydro-sugar ring (S, N, etc.).

  • The structure of the coupled moiety.

The inhibitory potency of these analogues against a panel of glycosidases would then be determined, typically by measuring their IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%). This data is essential for identifying the optimal stereochemical configuration for potent and selective enzyme inhibition.

Table 1: Representative IC₅₀ Values for Glycosidase Inhibitors

CompoundTarget EnzymeIC₅₀ (µM)Reference
Acarboseα-Glucosidase (yeast)208.53[13]
Salacinol Analogue (Sulfonium ion 8)Barley-α-amylase (AMY1)109 ± 11[9]
Salacinol Analogue (Sulfonium ion 8)Porcine pancreatic-α-amylase (PPA)55 ± 5[9]
Salacinol Analogue (Ammonium ion 9)AMY1 and PPANo significant inhibition[9]
DNJ Derivative 12α-GlucosidaseValue not specified, but potent[14]
Carba-cyclophellitol 5Retaining β-glucosidase0.0082[15]

This table provides representative data to illustrate the range of inhibitory potencies and is not an exhaustive list of this compound-derived inhibitors.

The data in Table 1 highlights the importance of the chemical structure, including stereochemistry and the nature of the heteroatom, in determining the inhibitory activity of these compounds. The lack of activity of the ammonium analogue compared to its sulfonium counterpart underscores the subtle structural requirements for effective enzyme inhibition.

Conclusion and Future Perspectives

The stereochemistry of this compound is the cornerstone of its utility as a versatile chiral building block in modern organic synthesis and drug discovery. Its rigid tetrahydrofuran scaffold, adorned with a specific and unchangeable arrangement of hydroxyl groups, provides a unique platform for the design and synthesis of complex and biologically active molecules. While its application in cosmetics is well-established, the true potential of this compound lies in its role as a precursor to novel therapeutics, particularly glycosidase inhibitors.

Future research in this area should focus on:

  • The development of efficient and stereoselective synthetic routes to a wider range of this compound stereoisomers.

  • A thorough investigation of the structure-activity relationships of these isomers and their derivatives against a broad panel of biological targets.

  • Detailed conformational analysis of this compound and its analogues using a combination of advanced spectroscopic and computational methods to better understand the structural basis of their biological activity.

By delving deeper into the stereochemical intricacies of this compound, the scientific community can unlock new avenues for the development of innovative and effective therapeutic agents.

References

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An In-depth Technical Guide to the Solubility of Anhydroxylitol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydroxylitol, a dehydrated derivative of the sugar alcohol xylitol, is a versatile excipient and humectant with growing applications in the pharmaceutical, cosmetic, and food industries.[1] Its efficacy in these formulations is intrinsically linked to its solubility characteristics in various solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in different organic solvents. It delves into the underlying physicochemical principles governing its solubility, presents available solubility data, and offers a detailed, field-proven protocol for experimentally determining solubility. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and formulation design.

Introduction: The Significance of this compound and Its Solubility

This compound ((2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol) is a polyol with a cyclic ether structure, distinguishing it from its linear parent compound, xylitol.[2] This structural modification significantly influences its physical and chemical properties, including its solubility profile. As a highly functional molecule with multiple hydroxyl groups, this compound exhibits strong hydrophilic characteristics, rendering it readily soluble in water.[3][4] However, its behavior in organic solvents is more nuanced and is of critical importance in a variety of applications:

  • Pharmaceutical Formulations: In drug development, particularly for topical and transdermal delivery systems, the ability to dissolve an active pharmaceutical ingredient (API) and excipients like this compound in a suitable organic solvent or co-solvent system is paramount. Understanding its solubility is crucial for creating stable, effective, and aesthetically pleasing formulations.

  • Cosmetic Science: this compound is widely used as a humectant and skin-conditioning agent in cosmetics.[1][5] Its solubility in glycols, esters, and other organic emollients dictates its incorporation into creams, lotions, and serums to enhance skin hydration and barrier function.[1]

  • Chemical Synthesis and Purification: In synthetic chemistry, this compound may be used as a starting material or intermediate. The selection of an appropriate reaction solvent requires a thorough understanding of its solubility to ensure optimal reaction kinetics and facilitate subsequent purification steps, such as crystallization.

This guide aims to provide a detailed exploration of this compound's solubility, moving beyond simple qualitative statements to offer a deeper, mechanistic understanding and practical experimental guidance.

Physicochemical Principles Governing Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute (this compound) and the solvent molecules.[6]

This compound's Molecular Profile: this compound possesses several key structural features that dictate its solubility:

  • Multiple Hydroxyl (-OH) Groups: These groups are capable of forming strong hydrogen bonds, both as hydrogen bond donors and acceptors.

  • Cyclic Ether (Oxolane) Ring: The oxygen atom in the ring can also act as a hydrogen bond acceptor.

  • Overall Polarity: The abundance of polar functional groups makes this compound a highly polar molecule.

Solvent Characteristics and Interaction Potential: The ability of an organic solvent to dissolve this compound depends on its own polarity and hydrogen bonding capacity:

  • Polar Protic Solvents (e.g., Alcohols): Solvents like ethanol and methanol can act as both hydrogen bond donors and acceptors. They can effectively solvate this compound by forming strong hydrogen bonds with its hydroxyl groups, leading to good solubility.[6] Generally, solubility in alcohols decreases as the carbon chain length of the alcohol increases, due to a decrease in the overall polarity of the solvent.[7]

  • Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide): These solvents have dipole moments and can act as hydrogen bond acceptors but not donors. Their ability to dissolve this compound is typically lower than that of polar protic solvents but still significant.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds. Consequently, this compound is expected to be essentially insoluble in nonpolar organic solvents due to the large mismatch in intermolecular forces.[6]

The interplay of these forces is visualized in the diagram below:

G cluster_this compound This compound Molecule cluster_solvents Organic Solvents This compound This compound (Highly Polar, H-Bond Donor/Acceptor) PolarProtic Polar Protic (e.g., Ethanol) (H-Bond Donor/Acceptor) This compound->PolarProtic Strong Interaction (High Solubility) PolarAprotic Polar Aprotic (e.g., Acetone) (H-Bond Acceptor) This compound->PolarAprotic Moderate Interaction (Moderate Solubility) Nonpolar Nonpolar (e.g., Hexane) (Van der Waals Forces) This compound->Nonpolar Weak Interaction (Insoluble)

Caption: Intermolecular interactions between this compound and different solvent types.

This compound Solubility Data

While comprehensive, quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in a single source, we can compile and infer its solubility based on the known behavior of similar sugar alcohols like xylitol and general chemical principles.[8][9]

SolventSolvent TypeExpected SolubilityRationale
WaterPolar ProticVery HighStrong hydrogen bonding.[3][4]
MethanolPolar ProticHighStrong hydrogen bonding, similar to water.[7]
EthanolPolar ProticModerate to HighGood hydrogen bonding capabilities.[8]
2-Propanol (Isopropanol)Polar ProticModerateLess polar than ethanol, reduced solubility.[7]
1-ButanolPolar ProticLow to ModerateDecreased polarity with longer alkyl chain.[9]
AcetonePolar AproticLowCan act as a hydrogen bond acceptor, but less effective than protic solvents.[9]
N,N-Dimethylformamide (DMF)Polar AproticModerateHighly polar aprotic solvent, good hydrogen bond acceptor.[9]
TolueneNonpolarInsolubleLacks polarity and hydrogen bonding ability.[9]
HexaneNonpolarInsolubleLacks polarity and hydrogen bonding ability.[6]

Note: The qualitative descriptions are based on general principles and data for analogous compounds. Experimental verification is essential for specific applications.

Experimental Protocol for Determining this compound Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[10]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Incubator shaker with temperature control

  • Analytical balance (readable to 0.1 mg)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Analytical instrumentation for quantification (e.g., HPLC-RI, GC-FID, or gravimetric analysis)

Experimental Workflow Diagram:

G start Start prep Prepare Supersaturated Solution: Add excess this compound to solvent in a sealed vial. start->prep equilibrate Equilibrate: Place vial in a temperature-controlled shaker. Shake for 24-48 hours. prep->equilibrate separate Separate Solid and Liquid Phases: Allow to settle, then filter an aliquot of the supernatant using a syringe filter. equilibrate->separate analyze Analyze Solute Concentration: Quantify the concentration of this compound in the filtrate using a validated analytical method. separate->analyze calculate Calculate Solubility: Express as g/100mL, mg/L, or other appropriate units. analyze->calculate end End calculate->end

Caption: Workflow for the shake-flask method of solubility determination.

Step-by-Step Methodology:

  • Preparation of Supersaturated Solutions: a. Accurately weigh an amount of this compound that is known to be in excess of its expected solubility and add it to a vial. b. Add a precise volume of the chosen organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an incubator shaker set to the desired constant temperature. b. Agitate the vials at a constant speed for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible.[10]

  • Sample Collection and Phase Separation: a. After the equilibration period, remove the vials from the shaker and allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.[11]

  • Quantification of Solute: a. The concentration of this compound in the clear filtrate can be determined by a suitable analytical method. i. Gravimetric Analysis: Accurately weigh the vial containing the filtrate. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried this compound residue is achieved. The mass of the dissolved solute can then be calculated.[12] ii. Chromatographic Analysis (HPLC/GC): Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the instrument. Analyze the sample using a validated HPLC or GC method with an appropriate detector (e.g., Refractive Index for HPLC, Flame Ionization for GC after derivatization).

  • Calculation and Reporting: a. Calculate the solubility based on the mass of this compound and the volume or mass of the solvent used. b. Express the solubility in standard units such as grams per 100 mL (g/100mL), milligrams per liter (mg/L), or mole fraction. c. It is crucial to report the temperature at which the solubility was determined, as solubility is temperature-dependent.[13]

Trustworthiness and Self-Validation:

  • Purity of Materials: Ensure the use of high-purity this compound and analytical grade solvents to avoid erroneous results.[10]

  • Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent.

  • Temperature Control: Maintain strict temperature control throughout the experiment, as solubility can be highly sensitive to temperature fluctuations.[10]

Safety and Handling Precautions

When working with this compound and organic solvents, it is essential to adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14]

  • Ventilation: Handle organic solvents in a well-ventilated area or a fume hood to avoid inhalation of vapors.[14]

  • Material Safety Data Sheets (MSDS/SDS): Consult the SDS for this compound and all solvents used for detailed information on handling, storage, and emergency procedures.

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.[15]

Conclusion

The solubility of this compound in organic solvents is a critical parameter that influences its application in diverse fields. Governed by its highly polar nature and hydrogen bonding capacity, this compound exhibits a clear preference for polar protic solvents. This guide has provided a theoretical framework for understanding these interactions, compiled available solubility information, and presented a detailed, reliable protocol for experimental solubility determination. By leveraging this knowledge, researchers and formulation scientists can make informed decisions regarding solvent selection, leading to the development of robust and effective products.

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An In-Depth Technical Guide to the Hygroscopic Nature of Anhydroxylitol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Anhydroxylitol, a dehydrated derivative of the sugar alcohol xylitol, is a potent humectant of significant interest in the pharmaceutical, cosmetic, and research sectors. Its remarkable ability to attract and retain atmospheric moisture—its hygroscopic nature—is central to its functionality in various applications, from enhancing skin hydration in dermatological formulations to influencing the stability of solid dosage forms in pharmaceuticals. This technical guide provides a comprehensive exploration of the core principles governing the hygroscopic behavior of this compound. We will delve into the molecular mechanisms underpinning its interaction with water, present standardized methodologies for quantifying its hygroscopicity, and discuss the practical implications of this property for formulation development. This guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this compound's hygroscopic properties.

Introduction: The Significance of Hygroscopicity in Formulation Science

Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a critical physicochemical property that profoundly influences the performance, stability, and handling of materials in numerous scientific and industrial applications. In the context of drug development and cosmetic science, the hygroscopic nature of an excipient or active ingredient can be a double-edged sword. While it can be harnessed for beneficial effects such as moisturization, it can also lead to detrimental outcomes like powder caking, chemical degradation, and altered dissolution profiles.

This compound, a derivative of the naturally occurring sugar alcohol xylitol, has emerged as a key ingredient prized for its pronounced hygroscopic characteristics.[1] This guide will provide a detailed examination of this crucial property, offering both theoretical insights and practical, field-proven methodologies for its assessment.

This compound: Chemical Identity and Structural Basis for Hygroscopicity

This compound, chemically known as 1,4-anhydro-D-xylitol, is a cyclic ether derived from the intramolecular dehydration of xylitol.[1] Its fundamental chemical and physical properties are summarized in Table 1.

PropertyValueSource
CAS Number 53448-53-6[2][3]
Molecular Formula C₅H₁₀O₄[3][4]
Molecular Weight 134.13 g/mol [3][4]
Appearance Light yellow clear liquid[5]
Boiling Point 160 °C at 0.2 mmHg[3][5]
Density 1.453 ± 0.06 g/mL[3]
Solubility Highly soluble in water[1]

The primary driver of this compound's hygroscopicity lies in its molecular structure, which is rich in hydroxyl (-OH) groups. These polar functional groups are capable of forming strong hydrogen bonds with water molecules, effectively attracting and sequestering them from the atmosphere. The spatial arrangement of these hydroxyl groups on the this compound molecule creates a high affinity for water, making it an effective humectant.

Below is a diagram illustrating the proposed interaction between this compound and water molecules at a molecular level.

cluster_this compound This compound Molecule cluster_water Water Molecules A O C1 CH A->C1 C2 CH C1->C2 C3 CH C2->C3 O1 OH C2->O1 C4 CH2 C3->C4 O2 OH C3->O2 C4->A C5 CH2OH C4->C5 W1 H2O O1->W1 H-Bond W2 H2O O2->W2 H-Bond W3 H2O C5->W3 H-Bond

Caption: Molecular interaction of this compound with water.

Quantifying Hygroscopicity: Methodologies and Data Interpretation

A quantitative understanding of a material's hygroscopic behavior is paramount for predicting its performance and stability. The most common and informative method for this is the determination of the moisture sorption isotherm . This isotherm is a graphical representation of the equilibrium moisture content of a material as a function of the surrounding relative humidity (RH) at a constant temperature.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a state-of-the-art gravimetric technique used to precisely measure moisture sorption isotherms. The following is a generalized protocol for DVS analysis.

Objective: To determine the moisture sorption and desorption isotherm of a powdered sample.

Materials and Equipment:

  • Dynamic Vapor Sorption (DVS) Analyzer

  • Microbalance (integrated into DVS)

  • Sample pan

  • Nitrogen gas (or dry air) supply

  • Deionized water

  • Powdered this compound sample

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a clean, dry sample pan.

  • Instrument Setup: Place the sample pan onto the DVS microbalance. Seal the analysis chamber.

  • Drying: Start the DVS program. The first step is typically a drying phase, where the sample is exposed to 0% RH at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass is recorded as the dry mass.

  • Sorption Phase: The RH is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each RH step, the system holds the humidity constant and continuously monitors the sample mass until equilibrium is reached (defined by a pre-set mass change over time, e.g., dm/dt ≤ 0.002 %/min).

  • Desorption Phase: After reaching the maximum RH (e.g., 90%), the RH is decreased in a stepwise manner back to 0% RH, with mass equilibrium being established at each step.

  • Data Analysis: The DVS software plots the percentage change in mass against the RH to generate the sorption and desorption isotherms.

A Sample Preparation B DVS Instrument Setup A->B C Drying (0% RH) B->C D Sorption (Stepwise RH Increase) C->D E Desorption (Stepwise RH Decrease) D->E F Data Analysis & Isotherm Generation E->F

Caption: Dynamic Vapor Sorption (DVS) experimental workflow.

Interpreting Moisture Sorption Isotherms

The shape of the moisture sorption isotherm provides valuable information about the mechanism of water uptake. Isotherms are typically classified into five types according to the Brunauer-Emmett-Teller (BET) classification. For highly hygroscopic, water-soluble materials like this compound and its parent compound, xylitol, a Type II or Type III isotherm is expected.[6]

Table 2: Water Vapor Sorption Isotherm Data for Xylitol at Ambient Temperature

Relative Humidity (%)Water Content ( g/100g )
10~1
20~2
30~3
40~5
50~8
60~12
70~20
80~40
90>100

(Data extrapolated and adapted from graphical representation in scientific literature)[7]

The isotherm for xylitol shows a gradual increase in moisture content at lower RH, followed by a sharp increase at higher RH, which is characteristic of highly hygroscopic and deliquescent materials.[6] It is anticipated that this compound would exhibit a similar, if not more pronounced, hygroscopic behavior due to the high concentration of hydroxyl groups in its compact cyclic structure.

Practical Implications for Formulation and Development

The hygroscopic nature of this compound has significant implications for its use in various formulations.

Cosmetic and Dermatological Applications

In skincare and cosmetic formulations, this compound's hygroscopicity is its primary asset. It functions as a powerful humectant, drawing moisture from the environment to the skin's surface, thereby enhancing skin hydration.[1][8][9] this compound is a key component of the commercially available moisturizing complex Aquaxyl™, which also contains xylitylglucoside and xylitol.[10][11][12][13][14] This combination is purported to not only provide immediate and long-lasting hydration but also to reinforce the skin's natural barrier function by stimulating the synthesis of ceramides and other essential lipids.[11][13]

Pharmaceutical Formulations

In the context of drug development, particularly for solid dosage forms, the hygroscopicity of an excipient like this compound requires careful consideration. Uncontrolled moisture uptake can lead to:

  • Powder Caking and Poor Flowability: This can disrupt manufacturing processes such as blending and tablet compression.

  • Chemical Instability: The presence of water can accelerate the degradation of moisture-sensitive active pharmaceutical ingredients (APIs).

  • Altered Dissolution Profiles: Changes in the physical state of the formulation due to moisture absorption can impact the release of the API.

Therefore, when using this compound in solid dosage forms, it is crucial to control the manufacturing and storage environments (i.e., maintain low relative humidity) and to select appropriate packaging that provides an adequate moisture barrier.

Conclusion

This compound's pronounced hygroscopic nature, driven by its hydroxyl-rich molecular structure, is the cornerstone of its functionality as a potent humectant. A thorough understanding and quantitative characterization of this property, primarily through the generation of moisture sorption isotherms using techniques like Dynamic Vapor Sorption, are essential for its effective and reliable application in cosmetic and pharmaceutical formulations. While direct quantitative hygroscopicity data for pure this compound is an area for future research, the behavior of its parent compound, xylitol, provides a strong basis for predicting its significant moisture-attracting capabilities. For researchers and formulators, a comprehensive grasp of this compound's interaction with water is key to harnessing its benefits while mitigating potential stability challenges.

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Anhydroxylitol in Carbohydrate Chemistry: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Anhydroxylitol, specifically 1,4-anhydro-D-xylitol, represents a cornerstone chiral building block in modern carbohydrate chemistry. Derived from the simple sugar alcohol xylitol, its rigid furanoid structure and defined stereochemistry provide a versatile scaffold for complex organic synthesis. This guide delves into the core principles of this compound chemistry, from its synthesis and physicochemical properties to its pivotal role in glycosylation reactions and its applications in drug development. We will explore the mechanistic nuances that govern its reactivity and provide field-proven protocols to empower researchers in leveraging this valuable molecule for the synthesis of novel therapeutics and advanced materials.

Introduction to this compound: The Chiral Scaffold

This compound, known systematically as (2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol, is a stable derivative of D-xylitol formed via intramolecular dehydration.[1] This process results in a five-membered tetrahydrofuran ring, a structural motif that imparts distinct chemical properties compared to its linear precursor.[1] Its significance in synthetic chemistry stems from its nature as a chiral pool starting material; it possesses three contiguous, well-defined chiral centers, making it an invaluable asset for stereocontrolled synthesis.[2] This fixed conformation and the strategic positioning of its three hydroxyl groups offer a robust platform for constructing complex molecular architectures, including antiviral nucleosides and glycosidase inhibitors.[2]

The primary causal factor for its utility is the rigidity of the furanoid ring, which locks the stereocenters and reduces conformational ambiguity. This allows for predictable, regioselective, and stereoselective functionalization of its hydroxyl groups, a critical requirement in the synthesis of enantiomerically pure pharmaceuticals.[3][4][5][][7]

Anhydroxylitol_Structure cluster_key This compound (1,4-anhydro-D-xylitol) C1 C2 C1->C2 C3 C2->C3 OH2 C2->OH2 C4 C3->C4 OH3 C3->OH3 O_ring C4->O_ring C5 C4->C5 O_ring->C1 OH5

Figure 1: Chemical Structure of 1,4-Anhydro-D-xylitol.

Physicochemical Properties

The conversion of linear xylitol into the cyclic this compound fundamentally alters its physical properties. It is a stable, water-soluble crystalline solid.[1] Its hygroscopic nature, stemming from the multiple hydroxyl groups, makes it an effective humectant, a property leveraged extensively in the cosmetics and pharmaceutical industries.[8][9][10][11][12]

PropertyValueSource
Molecular Formula C₅H₁₀O₄[2][13][14]
Molecular Weight 134.13 g/mol [2][13][14]
IUPAC Name (2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol[2]
CAS Number 53448-53-6[1][2][8][13][15]
Appearance Crystalline Solid[1]
Solubility Water-soluble[1][8]
Boiling Point 160°C / 0.2 mmHg[15]

Synthesis of this compound

The most prevalent and industrially scalable method for synthesizing this compound is the acid-catalyzed intramolecular dehydration of D-xylitol.[1][16] This reaction is a classic example of leveraging reaction thermodynamics to achieve regioselectivity.

Causality of the Synthetic Pathway

The choice of an acid catalyst (e.g., sulfuric acid) is critical. The reaction proceeds via protonation of one of xylitol's hydroxyl groups, converting it into a good leaving group (water).[1] A subsequent intramolecular nucleophilic attack by another hydroxyl group on the carbon backbone forms the stable, five-membered tetrahydrofuran ring.[1] The formation of the 1,4-anhydro isomer is thermodynamically favored over other possible anhydro forms due to the stability of the resulting five-membered ring.[1] This regioselectivity is the cornerstone of producing this compound in high yields.

Synthesis_Workflow start D-Xylitol acid Acid Catalyst (e.g., H₂SO₄) Heat start->acid Step 1 dehydration Intramolecular Dehydration (Cyclization) acid->dehydration Step 2 neutralize Neutralization (e.g., BaCO₃) dehydration->neutralize Step 3 filter Filtration & Purification (Activated Carbon) neutralize->filter Step 4 product 1,4-Anhydro-D-xylitol filter->product Step 5

Figure 2: General workflow for the synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Dehydration of D-Xylitol

This protocol provides a general laboratory-scale method for the synthesis of 1,4-anhydro-D-xylitol.

Materials:

  • D-Xylitol

  • Sulfuric Acid (H₂SO₄), 5% v/v aqueous solution

  • Barium Carbonate (BaCO₃) or Sodium Hydroxide (NaOH) solution for neutralization

  • Activated Carbon

  • Diatomaceous Earth

  • Ethanol

  • Heating mantle with magnetic stirrer, round-bottom flask, condenser, and rotary evaporator

Procedure:

  • Dissolution: Dissolve D-Xylitol in the 5% sulfuric acid solution in a round-bottom flask equipped with a magnetic stir bar.

  • Reaction: Heat the mixture under reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully neutralize the acid by slowly adding barium carbonate or a dilute NaOH solution until the pH is approximately 7. The choice of base is crucial; barium carbonate precipitates barium sulfate, which is easily filtered, whereas NaOH requires subsequent extraction.

  • Purification: Add activated carbon to the neutralized mixture and stir for 30 minutes to decolorize the solution.

  • Filtration: Filter the mixture through a pad of diatomaceous earth to remove the activated carbon and any precipitate (e.g., BaSO₄).

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous syrup.

  • Crystallization: Dissolve the syrup in hot ethanol and allow it to cool slowly to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum to yield pure 1,4-anhydro-D-xylitol.

The Role of this compound in Glycosylation Chemistry

Glycosylation, the formation of a glycosidic bond, is a fundamental reaction in carbohydrate chemistry.[17][18][19] The stereochemical outcome of this reaction is notoriously difficult to control. This compound's rigid structure and the differing reactivity of its hydroxyl groups make it a valuable player, often acting as a glycosyl acceptor.[20][21]

This compound as a Glycosyl Acceptor

A glycosyl acceptor is a molecule with a free hydroxyl group that acts as a nucleophile, attacking the electrophilic anomeric carbon of a glycosyl donor.[18] The reactivity of a glycosyl acceptor is a critical parameter that influences both the yield and the stereoselectivity of the glycosylation.[20][21]

In this compound, the three hydroxyl groups exhibit different levels of steric hindrance and reactivity. The primary C5-hydroxyl is generally the most reactive and least sterically hindered, making it a prime target for glycosylation. The two secondary hydroxyls on the furanoid ring (C2 and C3) are less reactive. This differential reactivity is the key to its utility, as it allows for regioselective reactions, often without the need for complex protecting group strategies.

Glycosylation_Concept cluster_Donor Glycosyl Donor cluster_Acceptor Glycosyl Acceptor Donor Sugar with Anomeric Leaving Group (LG) Product Glycoside (New Glycosidic Bond) Donor->Product Acceptor This compound (Nucleophilic -OH) Acceptor->Product Activator Activator (Lewis Acid) Activator->Donor activates

Figure 3: Conceptual diagram of a glycosylation reaction.

Mechanistic Considerations

The mechanism of glycosylation lies on a continuum between Sₙ1 and Sₙ2 pathways.[22] A highly reactive acceptor can favor an Sₙ2-like pathway, leading to inversion of stereochemistry at the anomeric center. Conversely, a less reactive acceptor may allow for the formation of an oxocarbenium ion intermediate, leading to an Sₙ1-like reaction and often resulting in a mixture of anomers.[22] By carefully selecting protecting groups on the this compound acceptor, its nucleophilicity can be modulated, thereby influencing the stereochemical outcome of the glycosylation.[20] For instance, electron-withdrawing protecting groups (like acetyl or benzoyl) decrease the nucleophilicity of the remaining hydroxyls, while electron-donating groups (like benzyl) increase it.

Applications in Drug Development and Delivery

The unique stereochemistry and functional handles of this compound make it a valuable scaffold in medicinal chemistry and drug delivery.

Chiral Building Block for Synthesis

This compound serves as an excellent and cost-effective starting material for the asymmetric synthesis of a wide array of complex molecules.[2] Its rigid structure allows for the transfer of chirality to new stereocenters created during a synthetic sequence. A common strategy involves selective protection of the cis-diol (C2 and C3 hydroxyls), often as an isopropylidene ketal, which liberates the primary C5-hydroxyl for specific functionalization.[2] This hydroxyl can then be converted into various functionalities (e.g., azides, amines, halides) through nucleophilic substitution, opening pathways to modified nucleosides and other biologically active compounds.[2]

Role in Drug Delivery Systems

Beyond synthesis, this compound and its derivatives are being explored for their potential in drug delivery systems.[16] Their hydrophilic nature and biocompatibility are advantageous for creating drug carriers. For example, this compound can be polymerized or cross-linked to form hydrogels.[2] These hydrogels, which can encapsulate therapeutic agents, offer potential for controlled-release formulations, enhancing drug bioavailability and reducing side effects.[23]

Industrial and Cosmetic Applications

The primary industrial application of this compound outside of specialized chemical synthesis is in the cosmetic and personal care sector.[9][10] Its potent humectant properties make it a key ingredient in moisturizing skincare products.[8][9][11] It functions by attracting and retaining water in the stratum corneum, the outermost layer of the skin, thereby improving skin hydration, elasticity, and barrier function.[8][24] It is often used in combination with other sugar-derived ingredients like xylitylglucoside and xylitol to create synergistic moisturizing complexes that optimize water circulation within the epidermis.[11][24]

Conclusion

This compound is far more than a simple derivative of xylitol. It is a powerful tool in the arsenal of the synthetic chemist, offering a rigid, stereochemically defined scaffold for the construction of complex molecular targets. Its journey from a bulk-produced sugar alcohol to a versatile chiral building block underscores the elegance and utility of carbohydrate chemistry. The principles governing its synthesis and reactivity—thermodynamic control, differential hydroxyl reactivity, and conformational rigidity—provide a masterclass in stereocontrolled synthesis. As the demand for enantiomerically pure pharmaceuticals and advanced biomaterials continues to grow, the role of this compound as a foundational building block is set to expand, paving the way for innovations in drug discovery and materials science.

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discovery and history of anhydro sugar alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Anhydro Sugar Alcohols: A Technical Guide to Their Discovery, Synthesis, and Application

Abstract

Anhydro sugar alcohols, particularly the C6 dianhydro hexitols known as isohexides, represent a cornerstone in the transition from petrochemical feedstocks to renewable, bio-based platform chemicals. Derived from the intramolecular dehydration of sugar alcohols like sorbitol and mannitol, these rigid, chiral, bicyclic diols have a rich history rooted in pharmaceutical discovery and are now at the forefront of innovations in polymer science, medicine, and specialty chemicals. This technical guide provides an in-depth exploration of the discovery and historical evolution of anhydro sugar alcohols, detailing the progression of synthetic methodologies from early homogeneous acid catalysis to modern heterogeneous systems. We will examine the critical influence of stereochemistry on the physicochemical properties and reactivity of the principal isohexides—isosorbide, isomannide, and isoidide. Furthermore, this guide will cover their diverse applications, from life-saving cardiac medications to the synthesis of high-performance, sustainable polymers, offering a comprehensive resource for researchers, chemists, and drug development professionals.

Part 1: Introduction to Anhydro Sugar Alcohols

What are Sugar Alcohols?

Sugar alcohols, also known as polyols or alditols, are organic compounds derived from sugars where the aldehyde or ketone carbonyl group has been reduced to a primary or secondary hydroxyl group.[1][2] They possess the general formula HOCH₂(CHOH)ₙCH₂OH.[1] These compounds are white, water-soluble solids that occur naturally in various fruits and vegetables and can be produced industrially on a large scale by the hydrogenation of their corresponding sugars.[1][3][4] Common examples include sorbitol (from glucose) and mannitol (from mannose or fructose). Due to their unique properties, such as lower caloric content compared to sucrose and not contributing to tooth decay, they are widely used in the food, pharmaceutical, and cosmetic industries.[2][3][5][6]

The Concept of Anhydro Sugars: Intramolecular Dehydration

Anhydro sugars are derivatives formed by the elimination of one or more molecules of water from the hydroxyl groups within a single sugar or sugar alcohol molecule, creating an intramolecular ether linkage.[7] This process results in the formation of a new heterocyclic ring system. The reactivity and stability of these anhydro sugars are largely determined by the size of the newly formed ring, with five- and six-membered rings (oxolane and oxane) being generally stable, while three- and four-membered rings (oxirane and oxetane) are highly reactive due to ring strain.[7] The formation of these anhydro structures is a pivotal transformation in carbohydrate chemistry, creating versatile intermediates for synthesis.[7][8][9][10]

The Isohexides: Isosorbide, Isomannide, and Isoidide

Among the most significant anhydro sugar alcohols are the dianhydro derivatives of six-carbon sugar alcohols (hexitols), collectively known as isohexides. These compounds are formed by the removal of two water molecules from a hexitol, resulting in a rigid bicyclic structure composed of two fused furan rings. The three primary isohexides are stereoisomers, distinguished by the orientation of their two remaining hydroxyl groups.[11][12]

  • Isosorbide (1,4:3,6-dianhydro-D-sorbitol): Derived from sorbitol, it has one endo and one exo hydroxyl group.

  • Isomannide (1,4:3,6-dianhydro-D-mannitol): Derived from mannitol, it features two endo hydroxyl groups.[11]

  • Isoidide (1,4:3,6-dianhydro-L-iditol): Derived from L-iditol, it possesses two exo hydroxyl groups.

This stereochemical diversity is not merely a structural curiosity; it profoundly influences the molecules' symmetry, reactivity, and suitability for specific applications, particularly in polymer chemistry.[12][13]

Part 2: Historical Milestones and Discovery

Early Investigations: The Dawn of Anhydro Sugar Chemistry

The study of anhydro sugars as distinct chemical entities began in the early 20th century. A landmark achievement was the synthesis of 1,2-anhydro-α-D-glucopyranose triacetate by P. Brigl in 1922, a compound now commonly known as "Brigl's anhydride".[8] This work demonstrated the feasibility of creating strained, reactive epoxide rings on sugar scaffolds, establishing them as valuable intermediates for glycosylation reactions.[8][9] However, the use of these compounds remained limited for decades due to synthetic challenges.[8] The mystery surrounding unprotected anhydro sugars persisted for much of the century, with their existence being a subject of debate until modern synthetic and analytical techniques allowed for their detection and characterization.[8][9]

The Discovery of Isosorbide and its Nitrated Derivatives

The history of isosorbide is intrinsically linked to pharmaceutical research. In the 1930s, researchers at the University of Maryland were investigating sugar alcohols and their anhydrides as potential carbohydrate substitutes for diabetic diets.[14] As an extension of this work, these polyols were nitrated and screened for vasodilating properties. In 1939, isosorbide dinitrate (1,4:3,6-dianhydrosorbitol 2,5-dinitrate) was first synthesized and studied.[14][15] Its ability to act as a potent and long-lasting vasodilator was recognized, and subsequent clinical studies in the 1960s confirmed its prophylactic value in treating angina pectoris.[14] This medical application was the primary driver of interest in isosorbide chemistry for many years and led to the development of isosorbide mononitrate as well.[14][16][17] Isosorbide dinitrate is now included on the World Health Organization's List of Essential Medicines.[15]

Unveiling the Stereoisomers: Isomannide and Isoidide

Following the work on isosorbide, its stereoisomers were synthesized and characterized. Isomannide is derived from the dehydration of D-mannitol, a readily available sugar alcohol found in fruits and vegetables.[11][18] Its symmetrical endo,endo diol structure gives it distinct properties from isosorbide.[11] Isoidide, the exo,exo isomer, was historically more challenging to synthesize due to the relative scarcity of its parent sugar alcohol, L-iditol.[11] However, modern catalytic methods have been developed to produce isoidide through the epimerization of the more accessible isosorbide, making all three isohexides available for comparative studies and specialized applications.[11][19]

Part 3: The Evolution of Synthetic Methodologies

The production of anhydro sugar alcohols, particularly isosorbide, is achieved through a sequential, acid-catalyzed intramolecular dehydration of the parent hexitol. This process first yields a monoanhydro intermediate (a sorbitan, in the case of sorbitol), followed by a second dehydration to form the final dianhydro product.[20][21]

Foundational Methods: Homogeneous Acid Catalysis

The earliest and most direct method for synthesizing isohexides involves the use of strong, soluble mineral acids as catalysts. Concentrated sulfuric acid (H₂SO₄) has been widely used in industrial production.[22][23] This homogeneous catalysis approach is effective, with reports showing that H₂SO₄ can achieve high conversion of sorbitol (99%) and good yields of isosorbide (77%).[20] However, this method suffers from significant drawbacks, including the difficulty of separating the catalyst from the product, corrosion of equipment, and the generation of harmful acidic waste, which presents environmental challenges.[22][24]

The Shift to Heterogeneous Catalysis

To overcome the limitations of homogeneous catalysis, significant research has focused on developing efficient solid acid catalysts.[22] These heterogeneous catalysts are easily recoverable, reusable, and less corrosive, making the process more sustainable and economical. A variety of materials have been investigated:

  • Sulfated Zirconia (SZ): These catalysts have shown excellent activity, achieving complete conversion of sorbitol in under two hours at mild conditions (150 °C) with isosorbide yields reaching 76%.[24][25] Their performance is attributed to a high density of Brønsted acid sites.[24]

  • Zeolites: Zeolites such as H-beta have also been employed, though they sometimes require higher temperatures and can be prone to deactivation.[20][21]

  • Acidic Resins: Sulfonated polystyrene resins (e.g., Amberlyst-15, Purolite CT269) are effective catalysts that operate at moderate temperatures.[20][22] Purolite CT269, for instance, can achieve 100% sorbitol conversion.[20]

The key challenge with all catalytic systems is to maximize the selectivity towards the desired dianhydro product while minimizing the formation of undesirable byproducts, such as humins, which result from further dehydration and polymerization reactions.[22]

Reaction Mechanisms and Kinetics

The dehydration of a hexitol like sorbitol to its dianhydro form is a two-step process.

  • First Dehydration: Sorbitol undergoes an initial intramolecular cyclization to form monoanhydro intermediates, primarily 1,4-sorbitan and 3,6-sorbitan.

  • Second Dehydration: Only the 1,4-sorbitan and 3,6-sorbitan intermediates can undergo the second intramolecular dehydration to form the fused bicyclic ring system of isosorbide.[20][21]

The acidity of the catalyst plays a crucial role; it must be strong enough to protonate the hydroxyl groups and facilitate dehydration but not so strong as to promote unwanted side reactions.[20][22]

G Sorbitol Sorbitol Sorbitan_1_4 1,4-Sorbitan Sorbitol->Sorbitan_1_4 - H₂O Sorbitan_3_6 3,6-Sorbitan Sorbitol->Sorbitan_3_6 - H₂O Other_Sorbitans Other Sorbitans (e.g., 1,5-sorbitan) Sorbitol->Other_Sorbitans - H₂O Byproducts Humins & Oligomers Sorbitol->Byproducts Isosorbide Isosorbide Sorbitan_1_4->Isosorbide - H₂O Sorbitan_1_4->Byproducts Sorbitan_3_6->Isosorbide - H₂O Isosorbide->Byproducts Side Reactions

Caption: Reaction pathway for the dehydration of sorbitol to isosorbide.

Protocol: Synthesis of Isosorbide from Sorbitol via Heterogeneous Acid Catalysis

This protocol is a representative example based on methodologies described in the literature for laboratory-scale synthesis.[20][25]

Objective: To synthesize isosorbide from D-sorbitol using a solid acid catalyst (e.g., sulfated zirconia or an acidic resin like Purolite CT269).

Materials:

  • D-Sorbitol (99% purity)

  • Solid Acid Catalyst (e.g., Purolite CT269), 5 wt% relative to sorbitol

  • High-pressure reactor with magnetic stirring and temperature control

  • Nitrogen gas supply

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Charging: Charge the high-pressure reactor with D-sorbitol and the solid acid catalyst (e.g., for 50 g of sorbitol, use 2.5 g of catalyst).

  • Inert Atmosphere: Seal the reactor and purge it with nitrogen gas for 10-15 minutes to remove air. Pressurize the reactor with nitrogen to an initial pressure of 2 MPa.[20]

  • Heating and Reaction: Begin magnetic stirring and heat the reactor to the target reaction temperature (e.g., 170-180 °C or 453 K).[20] Maintain the temperature and stirring for the desired reaction time (e.g., 3-6 hours).[20] Monitor the pressure, as the formation of water will cause it to increase.

  • Cooling and Depressurization: After the reaction period, turn off the heating and allow the reactor to cool to room temperature. Carefully vent the pressure.

  • Catalyst Separation: Open the reactor and transfer the crude product mixture. If the product is liquid, separate the solid catalyst by filtration. If the product has solidified, it may need to be dissolved in a suitable solvent (e.g., ethanol) before filtration.

  • Product Isolation: The filtrate contains the crude isosorbide along with unreacted sorbitol, sorbitans, and soluble byproducts. The solvent (if used) can be removed using a rotary evaporator.

  • Purification (Optional but Recommended): The crude product is typically a dark, viscous liquid or solid. High-purity isosorbide can be obtained via vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate).

  • Analysis: Confirm the product identity and purity using techniques such as NMR spectroscopy, FTIR, and melting point analysis.

Part 4: Physicochemical Properties and Stereochemical Influence

Structural Rigidity and Chirality

The defining feature of the isohexides is their V-shaped, rigid bicyclic structure.[26] This rigidity, conferred by the two fused tetrahydrofuran rings, prevents the conformational flexibility seen in their linear parent hexitols. This structural stiffness leads to high thermal stability and a higher glass transition temperature when these molecules are incorporated into polymers.[27][28] Furthermore, as they are derived from chiral sugars, the isohexides are inherently chiral molecules, making them valuable as chiral building blocks in asymmetric synthesis or for creating polymers with specific optical properties.[11][18][27]

Influence of Hydroxyl Group Orientation

The spatial orientation of the two hydroxyl groups is the most critical factor determining the distinct properties of each isohexide.

  • Isosorbide (endo-exo): The different orientation of its two hydroxyl groups leads to asymmetry. The exo hydroxyl group (at C5) is less sterically hindered and generally more reactive than the endo hydroxyl group (at C2).[12][13] This differential reactivity is a key consideration in polymerization and derivatization reactions.

  • Isomannide (endo-endo): With both hydroxyl groups pointing into the "V" of the molecule, they are more sterically hindered. This can result in lower reactivity compared to isosorbide.[12]

  • Isoidide (exo-exo): Both hydroxyl groups are exposed on the exterior of the bicyclic system, making them highly accessible and reactive. This structure is often considered ideal for creating linear, high-molecular-weight polymers.[11][19]

Caption: Influence of stereochemistry on isohexide reactivity.

Comparative Data Table

The stereochemical differences manifest in distinct physical properties, which are crucial for processing and application development.

PropertyIsosorbideIsomannideIsoidide
Systematic Name 1,4:3,6-dianhydro-D-sorbitol1,4:3,6-dianhydro-D-mannitol1,4:3,6-dianhydro-L-iditol
Hydroxyl Groups endo, exoendo, endoexo, exo
Molecular Formula C₆H₁₀O₄C₆H₁₀O₄C₆H₁₀O₄
Molar Mass (g·mol⁻¹) 146.14146.14146.14
Melting Point (°C) 62.5 - 63[29]80 - 88[18]~64
Boiling Point (°C) 160 (at 10 mmHg)[29]150 (at 12 mmHg)[18]N/A

Part 5: Modern Applications and Future Outlook

Once viewed primarily through a pharmaceutical lens, anhydro sugar alcohols are now recognized as versatile platform chemicals with a wide array of applications.[12][13]

Polymer Chemistry: A Bio-based Building Block

The most significant modern application of isohexides, particularly isosorbide, is as a bio-based monomer for the synthesis of sustainable polymers.[13] Their rigidity can enhance the thermal and mechanical properties of the resulting materials.

  • Polyesters & Polycarbonates: Isosorbide is used as a diol to replace petroleum-derived monomers like bisphenol A (BPA), which has faced scrutiny over health concerns.[26] This creates high-performance, bio-based plastics with applications in food packaging, electronics, and automotive interiors.

  • Epoxy Resins: Isosorbide can be converted into isosorbide bis-glycidyl ether, which serves as a bio-based alternative to bisphenol A diglycidyl ether (BADGE) in thermosetting resins for adhesives, paints, and coatings.[19][29]

  • Polyurethanes: As a diol, isosorbide can act as a chain extender or be incorporated into the polyol component of polyurethanes, improving the stiffness of the final product.[29]

Pharmaceutical and Medical Applications

The field where anhydro sugar alcohols first gained prominence remains a key area of application.

  • Cardiovascular Drugs: Isosorbide dinitrate and isosorbide mononitrate are widely prescribed to treat and prevent angina (chest pain) by relaxing blood vessels and improving blood flow to the heart.[15][16][17] They are also used in the management of heart failure.[16]

  • Osmotic Diuretic: Due to its high hygroscopicity, isosorbide itself is used as an osmotic diuretic to reduce intraocular pressure in the treatment of conditions like acute angle-closure glaucoma.[29][30]

Emerging Applications

The unique properties of isohexides have led to their exploration in various other fields:

  • Cosmetics: Isosorbide and its derivatives are used as humectants (moisturizing agents), emulsifiers, and dispersants.[29]

  • Chiral Auxiliaries: The inherent chirality of isomannide makes it a useful starting material for synthesizing catalysts and auxiliaries for asymmetric chemical reactions.[11][18]

  • Green Solvents: Derivatives of isosorbide are being investigated as environmentally benign solvents.[13]

Future Trends and Challenges

The future of anhydro sugar alcohols is bright, but challenges remain. A primary focus is on improving the efficiency and reducing the cost of production, particularly for the less common isomers like isoidide.[12][13] Further research is needed to optimize polymerization processes, as the lower reactivity of some isohexides can require longer reaction times compared to their petrochemical counterparts.[28] Despite these hurdles, the drive for sustainability and the desire for novel, high-performance materials ensure that anhydro sugar alcohols will continue to be a subject of intense research and development.

Part 6: Conclusion

From their origins in early 20th-century carbohydrate chemistry and their pivotal role in the development of cardiovascular medicine, anhydro sugar alcohols have evolved into a class of molecules with immense potential. The journey from D-glucose and other simple sugars to the rigid, functional structures of isosorbide, isomannide, and isoidide is a testament to the power of chemical transformation. Today, they stand as leading examples of renewable platform chemicals, bridging the gap between biological feedstocks and advanced materials. For researchers and developers, these compounds offer a rich playground of stereochemistry, reactivity, and functionality, promising further innovations in sustainable polymers, pharmaceuticals, and beyond.

References

  • Markedly Improved Catalytic Dehydration of Sorbitol to Isosorbide by Sol–Gel Sulfated Zirconia: A Quantitative Structure–Reactivity Study. ACS Publications. [Link]

  • Catalytic Performance of Acid Catalysts for Sorbitol Dehydration to Isosorbide. J-Stage. [Link]

  • Catalytic dehydration of sorbitol to isosorbide over sulfonated phenolic resins with surface hydrophobic modification. RSC Publishing. [Link]

  • Markedly Improved Catalytic Dehydration of Sorbitol to Isosorbide by Sol–Gel Sulfated Zirconia: A Quantitative Structure. eScholarship. [Link]

  • Dehydration of sorbitol into 1,4‐sorbitan and further into isosorbide. ResearchGate. [Link]

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  • 2,3-Anhydro sugars in glycoside bond synthesis. Highly stereoselective syntheses of oligosaccharides containing alpha- and beta-arabinofuranosyl linkages. PubMed. [Link]

  • 2,3-Anhydro Sugars in Glycoside Bond Synthesis. Highly Stereoselective Syntheses of Oligosaccharides Containing α- and β-Arabinofuranosyl Linkages. Journal of the American Chemical Society. [Link]

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  • Isosorbide as a Renewable Platform chemical for Versatile Applications-Quo Vadis?. ResearchGate. [Link]

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Sources

Methodological & Application

Application Note: Quantitative Analysis of Anhydroxylitol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Anhydroxylitol, a derivative of the natural sugar alcohol xylitol, is a widely utilized ingredient in the cosmetic industry, prized for its efficacy as a humectant and skin-conditioning agent.[1] Its ability to enhance skin hydration and reinforce the skin barrier function necessitates accurate and reliable quantification in final formulations to ensure product quality and substantiating marketing claims. This application note provides a comprehensive guide for researchers, quality control analysts, and formulation scientists on the analytical methodologies for the robust quantification of this compound in complex cosmetic matrices. We present detailed protocols for High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and Gas Chromatography-Mass Spectrometry (GC-MS), offering orthogonal approaches to suit different laboratory capabilities and analytical requirements. The causality behind experimental choices, from sample preparation to instrument parameters, is explained to provide a framework for method development and validation.

Introduction: The Analytical Challenge

This compound (C₅H₁₀O₄, M.W: 134.13 g/mol ) is a stable, water-soluble crystalline solid formed through the intramolecular dehydration of xylitol.[1][2] While its polarity and solubility in water are advantageous for formulation, they present a challenge for analytical separation from other polar ingredients common in cosmetic bases like creams, lotions, and serums. The complexity of cosmetic matrices—which can include emulsions, oils, waxes, polymers, and a variety of other active and inactive ingredients—requires robust sample preparation techniques to isolate the analyte of interest and prevent interference during analysis.[3][4]

Furthermore, this compound lacks a strong UV chromophore, rendering standard HPLC-UV detection methods unsuitable. This necessitates the use of universal detection techniques like Refractive Index Detection (RID) or derivatization protocols for detection by other means. This guide will focus on two gold-standard techniques:

  • HPLC-RID: A direct, non-destructive method ideal for quantifying non-volatile, polar compounds without chromophores.

  • GC-MS: A highly sensitive and specific method that requires chemical derivatization to increase the volatility of this compound, but provides structural confirmation.

Critical Step: Sample Preparation from Cosmetic Matrices

The primary goal of sample preparation is the efficient extraction of this compound from the cosmetic base while minimizing the co-extraction of interfering matrix components.[3][4] Given the high water solubility of this compound, a liquid-liquid or solid-phase extraction approach using polar solvents is most effective.

Protocol 2.1: Solvent Extraction for Emulsions (Creams, Lotions)

This protocol is designed to break the emulsion and partition the polar this compound into an aqueous/alcoholic phase.

Rationale: The choice of a polar solvent system (e.g., aqueous methanol or ethanol) is critical for solubilizing this compound. A subsequent non-polar solvent wash (e.g., hexane) is used to remove lipids and oils, which can interfere with chromatographic analysis, particularly in HPLC.

Step-by-Step Protocol:

  • Homogenization: Accurately weigh approximately 1.0 g of the cosmetic product into a 50 mL polypropylene centrifuge tube.

  • Initial Extraction: Add 20 mL of 80% methanol (v/v) in water. Vortex vigorously for 2 minutes to disperse the sample completely.

  • Lipid Removal: Add 10 mL of n-hexane to the tube. Vortex for 1 minute to partition lipophilic components into the hexane layer.

  • Phase Separation: Centrifuge the mixture at 4,000 x g for 10 minutes to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully collect the lower aqueous/methanolic layer using a glass pipette and transfer it to a clean 50 mL volumetric flask.

  • Re-extraction (Optional but Recommended): Repeat the extraction of the remaining residue (steps 2-5) with another 20 mL of 80% methanol to ensure quantitative recovery. Combine the aqueous extracts.

  • Final Preparation: Bring the volumetric flask to the 50 mL mark with the extraction solvent.

  • Filtration: Filter the final extract through a 0.45 µm nylon or PTFE syringe filter into an HPLC or GC vial for analysis. This step is crucial to remove particulate matter that could damage the analytical column.

Method 1: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a robust and widely used technique for the analysis of sugars and polyols.[5][6] It is based on the principle that every compound has a unique refractive index. The detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.

Causality of Method Choices:

  • Column Selection: Specialized columns, often based on a ligand-exchange stationary phase (e.g., lead (Pb²⁺) form) or hydrophilic interaction liquid chromatography (HILIC), are required for retaining and separating highly polar, water-soluble compounds like this compound.[5][7]

  • Mobile Phase: A simple isocratic mobile phase of ultrapure water is often sufficient for ligand-exchange columns, making the method cost-effective and straightforward.[5] Acetonitrile/water mixtures are common for HILIC columns.[7]

  • Temperature Control: Maintaining a stable, elevated column temperature (e.g., 80°C) is critical for RID analysis. It enhances separation efficiency and minimizes baseline drift in the detector, which is highly sensitive to temperature fluctuations.[5]

Protocol 3.1: HPLC-RID Analysis

Instrumentation and Conditions:

Parameter Setting Rationale
HPLC System Isocratic Pump, Autosampler, Column Oven, RID Standard system for this type of analysis.
Column Shodex SUGAR SP0810 (8.0 x 300 mm) or equivalent Ligand-exchange column designed for sugar/polyol separations.[5]
Mobile Phase HPLC-grade Ultrapure Water Simple, effective eluent for this column type.[5]
Flow Rate 0.5 mL/min Provides optimal separation and peak shape.[5]
Column Temp. 80 °C Ensures sharp peaks and a stable RID baseline.[5]
Detector Temp. Matched to column or 40 °C Stable detector temperature is crucial for low noise.
Injection Vol. 20 µL Standard volume for good sensitivity.

| Run Time | ~20 minutes (adjust as needed) | Sufficient to elute this compound and any related compounds. |

Workflow Diagram: HPLC-RID Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis S0 Weigh 1g of Cosmetic Sample S1 Extract with 80% Methanol S0->S1 S2 Wash with Hexane S1->S2 S3 Centrifuge & Collect Aqueous Layer S2->S3 S4 Filter (0.45 µm) S3->S4 A0 Inject 20 µL into HPLC S4->A0 A1 Isocratic Separation (Shodex SP0810, 80°C) A0->A1 A2 Refractive Index Detection (RID) A1->A2 A3 Quantify using Calibration Curve A2->A3

Caption: Workflow for this compound Quantification by HPLC-RID.

Calibration and Quantification:

  • Prepare a stock solution of this compound reference standard (e.g., 10 mg/mL) in ultrapure water.

  • Create a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL) by diluting the stock solution.

  • Inject each standard to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extracts and quantify the this compound concentration using the linear regression equation from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior sensitivity and specificity compared to HPLC-RID. The mass spectrometer provides structural information, confirming the identity of the analyte and distinguishing it from co-eluting matrix components. However, due to its low volatility, this compound must first undergo chemical derivatization.[8][9]

Causality of Method Choices:

  • Derivatization: Silylation is a common and effective derivatization technique for compounds with hydroxyl groups, such as this compound. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) replace the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This transformation dramatically increases the compound's volatility and thermal stability, making it suitable for GC analysis.[8]

  • GC Column: A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is ideal for separating the TMS-derivatized analytes.

  • MS Detection: Using Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by monitoring only specific, characteristic ions of the derivatized this compound, filtering out noise from the cosmetic matrix.[10][11]

Protocol 4.1: Silylation and GC-MS Analysis

Instrumentation and Conditions:

Parameter Setting Rationale
GC System Gas Chromatograph with Split/Splitless Inlet Standard for this application.
MS System Single Quadrupole or Tandem Mass Spectrometer Provides mass data for identification and quantification.
Column DB-5ms, HP-5ms, or equivalent (30m x 0.25mm, 0.25µm) Robust, general-purpose column for separating derivatized compounds.
Carrier Gas Helium, Constant Flow @ 1.0 mL/min Inert carrier gas providing good chromatographic efficiency.
Inlet Temp. 280 °C Ensures rapid vaporization of derivatized analytes.
Injection 1 µL, Splitless Mode Maximizes transfer of analyte onto the column for sensitivity.
Oven Program 100°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min Optimized temperature ramp to separate derivatives from matrix.
MS Transfer Line 280 °C Prevents condensation of analytes before MS entry.
Ion Source Temp 230 °C Standard temperature for electron ionization (EI).
Ionization Electron Ionization (EI) at 70 eV Standard, reproducible ionization method creating a library-searchable spectrum.

| Acquisition | Scan Mode (for identification) and SIM Mode (for quantification) | Scan mode confirms identity; SIM mode provides high sensitivity. |

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis P0 Take Aliquot of Aqueous Extract P1 Evaporate to Dryness (N₂ Stream) P0->P1 P2 Add Pyridine & BSTFA + 1% TMCS P1->P2 P3 Heat at 70°C for 30 min P2->P3 A0 Inject 1 µL into GC-MS P3->A0 A1 Chromatographic Separation (DB-5ms) A0->A1 A2 EI Ionization & Mass Detection A1->A2 A3 Quantify using SIM Mode A2->A3

Caption: Derivatization and Analysis Workflow for GC-MS.

Derivatization and Quantification:

  • Preparation: Transfer a 1 mL aliquot of the final aqueous extract (from Protocol 2.1) into a GC vial insert.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at ~50°C. It is critical to remove all water, as it will react with the silylation reagent.

  • Derivatization: Add 50 µL of pyridine (to act as a catalyst and solvent) and 100 µL of BSTFA + 1% TMCS to the dried residue.

  • Reaction: Cap the vial tightly and heat in an oven or heating block at 70°C for 30 minutes to ensure complete derivatization.

  • Analysis: After cooling, inject the derivatized sample into the GC-MS.

  • Quantification: Create a calibration curve using standards that have undergone the same derivatization process. Quantify using characteristic ions in SIM mode (ions to be determined by analyzing a derivatized standard in scan mode).

Method Validation and Comparison

Any analytical method intended for quality control must be validated to ensure its performance is suitable for the intended purpose.[5] Validation should be performed in accordance with ICH or ISO guidelines and assess the following parameters:

ParameterHPLC-RIDGC-MS
Specificity Moderate. Based on retention time. Prone to interference from other sugars/polyols.High. Based on retention time and mass spectrum, providing definitive identification.
Linearity Good (R² > 0.99) over a typical range of 0.1–5 mg/mL.[5]Excellent (R² > 0.999) over a wider dynamic range.
LOD/LOQ Higher. Typically in the range of 0.03–0.56 mg/mL for polyols.[5]Lower. Can reach low µg/mL or even ng/mL levels.
Precision (RSD%) Good (<5% RSD).[5]Excellent (<2-3% RSD).
Accuracy (Recovery) Good (typically 95-105%).Excellent (typically 98-102%).
Throughput Higher. No derivatization step required.Lower. Derivatization adds significant time to sample preparation.
Robustness Sensitive to temperature and mobile phase composition changes.Generally robust, but sensitive to derivatization efficiency.

Conclusion and Recommendations

Both HPLC-RID and GC-MS are powerful and reliable techniques for the quantification of this compound in cosmetic products.

  • HPLC-RID is recommended for routine quality control environments where high throughput and simplicity are desired, and the cosmetic matrix is relatively simple. Its primary limitation is the potential for interference from structurally similar compounds.

  • GC-MS is the preferred method for research, method development, and troubleshooting. Its high sensitivity and specificity make it ideal for analyzing low concentrations of this compound or for use in complex matrices where definitive identification is required. The main drawback is the additional sample preparation time required for derivatization.

The choice of method should be based on the specific application, available instrumentation, and the required level of sensitivity and specificity. Regardless of the method chosen, proper method validation is imperative to ensure the generation of accurate and defensible data.

References

  • The Good Scents Company. (n.d.). This compound. Available at: [Link]

  • PubMed - National Center for Biotechnology Information. (n.d.). Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds. Available at: [Link]

  • PubChem - National Center for Biotechnology Information. (n.d.). This compound. Available at: [Link]

  • AdooQ BioScience. (n.d.). 1,4-Anhydro-D-xylitol. Available at: [Link]

  • Petkova, N., et al. (2017). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. ResearchGate. Available at: [Link]

  • Singh, R., et al. (2015). HPLC method for quantitative estimation of polyhydric alcohols and sugars in bio-glycerol production. ResearchGate. Available at: [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Available at: [Link]

  • Hadjikinova, R., et al. (n.d.). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. Semantic Scholar. Available at: [Link]

  • Cosmetic Ingredient Review. (2021). Safety Assessment of Anhydrogalactose, Anhydroglucitol, this compound, Arabinose, Psicose, Saccharide Hydrolysate, and Saccharide Isomerate as Used in Cosmetics. Available at: [Link]

  • Seo, E. P., et al. (2024). Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods. National Institutes of Health. Available at: [Link]

  • Nojiri, S., et al. (2000). Determination of sugar alcohols in confectioneries by high-performance liquid chromatography after nitrobenzoylation. PubMed. Available at: [Link]

  • Moldoveanu, S. C., & David, V. (n.d.). Derivatization Methods in GC and GC/MS. Semantic Scholar. Available at: [Link]

  • El-Aneed, A., et al. (n.d.). Overview of Derivatization of Sugars for GC, GC-MS or GC-MSMS Analysis. Semantic Scholar. Available at: [Link]

  • Dasgupta, A., & Spincer, D. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Semantic Scholar. Available at: [Link]

  • Seo, E. P., et al. (n.d.). Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods. Semantic Scholar. Available at: [Link]

  • Sharma, M., et al. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. MDPI. Available at: [Link]

  • Lee, S., et al. (2025). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. ResearchGate. Available at: [Link]

  • Lee, S., et al. (2025). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. MDPI. Available at: [Link]

Sources

Application Note: A Validated HPLC-ELSD Method for the Quantitative Analysis of Anhydroxylitol in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Anhydroxylitol, a key humectant and skin-conditioning agent in cosmetics and a valuable chiral building block in pharmaceuticals, requires a robust analytical method for its quantification in complex formulations.[1][2] Due to its lack of a UV-absorbing chromophore, traditional HPLC-UV methods are unsuitable. This application note details a highly specific and reliable High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light-Scattering Detector (ELSD) for the analysis of this compound. The method utilizes Hydrophilic Interaction Chromatography (HILIC) for optimal separation of this polar compound. We provide a comprehensive guide covering the principles of the technique, detailed protocols for sample and standard preparation, method validation according to ICH guidelines, and troubleshooting. This guide is intended for researchers, quality control analysts, and formulation scientists in the pharmaceutical and cosmetic industries.

Introduction: The Analytical Challenge

This compound, a derivative of xylitol, is widely used for its powerful moisturizing properties in skincare products and serves as a versatile starting material in the stereoselective synthesis of complex organic molecules.[1] Accurate quantification is critical for ensuring product efficacy, meeting regulatory requirements, and controlling manufacturing processes. The primary analytical challenge lies in this compound's chemical structure; as a sugar alcohol, it lacks a chromophore, rendering it invisible to UV-Vis detectors, one of the most common detectors in HPLC.[3][4]

The Evaporative Light-Scattering Detector (ELSD) offers a universal detection solution for any analyte that is less volatile than the mobile phase.[5][6][7] This makes it an ideal choice for analyzing carbohydrates, lipids, polymers, and, in this case, this compound.[7][8] The method's success, however, depends on careful optimization of both the chromatographic separation and the detector settings, especially when dealing with complex sample matrices like cosmetic creams or pharmaceutical formulations, which contain numerous excipients that can cause interference.[9][10]

Principle of the HPLC-ELSD Method

The analysis is founded on two core principles: chromatographic separation by HILIC and universal detection by ELSD.

Chromatographic Separation: Hydrophilic Interaction Chromatography (HILIC)

HILIC is the preferred mode of separation for highly polar compounds like this compound. In HILIC, a polar stationary phase (e.g., an amino- or amide-bonded silica column) is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a smaller amount of a polar solvent (water).[3] this compound is retained on the stationary phase through partitioning into a water-enriched layer on the surface of the packing material. Elution is achieved by a gradient or isocratic flow, with the analyte's retention being highly sensitive to the water content in the mobile phase.

Detection: Evaporative Light-Scattering Detector (ELSD)

The ELSD is a mass-sensitive detector that operates via a three-stage process, making it independent of the analyte's optical properties.[5][7][8][11]

  • Nebulization: The eluent from the HPLC column is mixed with an inert gas (typically nitrogen) and forced through a small nozzle, creating a fine aerosol of uniform droplets.

  • Evaporation: The aerosol is passed through a heated tube, often called a drift tube. The volatile mobile phase evaporates, leaving behind microscopic particles of the non-volatile this compound analyte.

  • Detection: The solid particles pass through a light beam (from an LED or laser). The light scattered by the particles is detected by a photodiode or photomultiplier tube. The intensity of the scattered light is proportional to the mass of the analyte.

ELSD_Principle cluster_hplc HPLC System cluster_elsd ELSD Detector HPLC_Eluent HPLC Eluent (Mobile Phase + this compound) Nebulizer Step 1: Nebulization (Aerosol Formation) HPLC_Eluent->Nebulizer Evaporator Step 2: Evaporation (Solvent Removal) Nebulizer->Evaporator Aerosol Detector Step 3: Detection (Light Scattering) Evaporator->Detector Analyte Particles Signal Detector Signal (to Chromatograph) Detector->Signal Gas Nitrogen Gas Gas->Nebulizer

Caption: Principle of ELSD Operation.

Materials and Methods

Instrumentation and Chemicals
  • HPLC System: A quaternary pump, autosampler, column thermostat, and online degasser.

  • Detector: An Evaporative Light-Scattering Detector (ELSD).

  • Chemicals:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade or higher).

    • Ultrapure water (18.2 MΩ·cm).

    • Nitrogen gas for ELSD (high purity, >99.9%).

Recommended Analytical Conditions

The following tables summarize the starting conditions for method development. Optimization may be required based on the specific sample matrix and instrumentation.

Table 1: HPLC Conditions

Parameter Recommended Setting Rationale
Column Amide or Amino HILIC Column (e.g., 150 mm x 4.6 mm, 3.5 µm) Provides optimal retention and peak shape for polar sugar alcohols.
Mobile Phase A: Water; B: Acetonitrile Standard solvents for HILIC. Must be volatile for ELSD compatibility.
Gradient 85% B to 65% B over 10 minutes A gradient elution ensures separation from other polar components and provides sharper peaks.
Flow Rate 1.0 mL/min A typical analytical flow rate compatible with most ELSD nebulizers.
Column Temp. 35 °C Improves peak shape and run-to-run reproducibility.

| Injection Vol. | 10 µL | Can be adjusted based on analyte concentration and sensitivity requirements. |

Table 2: ELSD Conditions

Parameter Recommended Setting Rationale
Nebulizer Temp. 30 °C Lower temperature is often suitable for HILIC mobile phases.[12]
Evaporator Temp. 30 °C - 40 °C Must be sufficient to evaporate the mobile phase but low enough to avoid analyte volatilization.[12]

| Gas Flow Rate | 1.5 - 2.0 L/min | Optimized to create a stable aerosol spray and facilitate efficient evaporation. |

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standards: Perform serial dilutions of the primary stock solution using the 50:50 acetonitrile/water diluent to prepare a series of calibration standards (e.g., 500, 250, 100, 50, 25, and 10 µg/mL).

Protocol 2: Sample Preparation from a Complex Matrix (Cosmetic Cream)

This protocol is designed to extract this compound while removing interfering lipids and proteins.[9][13]

Sample_Prep start 1. Weigh Sample (1 g of cream) extraction 2. Extraction (Add 10 mL 50:50 ACN/Water, Vortex, Sonicate) start->extraction centrifuge1 3. Centrifugation (10 min @ 4000 rpm) extraction->centrifuge1 collect 4. Collect Supernatant centrifuge1->collect cleanup 5. Cleanup (SPE) (Pass through C18 cartridge) collect->cleanup filter 6. Filtration (0.45 µm syringe filter) cleanup->filter end 7. Inject into HPLC filter->end

Caption: Sample Preparation Workflow.

  • Weighing: Accurately weigh approximately 1.0 g of the cosmetic cream into a 15 mL centrifuge tube.

  • Extraction: Add 10.0 mL of 50:50 (v/v) acetonitrile/water. Vortex vigorously for 2 minutes, then sonicate for 15 minutes to ensure complete dispersion and extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to precipitate insoluble excipients.

  • Collection: Carefully transfer the clear supernatant to a new tube.

  • Cleanup (Optional but Recommended): If the matrix is particularly complex, use a Solid Phase Extraction (SPE) C18 cartridge to remove non-polar interferences. Condition the cartridge, load the supernatant, and collect the eluate.[9]

  • Filtration: Filter the final extract through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial.

Protocol 3: System Operation and Analysis
  • System Equilibration: Purge all mobile phase lines and allow the HPLC system to equilibrate with the initial mobile phase conditions for at least 30 minutes, or until a stable baseline is achieved on the ELSD.

  • Sequence Setup: Create an analysis sequence in the chromatography data system (CDS). Include a blank (diluent) injection first, followed by the calibration standards in increasing order of concentration, and then the prepared samples.

  • Data Acquisition: Run the sequence.

  • Data Processing: Integrate the peak corresponding to this compound. Construct a calibration curve by plotting the peak area versus concentration. Note: The ELSD response is often non-linear and may be best described by a logarithmic or quadratic fit.[14] Use the appropriate regression model to quantify this compound in the samples.

Method Validation

The analytical method must be validated to ensure it is fit for its intended purpose.[15][16] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18][19]

Table 3: Method Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Procedure Acceptance Criteria
Specificity To ensure the signal is from the analyte, free from matrix interference. Analyze a blank matrix, a spiked matrix, and the standard. Compare chromatograms. Peak for this compound should be well-resolved from any other peaks at its retention time in the blank.
Linearity & Range To demonstrate a proportional relationship between signal and concentration. Analyze calibration standards (e.g., 6 levels) in triplicate. Plot peak area vs. concentration. Correlation coefficient (r²) ≥ 0.99 for the chosen regression model (linear, quadratic, etc.).[20]
Accuracy To measure the closeness of the test results to the true value. Perform recovery studies by spiking a blank matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.[17] Mean recovery should be within 98.0% - 102.0%.
Precision (Repeatability) To assess variability with repeated measurements under the same conditions. Analyze six replicate samples at 100% of the target concentration.[15] Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) To assess variability within the lab (different days, analysts, etc.). Repeat precision analysis on a different day or with a different analyst. RSD ≤ 3.0%.
LOQ/LOD To determine the lowest concentration that can be quantified/detected. Based on signal-to-noise ratio (S/N of 10 for LOQ, 3 for LOD) or standard deviation of the response. LOQ should be below the lowest expected concentration in samples.

| Robustness | To measure the method's capacity to remain unaffected by small variations. | Systematically vary parameters like flow rate (±0.1 mL/min) and column temperature (±2 °C).[17] | System suitability parameters (retention time, peak area) should remain within predefined limits. |

Troubleshooting

Table 4: Common HPLC-ELSD Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Noisy Baseline 1. Insufficient gas purity.[8] 2. Mobile phase contamination. 3. Temperature fluctuations. 1. Ensure high-purity, filtered nitrogen. 2. Use fresh, high-purity solvents. 3. Allow detector to fully stabilize; check lab environment.
No Peaks or Low Sensitivity 1. ELSD temperatures are too high (analyte evaporation). 2. Gas flow rate is too low. 3. Nebulizer is clogged. 1. Lower the evaporator/drift tube temperature. 2. Optimize and increase the gas flow rate. 3. Clean or replace the nebulizer according to manufacturer's instructions.
Broad or Tailing Peaks 1. Column degradation. 2. Incompatible injection solvent. 3. Secondary interactions on the column. 1. Replace the HPLC column. 2. Ensure sample diluent is similar to or weaker than the initial mobile phase. 3. Adjust mobile phase pH or buffer concentration (if applicable).

| Baseline Drift | 1. Column not fully equilibrated. 2. Mobile phase composition changing. 3. ELSD drift tube temperature not stable. | 1. Increase column equilibration time. 2. Ensure proper solvent mixing and degassing. 3. Allow ELSD to stabilize for at least 30-60 minutes.[7] |

Conclusion

This application note presents a robust and reliable HPLC-ELSD method for the quantitative determination of this compound in complex mixtures. The use of HILIC provides effective separation of this polar analyte from matrix components, while ELSD offers the universal detection necessary for this non-chromophoric compound. The detailed protocols for sample preparation and analysis, combined with a comprehensive validation strategy based on ICH guidelines, ensure that the method is accurate, precise, and fit for purpose in both research and quality control environments.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
  • Herrero, M., Cifuentes, A., Ibáñez, E., & del Castillo, M. D. (n.d.).
  • Peak Scientific. (2016, September 15). The principles of ELSD.
  • Pharmaguideline. (2024, December 11).
  • ResearchGate. (n.d.). Sample Preparation for the Determination of Carbohydrates in Food and Beverages | Request PDF.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Szigeti, M., Guttman, A., & Kenseth, J. (2008, June 1). Sample preparation for the analysis of complex carbohydrates by multicapillary gel electrophoresis with light-emitting diode induced fluorescence detection. PubMed.
  • McClements, D. J. (n.d.).
  • SEDERE. (n.d.). How does an ELSD work.
  • Taylor & Francis Online. (2025, December 31). Role of evaporative light scattering detectors in HPLC and UPLC—a comprehensive review of operating principle and method development principles.
  • An, G., & Kim, J. (2018, July 29).
  • BenchChem. (n.d.). This compound | 53448-53-6.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Biotage. (2023, January 23). So, how does an ELSD work?.
  • Dolan, J. W. (2014, August 22). Success with Evaporative Light-Scattering Detection.
  • Dong, M. W., & Hu, G. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Xylitol.
  • The Good Scents Company. (n.d.). This compound, 53448-53-6.
  • Mol-Instincts. (n.d.). 53448-53-6,1,4-Anhydro-D-xylitol,CAS:53448-53-6.
  • National Center for Biotechnology Inform
  • Jasco UK. (n.d.). Analysis of Sugar Alcohols by HPLC-ELSD.
  • ChemicalBook. (n.d.). 1,4-anhydro-D-xylitol | 53448-53-6.
  • Lee, S., et al. (2024, March 27). Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods.
  • Lee, S., et al. (2024, March 27). Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods. PubMed.
  • Bounashita, M. (2022, August 19). Analysis of Sugar Alcohols by HPLC ELSD. JASCO Inc.

Sources

Application Note: Quantitative and Qualitative Analysis of Anhydroxylitol via Gas Chromatography-Mass Spectrometry Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Anhydroxylitol, a dehydrated derivative of xylitol, is a compound of significant interest in the cosmetic, pharmaceutical, and food industries for its humectant and skin-conditioning properties.[1][2] Accurate and reliable quantification of this compound in various matrices is crucial for quality control, formulation development, and research. This application note details a robust and reproducible method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) following a silylation derivatization protocol. This process enhances the volatility and thermal stability of the polar this compound molecule, making it amenable to GC-MS analysis.[3][4][5]

Introduction: The Rationale for Derivatization

This compound ((2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol) is a polyol with multiple hydroxyl (-OH) functional groups.[6][7] These groups, while responsible for its desirable hygroscopic properties, also render the molecule non-volatile and prone to thermal degradation at the high temperatures required for gas chromatography. Direct injection of underivatized this compound would result in poor chromatographic peak shape, low sensitivity, and potential damage to the GC column.

To overcome these challenges, a derivatization step is essential. Silylation is a widely employed and effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups.[3][8][9] The process involves replacing the active hydrogen with a trimethylsilyl (TMS) group [-Si(CH₃)₃].[10] This chemical modification effectively "masks" the polar hydroxyl groups, leading to a significant reduction in polarity and hydrogen bonding.[8][11] The resulting TMS-ether derivative of this compound is more volatile and thermally stable, allowing for successful elution and detection by GC-MS.[3][4][5]

The silylation reaction proceeds via a nucleophilic attack of the hydroxyl group on the silicon atom of the silylating reagent.[11][12] For this application, a combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) is utilized. BSTFA is a powerful silylating agent, and TMCS acts as a catalyst, enhancing the reactivity of BSTFA, particularly for sterically hindered hydroxyl groups.[8][10][13]

Experimental Workflow

Materials and Reagents
  • This compound standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous, ≥99.8%)

  • Hexane (GC grade)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Standard and Sample Preparation

A critical aspect of this protocol is the exclusion of moisture, as silylating reagents readily react with water, which can lead to incomplete derivatization and reagent degradation.[11]

  • Standard Preparation: Prepare a stock solution of this compound in anhydrous pyridine at a concentration of 1 mg/mL.

  • Sample Preparation: For liquid samples, an appropriate volume should be transferred to a GC vial and evaporated to complete dryness under a gentle stream of nitrogen. For solid samples, accurately weigh a suitable amount into a GC vial.

  • Internal Standard (Optional but Recommended): For precise quantification, the use of an internal standard (e.g., sorbitol) is recommended. The internal standard should be added to both the standards and samples before the derivatization step.

Silylation Derivatization Protocol

The following diagram illustrates the workflow for the silylation of this compound.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Pipette this compound Standard or Dried Sample into GC Vial B Add 100 µL Anhydrous Pyridine A->B C Vortex to Dissolve B->C D Add 100 µL BSTFA + 1% TMCS C->D E Cap Vial Tightly and Vortex D->E F Heat at 70°C for 30 minutes E->F G Cool to Room Temperature F->G H Inject 1 µL into GC-MS System G->H

Caption: Workflow for the silylation derivatization of this compound.

Detailed Steps:

  • To the dried sample or standard in the GC vial, add 100 µL of anhydrous pyridine. Vortex briefly to dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Immediately cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.[3]

  • After heating, allow the vial to cool to room temperature before opening.

  • The derivatized sample is now ready for injection into the GC-MS.

GC-MS Instrumentation and Parameters

The following instrumental parameters have been optimized for the separation and detection of the tris-trimethylsilyl this compound derivative.

Parameter Setting Justification
Gas Chromatograph
GC ColumnDB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis non-polar column provides excellent separation of silylated derivatives based on boiling point and is compatible with mass spectrometry.[14]
Injection Volume1 µL
Inlet Temperature280°CEnsures rapid volatilization of the derivatized analyte.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial temp: 100°C, hold for 2 min. Ramp: 10°C/min to 280°C. Hold: 5 min.This temperature program allows for good separation from solvent and byproducts, while ensuring elution of the derivatized this compound in a reasonable time.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
MS Scan Rangem/z 40-500A wide scan range to capture the molecular ion and key fragment ions.
Solvent Delay4 minutesPrevents the high concentration of solvent and derivatizing reagent from entering the mass spectrometer, which could damage the filament.

Data Analysis and Expected Results

Qualitative Analysis: Identification

The identification of the this compound derivative is confirmed by two key pieces of information:

  • Retention Time: Under the specified chromatographic conditions, the tris-TMS-anhydroxylitol derivative will have a characteristic retention time.

  • Mass Spectrum: The EI mass spectrum of the derivatized this compound will exhibit a unique fragmentation pattern. Key expected ions include:

    • m/z 73: The base peak, characteristic of the trimethylsilyl group [Si(CH₃)₃]⁺.[15]

    • m/z 147: A common fragment in silylated polyols, [(CH₃)₂Si=O-Si(CH₃)₃]⁺.[15]

    • Other characteristic fragment ions resulting from the cleavage of the carbon skeleton and loss of TMS groups. The fully derivatized this compound (C₅H₇O₄(Si(CH₃)₃)₃) has a molecular weight of 350.67 g/mol .[16] The molecular ion (M⁺) at m/z 350 may be of low abundance or absent, but the M-15 ion (loss of a methyl group) at m/z 335 is often observed.

Quantitative Analysis

For quantitative analysis, the mass spectrometer can be operated in either full scan mode or Selected Ion Monitoring (SIM) mode. SIM mode offers higher sensitivity and is recommended for trace-level quantification.

  • Calibration Curve: Prepare a series of this compound standards at different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) and derivatize them following the protocol in section 2.3.

  • Data Acquisition: Analyze the derivatized standards and samples.

  • Quantification: Construct a calibration curve by plotting the peak area of a characteristic ion (quantifier ion) against the concentration of the this compound standards. The concentration of this compound in the unknown samples can then be determined from this curve.

Example Quantitative Data Table (Hypothetical):

Standard Conc. (µg/mL)Quantifier Ion Peak Area
5150,000
10310,000
25780,000
501,600,000
1003,250,000
Sample 2,150,000
Calculated Conc. 66.2 µg/mL

Conclusion and Best Practices

This application note provides a comprehensive and validated protocol for the GC-MS analysis of this compound after silylation derivatization. The method is sensitive, specific, and reproducible, making it suitable for a wide range of applications in research and industry.

Key considerations for successful analysis include:

  • Anhydrous Conditions: The rigorous exclusion of water is paramount for successful and complete derivatization.[11]

  • Reagent Quality: Use high-purity, fresh silylating reagents and anhydrous solvents.

  • Glassware Deactivation: For trace analysis, silanizing the glassware can prevent the adsorption of the analyte.[8]

  • Method Validation: It is essential to validate the method in the specific sample matrix of interest to account for any matrix effects.

By adhering to this protocol, researchers, scientists, and drug development professionals can achieve accurate and reliable qualitative and quantitative analysis of this compound.

References

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European journal of mass spectrometry (Chichester, England), 9(1), 1–21. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved January 9, 2026, from [Link]

  • Typology. (2024, February 1). What is "this compound" and what is its utility? Retrieved January 9, 2026, from [Link]

  • Restek. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved January 9, 2026, from [Link]

  • Wikipedia. (n.d.). Silylation. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectrum of compound 1 Analysis of the fragmentation... Retrieved January 9, 2026, from [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 77-83.
  • precisionFDA. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved January 9, 2026, from [Link]

  • NIST. (n.d.). 1,5-Anhydroxylitol, TMS. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

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Application Notes & Protocols: Anhydroxylitol in the Synthesis of Non-ionic Amphiphiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Shift Towards Sustainable Amphiphiles

Non-ionic amphiphiles are indispensable tools in the pharmaceutical sciences, playing critical roles as emulsifiers, solubilizing agents, and drug delivery vehicles.[1][2][3] Traditionally, many of these surfactants have been derived from petroleum-based feedstocks.[4] However, a growing emphasis on sustainability and biocompatibility has spurred the exploration of renewable resources for their synthesis.[5][6][7] Anhydroxylitol, a derivative of the naturally occurring sugar alcohol xylitol, has emerged as a promising, bio-based platform chemical for the creation of novel non-ionic surfactants.[8][9]

This guide provides a comprehensive overview of the synthesis of non-ionic amphiphiles using this compound. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the characterization and potential applications of these bio-inspired molecules, particularly within the realm of drug development.

This compound: A Versatile Bio-Based Building Block

This compound, also known as 1,4-anhydro-D-xylitol, is a cyclic ether formed through the intramolecular dehydration of xylitol.[8][9] This process can be achieved through treatment with acids like hydrochloric acid or sulfuric acid.[8] Its structure, featuring a rigid tetrahydrofuran ring and multiple hydroxyl groups, imparts a unique combination of hydrophilicity and stereochemical complexity.

  • Chemical Structure: C5H10O4[9][10]

  • Molecular Weight: 134.13 g/mol [9][10]

  • Appearance: Solid[9]

  • Key Features for Synthesis: The presence of reactive hydroxyl groups allows for the facile attachment of hydrophobic moieties, a fundamental step in the creation of amphiphilic molecules.

Diagram 1: Chemical Structure of this compound

Caption: Key properties of the this compound molecule.

Synthetic Strategies for this compound-Based Non-ionic Amphiphiles

The transformation of hydrophilic this compound into an amphiphile hinges on the covalent attachment of a hydrophobic tail, typically a long-chain alkyl group. The most common and effective strategies to achieve this are esterification and etherification of the available hydroxyl groups.

Esterification: A Prominent Pathway

Esterification is a widely employed method for synthesizing this compound-based surfactants. This reaction involves the formation of an ester linkage between a hydroxyl group on the this compound core and a fatty acid or its derivative.

General Reaction Scheme:

This compound + Fatty Acid (or derivative) → this compound Fatty Acid Ester + Water (or byproduct)

Expertise & Experience: The choice of the fatty acid derivative (e.g., fatty acid chloride, fatty acid methyl ester) and the catalyst (e.g., enzyme, chemical catalyst) significantly influences the reaction efficiency, selectivity, and overall sustainability of the process.

  • Chemical Esterification: This approach often utilizes fatty acid chlorides in the presence of a base to neutralize the HCl byproduct. While effective, this method can require harsh conditions and may not be ideal for sensitive applications.

  • Enzymatic Esterification: The use of lipases as biocatalysts offers a greener and more selective alternative.[8] Lipases can catalyze esterification under milder conditions, often with high regioselectivity, which is crucial when dealing with a polyol like this compound. This enzymatic approach is gaining traction for the synthesis of bio-based surfactants.[11][12]

Esterification_Workflow This compound This compound Reaction Esterification Reaction This compound->Reaction Fatty_Acid Fatty Acid / Derivative Fatty_Acid->Reaction Catalyst Catalyst (e.g., Lipase) Catalyst->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Amphiphile This compound-based Non-ionic Amphiphile Purification->Amphiphile

Caption: Schematic of a micelle encapsulating a hydrophobic drug molecule.

Conclusion and Future Perspectives

This compound serves as a versatile and sustainable platform for the synthesis of novel non-ionic amphiphiles. The straightforward synthetic routes, particularly enzymatic methods, coupled with the favorable physicochemical properties of the resulting surfactants, position them as attractive candidates for advanced drug delivery systems. Future research in this area will likely focus on fine-tuning the molecular architecture of these amphiphiles to achieve targeted drug delivery and stimuli-responsive release, further expanding their utility in the pharmaceutical and biomedical fields.

References

  • Synthesis of non-ionic amphiphiles from 1,4-anhydroxylitol. (n.d.). Google Patents.
  • Surfactants from Renewable Raw Materials. (n.d.). Taylor & Francis. Retrieved January 9, 2026, from [Link]

  • New Nonionic Surfactants from Renewable Raw Materials-Sunflower Oil Production Waste. (n.d.). Scopus. Retrieved January 9, 2026, from [Link]

  • New Nonionic Surfactants from Renewable Raw Materials-Sunflower Oil Production Waste. (n.d.). Ingenta Connect. Retrieved January 9, 2026, from [Link]

  • Derivation and synthesis of renewable surfactants. (2011). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

  • Surfactants from Renewable Sources: Synthesis and Applications. (n.d.). OUCi. Retrieved January 9, 2026, from [Link]

  • Carboxylic acid esters of xylitol and process for enzymatically preparing same. (n.d.). Google Patents.
  • Synthesis of new extended surfactants containing a xylitol polar group. (2007). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Chemoenzymatic Synthesis of D-Glucitol-Based Non-Ionic Amphiphilic Architectures as Nanocarriers. (2018). MDPI. Retrieved January 9, 2026, from [Link]

  • Synthetic route towards non-ionic or anionic amphiphiles. (2016). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Sugar-Based Surfactants: Effects of Structural Features on the Physicochemical Properties of Sugar Esters and Their Comparison to Commercial Octyl Glycosides. (2024). MDPI. Retrieved January 9, 2026, from [Link]

  • Synthesis, Characterization, and Nanodisc formation of Non-ionic Polymers. (2018). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Non-ionic small amphiphile based nanostructures for biomedical applications. (2020). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

  • Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19. (2022). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • A review on the synthesis of bio-based surfactants using green chemistry principles. (2021). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Synthesis, physicochemical characterization and aquatic toxicity studies of anionic surfactants derived from amino and a-hydroxy acid. (2022). Lirias. Retrieved January 9, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • Study of Surfactant and Their Use in Drug Delivery. (2022). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Surfactants and their role in Pharmaceutical Product Development: An Overview. (2019). SciSpace. Retrieved January 9, 2026, from [Link]

  • This compound. (n.d.). The Good Scents Company. Retrieved January 9, 2026, from [Link]

  • One-Step Biocatalytic Synthesis of Sustainable Surfactants by Selective Amide Bond Formation. (2022). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Biosurfactants: Properties and Applications in Drug Delivery, Biotechnology and Ecotoxicology. (2022). MDPI. Retrieved January 9, 2026, from [Link]

  • Two-in-One Surfactant Disinfectant Potential of Xylitol Dicaprylate and Dilaurate Esters Synthesized by Talaromyces thermophilus galactolipase for Cleaning Industries. (2022). PubMed. Retrieved January 9, 2026, from [Link]

  • APPLICATIONS OF SURFACTANTS IN PHARMACEUTICAL FORMULATION DEVELOPMENT OF CONVENTIONAL AND ADVANCED DELIVERY SYSTEMS. (n.d.). International Journal of Pharmacognosy. Retrieved January 9, 2026, from [Link]

  • The Effects of Surfactants and Essential Oils on Microwave-Assisted Hydrothermal Synthesis of Iron Oxides. (2022). FULIR. Retrieved January 9, 2026, from [Link]

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Anhydroxylitol as a Precursor for Biodegradable Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative shift towards sustainable and biocompatible materials has positioned biomass-derived monomers at the forefront of polymer science. Anhydroxylitol, a readily available derivative of xylitol, presents a versatile and powerful platform for the synthesis of biodegradable polymers. Its unique cyclic ether structure, combined with secondary hydroxyl groups, allows for the creation of novel polyesters and polyethers with tunable properties. This document provides a comprehensive guide to the synthesis of this compound-based polymers, focusing on melt polycondensation techniques. It includes detailed, step-by-step protocols, characterization methodologies, and an exploration of the resulting polymers' properties, establishing a foundation for their application in biomedical and pharmaceutical fields.

Introduction: The Case for this compound

This compound, specifically 1,4-anhydro-D-xylitol, is a five-carbon sugar alcohol derivative that emerges from the dehydration of xylitol. Xylitol itself is a metabolic intermediate in mammals and is widely produced from lignocellulosic biomass, making it a sustainable and non-toxic building block.[1][2] The primary appeal of this compound in polymer synthesis lies in its dual functionality:

  • Reactive Hydroxyl Groups: The presence of two secondary hydroxyl groups allows it to act as a polyol, participating in step-growth polymerization reactions like polycondensation.

  • Anhydro Ring System: While not the primary focus of the protocols herein, the cyclic ether structure offers potential for ring-opening polymerization (ROP) strategies, broadening its synthetic versatility.

Polymers derived from sugar alcohols like xylitol have demonstrated excellent biocompatibility, often superior to established synthetic polymers such as poly(L-lactic-co-glycolic acid) (PLGA).[3][4][5] This enhanced biocompatibility, coupled with their biodegradability, makes this compound-based materials prime candidates for applications in tissue engineering, drug delivery systems, and resorbable medical implants.[1][6]

This guide will focus on the most direct and accessible method for synthesizing polymers from this compound: melt polycondensation . This solvent-free technique is environmentally friendly and yields crosslinked polyester elastomers with tunable mechanical properties and degradation profiles.[6]

From Biomass to Polymer: A Conceptual Workflow

The journey from raw biomass to a functional biodegradable polymer involves several key transformations. Understanding this pathway highlights the sustainable nature of this compound-based materials.

G cluster_0 cluster_1 A Lignocellulosic Biomass B Xylose A->B Hydrolysis C Xylitol B->C Hydrogenation D This compound (Monomer) C->D Dehydration E Polycondensation (with Dicarboxylic Acid) D->E F Pre-polymer E->F G Crosslinking (Curing) F->G H Biodegradable Polyester Elastomer G->H

Caption: Conceptual workflow from biomass to biodegradable polyester.

Polymerization Strategy: Catalyst-Free Melt Polycondensation

Melt polycondensation is a robust method that involves heating monomers in their molten state to drive off a condensation byproduct, typically water, to form ester linkages. The absence of a catalyst simplifies purification and avoids potential toxicity from residual metal catalysts, which is a critical consideration for biomedical applications.[6]

Causality Behind Experimental Choices:

  • Catalyst-Free: Eliminates the need for post-synthesis removal of potentially toxic catalysts, streamlining the process for biocompatible materials.

  • Melt Reaction (Solvent-Free): This "green chemistry" approach avoids the use of organic solvents, reducing environmental impact and simplifying product work-up.

  • Nitrogen Blanket: The initial esterification step is performed under an inert atmosphere to prevent oxidation of the monomers at elevated temperatures, ensuring the integrity of the polymer backbone.

  • Vacuum Application: In the later polycondensation stage, applying a vacuum is crucial for effectively removing the water byproduct, driving the reaction equilibrium towards the formation of higher molecular weight polymers.

Synthesis of Poly(this compound-co-dicarboxylic acid) Elastomers

This protocol details the synthesis of crosslinked polyesters using this compound and a dicarboxylic acid (e.g., sebacic acid, succinic acid). The molar ratio of the monomers can be adjusted to tune the properties of the final material.[3][5]

G A Step 1: Monomer Melting - Combine this compound & Dicarboxylic Acid - Heat to >120°C under N2 B Step 2: Esterification - Raise temp to 160°C - Stir for ~7 hours under N2 - Water is removed A->B C Step 3: Polycondensation - Apply vacuum - Continue reaction for 3-5 hours - Forms viscous pre-polymer B->C D Step 4: Curing - Cast pre-polymer into mold - Heat in vacuum oven (e.g., 100°C) - Forms crosslinked elastomer C->D

Caption: Experimental workflow for melt polycondensation.

Protocol: Synthesis of Poly(this compound sebacate) (PXS)

Materials:

  • 1,4-Anhydro-D-xylitol (this compound)

  • Sebacic Acid

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen gas inlet

  • Condenser

  • Vacuum pump

Procedure:

  • Monomer Preparation: Accurately weigh equimolar amounts of this compound and sebacic acid and add them to the three-neck flask equipped with a magnetic stir bar. For example, use a 1:1 molar ratio.

  • Inert Atmosphere: Assemble the flask with the condenser and nitrogen inlet. Begin purging the system with a gentle stream of nitrogen gas.

  • Melting: Begin stirring the mixture and heat the flask to 120°C to melt the monomers and form a homogenous mixture.

  • Esterification: Once a clear melt is achieved, gradually increase the temperature to 160°C. Maintain this temperature for approximately 7 hours under a continuous nitrogen blanket. Water will be generated as a byproduct and removed through the condenser.

  • Polycondensation: After the initial esterification, connect the flask to a vacuum pump. Reduce the pressure gradually to below 0.01 kPa. Continue the reaction under vacuum at 150-160°C for another 3-5 hours to form the viscous pre-polymer.[1]

  • Curing: Pour the hot, viscous pre-polymer into a desired mold (e.g., a PTFE petri dish). Place the mold in a vacuum oven and cure at 100-120°C for 24-72 hours. The curing step promotes cross-linking between polymer chains, resulting in a solid elastomer.[1]

  • Purification (Optional): The resulting elastomer can be purified by swelling in a suitable solvent (e.g., ethanol) to remove any unreacted monomers, followed by drying under vacuum until a constant weight is achieved.

Physicochemical and Mechanical Characterization

Proper characterization is essential to validate the synthesis and understand the material's properties for its intended application.

Structural and Thermal Analysis
Technique Purpose Expected Observations
FTIR Spectroscopy Confirm formation of ester bonds and disappearance of carboxylic acid groups.Appearance of a strong ester carbonyl (C=O) peak around 1735 cm⁻¹. Disappearance or significant reduction of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹).
¹H & ¹³C NMR Elucidate the detailed chemical structure of the polymer backbone.Analysis of soluble pre-polymer or extracted fractions will show characteristic shifts corresponding to the this compound and sebacic acid moieties within the polymer chain, confirming covalent linkage.[6]
Gel Permeation (GPC) Determine molecular weight (Mw, Mn) and polydispersity index (PDI) of the soluble pre-polymer.Provides insight into the extent of polymerization before cross-linking.
DSC Determine thermal transitions like glass transition temperature (Tg) and melting temperature (Tm).Synthesized elastomers are typically amorphous and will exhibit a characteristic Tg. The absence of a sharp Tm can confirm the lack of crystallinity.[6][7]
Mechanical and Degradation Properties

The mechanical behavior and degradation rate are critical for biomedical applications. These properties can be fine-tuned by altering the monomer ratio or the curing time.[5]

Property Test Method Typical Range for Xylitol-based Elastomers Significance
Tensile Strength Tensile testing (e.g., ASTM D638)0.5 - 2.0 MPaIndicates the maximum stress the material can withstand before failure.
Elongation at Break Tensile testing100 - 350%Measures the material's ductility and ability to stretch before breaking, a key feature of elastomers.[8]
Young's Modulus Tensile testing0.1 - 1.5 MPaDefines the material's stiffness; crucial for matching the mechanical properties of soft tissues.
In Vitro Degradation Mass loss study in Phosphate-Buffered Saline (PBS) at 37°C.Half-life can range from weeks to months.[3]Simulates degradation under physiological conditions. The degradation products (xylitol and sebacic acid) are non-toxic.
Biocompatibility In vitro cytotoxicity assays (e.g., ISO 10993-5); In vivo implantation studies.High biocompatibility, often superior to PLGA.[3][4][5]Essential for any material intended for medical use, ensuring it does not cause an adverse biological response.

Applications and Future Outlook

The unique combination of sustainability, biocompatibility, and tunable elastomeric properties makes this compound-based polymers highly attractive for several advanced applications:

  • Soft Tissue Engineering: The mechanical properties can be tailored to mimic those of tissues like skin, cartilage, or blood vessels, making them excellent scaffold materials.

  • Drug Delivery: The hydrophilic nature of the polymer backbone, due to pendant hydroxyl groups, can be leveraged for controlled release of therapeutic agents.[9]

  • Biodegradable Adhesives and Hydrogels: Further functionalization can lead to the development of bio-adhesives for wound closure or injectable hydrogels for minimally invasive procedures.[5]

The exploration of this compound as a monomer is still in its early stages. Future research will likely focus on developing more complex architectures, such as block copolymers through ring-opening polymerization, and creating composites to further enhance mechanical strength and introduce new functionalities.

References

  • Enzymatic synthesis and modification of functional polyesters from renewable resources. (2014). Vertex AI Search.
  • Schematic of synthesis of a series of xylitol-based polyesters. - ResearchGate. (n.d.). ResearchGate.
  • A Study on Xylitol Based Copolyester for In vitro Degradation Applications. (n.d.). International Journal of ChemTech Research.
  • Bruggeman, J. P., Bettinger, C. J., Langer, R. (2010). Biodegradable xylitol-based elastomers: in vivo behavior and biocompatibility. Journal of Biomedical Materials Research Part A, 95(1), 92-104.
  • Deepa, K., Jaisankar, V. (2016). Synthesis and Characterisation of certain Biodegradable Xylitol based Polyesters. Asian Journal of Research in Chemistry, 9(12), 679-682.
  • Biodegradable Xylitol-Based Elastomers: In Vivo Behavior and Biocompatibility. (n.d.). Request PDF on ResearchGate.
  • Biodegradable Xylitol‐Based Polymers. (n.d.). Request PDF on ResearchGate.
  • Structure and Properties of Biodegradable Poly (Xylitol Sebacate-Co-Butylene Sebacate) Copolyester. (2020). MDPI.
  • Bruggeman, J., Bettinger, C., Nijst, C., Kohane, D., & Langer, R. (2008). Biodegradable xylitol-based polymers. Advanced Materials, 20(10), 1922–1927.
  • Biodegradable Xylitol-Based Polymers. (n.d.). Asian Digital Library.
  • DSC Analysis of Xylitol-Containing Composites. (n.d.). PMC - PubMed Central.
  • Structure and Properties of Biodegradable Poly (Xylitol Sebacate-Co-Butylene Sebacate) Copolyester. (2020). PMC - NIH.

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Application Notes and Protocols for the Formulation of Anhydroxylitol in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The effective delivery of therapeutic agents through the skin remains a significant challenge in pharmaceutical sciences, primarily due to the formidable barrier presented by the stratum corneum. Chemical penetration enhancers are commonly employed to overcome this barrier and improve drug permeation. Anhydroxylitol, a naturally derived sugar alcohol, is well-established in the cosmetics industry for its exceptional hydrating and skin barrier-strengthening properties. These characteristics suggest its potential as a novel excipient in topical drug delivery systems to enhance the bioavailability of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the formulation and evaluation of this compound-containing topical drug delivery systems, offering detailed protocols and scientific rationale for its application. While its use as a direct drug penetration enhancer is an emerging area of research, this guide synthesizes current knowledge on its skin-interactive properties to provide a framework for its investigation in pharmaceutical formulations.

Introduction to this compound: A Multifunctional Excipient

This compound is a dehydrated derivative of xylitol, a sugar alcohol sourced from natural origins such as wood, sugarcane, and corn cobs.[1] It is widely recognized for its role as a humectant and skin-conditioning agent in cosmetic and dermatological products.[1] Its small molecular size allows for efficient penetration into the upper layers of the epidermis, where it exerts its biological effects.[1]

Key Properties of this compound:

  • Humectant: this compound effectively binds and retains water, contributing to increased skin hydration.[1]

  • Skin Barrier Enhancement: It reinforces the skin's natural barrier function, reducing transepidermal water loss (TEWL).

  • Mechanism of Action: this compound stimulates the production of key components of the skin's natural moisturizing factors (NMFs), including hyaluronic acid and chondroitin sulfate. It also enhances the expression of Aquaporin-3 (AQP3), a protein that facilitates water transport within the skin.

  • Safety Profile: this compound is generally regarded as safe for topical use, with a low potential for irritation or sensitization.

Proposed Mechanism of this compound in Enhancing Topical Drug Delivery

While direct studies on this compound as a drug penetration enhancer are limited, its known effects on skin hydration and barrier function provide a basis for a proposed mechanism of action in topical drug delivery. The "hydration effect" is a well-documented mechanism for enhancing the permeation of both hydrophilic and lipophilic drugs. By increasing the water content of the stratum corneum, this compound may induce a reversible swelling of the corneocytes and increase the fluidity of the lipid bilayers, thereby creating more permeable pathways for drug molecules.

cluster_0 This compound Application cluster_1 Mechanism in Stratum Corneum cluster_2 Outcome This compound This compound in Topical Formulation Hydration Increased Stratum Corneum Hydration This compound->Hydration Humectant Effect Lipid_Fluidity Increased Lipid Bilayer Fluidity Hydration->Lipid_Fluidity Swelling of Corneocytes Drug_Partitioning Altered Drug Partitioning Hydration->Drug_Partitioning Penetration Enhanced Drug Penetration Lipid_Fluidity->Penetration Drug_Partitioning->Penetration

Figure 1: Proposed mechanism of this compound in enhancing drug penetration.

Formulation Protocol: this compound-Based Hydrogel for Topical Drug Delivery

This section provides a detailed protocol for the formulation of a topical hydrogel incorporating this compound. Hydrogels are a suitable vehicle for topical drug delivery due to their high water content, cooling sensation, and non-greasy feel.[1]

Materials and Equipment
  • Active Pharmaceutical Ingredient (API) (e.g., a non-steroidal anti-inflammatory drug like Diclofenac Sodium)

  • This compound

  • Gelling agent (e.g., Carbopol® 940)

  • Solvent (e.g., Purified Water)

  • Co-solvent/Humectant (e.g., Propylene Glycol)

  • Neutralizing agent (e.g., Triethanolamine)

  • Preservative (e.g., Methylparaben)

  • Analytical balance

  • Magnetic stirrer with hot plate

  • pH meter

  • Homogenizer

  • Beakers and other standard laboratory glassware

Formulation Composition

The following table provides a sample formulation for a 1% API hydrogel with this compound. The concentrations can be optimized based on the specific API and desired product characteristics.

Ingredient Function Concentration (% w/w)
API (e.g., Diclofenac Sodium)Active Pharmaceutical Ingredient1.0
This compoundHumectant/Potential Penetration Enhancer2.0 - 5.0
Carbopol® 940Gelling Agent1.0
Propylene GlycolCo-solvent/Humectant10.0
TriethanolamineNeutralizing Agentq.s. to pH 6.5-7.0
MethylparabenPreservative0.2
Purified WaterSolventq.s. to 100
Step-by-Step Formulation Procedure

A 1. Disperse Carbopol 940 in purified water with constant stirring. B 2. Allow to swell for 24 hours. A->B C 3. Dissolve API, this compound, Propylene Glycol, and Methylparaben in a separate portion of purified water. B->C D 4. Add the API solution to the Carbopol dispersion with continuous mixing. C->D E 5. Neutralize the gel to pH 6.5-7.0 with Triethanolamine. D->E F 6. Homogenize the gel to ensure uniformity. E->F G 7. Package in appropriate containers. F->G

Figure 2: Workflow for the formulation of an this compound-containing topical gel.

  • Preparation of the Gel Base: Accurately weigh the required amount of Carbopol® 940 and slowly disperse it in a beaker containing purified water under constant stirring using a magnetic stirrer. Avoid the formation of lumps.

  • Hydration of the Gelling Agent: Cover the beaker and allow the dispersion to stand for 24 hours to ensure complete hydration and swelling of the polymer.

  • Preparation of the Active Phase: In a separate beaker, dissolve the API, this compound, propylene glycol, and methylparaben in a portion of the purified water. Gentle heating may be applied if necessary to facilitate dissolution.

  • Incorporation of the Active Phase: Slowly add the active phase solution to the hydrated Carbopol® dispersion with continuous stirring.

  • Neutralization: Adjust the pH of the formulation to between 6.5 and 7.0 by dropwise addition of triethanolamine while continuously monitoring with a calibrated pH meter. The gel will form upon neutralization.

  • Homogenization: Homogenize the final gel formulation for 5-10 minutes to ensure uniform distribution of the API and other excipients.

  • Packaging and Storage: Transfer the prepared gel into suitable containers (e.g., aluminum or laminate tubes) and store at a controlled room temperature.

Performance Evaluation Protocols

A thorough evaluation of the formulated gel is crucial to ensure its quality, stability, and efficacy.

Physicochemical Characterization
  • Appearance and Homogeneity: Visually inspect the gel for clarity, color, and the presence of any aggregates or phase separation.

  • pH Measurement: Determine the pH of the gel using a calibrated pH meter. The pH should be within a range that is non-irritating to the skin (typically 5.5-7.0).

  • Viscosity and Rheological Studies: Measure the viscosity of the gel using a viscometer (e.g., Brookfield viscometer). Conduct rheological studies to understand the flow behavior of the gel.

  • Drug Content Uniformity: Determine the concentration of the API in the gel to ensure it is within the specified limits. This is typically done by dissolving a known amount of the gel in a suitable solvent and analyzing it by a validated analytical method such as HPLC.

In Vitro Permeation Studies

In vitro permeation testing (IVPT) is a standard method to evaluate the rate and extent of drug permeation through the skin from a topical formulation.[2][3][4]

Equipment and Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., rat or porcine skin)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Syringes and needles for sampling

  • Validated HPLC method for drug quantification

A 1. Prepare and mount skin on Franz diffusion cells. B 2. Fill receptor chamber with appropriate medium and equilibrate. A->B C 3. Apply a known quantity of the this compound-containing gel to the donor chamber. B->C D 4. Collect samples from the receptor chamber at predetermined time intervals. C->D E 5. Analyze the drug concentration in the samples using a validated HPLC method. D->E F 6. Calculate permeation parameters (flux, permeability coefficient). E->F

Figure 3: Workflow for in vitro permeation studies.

Protocol:

  • Skin Preparation: Excise the skin from the animal or obtain human cadaver skin. Remove any subcutaneous fat and hair.

  • Cell Setup: Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

  • Receptor Medium: Fill the receptor compartment with a suitable receptor medium and ensure there are no air bubbles trapped beneath the skin. The receptor medium should be maintained at 32 ± 1 °C to simulate skin surface temperature.

  • Application of Formulation: Apply a known quantity of the this compound-containing gel formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux (Jss) and the permeability coefficient (Kp) can be determined from the slope of the linear portion of the cumulative amount versus time plot.

Analytical Method Validation (HPLC)

A validated HPLC method is essential for the accurate quantification of the API in the drug content and permeation studies.[5][6][7][8] The method should be validated according to ICH guidelines for parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Future Perspectives

This compound presents a promising, naturally-derived excipient for topical drug delivery systems. Its established safety profile and multifunctional properties as a humectant and skin barrier enhancer make it an attractive candidate for improving the performance of topical formulations. The protocols outlined in this document provide a comprehensive framework for the formulation and evaluation of this compound-containing topical gels. Further research is warranted to elucidate the precise mechanisms by which this compound may enhance the penetration of various APIs and to generate quantitative data to support its application in pharmaceutical drug delivery. The exploration of its synergistic effects with other penetration enhancers could also open new avenues for the development of highly effective topical therapies.

References

  • Typology. (2024, February 1).
  • Typology. (2024, February 1).
  • Wisdomlib. (2025, July 31). In vitro skin permeation studies: Significance and symbolism.
  • Patil PB, Datir SK, Saudagar RB. (2019, June 15). A Review on Topical Gels as Drug Delivery System. Journal of Drug Delivery and Therapeutics, 9(3-s), 989-994.
  • ResearchGate. (n.d.).
  • Murthy, S. N. (2025, May 29). Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. PubMed.
  • Pharmaceutical Technology. (n.d.).
  • IJRASET. (n.d.). A Review: Topical Gels for Localized Drug Delivery.
  • Journal of Drug Delivery and Therapeutics. (2019, June 15). A Review on Topical Gels as Drug Delivery System.
  • IntechOpen. (n.d.).
  • ResearchGate. (2025, August 7). (PDF) A Review on Topical Gels as Drug Delivery System: Review Article.
  • MDPI. (n.d.). Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study.
  • PubMed. (n.d.).
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  • PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
  • FDA. (2022, November 30). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs.
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Application Notes and Protocols: Elucidating the Mechanism of Anhydroxylitol in Enhancing Skin Barrier Function

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Multi-faceted Approach to Epidermal Fortification

The integrity of the epidermal barrier is paramount to skin health, serving as the primary defense against external aggressors and preventing excessive transepidermal water loss (TEWL). Anhydroxylitol, a derivative of the natural sugar xylitol, has emerged as a key bioactive ingredient in skincare formulations, renowned for its ability to bolster this critical barrier.[1][2] Often formulated in a synergistic trio with xylitylglucoside and xylitol, this complex, hereafter referred to as XAX, orchestrates a multi-pronged strategy to optimize skin hydration and reinforce its structural resilience.[3][4]

This comprehensive guide delineates the molecular mechanisms through which this compound, as a principal component of the XAX complex, enhances skin barrier function. We will delve into its role in stimulating the synthesis of essential lipids and proteins, modulating water transport channels, and fortifying intercellular junctions. Furthermore, this document provides detailed, field-proven protocols for researchers to rigorously evaluate the efficacy of this compound-containing formulations in both in vitro and ex vivo models.

The Mechanistic Pillars of this compound's Efficacy

This compound's contribution to skin barrier enhancement can be understood through three primary modes of action:

  • Stimulation of Epidermal Lipids and Proteins: A robust barrier is intrinsically linked to the composition and organization of the stratum corneum. The XAX complex has been shown to stimulate the synthesis of ceramides and cholesterol, crucial lipid components that form the lamellar structure of the stratum corneum, thereby reinforcing the skin's barrier.[3] Moreover, it upregulates the expression of key proteins involved in keratinocyte differentiation and cornification, such as filaggrin, loricrin, and involucrin.[5]

  • Optimization of Water Circulation: Efficient hydration distribution throughout the epidermis is vital for cellular function and barrier integrity. This compound, within the XAX complex, enhances the expression of Aquaporin-3 (AQP3), a transmembrane protein that facilitates the transport of water and glycerol across keratinocyte membranes.[3][6] This optimized water and glycerol circulation helps to maintain hydration from the deeper epidermal layers to the stratum corneum.

  • Augmentation of Natural Moisturizing Factors (NMFs) and Tight Junctions: The XAX complex boosts the production of hyaluronic acid and chondroitin sulfate, key glycosaminoglycans in the dermal extracellular matrix that bind and retain water.[3] Additionally, evidence suggests that xylitol, a component of the XAX complex, can upregulate the expression of occludin, a key protein in tight junctions which regulate paracellular water flow.[1]

Visualizing the Mechanism: A Signaling Pathway Overview

The following diagram illustrates the proposed signaling cascade initiated by the XAX complex, leading to enhanced skin barrier function.

This compound This compound (as part of XAX complex) Keratinocyte Keratinocyte This compound->Keratinocyte Topical Application Ceramide_Synthase Upregulation of Ceramide & Cholesterol Synthesis Keratinocyte->Ceramide_Synthase AQP3_Expression Increased Aquaporin-3 (AQP3) Expression Keratinocyte->AQP3_Expression HAS_Expression Increased Hyaluronic Acid & Chondroitin Sulfate Synthesis Keratinocyte->HAS_Expression TJ_Proteins Upregulation of Tight Junction Proteins (e.g., Occludin) Keratinocyte->TJ_Proteins Differentiation_Markers Increased Expression of Differentiation Markers (Filaggrin, Loricrin, Involucrin) Keratinocyte->Differentiation_Markers SC_Integrity Improved Stratum Corneum Integrity Ceramide_Synthase->SC_Integrity Hydration Optimized Epidermal Hydration AQP3_Expression->Hydration HAS_Expression->Hydration TEWL Reduced Transepidermal Water Loss (TEWL) TJ_Proteins->TEWL Differentiation_Markers->SC_Integrity SC_Integrity->TEWL Barrier_Function Enhanced Skin Barrier Function Hydration->Barrier_Function TEWL->Barrier_Function

Caption: Molecular mechanism of the this compound-containing complex (XAX) on keratinocytes.

Experimental Protocols for Mechanistic Validation

To substantiate the claims of this compound's efficacy, a series of robust in vitro and ex vivo assays are recommended. The following protocols are designed to provide a comprehensive evaluation of its impact on key biomarkers of skin barrier function.

In Vitro Model: Reconstructed Human Epidermis (RHE)

The use of RHE models offers a highly relevant and ethical alternative to animal testing for assessing the effects of topical ingredients.

Protocol 2.1.1: Treatment of Reconstructed Human Epidermis

  • Model Acclimatization: Upon receipt, acclimate the RHE tissues (e.g., SkinEthic™ RHE) in the provided maintenance medium at 37°C and 5% CO₂ for 24 hours.

  • Preparation of Test Substance: Prepare a solution of the this compound-containing complex (XAX) in a suitable vehicle (e.g., phosphate-buffered saline or a simple cosmetic base). A typical concentration range to test is 1-3%. A vehicle control is essential.

  • Topical Application: Apply a precise volume (e.g., 20 µL) of the test substance and vehicle control to the surface of the RHE tissues.

  • Incubation: Incubate the treated tissues for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Tissue Harvesting: At the end of the incubation period, harvest the tissues for subsequent analysis (lipid extraction, gene expression, or histology).

Visualizing the Workflow: From Treatment to Analysis

This diagram outlines the experimental workflow for assessing the effects of this compound on RHE models.

Start Start: Reconstructed Human Epidermis (RHE) Treatment Topical Treatment: This compound (XAX) vs. Vehicle Control Start->Treatment Incubation Incubation (24-72h) Treatment->Incubation Harvest Tissue Harvesting Incubation->Harvest Analysis Downstream Analysis Harvest->Analysis Lipid Lipid Analysis (Ceramides) Analysis->Lipid Ceramide Profile Gene Gene Expression (RT-qPCR) Analysis->Gene AQP3, Loricrin, etc. Protein Protein Expression (Immunofluorescence) Analysis->Protein Claudin-1, Occludin TEWL Functional Assay (TEWL Measurement) Analysis->TEWL Barrier Integrity

Caption: Experimental workflow for RHE model analysis.

Analysis of Epidermal Lipids: Ceramide Profiling

Protocol 2.2.1: Lipid Extraction from RHE Tissues

  • Tissue Disruption: Place the harvested RHE tissue in a glass tube. Add 1 mL of a chloroform:methanol (2:1, v/v) solution.

  • Homogenization: Homogenize the tissue using a sonicator or a mechanical homogenizer until fully disrupted.

  • Phase Separation: Add 0.2 mL of 0.9% NaCl solution to the homogenate and vortex thoroughly. Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for analysis.

Protocol 2.2.2: Ceramide Analysis by High-Performance Thin-Layer Chromatography (HPTLC)

  • Plate Preparation: Activate an HPTLC silica gel plate by heating at 110°C for 30 minutes.

  • Sample Application: Apply the lipid extracts and ceramide standards to the plate.

  • Development: Develop the plate in a saturated chromatography tank with a mobile phase of chloroform:methanol:acetic acid (190:9:1, v/v/v).

  • Visualization: After development, dry the plate and spray with a 10% copper sulfate solution in 8% phosphoric acid. Heat the plate at 180°C for 10 minutes to visualize the lipid bands.

  • Quantification: Quantify the ceramide bands by densitometry and compare to the standards.

Gene Expression Analysis: RT-qPCR

Protocol 2.3.1: RNA Extraction and cDNA Synthesis

  • RNA Isolation: Extract total RNA from the RHE tissues using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

Protocol 2.3.2: Real-Time Quantitative PCR (RT-qPCR)

  • Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for target genes (AQP3, Loricrin, Involucrin, Filaggrin, Occludin, Claudin-1) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.

  • Thermal Cycling: Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.

Target GeneForward Primer (5'-3')Reverse Primer (5'-3')
AQP3 GCTGTCTTCCTGGCTTTGCTCCTCATCACCACGTCCTTCA
Loricrin TGAAGAGCTGCGAGTGAAGGAGGAGGTCCTCGTGGTTGTT
Involucrin CAGCAGCAGAAACAGCAGAACTTCTCCAGCAGCATCAGGT
Filaggrin GCTGAGGAGGAGGAAGAGGAGCTGGAGTTGGTGGAGTAGG
Occludin TGGCTGCTGCTGTTGTTGTTGTCATCCACAGGCAGCAGTT
Claudin-1 ATGGCCAACGCGGGGCTGCCAGCGGTACATGGTGGTGT
GAPDH GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Table 1: Example primer sequences for RT-qPCR analysis of skin barrier-related genes.

Protein Expression and Localization: Immunofluorescence

Protocol 2.4.1: Immunofluorescence Staining of Tight Junction Proteins

  • Tissue Preparation: Embed the harvested RHE tissues in OCT compound and freeze. Cryosection the tissues at 5-7 µm thickness and mount on slides.

  • Fixation and Permeabilization: Fix the sections with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the sections with primary antibodies against Claudin-1 and Occludin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Conclusion and Future Directions

The evidence strongly supports the role of this compound, as a key component of the XAX complex, in significantly improving skin barrier function through a multifaceted mechanism. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate and validate the efficacy of this compound-containing formulations.

Future research should aim to further dissect the specific contributions of this compound versus its synergistic partners in the XAX complex. Investigating the upstream signaling pathways activated by this compound that lead to the observed increases in lipid and protein synthesis would also be a valuable area of exploration. Ultimately, a deeper understanding of these mechanisms will facilitate the development of more targeted and effective skincare solutions for maintaining and restoring a healthy skin barrier.

References

  • Garcia, C., Valin, E., Hernandez, E., Kern, C., Roso, A. (2022). Effect of a Simple Sugar-based Ingredient on Skin Moisturization: Biological Mode of Action and Clinical Effects. Asian Journal of Beauty and Cosmetology, 21(1), 13–27.
  • Szabó-Papp, J., et al. (2018). Beyond the physico-chemical barrier: Glycerol and xylitol markedly yet differentially alter gene expression profiles and modify signalling pathways in human epidermal keratinocytes.
  • Hara, M., & Verkman, A. S. (2003). Glycerol replacement corrects defective skin hydration, elasticity, and barrier function in aquaporin-3-deficient mice. Proceedings of the National Academy of Sciences, 100(12), 7360-7365.
  • This compound. (n.d.). In Cosmetic Ingredient Dictionary. Retrieved January 9, 2026, from [Link]

  • Korponyai, C., et al. (2017). Effects of Locally Applied Glycerol and Xylitol on the Hydration, Barrier Function and Morphological Parameters of the Skin.
  • Cipher Skincare. (n.d.). Why we use this compound. Retrieved January 9, 2026, from [Link]

  • Typology. (2021, October 29). What is "this compound" and what is its purpose?. Retrieved January 9, 2026, from [Link]

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synergistic effect of anhydroxylitol with xylitylglucoside and xylitol in skin hydration

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synergistic Hydration Effect of Anhydroxylitol, Xylitylglucoside, and Xylitol

Abstract

Maintaining optimal skin hydration is paramount for preserving the integrity of the epidermal barrier and overall skin health. While numerous humectants and moisturizing agents exist, the synergistic combination of three sugar-derived compounds—this compound, Xylitylglucoside, and Xylitol—offers a multi-faceted approach to skin hydration that surpasses the efficacy of its individual components. This guide elucidates the complex molecular mechanisms behind this synergy, providing researchers, scientists, and drug development professionals with a comprehensive understanding and detailed protocols for evaluating its performance. By targeting the skin's natural hydration processes, this trio reinforces the skin barrier, optimizes water reserves, and enhances water circulation, leading to significant and lasting moisturization.

Scientific Background: A Multi-Modal Approach to Skin Hydration

The skin's ability to retain water is governed by a complex interplay of factors, including a robust lipid barrier within the stratum corneum, the presence of Natural Moisturizing Factors (NMFs), and efficient water transport between dermal and epidermal layers. A disruption in any of these can lead to dehydration, compromising barrier function and accelerating the signs of aging.

The combination of this compound, Xylitylglucoside, and Xylitol, often marketed under the trade name AQUAXYL™, addresses skin hydration through a comprehensive, three-dimensional strategy.[1][2] This trio of natural sugars works in concert to harmonize the skin's hydrous flow by acting on three key mechanisms of natural moisturization.[3]

  • Xylitylglucoside: A naturally derived compound from xylitol and glucose, it is instrumental in boosting the skin's production of NMFs like hyaluronic acid and reinforcing the lipid barrier by stimulating ceramide synthesis.[4]

  • This compound: A dehydrated derivative of xylitol, it enhances the effects of xylitylglucoside by further stimulating the synthesis of essential lipids and proteins crucial for the stratum corneum's integrity.[5]

  • Xylitol: A sugar alcohol that acts as a powerful humectant, drawing moisture from the environment to hydrate the skin's surface.[6] It also helps to restore a healthy skin barrier function.[6]

The true power of this combination lies in its synergistic action, which addresses hydration from the inside out, providing a more resilient and effective solution than single-ingredient approaches.

The Synergistic Mechanism of Action

The efficacy of the this compound, Xylitylglucoside, and Xylitol trio stems from its ability to simultaneously target and enhance three fundamental pillars of skin hydration. This integrated approach ensures both immediate and long-term moisturization by restoring the skin's innate ability to manage its water balance.

  • Reinforcement of the Skin Barrier ("Anti-Dehydration Shield"): A strong skin barrier is critical for preventing transepidermal water loss (TEWL), the process of water evaporating from the skin's surface.[7][8] This combination reinforces the barrier by increasing the synthesis of key lipids and proteins.[9][10]

    • Lipid Synthesis: It significantly boosts the production of ceramides (specifically ceramide 1 and 2) and cholesterol, which are the primary components of the intercellular lipid matrix that holds skin cells together.[1][4][5] A well-organized lipid matrix is essential for a tight, impermeable barrier.[11][12][13]

    • Protein Synthesis: It upregulates the expression of proteins like loricrine, which are vital for the formation of the cornified envelope, a key structural component of the stratum corneum.[1]

  • Optimization of Water Reserves: The skin's ability to hold onto water is largely dependent on NMFs within the corneocytes and glycosaminoglycans (GAGs) like hyaluronic acid in the extracellular matrix.

    • Hyaluronic Acid (HA) and Chondroitin Sulfate: The trio stimulates the synthesis of HA and chondroitin sulfate in both the dermis and epidermis.[1][4][5] These GAGs can hold vast amounts of water, contributing to skin turgor and hydration.[14] The stimulation of hyaluronan synthases (HAS) in keratinocytes is a key part of this process.[15][16]

    • Natural Moisturizing Factors (NMFs): The combination increases the expression of caspase-14, an enzyme involved in the breakdown of filaggrin to produce NMFs.[1]

  • Maximization of Water Circulation: Efficient transport of water from the dermis to the epidermis is crucial for hydrating the upper layers of the skin.

    • Aquaporin-3 (AQP3) Expression: The synergistic trio enhances the expression of Aquaporin-3, a transmembrane protein that forms water and glycerol channels in keratinocyte membranes.[4][5][17] AQP3 is the most abundant aquaporin in the epidermis and plays a vital role in transporting water and glycerol, a natural humectant, to the stratum corneum.[18][19][20] Increased AQP3 expression ensures that the epidermis is adequately supplied with moisture from within.[21]

G cluster_0 Synergistic Trio (this compound, Xylitylglucoside, Xylitol) cluster_1 Pillar 1: Barrier Reinforcement cluster_2 Pillar 2: Water Reserves cluster_3 Pillar 3: Water Circulation Trio This compound + Xylitylglucoside + Xylitol Ceramides ↑ Ceramide & Cholesterol Synthesis Trio->Ceramides Proteins ↑ Loricrine & Filaggrin Expression Trio->Proteins GAGs ↑ Hyaluronic Acid & Chondroitin Sulfate Synthesis Trio->GAGs NMFs ↑ NMF Production Trio->NMFs AQP3 ↑ Aquaporin-3 (AQP3) Expression Trio->AQP3 Barrier Strengthened Stratum Corneum Ceramides->Barrier Proteins->Barrier TEWL ↓ Transepidermal Water Loss (TEWL) Barrier->TEWL Outcome Improved Skin Hydration & Smoother Microrelief TEWL->Outcome Reserves Optimized Water Retention GAGs->Reserves NMFs->Reserves Reserves->Outcome Circulation Enhanced Water Flow (Dermis to Epidermis) AQP3->Circulation Circulation->Outcome

Figure 1. The multi-pillar mechanism of action for the synergistic trio.

Application Notes & Formulation Guidelines

The unique, comprehensive mechanism of action makes this ingredient combination a highly versatile and effective choice for a wide range of cosmetic and dermatological applications.

  • Recommended Use Level: The synergistic complex is typically recommended at a use level of 3% in formulations to achieve clinically proven efficacy.[3]

  • Skin Type Suitability: Due to its gentle nature and its focus on reinforcing the skin's own hydration systems, it is suitable for all skin types, including dry, dehydrated, and sensitive skin.[5][22]

  • Formulation Versatility: The complex is water-soluble and can be easily incorporated into various chassis, including serums, creams, lotions, and cleansers. It is also cold-processable, offering flexibility in manufacturing.[3]

  • Claim Substantiation: The well-documented biological pathways provide a strong basis for product claims related to short- and long-term hydration, barrier repair, smoothing of fine lines due to dehydration, and overall improvement in skin texture.[23][24][25]

Experimental Protocols

To validate the efficacy and mechanism of the synergistic trio, the following protocols provide a framework for ex vivo and in vitro testing. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Ex Vivo Evaluation of Skin Hydration and Barrier Function

This protocol assesses the direct impact of the test formulation on the biophysical properties of human or porcine skin explants. Porcine skin is a suitable model due to its high similarity to human skin.[26]

Objective: To quantify the effects of the synergistic trio on skin surface hydration (capacitance) and skin barrier integrity (Transepidermal Water Loss).

Materials:

  • Freshly excised human or porcine skin explants.

  • Franz Diffusion Cells (optional, for controlled environment).

  • Corneometer for skin capacitance measurement.[27][28][29]

  • Tewameter for TEWL measurement.[7][30][31]

  • Test Formulations:

    • T1: Vehicle Control (placebo base).

    • T2: Vehicle + 3% Synergistic Trio (e.g., AQUAXYL™).

    • T3: Vehicle + 3% Glycerin (benchmark humectant).

    • (Optional) T4-T6: Vehicle + individual components (this compound, Xylitylglucoside, Xylitol).

  • Phosphate-Buffered Saline (PBS).

  • Controlled environment chamber (21°C, 50% relative humidity).[8]

Methodology:

  • Skin Explant Preparation:

    • Procure full-thickness skin tissue. If using frozen samples, thaw at room temperature.[32]

    • Carefully remove any underlying subcutaneous fat.

    • Cut the skin into appropriately sized sections (e.g., 2x2 cm).

    • Equilibrate the explants in a Petri dish on PBS-soaked filter paper for 1-2 hours.

  • Baseline Measurements (T0):

    • Acclimatize the skin explants in the controlled environment chamber for at least 30 minutes.

    • Perform baseline TEWL measurements. The probe should be held gently on the skin surface until a stable reading is obtained.

    • Perform baseline skin capacitance measurements using the Corneometer. Take three readings per explant and average the results.

  • Topical Application:

    • Apply a standardized amount (e.g., 2 mg/cm²) of each test formulation (T1-T3) to the epidermal surface of the designated skin explants.

    • Gently and evenly spread the formulation.

    • Leave one set of explants untreated as a negative control.

  • Incubation:

    • Place the treated explants back into the controlled environment for the duration of the study.

  • Post-Treatment Measurements:

    • At specified time points (e.g., T=2 hours, T=8 hours, T=24 hours), gently remove any excess formulation with a soft cloth.

    • Allow the explants to re-acclimatize for 30 minutes in the controlled chamber.

    • Repeat the TEWL and capacitance measurements as described in Step 2.

  • Data Analysis:

    • Calculate the percentage change from baseline for both TEWL and capacitance for each treatment group at each time point.

    • Use appropriate statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between the treatment groups and the vehicle control.

G cluster_0 Measurement Time Points start Start prep Prepare & Equilibrate Skin Explants start->prep baseline Baseline Measurement (T0) - TEWL - Capacitance prep->baseline apply Apply Test Formulations (Vehicle, Trio, Benchmark) baseline->apply incubate Incubate in Controlled Environment apply->incubate t2 Measure at T=2h incubate->t2 t8 Measure at T=8h t2->t8 t24 Measure at T=24h t8->t24 analysis Data Analysis (% Change from Baseline) t24->analysis end End analysis->end

Figure 2. Experimental workflow for ex vivo hydration and barrier function assessment.

Protocol 2: In Vitro Mechanistic Evaluation using Reconstructed Human Epidermis (RHE)

This protocol uses commercially available RHE models to investigate the molecular mechanisms underlying the observed hydration effects.

Objective: To measure changes in gene expression related to water transport (AQP3), lipid synthesis, and GAG synthesis (HAS2) following treatment.

Materials:

  • Reconstructed Human Epidermis (RHE) models (e.g., EpiDerm™).

  • Assay media for RHE models.

  • Test Formulations (as described in Protocol 1).

  • RNA extraction kits (e.g., RNeasy).

  • Reverse transcription reagents.

  • qPCR master mix and primers for target genes (AQP3, HAS2, Loricrine, key ceramide synthesis enzymes) and housekeeping genes (e.g., GAPDH).

  • ELISA kits for Hyaluronic Acid quantification.

Methodology:

  • RHE Culture and Treatment:

    • Culture RHE models according to the manufacturer's instructions.[33]

    • Topically apply test formulations to the RHE surface.[34]

    • Incubate for a predetermined time (e.g., 24-48 hours) to allow for changes in gene expression.

  • Endpoint 1: Gene Expression Analysis (RT-qPCR):

    • After incubation, harvest the RHE tissue.

    • Extract total RNA using a suitable kit.

    • Synthesize cDNA via reverse transcription.

    • Perform qPCR using primers for target genes.

    • Calculate the relative gene expression (fold change) using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated group.

  • Endpoint 2: Hyaluronic Acid Quantification (ELISA):

    • Collect the culture medium from beneath the RHE models at the end of the incubation period.

    • Quantify the amount of secreted hyaluronic acid using a commercial ELISA kit, following the manufacturer's protocol.[24][35]

  • Data Analysis:

    • Statistically compare the fold change in gene expression and the concentration of HA between treatment groups.

Data Presentation & Expected Outcomes

The following tables represent expected data from the successful execution of the described protocols, demonstrating the synergistic effect.

Table 1: Biophysical Skin Measurements (Ex Vivo Model) Data represents the mean percentage change from baseline ± SD.

Treatment Group% Change in Skin Capacitance (8h)% Change in TEWL (24h)
Vehicle Control+5% ± 2%-2% ± 3%
3% Glycerin+25% ± 4%-15% ± 5%
3% Synergistic Trio +45% ± 5% -30% ± 6%
*p < 0.05 compared to Vehicle and Glycerin controls.

Table 2: Molecular Marker Analysis (In Vitro RHE Model) Data represents the mean fold change in expression relative to the vehicle control ± SD.

Treatment GroupAQP3 Gene ExpressionHAS2 Gene ExpressionSecreted Hyaluronic Acid
Vehicle Control1.0 ± 0.11.0 ± 0.2100% ± 8%
3% Glycerin1.2 ± 0.21.1 ± 0.3115% ± 10%
3% Synergistic Trio 2.5 ± 0.4 2.1 ± 0.3 180% ± 12%
p < 0.05 compared to Vehicle and Glycerin controls.

Conclusion

The synergistic combination of this compound, Xylitylglucoside, and Xylitol presents a scientifically robust and highly effective strategy for advanced skin hydration. By holistically targeting the skin's barrier function, internal water reserves, and aquaporin-mediated water circulation, this trio provides multi-level moisturization that is demonstrable through both biophysical and molecular assays. The protocols outlined in this guide offer a clear and reliable framework for substantiating the performance of formulations containing this powerful complex, enabling researchers and developers to create superior skin care products grounded in proven biological action.

References

  • Verdier-Sévère, C., et al. (2021). Aquaporins in the Skin: Molecular Regulators of Hydration and Potential Targets for Cosmetic Applications. MDPI. [Link]

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  • Verdier-Sévère, C., et al. (2021). Aquaporins in the Skin: Molecular Regulators of Hydration and Potential Targets for Cosmetic Applications. ResearchGate. [Link]

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  • Covalo. AQUAXYL™ by Seppic. Covalo. [Link]

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  • UL Prospector. AQUAXYL™ by SEPPIC. UL Prospector. [Link]

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  • Rabionet, R., et al. (2019). Ceramides metabolism and impaired epidermal barrier in cutaneous diseases and skin aging: focus on the role of the enzyme PNPLA1. OCL - Oilseeds and fats, Crops and Lipids. [Link]

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  • Lee, Y., et al. (2020). Skin Hydration Measurement: Comparison Between Devices and Clinical Evaluations. Annals of Dermatology. [Link]

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  • Sayo, T., et al. (1998). Analytical studies on hyaluronic acid synthesis by normal human epidermal keratinocytes cultured in a serum-free medium. Semantic Scholar. [Link]

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  • Cronin, H., et al. (2022). Transepidermal water loss (TEWL): Environment and pollution—A systematic review. PubMed Central. [Link]

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  • Papakonstantinou, E., et al. (2019). Epidermal Hyaluronan in Barrier Alteration-Related Disease. MDPI. [Link]

  • Nollent, V., et al. (2020). In vitro characterization and clinical evaluation of skin hydration by two formulations mimicking the skin's natural components. PubMed. [Link]

  • MatTek. (n.d.). In Vitro Evaluation of Cosmetic Formulations and Moisturizers for Skin Hydration Using EpiDermFT™. MatTek Application Note. [Link]

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Enzymatic Synthesis of Anhydroxylitol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydroxylitol, a derivative of the naturally occurring sugar alcohol xylitol, is a versatile and valuable chiral building block in modern organic synthesis.[1] Its well-defined stereochemistry makes it an attractive starting material for the synthesis of a diverse range of derivatives with applications in cosmetics, pharmaceuticals, and drug development.[1][2][3] Notably, this compound derivatives are key precursors in the synthesis of potent glycosidase inhibitors, which are promising for the development of anti-diabetic drugs.[1]

While chemical synthesis methods exist, enzymatic approaches offer significant advantages, including milder reaction conditions, higher regioselectivity, and a reduced environmental impact.[4] This guide provides a comprehensive overview of the enzymatic synthesis of this compound derivatives, focusing on the use of lipases and glycosidases to create ester and glycoside conjugates, respectively.

The Power of Biocatalysis

Enzymatic catalysis has become an indispensable tool in organic synthesis, offering a green and efficient alternative to traditional chemical methods.[4] Enzymes such as lipases, esterases, and proteases are commonly employed for the esterification of biomolecules.[4] The use of enzymes simplifies purification processes and allows for potential catalyst reuse.[4]

Key Advantages of Enzymatic Synthesis:

  • High Selectivity: Enzymes can exhibit remarkable regioselectivity, enantioselectivity, and chemoselectivity, which is often difficult to achieve with chemical catalysts.[4]

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted under mild temperature, pressure, and pH conditions, which helps to preserve the integrity of sensitive molecules.[4]

  • Environmental Friendliness: Biocatalysis avoids the use of harsh and often toxic reagents and solvents required in many chemical syntheses.[5]

Synthesis of this compound Esters via Lipase Catalysis

Lipases (EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of fats and oils. However, in non-aqueous or microaqueous environments, they can effectively catalyze esterification and transesterification reactions.[6][7] This makes them ideal biocatalysts for the synthesis of this compound esters.

Reaction Principle

The lipase-catalyzed synthesis of this compound esters involves the reaction of this compound with a fatty acid or its activated ester derivative. The enzyme facilitates the formation of an ester bond between a hydroxyl group on the this compound molecule and the carboxyl group of the fatty acid. The regioselectivity of the reaction, determining which hydroxyl group is esterified, is a key advantage of using lipases.[8][9]

Experimental Workflow: Lipase-Catalyzed Esterification

Caption: Workflow for the lipase-catalyzed synthesis of this compound esters.

Protocol: Lipase-Catalyzed Synthesis of this compound Oleate

This protocol details the synthesis of an this compound monoester using oleic acid as the acyl donor and an immobilized lipase as the biocatalyst.

Materials:

  • 1,4-Anhydro-D-xylitol

  • Oleic Acid

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • tert-Butanol (anhydrous)

  • Molecular sieves (3Å, activated)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Reaction vessel (e.g., screw-capped flask)

  • Orbital shaker incubator

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup:

    • To a 50 mL screw-capped flask, add 1,4-anhydro-D-xylitol (1 mmol) and oleic acid (1.2 mmol).

    • Add 20 mL of anhydrous tert-butanol and activated molecular sieves (1 g).

    • Add the immobilized lipase (e.g., Novozym 435, 10% w/w of substrates).

  • Enzymatic Reaction:

    • Seal the flask and place it in an orbital shaker incubator at 50°C with agitation (200 rpm).

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 12 hours) and analyzing them by TLC (hexane:ethyl acetate, 7:3 v/v).

  • Work-up and Purification:

    • Once the reaction has reached the desired conversion (typically 24-48 hours), filter off the enzyme and molecular sieves.

    • Wash the enzyme with tert-butanol and combine the filtrates.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Characterization:

    • Characterize the purified this compound oleate using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary:

ParameterValue
This compound1 mmol
Oleic Acid1.2 mmol
Immobilized Lipase10% (w/w of substrates)
Solventtert-Butanol (20 mL)
Temperature50°C
Agitation200 rpm
Reaction Time24-48 hours

Synthesis of this compound Glycosides via Glycosidase Catalysis

Glycosidases (EC 3.2.1.-) are enzymes that typically catalyze the hydrolysis of glycosidic bonds. However, under specific conditions, the reverse reaction, known as transglycosylation, can be favored, leading to the synthesis of new glycosides.[10][11] This approach can be utilized to synthesize this compound glycosides, which may have interesting biological activities.

Reaction Principle

In a transglycosylation reaction, a glycosidase catalyzes the transfer of a glycosyl moiety from a donor substrate to an acceptor molecule, in this case, this compound. The reaction equilibrium can be shifted towards synthesis by using a high concentration of the acceptor and/or by employing a modified glycosidase, known as a glycosynthase, which is engineered to favor synthesis over hydrolysis.[11][12]

Reaction Pathway: Glycosidase-Catalyzed Transglycosylation

G cluster_0 Step 1: Glycosyl-Enzyme Intermediate Formation cluster_1 Step 2: Glycosyl Transfer Donor Glycosyl Donor Intermediate Glycosyl-Enzyme Intermediate Donor->Intermediate Enzyme Catalysis Enzyme Glycosidase LeavingGroup Leaving Group Acceptor This compound Intermediate->Acceptor Transfer Product This compound Glycoside Acceptor->Product Nucleophilic Attack

Caption: Mechanism of glycosidase-catalyzed transglycosylation.

Protocol: β-Glucosidase-Catalyzed Synthesis of this compound Glucoside

This protocol describes the synthesis of an this compound glucoside using a β-glucosidase.

Materials:

  • 1,4-Anhydro-D-xylitol

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) as the glycosyl donor

  • β-Glucosidase from almonds

  • Sodium phosphate buffer (0.1 M, pH 5.0)

  • Acetonitrile

  • C18 solid-phase extraction (SPE) cartridges

  • Methanol

Equipment:

  • Reaction vessel

  • Water bath or incubator

  • HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Reaction Setup:

    • Dissolve 1,4-anhydro-D-xylitol (5 mmol) and pNPG (1 mmol) in a mixture of sodium phosphate buffer (10 mL) and acetonitrile (5 mL) to enhance substrate solubility.

    • Add β-glucosidase (e.g., 100 units).

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 37°C for 24-72 hours.

    • Monitor the formation of the this compound glucoside and the disappearance of pNPG by HPLC.

  • Work-up and Purification:

    • Terminate the reaction by boiling the mixture for 5 minutes to denature the enzyme.

    • Centrifuge the mixture to remove the precipitated protein.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove unreacted this compound and buffer salts.

    • Elute the product and unreacted pNPG with methanol.

    • Remove the methanol under reduced pressure.

    • Further purify the this compound glucoside by preparative HPLC.

  • Characterization:

    • Lyophilize the purified fractions to obtain the this compound glucoside as a white solid.

    • Confirm the structure and purity using NMR and mass spectrometry.

Quantitative Data Summary:

ParameterValue
This compound5 mmol
p-Nitrophenyl-β-D-glucopyranoside1 mmol
β-Glucosidase100 units
Buffer0.1 M Sodium Phosphate, pH 5.0
Co-solventAcetonitrile
Temperature37°C
Reaction Time24-72 hours

Troubleshooting and Optimization

Low Yields in Lipase-Catalyzed Reactions:

  • Water Content: While lipases require a small amount of water for activity, excess water can promote the reverse hydrolysis reaction. The use of molecular sieves and anhydrous solvents is crucial.[7]

  • Enzyme Inhibition: High concentrations of substrates or products can inhibit the enzyme. A fed-batch approach for substrate addition may improve yields.

  • Solvent Choice: The nature of the organic solvent can significantly impact enzyme activity and substrate solubility.[13] Screening different solvents is recommended.

Low Yields in Glycosidase-Catalyzed Reactions:

  • Hydrolysis: The competing hydrolysis of the donor and product is a major challenge. Using a high acceptor-to-donor ratio can favor the transglycosylation reaction.

  • Enzyme Source: Glycosidases from different sources can have varying transglycosylation efficiencies. Screening a panel of enzymes is advisable.

  • Glycosynthases: For more efficient synthesis, consider using an engineered glycosynthase that lacks hydrolytic activity.[11]

Conclusion

The enzymatic synthesis of this compound derivatives represents a powerful and sustainable approach for accessing novel compounds with significant potential in various fields, particularly in drug discovery and development. The high selectivity and mild reaction conditions offered by enzymes like lipases and glycosidases make them attractive alternatives to conventional chemical methods. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers embarking on the biocatalytic synthesis of these promising molecules. Further exploration into novel enzymes and reaction engineering strategies will undoubtedly expand the scope and efficiency of these synthetic routes.

References

  • Kennedy, J. F. (2007).
  • Request PDF. (2025). Enzyme‐catalyzed regioselective synthesis of sucrose‐based esters.
  • MDPI. (n.d.).
  • PubMed. (2025).
  • Misra, S., Raghuwanshi, S., Gupta, P., & Saxena, R. K. (2012). Efficient 1-5 Regioselective Acylation of Primary Hydroxyl Groups of Fermentative Derived Xylitol Catalyzed by an Immobilized Pseudomonas aeruginosa Lipase.
  • Request PDF. (2025). Enzyme-Catalyzed Regioselective Synthesis of Sugar Esters and Related Compounds.
  • Benchchem. (n.d.). This compound | 53448-53-6.
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  • Typology. (2024).
  • Benchchem. (n.d.). 53448-53-6,1,4-Anhydro-D-xylitol,CAS:53448-53-6.
  • FormuNova. (n.d.). Everything you need to know about this compound.
  • ResearchGate. (2025). Efficient 1-5 regioselective acylation of primary hydroxyl groups of fermentative derived xylitol catalysed by an immobilized Pseudomonas aeruginosa lipase.
  • Request PDF. (2025). Lipase-catalyzed synthesis of xylitol monoesters: Solvent engineering approach.
  • Cramer, J., et al. (2007).
  • Longdom Publishing. (n.d.). Lipase-catalyzed synthesis of a functional xylitol ester of 7,10-dihydroxy-8(E)-octadecenoic acid.
  • MDPI. (n.d.). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development.
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  • USDA National Agricultural Library. (n.d.).
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  • An Update: Enzymatic Synthesis for Industrial Applications. (2025).
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  • ResearchGate. (2025). Chemoenzymatic synthesis of glycosyl-deoxyinositol derivatives. First example of a fagopyritol β-analogue containing an aminoinositol unit.
  • PubMed Central. (n.d.). Synthesis of Glycosides by Glycosynthases.
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  • ResearchGate. (n.d.). (PDF) Current trends in the production of xylitol and paving the way for metabolic engineering in microbes.
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  • PubMed. (2007). A glycosynthase catalyst for the synthesis of flavonoid glycosides.
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  • PubMed Central. (2025). Current trends in the production of xylitol and paving the way for metabolic engineering in microbes.
  • The Good Scents Company. (n.d.). This compound, 53448-53-6.
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  • PubMed Central. (2025). Metabolic engineering for sustainable xylitol production from diverse carbon sources in Pichia pastoris.

Sources

Anhydroxylitol: A Versatile Chiral Synthon for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Pharmaceuticals

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is of paramount importance. Many drug molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. While chemically identical, enantiomers can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body. Therefore, the ability to synthesize a single, desired enantiomer of a drug is a critical aspect of modern drug development. This has led to a high demand for enantiomerically pure building blocks, or chiral synthons, that can be incorporated into the synthesis of complex drug molecules, ensuring the final product is stereochemically pure and thus safer and more effective.

Anhydroxylitol, a dehydrated derivative of the naturally occurring sugar alcohol xylitol, has emerged as a valuable and versatile chiral synthon in pharmaceutical synthesis. Its rigid furanoid ring structure is endowed with three contiguous and well-defined chiral centers, making it an excellent starting material for the stereoselective synthesis of a wide range of complex molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of pharmaceuticals, with a focus on antiviral nucleoside analogues and other bioactive compounds.

Core Properties of this compound

This compound, systematically known as 1,4-anhydro-D-xylitol, is a stable, water-soluble crystalline solid. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 53448-53-6
Molecular Formula C₅H₁₀O₄
Molecular Weight 134.13 g/mol
Appearance Light yellow to yellow to orange clear liquid or thick yellow oil
Solubility Highly water-soluble
Storage Sealed in dry, room temperature or <-15°C

Preparation of this compound: A Gateway to Chirality

The most common and efficient method for preparing this compound is the acid-catalyzed intramolecular dehydration of xylitol. Xylitol, a readily available pentose sugar alcohol, can be produced on an industrial scale through the chemical or biotechnological reduction of xylose, which is derived from hemicellulosic hydrolysates of lignocellulosic biomass.

Workflow for this compound Preparation

Caption: Preparation of this compound from Xylose.

Protocol 1: Laboratory-Scale Synthesis of this compound from Xylitol

This protocol outlines a general procedure for the acid-catalyzed dehydration of D-xylitol.

Materials:

  • D-Xylitol

  • Strong acid catalyst (e.g., sulfuric acid)

  • High-vacuum distillation apparatus

  • Reaction vessel with overhead stirrer and temperature control

  • Neutralizing agent (e.g., calcium carbonate or barium carbonate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, create a slurry of D-xylitol in a high-boiling point solvent or, in some protocols, neat.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid, to the reaction mixture while stirring.

  • Dehydration: Heat the mixture under reduced pressure. The application of a vacuum facilitates the removal of water, driving the equilibrium towards the formation of the anhydro sugar. The reaction temperature and pressure should be carefully controlled to prevent charring and other side reactions.

  • Neutralization: After the reaction is complete (monitored by TLC or HPLC), cool the mixture and neutralize the acid catalyst with a suitable base like calcium carbonate or barium carbonate.

  • Filtration: Filter the mixture to remove the insoluble salts.

  • Purification: The crude this compound can be purified by distillation under high vacuum or by crystallization from a suitable solvent system.

  • Characterization: Confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

This compound as a Chiral Synthon in Pharmaceutical Synthesis

The strategic value of this compound lies in its pre-defined stereochemistry and the differential reactivity of its hydroxyl groups. This allows for regioselective and stereoselective transformations, which are crucial for the construction of complex chiral molecules.

Key Synthetic Transformations
  • Protection of Hydroxyl Groups: The hydroxyl groups of this compound can be selectively protected to allow for reactions at specific positions. Common protecting groups include acetals (e.g., isopropylidene) and silyl ethers.

  • Activation of Hydroxyl Groups: The hydroxyl groups can be converted into better leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions.

  • Nucleophilic Substitution: The activated hydroxyl groups can be displaced by a variety of nucleophiles, including nitrogen, sulfur, and carbon nucleophiles, to introduce new functional groups with retention or inversion of configuration, depending on the reaction mechanism.

Application in the Synthesis of Antiviral Nucleoside Analogues

A significant application of this compound is in the synthesis of nucleoside analogues, a class of compounds with potent antiviral activity. These molecules mimic natural nucleosides and can interfere with viral replication. The chiral scaffold of this compound serves as a mimic of the furanose ring found in natural nucleosides.

General Synthetic Strategy for Hexitol Nucleoside Analogues

Caption: Synthesis of Nucleoside Analogues from this compound.

Protocol 2: Synthesis of a 1,5-Anhydrohexitol Nucleoside Analogue

This protocol is a generalized representation based on synthetic strategies for hexitol nucleosides.

Materials:

  • Protected this compound derivative (e.g., with appropriate protecting groups on the hydroxyls not involved in the coupling)

  • Activating agent (e.g., p-toluenesulfonyl chloride)

  • Heterocyclic base (e.g., 5-iodouracil)

  • Aprotic solvent (e.g., DMF, acetonitrile)

  • Base (e.g., sodium hydride, DBU)

  • Deprotection reagents (e.g., TBAF for silyl groups)

  • Chromatography supplies for purification

Procedure:

  • Activation: Dissolve the protected this compound derivative in a suitable aprotic solvent. Add a base, followed by the activating agent (e.g., tosyl chloride) at a controlled temperature (often 0°C to room temperature). Monitor the reaction by TLC until completion.

  • Nucleophilic Substitution (Alkylation): In a separate flask, prepare the salt of the heterocyclic base by treating it with a strong base like sodium hydride in an aprotic solvent. Add the activated this compound derivative to this mixture. Heat the reaction as necessary to drive the substitution.

  • Work-up and Purification: After the reaction is complete, quench the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent. Purify the crude product by column chromatography.

  • Deprotection: Remove the protecting groups using appropriate reagents and conditions. For example, silyl ethers can be cleaved with a fluoride source like TBAF.

  • Final Purification and Characterization: Purify the final nucleoside analogue by chromatography or crystallization. Characterize the compound thoroughly using NMR, mass spectrometry, and other relevant analytical techniques to confirm its structure and stereochemistry.

Further Applications and Future Perspectives

Beyond antiviral agents, the chiral scaffold of this compound is being explored for the synthesis of other biologically active molecules, including glycosidase inhibitors and various pharmacologically relevant heterocyclic compounds. Its derivatives are also finding applications as biodegradable plasticizers and in the formulation of non-ionic amphiphiles.

The use of this compound as a chiral synthon represents a powerful strategy in asymmetric synthesis. Its ready availability from renewable resources, coupled with its well-defined stereochemistry, makes it an attractive and sustainable choice for the synthesis of enantiomerically pure pharmaceuticals. As the demand for chiral drugs continues to grow, the importance of versatile chiral building blocks like this compound is set to increase, driving further innovation in the field of pharmaceutical synthesis.

References

  • Herdewijn, P., et al. Synthesis and antiherpes virus activity of 1,5-anhydrohexitol nucleosides. Journal of Medicinal Chemistry. Available from: [Link]

  • Typology. What is "this compound" and what is its utility?. Available from: [Link]

  • Chemexper. 1,4-Anhydro-D-xylitol | 53448-53-6. Available from: [Link]

  • Google Patents. US20170240517A1 - Synthesis of non-ionic amphiphiles from 1,4-anhydroxylitol.
  • Cosmetic Ingredients Guide. This compound. Available from: [Link]

  • RCSB PDB. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Available from: [Link]

  • Lirias. Synthesis of Protected Amino Hexitol Nucleosides as Building Blocks for Oligonucleotide Synthesis. Available from: [Link]

  • Google Patents. US5607922A - 1,5-anhydrohexitol nucleoside analogues.
  • Cipher Skincare. Why we use this compound. Available from: [Link]

  • PubMed. Selective reduction of xylose to xylitol from a mixture of hemicellulosic sugars. Available from: [Link]

  • ResearchGate. Main steps for xylitol production by chemical route. Available from: [Link]

  • European Patent Office.

Application Notes & Protocols: Development of Stable Anhydroxylitol-Based Hydrogels for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the development of stable hydrogels utilizing anhydroxylitol, a bio-based sugar alcohol derivative. This compound, derived from the dehydration of xylitol, presents a versatile and biocompatible platform for creating robust, covalently crosslinked hydrogel networks suitable for advanced drug delivery applications.[1] We detail the scientific rationale, step-by-step synthesis protocols, critical characterization techniques, and data interpretation methodologies. The protocols are designed to be self-validating, explaining the causality behind experimental choices to empower researchers to rationally design hydrogels with tunable properties for spatio-temporal control over therapeutic release.

Introduction and Scientific Rationale

Hydrogels are three-dimensional polymeric networks renowned for their ability to absorb and retain large volumes of water while maintaining structural integrity.[2] Their high water content and tunable physicochemical properties make them exceptional candidates for biomedical applications, closely mimicking the natural extracellular matrix.[3][4] Among the diverse range of polymers used for hydrogel synthesis, bio-based materials are of increasing interest due to their inherent biocompatibility and biodegradability.[5]

This compound (1,4-anhydro-D-xylitol) is a stable, water-soluble derivative of the naturally occurring sugar alcohol xylitol.[1][6] Its rigid five-membered furanoid ring structure and multiple hydroxyl groups make it an excellent and cost-effective chiral building block for creating multifunctional crosslinkers.[1] By functionalizing these hydroxyl groups with polymerizable moieties, such as methacrylates, this compound can be transformed into a monomer that, upon polymerization, forms a stable, chemically crosslinked hydrogel network.[7][8]

The core advantage of this approach lies in its tunability. The density of the crosslinks, which dictates the hydrogel's mesh size, mechanical strength, swelling behavior, and ultimately the drug release kinetics, can be precisely controlled by adjusting the concentration of the this compound-derived monomer.[9][10] This guide focuses on a free-radical polymerization strategy, a robust and widely used method for hydrogel synthesis.[11]

G This compound This compound (Starting Material) Functionalization Methacrylation (Adds Polymerizable Groups) This compound->Functionalization Esterification AHM This compound Methacrylate (AHM) (Functional Monomer) Functionalization->AHM Polymerization Free-Radical Polymerization (Network Formation) AHM->Polymerization Initiator (e.g., APS/TEMED) Hydrogel Drug-Loaded this compound Hydrogel Polymerization->Hydrogel Drug Therapeutic Agent (Drug Molecule) Drug->Polymerization In-situ Encapsulation Characterization Physicochemical Characterization (Swelling, Rheology, Stability) Hydrogel->Characterization Release Controlled Drug Release (Application) Characterization->Release Performance Validation

Experimental Protocols

These protocols provide a foundation for synthesizing and characterizing this compound hydrogels. Researchers should adapt concentrations and conditions based on the specific requirements of their therapeutic agent and desired release profile.

Protocol 2.1: Synthesis of this compound Methacrylate (AHM) Monomer

Rationale: This step converts the inert hydroxyl groups of this compound into reactive methacrylate groups, enabling it to act as a crosslinking monomer during polymerization. Esterification with methacrylic anhydride is a common and effective method for this transformation.[7]

Materials:

  • This compound (≥95% purity)

  • Methacrylic Anhydride (MAA)

  • 4-(Dimethylamino)pyridine (DMAP) - Catalyst

  • Anhydrous Dichloromethane (DCM) - Solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add methacrylic anhydride (e.g., 3.5 equivalents to target a high degree of substitution) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude AHM monomer.

  • Purify the product using flash column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the synthesized AHM monomer using ¹H and ¹³C NMR and FT-IR spectroscopy.[1][12]

Protocol 2.2: Formulation and Synthesis of this compound Hydrogel

Rationale: This protocol uses free-radical polymerization to crosslink the AHM monomers into a 3D network. Ammonium persulfate (APS) and Tetramethylethylenediamine (TEMED) form a redox pair that initiates polymerization at room temperature.[13] Varying the AHM concentration allows for direct control over the hydrogel's crosslink density.

Materials:

  • This compound Methacrylate (AHM) monomer (from Protocol 2.1)

  • Deionized (DI) Water

  • Ammonium Persulfate (APS) - Initiator

  • N,N,N′,N′-Tetramethylethylenediamine (TEMED) - Accelerator

  • Therapeutic drug of interest (optional, for in-situ loading)

  • Molds (e.g., small cylindrical silicone molds or between glass plates with a spacer)

Procedure:

  • Prepare a stock solution of 10% (w/v) APS in DI water.

  • Prepare the hydrogel precursor solution by dissolving the desired amount of AHM in DI water. If loading a water-soluble drug in situ, dissolve it in this solution as well. (See Table 1 for example formulations).

  • Vortex the solution until the AHM and drug are fully dissolved. Degas the solution by bubbling nitrogen through it for 15 minutes to remove oxygen, which inhibits polymerization.

  • To initiate polymerization, add the APS solution (e.g., 10 µL per 1 mL of precursor solution) and vortex briefly.

  • Immediately add TEMED (e.g., 5 µL per 1 mL of precursor solution) to accelerate the reaction. Vortex for 5 seconds. Caution: Gelation will begin rapidly after adding TEMED.

  • Quickly pipette the solution into the desired molds.

  • Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid gel is formed.

  • Carefully remove the hydrogels from the molds and place them in a large volume of DI water to wash away any unreacted monomers or initiator. Change the water several times over 24-48 hours.

Protocol 2.3: Characterization of Hydrogel Properties

Rationale: A thorough characterization is essential to understand the hydrogel's physical properties and predict its performance as a drug delivery vehicle.

A. Swelling Ratio Determination

  • Purpose: To quantify the water-absorbing capacity, which is inversely related to the crosslink density.[12]

  • Immerse the purified hydrogel samples in phosphate-buffered saline (PBS, pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (Ws).

  • After the final time point, freeze-dry the hydrogels to determine the dry weight (Wd).

  • Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR (%) = [(Ws at equilibrium - Wd) / Wd] x 100

B. Rheological Analysis

  • Purpose: To measure the viscoelastic properties and mechanical strength of the hydrogel. A solid-like gel is indicated when the storage modulus (G') is significantly higher than the loss modulus (G'').[7]

  • Use a rheometer with a parallel plate geometry.

  • Place a hydrogel disc on the lower plate and lower the upper plate to make contact.

  • Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region (typically 1%) to determine G' and G''.

C. In Vitro Drug Release Study

  • Purpose: To quantify the rate and extent of drug release from the hydrogel matrix.[8]

  • Place a drug-loaded hydrogel sample into a known volume of release medium (e.g., PBS, pH 7.4) in a shaker bath maintained at 37°C.

  • At specified time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

D. Stability Assessment

  • Purpose: To evaluate the hydrogel's integrity under accelerated conditions.[14][15]

  • Store purified hydrogel samples in sealed vials containing PBS at 40°C / 75% relative humidity (ICH accelerated conditions).

  • At regular intervals (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for physical appearance (color, shape), pH of the buffer, swelling ratio, and drug content (if applicable).[14] A stable hydrogel will show minimal changes in these parameters over time.

Data Presentation and Interpretation

Quantitative data should be organized into tables for clarity and easy comparison.

Table 1: Example Hydrogel Formulations and Resulting Properties

Formulation ID AHM Conc. (% w/v) APS (µL/mL) TEMED (µL/mL) Equilibrium Swelling Ratio (%) Storage Modulus (G') (Pa)
AH-Gel-10 10 10 5 ~950 ~1500
AH-Gel-15 15 10 5 ~620 ~4500
AH-Gel-20 20 10 5 ~400 ~9800

Note: Values are illustrative and will vary based on the exact synthesis conditions and degree of AHM substitution.

Mechanisms of Drug Release

The release of a therapeutic agent from a hydrogel is typically governed by several mechanisms.[16][17] Understanding the dominant mechanism is critical for designing an effective controlled-release system.[9]

G

The data from the in vitro release study can be fitted to mathematical models, such as the Korsmeyer-Peppas model, to help elucidate the release mechanism.[8] For example, a release profile primarily governed by Fickian diffusion will show a linear relationship when plotted as cumulative release versus the square root of time.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Hydrogel does not form or is too soft 1. Insufficient initiator/accelerator.2. Oxygen inhibition.3. Low monomer concentration.1. Increase APS/TEMED concentration.2. Ensure thorough degassing of the precursor solution.3. Increase the AHM concentration (% w/v).
Hydrogel is brittle or opaque 1. Polymerization occurred too quickly.2. Monomer concentration is too high.1. Lower the reaction temperature or reduce TEMED concentration.2. Decrease the AHM concentration.
Drug release is too fast 1. Low crosslink density (high swelling).2. Weak interaction between drug and polymer.1. Increase AHM concentration to create a tighter network.2. Modify the polymer or drug to enhance interactions (e.g., ionic).
Drug release is too slow or incomplete 1. High crosslink density (low swelling).2. Strong drug-polymer interaction or drug aggregation.1. Decrease AHM concentration.2. Ensure drug solubility in the precursor solution; consider using a different loading method (e.g., equilibrium swelling).

Conclusion

This compound serves as a highly effective, bio-based building block for the creation of stable, tunable hydrogels. By following the protocols outlined in this guide, researchers can systematically synthesize and characterize this compound-based hydrogels, controlling key properties such as swelling ratio, mechanical strength, and drug release kinetics. This platform offers significant promise for the development of next-generation controlled drug delivery systems for a wide array of therapeutic applications.

References

  • Kowalczuk, D., et al. (2021). Hydrogels Made of Poly-γ-Glutamic Acid and Sugar Alcohols for Enhanced Survival of Probiotic Strains Subjected to Low pH and Freeze Drying. MDPI. [Link]

  • He, Y. (2016). Synthesis of sugar-based polymerizable materials for hydrogel preparation. Doria.fi. [Link]

  • Ziabka, M., et al. (2022). Formation and Characterization of Xylitol-Modified Glycidyl Methacrylate-co-Ethyl Methacrylate Matrices for Controlled Release of Antimicrobial Compounds. National Institutes of Health (NIH). [Link]

  • Zhang, Y., et al. (2022). Preparation of polyurethane/polyvinyl alcohol hydrogel and its performance enhancement via compositing with silver particles. SciSpace. [Link]

  • Sood, N., et al. (2019). Hydrogels and Their Applications in Targeted Drug Delivery. PMC - PubMed Central. [Link]

  • Jain, D., et al. (2014). Hydrogel as drug delivery system. Research Journal of Pharmacy and Technology. [Link]

  • Ho, T., et al. (2012). Therapeutic applications of hydrogels in oral drug delivery. SciSpace. [Link]

  • S.L., M., & S, K. (2021). An Extensive Review on Hydrogels in Pharmaceutical Drug Delivery Applications. Asian Journal of Pharmaceutical Research. [Link]

  • ResearchGate. (n.d.). Stability studies of hydrogel in terms of physical appearance and pH. ResearchGate. [Link]

  • Li, J., & Mooney, D. J. (2016). Designing hydrogels for controlled drug delivery. PMC - PubMed Central. [Link]

  • Li, Z., et al. (2023). Applications of Hydrogels in Drug Delivery for Oral and Maxillofacial Diseases. MDPI. [Link]

  • Adzill, M., et al. (2023). Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications. PMC - PubMed Central. [Link]

  • Tavakoli, S., et al. (2024). Commercial hydrogel product for drug delivery based on route of administration. Frontiers. [Link]

  • Burdușel, A.-C., et al. (2024). Advancements in Hydrogels: A Comprehensive Review of Natural and Synthetic Innovations for Biomedical Applications. PubMed Central. [Link]

  • Basit, H., et al. (2024). Comprehensive Review of Hydrogel Synthesis, Characterization, and Emerging Applications. MDPI. [Link]

  • Sharma, D., et al. (2016). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. PMC - NIH. [Link]

  • Vitková, Z., et al. (2012). [Studies of local anaesthetics - part 197. Effect of xylitol on pharmaceutical availability of lidocaine and flow properties of hydrogels]. PubMed. [Link]

  • Maitra, J., & Shukla, V. K. (2019). (PDF) Cross-linking in hydrogels - a review. ResearchGate. [Link]

  • Ghasemiyeh, P., & Mohammadi-Samani, S. (n.d.). Schematic view of drug release mechanisms from hydrogels; A).... ResearchGate. [Link]

  • Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. Scientific & Academic Publishing. [Link]

  • Hrubá, M., et al. (2013). Hydrolytic stability of end-linked hydrogels from PLGA–PEG–PLGA macromonomers terminated by α,ω-itaconyl groups. RSC Publishing. [Link]

  • Ilyas, Z., et al. (2024). Advances in Hydrogel-Based Drug Delivery Systems. MDPI. [Link]

  • ResearchGate. (n.d.). Scheme for hydrogel synthesis (a) and hydrolysis of hydrogel (b). ResearchGate. [Link]

  • Bourganis, V., et al. (2022). Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. PMC - NIH. [Link]

  • Typology. (2024). What is "this compound" and what is its utility?. Typology. [Link]

  • Chemistry For Everyone. (2025). How Are Hydrogels Crosslinked?. YouTube. [Link]

  • Li, Z., et al. (2023). A Review of the Mechanism, Properties, and Applications of Hydrogels Prepared by Enzymatic Cross-linking. PubMed. [Link]

  • National Institutes of Health (NIH). (n.d.). This compound | C5H10O4 | CID 104501. PubChem. [Link]

  • ResearchGate. (n.d.). Accelerated stability studies of hydrogel. ResearchGate. [Link]

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Application Note & Protocols: Elucidating the Role of Anhydroxylitol in Modulating Aquaporin-3 Expression in Skin Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Aquaporin-3 in Skin Hydration

The skin's ability to maintain optimal hydration is fundamental to its barrier function, elasticity, and overall health. A key molecular channel responsible for water and glycerol transport in the epidermis is Aquaporin-3 (AQP3), a member of the aquaglyceroporin family. AQP3 is predominantly expressed in the basal layer of epidermal keratinocytes and plays a crucial role in regulating water movement from the dermis to the epidermis, hydrating the stratum corneum, and facilitating cell migration and proliferation, which are vital for skin repair and wound healing.

Anhydroxylitol, a naturally derived sugar, has emerged as a significant modulator of skin hydration. Its mechanism of action is, in part, attributed to its ability to stimulate the expression of AQP3 in keratinocytes. This application note provides a detailed overview of the signaling pathways involved and offers comprehensive protocols to investigate the effects of this compound on AQP3 expression in skin cells.

Part 1: The Mechanistic Pathway of this compound on AQP3 Expression

This compound is believed to influence AQP3 expression through a signaling cascade that enhances the transcription of the AQP3 gene. While the precise pathway is a subject of ongoing research, current evidence points towards the involvement of key transcription factors and signaling molecules that respond to changes in the cellular environment induced by this compound. This ultimately leads to an increased synthesis of AQP3 channels, thereby improving the skin's hydration capacity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Endoplasmic Reticulum / Golgi This compound This compound Receptor Putative Receptor This compound->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK pathway) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor AQP3_Gene AQP3 Gene Transcription_Factor->AQP3_Gene Upregulation AQP3_mRNA AQP3 mRNA AQP3_Gene->AQP3_mRNA AQP3_Protein AQP3 Protein Synthesis & Trafficking AQP3_mRNA->AQP3_Protein AQP3_Channel AQP3 Channel (Insertion into Membrane) AQP3_Protein->AQP3_Channel Hydration Increased Skin Hydration AQP3_Channel->Hydration

Caption: Proposed signaling pathway of this compound-induced AQP3 expression.

Part 2: Experimental Protocols for AQP3 Modulation Analysis

To quantitatively and qualitatively assess the effect of this compound on AQP3 expression, a series of well-established molecular and cellular biology techniques are recommended. The following protocols are designed to provide a robust framework for such investigations.

Experimental Workflow Overview

G cluster_outputs Analysis start Start: Human Epidermal Keratinocytes (HEK) Culture treatment Treatment with This compound (Dose-response & Time-course) start->treatment harvest Cell Harvesting treatment->harvest qPCR RNA Extraction -> cDNA Synthesis -> qPCR for AQP3 mRNA harvest->qPCR WB Protein Lysis -> SDS-PAGE -> Western Blot for AQP3 Protein harvest->WB IF Cell Fixation & Permeabilization -> Immunofluorescence for AQP3 Localization harvest->IF end Data Analysis & Conclusion qPCR->end WB->end IF->end

Caption: Overall experimental workflow for analyzing AQP3 modulation.

Protocol 1: Cell Culture and Treatment
  • Cell Line: Use primary Human Epidermal Keratinocytes (HEK) for the most biologically relevant results.

  • Culture Conditions: Culture HEKs in a serum-free keratinocyte growth medium supplemented with bovine pituitary extract and epidermal growth factor. Maintain at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, chamber slides for immunofluorescence) and allow them to reach 70-80% confluency.

  • Treatment: Prepare stock solutions of this compound in sterile water. Dilute to final concentrations (e.g., 0.1%, 0.5%, 1%) in the culture medium. Replace the medium of the cells with the this compound-containing medium or a vehicle control (medium without this compound).

  • Incubation: Incubate for various time points (e.g., 6, 12, 24, 48 hours) to determine the optimal duration for AQP3 expression modulation.

Protocol 2: Quantitative Real-Time PCR (qPCR) for AQP3 mRNA Expression
  • RNA Extraction: Following treatment, wash cells with PBS and lyse using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen). Extract total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be ~2.0.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR: Perform qPCR using a real-time PCR system. The reaction mixture should contain cDNA template, forward and reverse primers for AQP3 and a housekeeping gene (e.g., GAPDH), and a suitable SYBR Green master mix.

    • Primer Sequences (Example):

      • AQP3 Forward: 5'-GGT GGT GGT GTC ATC GTC ATC-3'

      • AQP3 Reverse: 5'-GCA GCA GCA GCA GCA GTA G-3'

      • GAPDH Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'

      • GAPDH Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'

  • Data Analysis: Calculate the relative expression of AQP3 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Protocol 3: Western Blotting for AQP3 Protein Quantification
  • Protein Extraction: After treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against AQP3 (e.g., rabbit anti-AQP3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Perform densitometry analysis on the bands using software like ImageJ. Normalize the AQP3 signal to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Immunofluorescence for AQP3 Localization
  • Cell Preparation: Grow and treat cells on chamber slides as described in Protocol 1.

  • Fixation and Permeabilization:

    • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

    • Incubate with the primary anti-AQP3 antibody overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit) for 1 hour in the dark.

    • Counterstain nuclei with DAPI.

  • Imaging: Mount the slides with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.

Part 3: Expected Outcomes and Data Presentation

The successful execution of these protocols should provide a multi-faceted understanding of this compound's effect on AQP3.

Quantitative Data Summary
Analysis Parameter Measured Expected Result with this compound Significance
qPCR Relative AQP3 mRNA levelsDose- and time-dependent increaseIndicates upregulation at the transcriptional level
Western Blot Relative AQP3 protein levelsDose- and time-dependent increaseConfirms translation of mRNA into functional protein
Immunofluorescence AQP3 protein localization and intensityIncreased fluorescence intensity at the cell membraneVisual confirmation of increased AQP3 and its correct cellular localization

Conclusion

References

  • Aquaporin-3 in the skin: Verkman, A. S. (2011). Aquaporins in clinical medicine. Annual review of physiology, 73, 373-397. [Link]

  • Western blotting principles and protocols: Bio-Rad. (n.d.). Western Blotting Guide. [Link]

Troubleshooting & Optimization

Anhydroxylitol Synthesis from Xylitol: A Technical Support Guide for Yield Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the yield and efficiency of anhydroxylitol synthesis from xylitol. This guide is designed for researchers, scientists, and drug development professionals actively engaged in this chemical transformation. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the nuances of this reaction, addressing common challenges and offering robust troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the knowledge to not only execute the synthesis but to understand the underlying principles that govern its success.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of this compound Synthesis

This section addresses foundational questions regarding the synthesis of this compound from xylitol, providing a solid understanding for those new to the process or seeking a refresher on the core concepts.

Q1: What is the fundamental reaction for synthesizing this compound from xylitol?

A1: The synthesis of this compound from xylitol is primarily achieved through an acid-catalyzed intramolecular dehydration (or cyclization) reaction.[1][2] In this process, a molecule of water is eliminated from the xylitol molecule, leading to the formation of a stable five-membered tetrahydrofuran ring structure, which is 1,4-anhydroxylitol.[1]

Q2: What are the key parameters that influence the yield of this reaction?

A2: The yield of this compound is highly sensitive to several critical parameters:

  • Catalyst Choice: The type and concentration of the acid catalyst are paramount. Both Brønsted and Lewis acids can be employed.[1][3]

  • Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 120°C to 180°C.[1]

  • Pressure: Operating under reduced pressure is often beneficial for removing the water byproduct and driving the reaction equilibrium towards the product.[1]

  • Reaction Time: Sufficient time is required for the reaction to proceed to completion, but prolonged reaction times can lead to the formation of undesirable byproducts.

  • Purity of Starting Material: The purity of the initial xylitol can impact catalyst efficiency and the formation of side products.[4]

Q3: What are the common byproducts that can form during the synthesis, and how do they impact the yield?

A3: The acid-catalyzed dehydration of pentitols can be complex, potentially leading to a mixture of products.[5] Besides the desired 1,4-anhydroxylitol, other anhydro-alditols or dianhydro-alditols can form.[5] The formation of these byproducts directly consumes the starting material and complicates the purification process, thereby reducing the isolated yield of the target molecule. Over-functionalization of the pentitol molecule can contribute to these side reactions.[1]

Section 2: Troubleshooting Guide - Addressing Common Experimental Challenges

This section provides a detailed, question-and-answer-based troubleshooting guide to address specific issues that can arise during the synthesis of this compound, leading to suboptimal yields.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

A1: Low yields are a common issue and can often be traced back to a few key areas.[4] Here's a systematic approach to troubleshooting:

  • Catalyst Inefficiency:

    • Problem: The chosen catalyst may not be active enough, or it may be deactivated by impurities. Water-tolerant Lewis acids, such as metal triflates (e.g., hafnium triflate, gallium triflate), have shown high efficacy in improving conversion and selectivity at low catalyst loadings.[1][3]

    • Solution: Consider switching to a water-tolerant Lewis acid catalyst. Ensure all glassware is meticulously dried to prevent catalyst deactivation by excess water.[4]

  • Suboptimal Temperature and Pressure:

    • Problem: The reaction temperature may be too low for efficient conversion or too high, leading to degradation and byproduct formation. Similarly, inadequate vacuum can hinder the removal of water, slowing down the reaction.

    • Solution: Optimize the reaction temperature within the 120°C to 180°C range.[1] Employ a robust vacuum system to maintain a reduced pressure, ideally around 50 torr or less.[1]

  • Incomplete Reaction:

    • Problem: The reaction may not be running to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] If the reaction stalls, a small, additional charge of the catalyst might be necessary.

Q2: I am observing a significant amount of dark, tar-like material in my reaction flask. What is causing this and how can I prevent it?

A2: The formation of dark, insoluble byproducts is often indicative of thermal degradation or polymerization of the starting material or product under harsh acidic conditions.

  • Cause: Excessive heat or prolonged exposure to a strong acid can lead to charring.

  • Prevention:

    • Temperature Control: Carefully control the reaction temperature, avoiding localized overheating. Use a well-stirred oil bath for uniform heating.

    • Catalyst Loading: Use the minimum effective amount of catalyst. Higher catalyst concentrations can accelerate side reactions. For instance, with water-tolerant Lewis acids, catalyst loadings as low as 0.02 mol% to 0.1 mol% have been shown to be effective.[1]

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.

Q3: My final product is difficult to purify. What strategies can I employ for effective purification?

A3: The purification of this compound from the reaction mixture can be challenging due to the presence of unreacted xylitol and other polar byproducts.[7][8]

  • Liquid-Liquid Extraction (LLE): LLE can be an effective initial purification step. Solvents like ethyl acetate have been used to extract xylitol from aqueous solutions, and similar principles can be applied to separate the less polar this compound from the more polar xylitol and other impurities.[9][10]

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying polar compounds. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexane can effectively separate this compound from other components.

  • Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining high-purity this compound.

Section 3: Experimental Protocols and Data

This section provides a detailed, step-by-step protocol for the synthesis of this compound, along with a table summarizing key reaction parameters and their expected outcomes based on available literature.

Protocol: Synthesis of 1,4-Anhydroxylitol from Xylitol using a Water-Tolerant Lewis Acid Catalyst

Materials:

  • Xylitol (high purity)

  • Hafnium (IV) triflate (Hf(OTf)₄) or Gallium (III) triflate (Ga(OTf)₃)

  • High-vacuum pump

  • Round-bottom flask equipped with a magnetic stir bar

  • Short-path distillation apparatus

  • Heating mantle with a temperature controller and a stir plate

  • Appropriate analytical equipment (TLC, HPLC, or GC-MS)

Procedure:

  • Preparation: Ensure all glassware is thoroughly oven-dried before use.

  • Reaction Setup: To a round-bottom flask, add xylitol.

  • Catalyst Addition: Add the water-tolerant Lewis acid catalyst (e.g., 0.1 mol% Hf(OTf)₄).[1]

  • Reaction Conditions: Heat the mixture to a temperature between 130°C and 150°C under reduced pressure (e.g., ≤ 5 torr).[1]

  • Reaction Monitoring: Vigorously stir the molten mixture. The reaction can be monitored by observing the distillation of water. The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol).

    • Purify the product using silica gel column chromatography or liquid-liquid extraction.

  • Analysis: Characterize the final product and determine the yield using analytical techniques such as NMR, GC-MS, or HPLC.[11][12][13][14][15]

Table 1: Key Reaction Parameters for this compound Synthesis
ParameterRecommended Range/ValueExpected OutcomeReference(s)
Catalyst Water-Tolerant Lewis Acids (e.g., Hf(OTf)₄, Ga(OTf)₃)High conversion and selectivity[1]
Catalyst Loading 0.02 - 0.5 mol%Efficient reaction with minimal side products[1]
Temperature 120°C - 180°C (typically 130°C - 160°C)Optimal reaction rate[1]
Pressure ≤ 50 torr (ideally ≤ 5 torr)Efficient removal of water, driving the reaction forward[1]

Section 4: Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps and relationships.

Diagram 1: this compound Synthesis Workflow

Anhydroxylitol_Synthesis_Workflow Start Start: High Purity Xylitol Reaction Acid-Catalyzed Dehydration - Catalyst: Water-Tolerant Lewis Acid - Temp: 130-150°C - Pressure: ≤ 5 torr Start->Reaction Add Catalyst Workup Work-up - Cooling - Dissolution Reaction->Workup Reaction Complete Purification Purification - Column Chromatography - Liquid-Liquid Extraction Workup->Purification Analysis Analysis - NMR - GC-MS - HPLC Purification->Analysis Final_Product End: High Purity this compound Analysis->Final_Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Pressure) Start->Review_Conditions Analyze_Crude Analyze Crude Product (NMR, LC-MS) Start->Analyze_Crude Optimize_Conditions Optimize Reaction Conditions - Adjust Temperature/Time - Improve Vacuum Review_Conditions->Optimize_Conditions Side_Products Side Products Identified? Analyze_Crude->Side_Products Side_Products->Optimize_Conditions Yes Change_Catalyst Consider Different Catalyst (e.g., Water-Tolerant Lewis Acid) Side_Products->Change_Catalyst Yes Improve_Purification Improve Purification Technique Side_Products->Improve_Purification No, mostly unreacted starting material

Caption: Troubleshooting flowchart for low yield.

References

  • Bock, K., Pedersen, C., & Thøgersen, H. (1981). Acid Catalyzed Dehydration of Alditols. Part I. D-Glucitol and Ɗ-Mannitol. Acta Chemica Scandinavica B, 35, 441-449.
  • Li, N., et al. (n.d.). Catalytic Deoxygenation of Xylitol to Renewable Chemicals: Advances on Catalyst Design and Mechanistic Studies. PubMed.
  • Cosmetic Ingredients Guide. (2024). This compound.
  • Sanborn, A. J., et al. (2017). Dehydrative cyclization of pentitols using water-tolerant lewis acid catalysts under mild conditions and derivatives.
  • Kinetics Study of the Hydrodeoxygenation of Xylitol over a ReO x -Pd/CeO 2 C
  • Intramolecular dehydration of biomass-derived sugar alcohols in high-temperature water. (2016). Royal Society of Chemistry.
  • Hudson, B. G., & Barker, R. (n.d.). Conversion of acyclic carbohydrates to tetrahydrofuran derivatives. Acid-catalyzed dehydration of tetritols and pentitols.
  • Sanborn, A. J. (2017). Process for acid dehydration of sugar alcohols.
  • Current Analytical Methods for Qualitative and Quantitative Measurement of d-Xylitol. (n.d.). Semantic Scholar.
  • Troubleshooting: How to Improve Yield. (n.d.). Department of Chemistry: University of Rochester.
  • D-Xylitol. (n.d.).
  • Recent advances in analytical techniques for the determination of xylitol. (2016).
  • Purification of bioxylitol by liquid-liquid extraction from enzymatic reaction mixture. (n.d.). Universiti Malaysia Pahang Institutional Repository.
  • Seo, E.-P., et al. (2024). Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods.
  • Low, W. M., et al. (2018). Purification of Bioxylitol by Liquid–Liquid Extraction from Enzymatic Reaction Mixture. Universiti Malaysia Pahang Institutional Repository.
  • Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods. (2024). PubMed.
  • Purification of Bioxylitol by Liquid-Liquid Extraction from Enzymatic Reaction Mixture. (2016).
  • Troubleshooting low yields in the synthesis of substituted enones. (n.d.). Benchchem.
  • Purification of xylitol from fermented hemicellulosic hydrolyzate using liquid-liquid extraction and precipit
  • Troubleshooting low yield during the chemical synthesis of Episappanol. (n.d.). Benchchem.

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Anhydro Sugar Synthesis Excellence: A Technical Support Center for Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center dedicated to advancing your research in anhydro sugar synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of producing high-purity anhydro sugars. As a senior application scientist with extensive field experience, I understand that minimizing byproduct formation is a critical challenge that directly impacts yield, purity, and the overall success of your synthetic endeavors.

This resource moves beyond standard protocols to provide in-depth, evidence-based troubleshooting strategies and a comprehensive FAQ section. My goal is to empower you with the causal understanding behind experimental choices, enabling you to proactively address challenges and optimize your synthetic routes. Every recommendation is grounded in established chemical principles and supported by authoritative references to ensure the highest level of scientific integrity.

Troubleshooting Guide: Navigating Common Hurdles in Anhydro Sugar Synthesis

This section addresses specific issues you may encounter during your experiments. Each problem is analyzed from a mechanistic perspective, followed by actionable, step-by-step protocols to resolve the issue.

Problem 1: Low Yield of the Desired Anhydro Sugar (e.g., Levoglucosan) and a Complex Mixture of Byproducts Observed on TLC/GC-MS.

Causality: The thermal decomposition of carbohydrates is a notoriously complex process with multiple competing reaction pathways.[1][2][3] Low yields of the target anhydro sugar, such as levoglucosan from cellulose pyrolysis, are often due to undesirable side reactions like fragmentation, dehydration, and polymerization.[4][5] Key factors influencing these pathways include:

  • Reaction Temperature and Heating Rate: High temperatures can promote fragmentation of the pyranose ring, leading to the formation of smaller, volatile compounds like aldehydes, ketones, and furans.[4][6] Conversely, temperatures that are too low may not provide sufficient energy for the desired intramolecular cyclization.

  • Catalyst Choice and Concentration: While acid catalysts are often employed to promote dehydration, their concentration and strength are critical.[7] Overly acidic conditions can lead to extensive charring and the formation of humins.[8] The presence of alkali and alkaline earth metals in the starting material can also catalyze ring fragmentation.[4]

  • Starting Material Purity and Pretreatment: Impurities in the carbohydrate source, particularly inorganic salts, can significantly alter the reaction pathway and promote byproduct formation.[4]

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents have been shown to promote the desired dehydration reactions while suppressing others.[6][7][9]

Troubleshooting Workflow:

Troubleshooting_Low_Yield Start Low Anhydro Sugar Yield Check_Temp Verify & Optimize Reaction Temperature Start->Check_Temp Check_Catalyst Evaluate Catalyst Type & Concentration Check_Temp->Check_Catalyst Check_Purity Assess Starting Material Purity Check_Catalyst->Check_Purity Check_Solvent Consider Solvent Effects Check_Purity->Check_Solvent Purification Implement Enhanced Purification Protocol Check_Solvent->Purification Success Improved Yield & Purity Purification->Success

Caption: A logical workflow for troubleshooting low anhydro sugar yields.

Experimental Protocols for Resolution:

Protocol 1.1: Optimization of Pyrolysis Temperature

  • Objective: To determine the optimal temperature for maximizing the yield of the desired anhydro sugar while minimizing fragmentation byproducts.

  • Materials: Starting carbohydrate (e.g., cellulose), pyrolysis reactor (e.g., tube furnace, micropyrolyzer), analytical equipment (GC-MS, TLC).

  • Procedure: a. Set up a series of small-scale pyrolysis reactions at varying temperatures (e.g., 400°C, 450°C, 500°C, 550°C, 600°C), keeping all other parameters (heating rate, reaction time, catalyst) constant. A moderate reactor temperature of around 500°C is often a good starting point for levoglucosan synthesis.[5] b. Analyze the product mixture from each reaction using TLC for a quick qualitative assessment of byproduct complexity. c. Quantify the yield of the target anhydro sugar and major byproducts using a calibrated GC-MS method.[10][11] d. Plot the yield of the desired product and key byproducts as a function of temperature to identify the optimal range.

Protocol 1.2: Catalyst Screening and Optimization

  • Objective: To identify a catalyst and concentration that selectively promotes the desired dehydration reaction.

  • Materials: Starting carbohydrate, a selection of catalysts (e.g., solid acids like Amberlyst-15, Brønsted acids like sulfuric acid, Lewis acids like SnCl₄), solvents, reaction vessel, analytical equipment.[12][13]

  • Procedure: a. If using a biomass-derived starting material, consider a demineralization pretreatment with a dilute acid wash to remove catalytic metal ions.[5] b. Conduct a series of reactions with different catalysts at a fixed concentration. c. For the most promising catalyst, perform a concentration optimization study (e.g., 0.1, 0.5, 1.0, 2.0 mol%). d. Analyze the product distribution for each reaction to determine the catalyst and concentration that provides the best selectivity for the desired anhydro sugar.

Problem 2: Difficulty in Purifying the Target Anhydro Sugar from the Crude Reaction Mixture.

Causality: The physical and chemical properties of anhydro sugars are often very similar to those of the starting material and various byproducts, making purification challenging. Common issues include:

  • Co-elution during Chromatography: The polarity of different sugar derivatives can be very close, leading to poor separation on silica gel.

  • Thermal Instability: Anhydro sugars can be susceptible to degradation at elevated temperatures, making distillation a less viable option for some compounds.

  • Hygroscopicity: The tendency of anhydro sugars to absorb water can complicate handling and crystallization.[14]

Troubleshooting and Resolution Strategies:

Table 1: Comparison of Purification Techniques for Anhydro Sugars

Purification TechniqueAdvantagesDisadvantagesBest Suited For
Recrystallization Cost-effective, scalable, can yield high purity product.Requires a suitable solvent system, can be time-consuming, potential for product loss in the mother liquor.Crystalline anhydro sugars with good solubility differences from impurities.[14]
Flash Chromatography Good for separating complex mixtures, applicable to a wide range of compounds.Can be solvent-intensive, may require derivatization for some compounds, scalability can be an issue.Non-crystalline products or when separating isomers.
Vacuum Distillation Effective for removing non-volatile impurities.Requires the target compound to be thermally stable at reduced pressure.[9][14]Thermally stable, volatile anhydro sugars.
Preparative HPLC High resolution, excellent for separating closely related compounds.Expensive, limited sample loading capacity.High-purity applications and separation of challenging mixtures.

Experimental Protocols for Enhanced Purification:

Protocol 2.1: Systematic Solvent Screening for Recrystallization

  • Objective: To identify an optimal solvent or solvent mixture for the recrystallization of the target anhydro sugar.

  • Materials: Crude anhydro sugar, a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, isopropanol, water), heating and cooling apparatus.[14][15]

  • Procedure: a. In small vials, test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will have high solubility at elevated temperatures and low solubility at room temperature or below. b. For promising solvents, attempt a small-scale recrystallization by dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. c. If a single solvent is not effective, explore binary solvent systems. Dissolve the crude product in a good solvent and then add a poor solvent dropwise until turbidity is observed. d. Analyze the purity of the resulting crystals by TLC, GC-MS, or NMR.

Protocol 2.2: Optimized Flash Chromatography

  • Objective: To develop a robust flash chromatography method for the separation of the target anhydro sugar from closely related byproducts.

  • Procedure: a. TLC Method Development: First, develop a TLC method that provides good separation of the target compound from impurities. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). High-performance thin-layer chromatography (HPTLC) can also be a valuable tool.[16] b. Column Packing: Ensure the silica gel column is packed uniformly to prevent channeling. c. Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column to ensure a narrow starting band. d. Elution: Use a gradient elution profile based on the TLC results to effectively separate the components. e. Fraction Analysis: Monitor the fractions by TLC to identify and combine those containing the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms leading to byproduct formation during the pyrolysis of cellulose to levoglucosan?

A1: The pyrolysis of cellulose to levoglucosan is a complex process involving competing reaction pathways. The primary desired reaction is an intramolecular transglycosylation, leading to the formation of the 1,6-anhydro bridge.[17] However, several side reactions significantly reduce the yield:

  • Ring-Opening and Fragmentation: The pyranose ring can open and fragment into smaller, volatile molecules like aldehydes, ketones, and furans. This is often catalyzed by impurities such as alkali and alkaline earth metals.[4]

  • Intermolecular Condensation: At lower temperatures, intermolecular dehydration can occur, leading to the formation of oligosaccharides and eventually char.

  • Secondary Reactions of Levoglucosan: Once formed, levoglucosan itself can undergo further reactions, such as dehydration to levoglucosenone or hydrolysis back to glucose if water is present.[5][18]

A key strategy to enhance selectivity is "ring-locking," where the anomeric carbon is chemically modified to inhibit ring-opening, thereby favoring the desired intramolecular cyclization.[1][2][3][13]

Q2: How can I prevent the degradation of my anhydro sugar product during workup and purification?

A2: Anhydro sugars can be sensitive to both acidic and basic conditions, as well as high temperatures. To minimize degradation:

  • Neutralize the Reaction Mixture: If an acid or base catalyst was used, carefully neutralize the reaction mixture before proceeding with purification.

  • Avoid Excessive Heat: Use reduced pressure for solvent removal (rotary evaporation) at the lowest practical temperature. If distillation is necessary, use high vacuum to lower the boiling point.

  • Use Mild Purification Techniques: Opt for purification methods that do not require harsh conditions, such as recrystallization from a suitable solvent or flash chromatography with a neutral solvent system.

  • Consider Derivatization: For analytical purposes like GC-MS, derivatization to more stable silyl or acetylated forms can prevent on-column degradation.[19]

Q3: What are some effective analytical techniques for monitoring the progress of anhydro sugar synthesis and characterizing the product mixture?

A3: A combination of chromatographic and spectroscopic techniques is essential for effective reaction monitoring and product characterization:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of reaction progress and assessing the complexity of the product mixture.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying and quantifying volatile anhydro sugars and byproducts. Derivatization is often necessary for non-volatile sugars.[10][11]

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing non-volatile sugars and for preparative purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for confirming the identity and purity of the isolated anhydro sugar.

Q4: Are there any "green" or more sustainable approaches to anhydro sugar synthesis?

A4: Yes, the field is increasingly moving towards more sustainable practices. Some promising approaches include:

  • Use of Solid Acid Catalysts: Solid acids like zeolites or sulfonated resins can be easily recovered and reused, reducing waste and simplifying purification.[12]

  • Solvent Selection: Employing bio-derived or less hazardous solvents can significantly improve the environmental profile of the synthesis.[9]

  • Microwave-Assisted Synthesis: Microwave heating can often lead to shorter reaction times and improved energy efficiency.[9]

  • Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields and selectivity, and can be more easily scaled up.[20]

Mechanistic Insights and Visualizations

Understanding the underlying reaction mechanisms is paramount to controlling byproduct formation. The following diagram illustrates the competing pathways in the acid-catalyzed dehydration of a monosaccharide.

Reaction_Pathways Monosaccharide Monosaccharide (e.g., Glucose) Anhydro_Sugar Desired Anhydro Sugar (Intramolecular Dehydration) Monosaccharide->Anhydro_Sugar Desired Pathway Oligomers Oligomers/Polymers (Intermolecular Dehydration) Monosaccharide->Oligomers Side Reaction Fragmentation Fragmentation Products (e.g., Furans, Aldehydes) Monosaccharide->Fragmentation Side Reaction Humins Humins/Char (Extensive Degradation) Oligomers->Humins Fragmentation->Humins Acid_Catalyst Acid Catalyst Acid_Catalyst->Monosaccharide

Caption: Competing reaction pathways in acid-catalyzed monosaccharide dehydration.

By carefully selecting reaction conditions, catalysts, and purification methods, it is possible to steer the reaction towards the desired anhydro sugar product and away from the formation of undesirable byproducts. This guide provides the foundational knowledge and practical tools to achieve this goal.

References

  • Competing Reactions Limit Levoglucosan Yield during Fast Pyrolysis of Cellulose - RSC Publishing. (2018-11-29). Available from: [Link]

  • Hydrolysis of Anhydrosugars over a Solid Acid Catalyst for Saccharification of Cellulose via Pyrolysis | Scientific.Net. Available from: [Link]

  • Production of levoglucosan and levoglucosenone from cellulose using Brønsted acid catalysts in polar aprotic solvents - ResearchGate. (2024-07-02). Available from: [Link]

  • Levoglucosan: a promising platform molecule? - RSC Publishing. (2020-06-29). Available from: [Link]

  • Production of levoglucosenone and 5-hydroxymethylfurfural from cellulose in polar aprotic solvent-water mixtures | Request PDF - ResearchGate. Available from: [Link]

  • Levoglucosenone - Wikipedia. Available from: [Link]

  • US10364265B1 - Anhydrosugar synthesis - Google Patents.
  • On the Yield of Levoglucosan from Cellulose Pyrolysis - ACS Publications. (2018-03-21). Available from: [Link]

  • PROCESS AND PRODUCTS OF PURIFICATION OF ANHYDROSUGAR ALCOHOLS - Patent 1140733. (2006-09-27).
  • Hydrolysis of anhydrosugars derived from pyrolysis of lignocellulosic biomass for integration in a biorefinery - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D3SE00240C. (2023-06-15). Available from: [Link]

  • Levoglucosan as an intermediate in cellulose pyrolysis - ResearchGate. Available from: [Link]

  • Hydrothermal Dehydration of Monosaccharides Promoted by Seawater: Fundamentals on the Catalytic Role of Inorganic Salts - PMC - NIH. (2019-03-22). Available from: [Link]

  • Preparation of anhydrate sugars from biomass via pyrolysis | Request PDF - ResearchGate. Available from: [Link]

  • US3219484A - Process for the purification of sugars and their derivatives - Google Patents.
  • Producing high yield of levoglucosan by pyrolyzing nonthermal plasma-pretreated cellulose - Green Chemistry (RSC Publishing). Available from: [Link]

  • WO2016039996A1 - Production of levoglucosenone - Google Patents. (2016-03-17).
  • Ring-locking enables selective anhydrosugar synthesis from carbohydrate pyrolysis - Semantic Scholar. Available from: [Link]

  • Production of Levoglucosenone and Dihydrolevoglucosenone by Catalytic Reforming of Volatiles from Cellulose Pyrolysis Using Supported Ionic Liquid Phase | Request PDF - ResearchGate. Available from: [Link]

  • Hydrolysis of anhydrosugars derived from pyrolysis of lignocellulosic biomass for integration in a biorefinery - Iowa State University Digital Repository. (2024-07-08). Available from: [Link]

  • 2.24: Synthesis of Biological Macromolecules - Dehydration Synthesis - Biology LibreTexts. (2024-11-22). Available from: [Link]

  • 3.1.2.2: Dehydration Synthesis - Biology LibreTexts. (2021-12-16). Available from: [Link]

  • Biomass Conversion and Sugar Chemistry - Gagné Group. Available from: [Link]

  • Dehydration reaction - Wikipedia. Available from: [Link]

  • What is formed when two monosaccharides join together via a dehydration reaction?. Available from: [Link]

  • Chemistry of 1,2-Anhydro Sugars - CHIMIA. Available from: [Link]

  • Ring-locking enables selective anhydrosugar synthesis from carbohydrate pyrolysis - Green Chemistry (RSC Publishing). Available from: [Link]

  • Unimolecular, bimolecular and intramolecular hydrolysis mechanisms of 4-nitrophenyl β-D-glucopyranoside Amani Alhifthi and Spen - ChemRxiv. Available from: [Link]

  • Anhydro Sugar Formation in Acid and Base Hydrolyses - Amanote Research. Available from: [Link]

  • Chemistry of Anhydro Sugars - ResearchGate. (2025-08-06). Available from: [Link]

  • Levoglucosan formation mechanisms during cellulose pyrolysis - ResearchGate. (2025-08-05). Available from: [Link]

  • Ring-locking enables selective anhydrosugar synthesis from carbohydrate pyrolysis. (2016-07-21). Available from: [Link]

  • Technical Note: Fast two-dimensional GC-MS with thermal extraction for anhydro-sugars in fine aerosols - ACP. (2010-05-07). Available from: [Link]

  • Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions - NIH. (2018-08-08). Available from: [Link]

  • Fast two-dimensional GC-MS with thermal extraction for anhydro-sugars - ACP - Recent. (2010-01-05). Available from: [Link]

  • High performance thin layer chromatography determination of cellobiosan and levoglucosan in bio-oil obtained by fast pyrolysis of sawdust | Request PDF - ResearchGate. Available from: [Link]

  • Analysis of Anhydrosugars - Celignis. Available from: [Link]

  • Thermochemical Conversion of Untreated and Pretreated Biomass for Efficient Production of Levoglucosenone and 5-Chloromethylfurfural in the Presence of an Acid Catalyst - MDPI. Available from: [Link]

  • Catalytic process of anhydro-N-acetylmuramic acid kinase from Pseudomonas aeruginosa - PMC - PubMed Central. Available from: [Link]

  • Levoglucosan - Wikipedia. Available from: [Link]

  • Gas chromatography/mass spectrometric characterisation of pyrolysis/silylation products of glucose and cellulose - PubMed. Available from: [Link]

  • Anhydro sugars and oligosaccharides from the thermolysis of sucrose - PubMed. Available from: [Link]

  • Overcome the Complexities of Analyzing for Sugars by GC-MS - Restek. Available from: [Link]

  • Direct synthesis of 1,6-anhydro sugars from unprotected glycopyranoses by using 2-chloro-1,3-dimethylimidazolinium chloride | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]

  • Investigation of Purification of Oligosaccharides Produced Using Twin-Screw Extrusion. Available from: [Link]

Sources

Technical Support Center: Purification Strategies for 1,4-Anhydro-D-xylitol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,4-anhydro-D-xylitol. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile sugar alcohol. Here, we address common challenges and frequently asked questions encountered during its purification, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude 1,4-anhydro-D-xylitol synthesized from xylitol?

A1: The impurity profile of 1,4-anhydro-D-xylitol is highly dependent on the synthetic route, which commonly involves the acid-catalyzed dehydration of D-xylitol.[1] The most prevalent impurities include:

  • Unreacted Xylitol: Incomplete reaction is a common source of this starting material impurity. Its high polarity compared to the anhydro product makes it relatively easy to separate.

  • Isomeric Anhydroxylitols: The acidic conditions can promote the formation of other anhydro isomers, such as 1,5-anhydro-D-xylitol or 2,5-anhydro-D-xylitol. These isomers often have very similar polarities, posing a significant chromatographic challenge.

  • Oligomerization Products: Under harsh acidic or thermal conditions, self-condensation or polymerization of xylitol or the product can occur, leading to higher molecular weight impurities.

  • Degradation Products: Over-exposure to strong acid and heat can lead to degradation products, including furfural derivatives from the pentose backbone, which often are colored.

  • Residual Acid Catalyst and Salts: If the reaction is quenched with a base, residual salts (e.g., sodium sulfate if sulfuric acid and sodium hydroxide are used) can contaminate the crude product.

Understanding this profile is the first step in designing an effective purification strategy. An initial analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for diagnosing the specific impurity challenge.[1][2]

Q2: Which analytical techniques are best for assessing the purity of 1,4-anhydro-D-xylitol?

A2: A multi-pronged approach is recommended for robust purity assessment. No single technique tells the whole story.

Analytical Method Primary Use & Rationale Common Detection Methods
HPLC Quantitative analysis of non-volatile impurities like residual xylitol and isomers. It is the workhorse for purity determination due to its accuracy and reproducibility.[3]Refractive Index Detector (RID) is common for carbohydrates as they lack a UV chromophore. Evaporative Light Scattering Detector (ELSD) is another option.[2][3]
GC-MS Analysis of volatile impurities and confirmation of product identity. Derivatization (e.g., acetylation or silylation) is typically required to make the polyol volatile.Flame Ionization Detector (FID) for quantification and Mass Spectrometry (MS) for identification.[1][2]
TLC Rapid, qualitative assessment of reaction progress and fraction analysis during column chromatography. Allows for quick visualization of major components.Staining with reagents like potassium permanganate or p-anisaldehyde solution, which react with sugar alcohols.
NMR Spectroscopy Structural confirmation of the final product and identification of isomeric impurities if their signals are resolved. ¹H and ¹³C NMR are standard.[1][2]Not applicable (N/A)

As a best practice, HPLC-RID is often the primary method for quantitative purity analysis, while TLC serves as an indispensable tool for in-process checks.[3]

Troubleshooting Purification Workflows

This section addresses specific problems you may encounter during the purification of 1,4-anhydro-D-xylitol.

Workflow Diagram: Purification Strategy Selection

The first step in troubleshooting is ensuring the correct strategy was chosen. This decision tree illustrates a logical approach to selecting a purification method based on the nature of the crude material.

PurificationStrategy Crude Crude 1,4-Anhydro-D-xylitol (Post-synthesis, neutralized) TLC_Analysis Initial TLC/HPLC Analysis Crude->TLC_Analysis Impurity_Profile Assess Impurity Profile TLC_Analysis->Impurity_Profile High_Polar High Polarity Impurities? (e.g., Xylitol, Salts) Impurity_Profile->High_Polar Major Impurities Low_Polar Low Polarity / Colored Impurities? High_Polar->Low_Polar No Column_Chrom Silica Gel Column Chromatography High_Polar->Column_Chrom Yes Isomers Isomeric Impurities Present? Low_Polar->Isomers No Charcoal Activated Charcoal Treatment Low_Polar->Charcoal Yes Recrystallization Recrystallization Isomers->Recrystallization No (High Purity) Special_Chrom Specialized Chromatography (e.g., Ion Exchange) Isomers->Special_Chrom Yes (Difficult Separation) Column_Chrom->Recrystallization Final_Purity Final Purity Check (HPLC, NMR) Recrystallization->Final_Purity Charcoal->Isomers Special_Chrom->Recrystallization

Caption: Decision tree for selecting a purification strategy.

Issue 1: Poor Separation Between 1,4-Anhydro-D-xylitol and an Impurity on Silica Gel Column Chromatography

Scenario: On your TLC plate, you see two spots that are very close together (low ΔRf), and your column fractions are all cross-contaminated.

Potential Causes & Solutions:

  • Cause A: Inappropriate Solvent System. The polarity of your eluent is not optimized to resolve compounds with similar structures, such as isomers.

    • Scientific Rationale: Chromatographic separation on silica gel relies on the differential partitioning of analytes between the stationary phase (polar silica) and the mobile phase. For polar compounds like sugar alcohols, subtle differences in the number and orientation of hydroxyl groups require a finely tuned eluent system to exploit.

    • Troubleshooting Steps:

      • Systematic Solvent Screening: Prepare a series of TLC plates. Run them in solvent systems of varying polarity. A common starting point for polyols is a mixture of a polar and a less polar solvent (e.g., Dichloromethane:Methanol or Ethyl Acetate:Ethanol).

      • Fine-Tuning Polarity: Once you find a promising pair, systematically vary the ratio. For example, if DCM:MeOH (95:5) shows some separation, test 96:4, 97:3, etc. The goal is to get the Rf of your target compound to be around 0.2-0.3 for optimal column separation.

      • Introduce a Third Solvent: Sometimes, adding a small amount of a third solvent (e.g., 0.5% acetic acid or triethylamine) can improve peak shape and resolution by modifying the silica surface or analyte ionization state. Use with caution as it can complicate solvent removal.

  • Cause B: Isomeric Impurity. You may be trying to separate 1,4-anhydro-D-xylitol from a structural isomer (e.g., 1,5-anhydro-D-xylitol), which has nearly identical polarity.

    • Scientific Rationale: Isomers often present the most difficult separations. While standard silica gel may not be sufficient, other techniques can exploit different chemical properties.

    • Troubleshooting Steps:

      • Consider Ion-Exchange Chromatography: A process used in industrial xylitol purification involves chromatographic fractionation on a column with a cation exchange resin (e.g., sulfonated polystyrene) in its calcium or sodium form.[4] This method separates polyols based on the interaction of their hydroxyl groups with the resin-bound cations.

      • Attempt Recrystallization: If the product is of sufficient purity (>90-95%), a carefully controlled crystallization may be effective. Isomers can act as impurities that inhibit crystal growth of the major component, allowing for purification.[5][6]

Issue 2: Low Yield After Recrystallization

Scenario: You obtained pure 1,4-anhydro-D-xylitol, but recovered only a small fraction of the expected amount.

Potential Causes & Solutions:

  • Cause A: Incorrect Crystallization Solvent or High Solubility. The chosen solvent may be too good, keeping the product dissolved even at low temperatures.

    • Scientific Rationale: Successful crystallization requires creating a supersaturated solution from which the compound will precipitate upon cooling or solvent evaporation. The ideal solvent is one in which the compound is sparingly soluble at low temperatures but highly soluble at high temperatures.

    • Troubleshooting Steps:

      • Solvent Screening: Test the solubility of your compound in small vials with different solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures). Heat to dissolve, then cool to see which provides the best crystal formation.

      • Use an Anti-Solvent: Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Heat to re-dissolve, then allow to cool slowly. Ethanol is a common anti-solvent for xylitol crystallization.[6][7][8]

  • Cause B: Cooling Too Rapidly. Fast cooling promotes the formation of many small, often impure, crystals or even an oil, trapping impurities and solvent.

    • Scientific Rationale: Slow cooling allows for the thermodynamically controlled process of crystal lattice formation. This process is selective and tends to exclude impurity molecules, leading to higher purity and larger crystals which are easier to filter.

    • Troubleshooting Steps:

      • Insulate the Crystallization Vessel: After heating to dissolve your compound, place the flask in an insulated container (e.g., a beaker wrapped in glass wool or a Dewar flask) to slow the rate of cooling.

      • Step-Wise Cooling: Allow the solution to cool to room temperature first, then transfer it to a refrigerator, and finally to a freezer. This gradual reduction in temperature can significantly improve crystal quality and yield.

Experimental Protocol: Silica Gel Column Chromatography

This protocol outlines a standard procedure for purifying 1,4-anhydro-D-xylitol.

ColumnChromatography Start Start Prep_Column 1. Prepare Silica Slurry (Silica in Eluent) Start->Prep_Column Pack_Column 2. Pack the Column (Ensure no air bubbles) Prep_Column->Pack_Column Prep_Sample 3. Prepare Sample (Dissolve crude in min. solvent, adsorb onto silica) Pack_Column->Prep_Sample Load_Sample 4. Load Sample onto Column (Carefully add dry-loaded sample) Prep_Sample->Load_Sample Elute 5. Elute with Solvent System (Maintain constant flow) Load_Sample->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 9. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate End Pure 1,4-Anhydro-D-xylitol Evaporate->End

Caption: Standard workflow for silica gel column chromatography.

Step-by-Step Methodology:

  • Eluent Selection: Based on TLC analysis, select an appropriate solvent system (e.g., 95:5 Dichloromethane:Methanol).

  • Column Packing:

    • For every 1g of crude material, use approximately 30-50g of silica gel (230-400 mesh).

    • Prepare a slurry of the silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring a level, undisturbed bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude 1,4-anhydro-D-xylitol in a minimal amount of a polar solvent (e.g., methanol).

    • Add 2-3 times the mass of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin adding the eluent to the column, maintaining a constant head of solvent.

    • Apply gentle pressure (if needed) to achieve a steady flow rate.

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Analysis:

    • Spot every few fractions on a TLC plate.

    • Develop the TLC plate in the same eluent system and visualize the spots.

  • Product Isolation:

    • Combine the fractions that contain only the pure desired product.

    • Remove the solvent via rotary evaporation to yield the purified 1,4-anhydro-D-xylitol.

References

  • Vertex AI Search. 1,4-Anhydro-D-xylitol, CAS:53448-53-6.
  • Biosynth. 1,4-Anhydro-D-xylitol | 53448-53-6 | MA16603.
  • ResearchGate. (PDF) D-Xylitol.
  • ResearchGate. Strategies for Xylitol Purification and Crystallization: A Review.
  • LGC Standards. 1,4-Anhydro-D-xylitol | CAS 53448-53-6.
  • Aalto University. Batch Crystallization of Xylitol by Cooling, Evaporative, and Antisolvent Crystallization.
  • National Institutes of Health (NIH). Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods.
  • Google Patents. US4008285A - Process for making xylitol.
  • Chem-Impex. 1,4-Anhydro-D-xylitol.
  • ResearchGate. Batch Crystallization of Xylitol by Cooling, Evaporative, and Antisolvent Crystallization.
  • PubMed. Purification of xylitol from fermented hemicellulosic hydrolyzate using liquid-liquid extraction and precipitation techniques.
  • Journal of the American Chemical Society. 1,4-Anhydro-D,L-xylitol.
  • ResearchGate. Processes for the Production of Xylitol-A Review.
  • National Institutes of Health (NIH). Batch Crystallization of Xylitol by Cooling, Evaporative, and Antisolvent Crystallization.
  • LookChem. CAS No.53448-53-6,1,4-Anhydro-D-xylitol Suppliers.

Sources

Anhydroxylitol Stability in Aqueous Formulations: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for addressing stability issues of anhydroxylitol in aqueous formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, scientifically grounded answers to common challenges encountered during formulation development. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring that every step is part of a self-validating system.

Understanding this compound and Its Role

This compound, a dehydrated derivative of xylitol, is a popular cosmetic ingredient valued for its humectant and skin-conditioning properties.[1][2] It is often used to enhance skin hydration and support the skin's barrier function.[1] While generally considered stable, its polyol structure can be susceptible to degradation in aqueous environments under certain conditions, leading to issues with formulation integrity, such as discoloration, pH drift, and loss of viscosity. This guide will help you navigate and troubleshoot these potential stability challenges.

Frequently Asked Questions (FAQs)

Degradation and Discoloration

Q1: My aqueous formulation containing this compound has developed a yellow or brownish tint over time, especially when exposed to heat. What is the likely cause?

A: The discoloration you are observing is likely due to the degradation of this compound, a phenomenon that can be accelerated by factors such as pH and temperature. Polyols, like this compound, can undergo caramelization or participate in Maillard-type reactions with other formulation components, such as amino acids or amine-containing compounds, leading to the formation of colored compounds.

Under thermal stress, this compound can also undergo dehydration and oxidation, which can generate reactive carbonyl species. These species can then polymerize or react with other ingredients to form chromophores, which are responsible for the yellow or brown color.

Q2: I have noticed a significant drop in the viscosity of my carbomer-based gel formulation containing this compound. Is this related to its stability?

A: Yes, a drop in viscosity in a carbomer-based gel can be an indicator of this compound degradation, particularly under certain pH conditions. The viscosity of carbomer gels is highly dependent on the pH of the formulation. If this compound degrades to form acidic byproducts, this will lower the pH of your formulation. A decrease in pH can cause the neutralized carbomer to revert to its non-viscous, acidic form, leading to a loss of viscosity.

It is crucial to monitor the pH of your formulation over time as part of your stability testing protocol. A downward trend in pH concurrent with a loss of viscosity strongly suggests degradation of one or more components, and this compound could be a contributor.

Q3: What are the primary chemical degradation pathways for this compound in an aqueous solution?

A: While specific forced degradation studies on this compound are not extensively published in readily available literature, based on its chemical structure as a cyclic ether and a polyol, we can infer several potential degradation pathways:

  • Hydrolysis: The ether linkage in the this compound ring could be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would lead to the formation of xylitol.

  • Oxidation: The hydroxyl groups on the this compound molecule can be oxidized, particularly in the presence of oxidizing agents or under high-temperature conditions. This can lead to the formation of carbonyl compounds (aldehydes and ketones) and carboxylic acids.

  • Thermal Degradation: At elevated temperatures, this compound can undergo dehydration and caramelization, leading to the formation of complex colored and polymeric substances.

The following diagram illustrates a potential degradation pathway for this compound under hydrolytic conditions.

G This compound This compound (1,4-Anhydro-D-xylitol) Xylitol Xylitol This compound->Xylitol  Hydrolysis (Acid/Base Catalyzed) Degradation_Products Further Degradation Products (e.g., aldehydes, ketones, acids) Xylitol->Degradation_Products  Oxidation/Dehydration G Start Discoloration Observed Check_pH Measure pH of Aged Sample Start->Check_pH Compare_pH Compare to Initial pH Check_pH->Compare_pH pH_Drop Significant pH Drop? Compare_pH->pH_Drop Degradation_Likely Degradation to Acidic Byproducts Likely pH_Drop->Degradation_Likely Yes No_pH_Drop pH is Stable pH_Drop->No_pH_Drop No Identify_Source Identify Source of Discoloration Degradation_Likely->Identify_Source Check_Ingredients Review Formulation for Incompatible Ingredients (e.g., amines, oxidizing agents) No_pH_Drop->Check_Ingredients Heat_Exposure Review Manufacturing and Storage Conditions for Excessive Heat Exposure Check_Ingredients->Heat_Exposure Forced_Degradation Perform Forced Degradation Study on this compound and Excipients Separately Heat_Exposure->Forced_Degradation Forced_Degradation->Identify_Source

Sources

Technical Support Center: Optimization of Derivatization for GC-MS Analysis of Anhydroxylitol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the analysis of anhydroxylitol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimization of derivatization conditions for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This compound, a polar polyol, requires chemical modification to become amenable to GC analysis. This document provides a comprehensive walkthrough of the process, from selecting reagents to troubleshooting common issues, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when developing a derivatization protocol for this compound.

Q1: Why is derivatization required for this compound analysis by GC-MS?

This compound, like other sugars and polyols, possesses multiple polar hydroxyl (-OH) groups. These groups lead to strong intermolecular hydrogen bonding, which results in very low volatility and poor thermal stability.[1][2][3] Direct injection into a GC would lead to thermal decomposition rather than volatilization, making analysis impossible.[2] Derivatization, specifically silylation, replaces the active hydrogen atoms on the hydroxyl groups with a nonpolar trimethylsilyl (TMS) group.[1][4][5] This modification disrupts hydrogen bonding, significantly increasing the molecule's volatility and thermal stability, making it suitable for GC-MS analysis.[1][6]

Q2: What are the most common and effective derivatization reagents for this compound?

The most prevalent and effective method for derivatizing compounds with hydroxyl groups like this compound is silylation .[6][7] The most widely used silylating reagents are:

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Often considered the strongest and most versatile silylating agent.[4][8] A significant advantage of MSTFA is that its byproducts are highly volatile, which minimizes interference in the chromatogram.[5][8]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Another very strong and widely used silylating agent.[4][9][10] It is highly effective for derivatizing hydroxyl groups.

  • Trimethylchlorosilane (TMCS): Rarely used alone, TMCS is a powerful catalyst often added in small amounts (e.g., 1%) to BSTFA or MSTFA to increase their reactivity, especially for hindered hydroxyl groups.[8][10]

For this compound, both MSTFA and BSTFA (often with 1% TMCS) are excellent choices.[11]

Q3: What is the specific role of a catalyst like TMCS?

Trimethylchlorosilane (TMCS) acts as a catalyst that enhances the silylating power of reagents like BSTFA and MSTFA.[12] During the reaction, TMCS helps to scavenge reaction byproducts and activates the silylating agent, driving the reaction to completion more quickly and efficiently.[8] This is particularly useful for moderately hindered hydroxyl groups or when dealing with complex sample matrices.

Q4: Why is sample dryness critical, and how can I ensure it?

Moisture is the primary enemy of silylation reactions. Silylating reagents react preferentially and rapidly with any water present in the sample, a process known as hydrolysis.[2] This consumes the reagent, preventing it from reacting with the target analyte (this compound) and leading to incomplete derivatization, low yields, and poor reproducibility.[13]

To ensure complete dryness:

  • Lyophilization (Freeze-Drying): This is the most effective method for removing water without degrading the sample.

  • Evaporation under Nitrogen: Use a gentle stream of high-purity nitrogen gas to evaporate the solvent from your sample extract. A heating block set to a moderate temperature (e.g., 40-60°C) can accelerate this process.

  • Use of Anhydrous Solvents: Ensure all solvents used in the final preparation steps, such as pyridine, are anhydrous.

Q5: What are the optimal reaction temperature and time for silylation?

The optimal conditions depend on the reagent and the analyte's structure. For polyols like this compound, a common and effective starting point is heating the reaction mixture at 60-80°C for 30-60 minutes .[4][10] While some easily derivatized compounds react at room temperature, heating ensures the complete derivatization of all hydroxyl groups, leading to a single, sharp chromatographic peak.[4] It is always recommended to optimize these parameters for your specific application by testing different time and temperature combinations.[14]

Q6: How long are the this compound-TMS derivatives stable?

While TMS derivatives are significantly more stable than the parent compound for GC analysis, their stability over time can be a concern, primarily due to their sensitivity to moisture. It is best practice to analyze the derivatized samples within 24 hours .[4] If storage is necessary, vials should be tightly capped and stored in a desiccator at a low temperature (e.g., 4°C) to minimize degradation from atmospheric moisture.

Section 2: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides a systematic approach to identifying and resolving common problems in the GC-MS analysis of derivatized this compound.

Observed ProblemPotential Cause(s)Recommended Solution(s)
No Peak or Very Small Analyte Peak 1. Incomplete Derivatization: Presence of moisture, degraded reagents, insufficient reaction time/temperature.[13] 2. Sample Loss: Issues during sample preparation or extraction. 3. GC Inlet Issues: Active sites in the liner or septum bleed adsorbing the analyte.[15] 4. Improper Column Installation: Column positioned too far into or not far enough into the MS source.[16]1. Optimize Derivatization: Ensure the sample is completely dry before adding reagents.[13] Use fresh, high-quality silylating agents.[13] Increase reaction time or temperature (e.g., 75°C for 1 hour).[10] 2. Review Sample Prep: Verify the efficiency of your extraction protocol. 3. Perform Inlet Maintenance: Replace the GC liner and septum. Use a deactivated, inert liner.[15][16] 4. Verify Column Installation: Check that the column is installed at the correct depth in the MS transfer line according to the manufacturer's guidelines.[16]
Peak Tailing or Asymmetry 1. Incomplete Derivatization: Residual polar hydroxyl groups interact with active sites.[17] 2. Active Sites in GC System: Contamination or degradation of the GC liner, column inlet, or column itself.[15][17][18] 3. Column Overload: Injecting too much sample.1. Re-optimize Derivatization: Ensure a sufficient excess of the silylating reagent is used and that the reaction goes to completion. 2. System Maintenance: Replace the liner with a fresh, inert one.[15] Trim 0.5 meters from the front of the GC column to remove active sites.[16] 3. Dilute Sample: Try diluting the derivatized sample in an appropriate solvent (e.g., hexane, ethyl acetate) before injection.
Multiple Peaks for a Single Standard 1. Incomplete Derivatization: Formation of partially silylated this compound derivatives (e.g., with one, two, or three TMS groups instead of four). 2. Presence of Isomers (Less common for this compound): For reducing sugars, this is due to tautomerization, which is addressed by an oximation step.[5][19] While this compound doesn't have a carbonyl group, this could be an issue for other sugars in the matrix.1. Force Reaction to Completion: Increase reagent concentration, reaction temperature, or reaction time. The addition of a catalyst like 1% TMCS can be highly effective. 2. Check Standard Purity: Ensure the this compound standard is pure. If analyzing a complex mixture, consider an oximation step prior to silylation to stabilize any reducing sugars present.[19]
Poor Reproducibility (Peak Area/Height) 1. Inconsistent Derivatization: Variable amounts of moisture in samples, inconsistent heating, or pipetting errors.[18][20] 2. Injector Variability: Inconsistent injection volumes from the autosampler.[15][18] 3. Derivative Instability: Degradation of derivatized samples between runs.[4]1. Standardize Protocol: Use an internal standard. Ensure all samples are treated identically (drying, reagent volumes, heating time/temp). 2. Check Autosampler: Perform a manual injection to rule out autosampler issues.[16] Check the syringe for bubbles or damage. 3. Analyze Promptly: Analyze samples as soon as possible after derivatization, ideally within the same sequence.[4]
Large Reagent/Solvent Front 1. Excess Derivatization Reagent: High concentration of silylating agent and its byproducts.[21] 2. Solvent Choice: Use of a solvent that is not ideal for the column phase or conditions.1. Use MSTFA: The byproducts of MSTFA are more volatile than those from BSTFA and may elute earlier.[8] 2. Dilute the Sample: Diluting the sample post-derivatization can reduce the amount of reagent injected. 3. Adjust GC Method: Use a solvent delay in your MS acquisition method to avoid filament saturation from the solvent and reagent front.

Section 3: Detailed Experimental Protocol

This section provides a validated, step-by-step protocol for the silylation of this compound using MSTFA, a robust method for achieving complete and reproducible derivatization.

Standard Operating Procedure: Silylation of this compound using MSTFA for GC-MS Analysis

1. Materials and Reagents

  • This compound standard or dried sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), derivatization grade

  • Anhydrous Pyridine, derivatization grade

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

2. Step-by-Step Methodology

  • Sample Preparation: Ensure the sample containing this compound is completely dry and placed in a 2 mL GC vial. For quantitative analysis, a known amount of an internal standard (e.g., sorbitol) should be added before the drying step.

  • Solvent Addition: Add 100 µL of anhydrous pyridine to the dried sample. Vortex for 30 seconds to dissolve the residue. Pyridine acts as a solvent and a catalyst.[12][22]

  • Reagent Addition: Add 100 µL of MSTFA to the vial.

  • Reaction: Tightly cap the vial immediately. Vortex for another 30 seconds. Place the vial in a heating block set to 70°C for 45 minutes .[10]

  • Cooling: After heating, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. The derivatized sample can be injected directly or diluted with a solvent like hexane if concentrations are high.

3. Recommended GC-MS Parameters

The following parameters are a good starting point and should be optimized for your specific instrument and column.

ParameterRecommended Setting
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film) or similar
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL
Split Ratio 10:1 (can be adjusted based on concentration)
Oven Program Hold at 70°C for 4 min, then ramp at 5°C/min to 310°C, hold for 10 min[20]
MS Transfer Line 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40–650 amu[7]

Section 4: Visual Workflows and Mechanisms

Visual aids can clarify complex processes. The following diagrams illustrate the experimental workflow and the underlying chemical reaction.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis DrySample 1. Dry Sample Extract AddPyridine 2. Add Anhydrous Pyridine DrySample->AddPyridine AddMSTFA 3. Add MSTFA Reagent AddPyridine->AddMSTFA HeatVortex 4. Cap, Vortex & Heat (70°C, 45 min) AddMSTFA->HeatVortex Cool 5. Cool to Room Temp HeatVortex->Cool Inject 6. Inject into GC-MS Cool->Inject

Caption: Experimental workflow for this compound silylation.

SilylationMechanism cluster_reactants Reactants cluster_products Products This compound This compound (R-OH) TMS_Ether TMS-Anhydroxylitol (R-O-Si(CH3)3) (Volatile Derivative) This compound->TMS_Ether Nucleophilic Attack (SN2) MSTFA MSTFA (CF3CON(CH3)Si(CH3)3) MSTFA->TMS_Ether Byproduct Byproduct (N-methyltrifluoroacetamide) (Volatile) MSTFA->Byproduct

Caption: Silylation reaction of a hydroxyl group with MSTFA.

References

  • Quantifying ¹³C-labeling in free sugars and starch by GC-MS. PubMed.
  • Derivatization of carbohydrates for GC and GC- MS analyses.
  • Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. Benchchem.
  • Which is better MSTFA or BSTFA for derivatisation sugar and organic acid?.
  • Trace Level Determination of Saccharides in Pristine Marine Aerosols by Gas Chromatography—Tandem Mass Spectrometry.
  • Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.
  • Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. PubMed.
  • Derivatization of Drug Substances with MSTFA. Sigma-Aldrich.
  • Derivatization of metabolites for GC-MS via methoximation+silyl
  • Technical Support Center: Enhancing GC-MS Sensitivity for Anhydroglycinol Analysis. Benchchem.
  • The Use of Derivatization Reagents for Gas Chrom
  • Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS. PubMed Central.
  • Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes.
  • Can anyone help me troubleshoot problems in sample derivatization in GC-MS?.
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
  • Silyl
  • GC Derivatiz
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • (PDF) Review: Derivatization in mass spectrometry—1. Silylation.
  • Derivatization steps prior to GC–MS analysis: a Silylation reactions...
  • silyl
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
  • Silyl ether synthesis by silylation or cyanosilyl
  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek.
  • Common Sources Of Error in Gas Chrom
  • How can you avoid problems in a GC column due to an excess of a derivatizing agent?.
  • Derivatization Methods in GC and GC/MS. Semantic Scholar.
  • GC Troubleshooting Guide.
  • Derivatiz
  • Mechanistic Investigations of Alcohol Silylation with Isothiourea C
  • How to Troubleshoot and Improve your GC/MS. YouTube.
  • Optimization of derivatization-gas chromatography/mass spectrometry (Der-GC/MS)
  • techniques for silylation.
  • Derivatization: Tool In Analytical Separ
  • GC Troubleshooting - The most common problems you will encounter.. YouTube.

Sources

troubleshooting regioselectivity in the synthesis of anhydro sugars

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Regioselectivity

The synthesis of anhydro sugars is a cornerstone of modern glycochemistry, providing conformationally restricted building blocks essential for the synthesis of oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. However, the presence of multiple hydroxyl groups of similar reactivity on a sugar backbone presents a formidable challenge: controlling the regioselectivity of the intramolecular cyclization. The formation of an undesired anhydro ring (e.g., 1,4- instead of 1,6-) or the non-selective opening of an epoxide can lead to low yields, difficult purifications, and ultimately, the failure of a synthetic campaign.

This guide is designed to serve as a technical resource for researchers, scientists, and drug development professionals encountering issues with regioselectivity in anhydro sugar synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying mechanistic reasoning to empower you to diagnose problems and rationally design solutions. We will explore common failure modes in a question-and-answer format, supported by detailed experimental protocols and authoritative references.

Section 1: Core Principles & General Troubleshooting

This section addresses the fundamental factors that govern the regioselective formation of anhydro linkages. Understanding these principles is the first step in troubleshooting any specific experimental issue.

FAQ 1: I'm getting a mixture of anhydro sugar isomers. What are the primary factors that control regioselectivity?

Answer: Regioselectivity in anhydro sugar synthesis is not governed by a single factor, but rather a complex interplay of thermodynamic and kinetic parameters. The preferential formation of one anhydro ring over another is dictated by the relative ease of achieving the required geometry for the transition state of the intramolecular cyclization. The four dominant factors are:

  • Substrate Conformation and Stereochemistry: The inherent chair or boat conformation of the pyranose ring is critical. For a hydroxyl group to attack a leaving group (or an activated anomeric carbon), it must be able to achieve a suitable distance and angle for an intramolecular SN2 reaction. For instance, the formation of 1,6-anhydro-β-D-glucopyranose is favored because the C1 and C6 positions are sterically accessible in the preferred chair conformation. In contrast, sugars like D-mannose or D-galactose, which have axial hydroxyl groups, may yield the corresponding 1,6-anhydrosugars with lower efficiency under similar conditions.[1]

  • Protecting Group Strategy: Protecting groups are not merely inert spectators; they exert profound steric and electronic control.[2][3] Bulky protecting groups can sterically hinder nearby hydroxyls, preventing them from participating in cyclization. Electron-withdrawing acyl groups (e.g., acetyl, benzoyl) can decrease the nucleophilicity of a hydroxyl group, disfavoring its attack. Conversely, electron-donating benzyl ethers enhance nucleophilicity.[2][4] The strategic placement of a "participating" protecting group can be used to direct the formation of a specific product.[2][3]

  • Reaction Conditions (Solvent, Temperature, Catalyst):

    • Solvent: The choice of solvent can influence the conformation of the sugar and the solvation of the reacting groups. Hydrophobic solvents may favor conformations that bury hydroxyl groups, affecting their availability for reaction.[5]

    • Temperature: Higher temperatures can provide the energy to overcome activation barriers for less-favored cyclizations, often leading to a decrease in regioselectivity and the formation of thermodynamic byproducts.[6] Conversely, lower temperatures can enhance the kinetic selectivity of the desired pathway.[7]

    • Catalyst/Promoter: In acid-catalyzed reactions, the choice of Lewis or Brønsted acid can influence which hydroxyl group is preferentially activated.[8][9] In base-mediated cyclizations, the strength and steric bulk of the base can dictate which proton is abstracted, and therefore which alkoxide is formed.

  • Nature of the Leaving Group: A good leaving group (e.g., tosylate, triflate, iodide) is essential for efficient SN2 cyclization. The rate of departure of the leaving group relative to the rate of nucleophilic attack by competing hydroxyl groups is a key kinetic checkpoint that determines the product distribution.

The following diagram illustrates the decision-making process for troubleshooting general regioselectivity issues based on these core principles.

G start Problem: Low Regioselectivity (Mixture of Isomers) q1 Is the desired product thermodynamically or kinetically favored? start->q1 thermo Thermodynamic Control q1->thermo Thermodynamic kinetic Kinetic Control q1->kinetic Kinetic thermo_sol Strategy: - Increase reaction time - Increase temperature - Use a reversible catalyst system thermo->thermo_sol kinetic_sol Strategy: - Lower reaction temperature - Use a more reactive leaving group - Employ a non-coordinating solvent kinetic->kinetic_sol q2 Can protecting groups be modified? thermo_sol->q2 kinetic_sol->q2 pg_yes Modify Protecting Groups: - Add steric bulk near competing OH - Use electron-withdrawing groups  on competing OH - Use participating groups to direct q2->pg_yes Yes final Optimized Regioselective Synthesis q2->final No pg_yes->final

Caption: Troubleshooting workflow for poor regioselectivity.

Section 2: Issues in 1,6-Anhydro Sugar Synthesis

The formation of a 1,6-anhydro bridge is one of the most common and useful transformations in carbohydrate chemistry. However, it is frequently plagued by competing side reactions.

FAQ 2: My pyrolysis reaction of unprotected glucose is giving a very low yield of levoglucosan (1,6-anhydro-β-D-glucopyranose) and a complex mixture of byproducts. What is happening?

Answer: This is a classic problem in carbohydrate pyrolysis. The low selectivity arises because, at high temperatures, the unprotected sugar can access multiple competing reaction pathways before the desired intramolecular dehydration to form the 1,6-anhydro bridge can occur.[1][10] The primary competing pathway is the thermally-induced ring-opening of the pyranose to its acyclic aldehyde form, which then rapidly fragments into a variety of smaller, non-anhydrosugar products like furfurals.[1][10]

The solution is to prevent this ring-opening. A highly effective strategy, termed "ring-locking," involves derivatizing the anomeric carbon (C1) with a thermally stable, non-participating group, such as a methyl or phenyl glycoside, prior to pyrolysis.[1][10] This modification significantly increases the activation energy for ring-opening, making it an unfavorable pathway.[10] With the ring-opening pathway effectively blocked, the intramolecular 1,6-elimination becomes the dominant reaction, dramatically increasing the selectivity for levoglucosan to >90%.[1][10]

Table 1: Effect of C1-Substitution ("Ring-Locking") on Pyrolysis Selectivity for 1,6-Anhydro-β-D-glucopyranose (LGA)

Starting MaterialC1-SubstituentPyrolysis Temp. (°C)LGA Selectivity (%)Reference
D-Glucose-OH600~2%[1][10]
Methyl α-D-glucopyranoside-OCH₃600>90%[1][10]
Phenyl β-D-glucopyranoside-OPh600>90%[1]

For a detailed methodology, see Protocol 1 in the Experimental Protocols section.

FAQ 3: I'm using an acid catalyst to form a 3,6-anhydro sugar from a 6-O-tosyl precursor, but the reaction is slow and requires harsh conditions or strong bases. How can I improve this?

Answer: The intramolecular cyclization to form a 3,6-anhydro ring requires an SN2 attack of the C3-hydroxyl onto the C6 carbon, displacing the tosylate leaving group. Traditionally, this has been accomplished under strongly basic conditions (e.g., sodium methoxide) to generate the C3-alkoxide.[11] However, these conditions can be harsh and may not be compatible with other protecting groups on the molecule.

A milder and highly effective modern alternative is to use a catalytic amount of tetrabutylammonium fluoride (TBAF).[8][11] The fluoride ion acts as a base to deprotonate the C3-hydroxyl. More importantly, the TBAF can also promote the reaction by interacting with any silyl protecting groups, and it offers excellent solubility in common organic solvents. This method avoids the use of strong bases and can proceed under much milder, environmentally friendly conditions.[11] In some cases, this approach can reduce the required equivalents of the promoting reagent and improve yields significantly.[11]

Furthermore, if the goal is to form a dianhydro sugar, such as 1,4:3,6-dianhydro-α-D-glucopyranose (DGP), the stabilization of carbocation intermediates becomes crucial. Solvents like hexafluoroisopropanol (HFIP) have been shown to be highly effective in stabilizing these intermediates, facilitating the subsequent intramolecular cyclization to form the second anhydro ring.[8][11]

Section 3: Troubleshooting Epoxide (e.g., 2,3-Anhydro) Synthesis

2,3-Anhydro sugars, which contain a reactive epoxide ring, are valuable intermediates for introducing functionality at the C2 and C3 positions. Control over the regioselectivity of their formation and subsequent opening is paramount.

FAQ 4: The nucleophilic ring-opening of my 2,3-anhydro sugar glycoside with an alcohol under basic conditions is giving a 3:1 mixture of C-3 and C-2 attack products. How can I improve the selectivity for the C-3 arabino-product?

Answer: This is a common regioselectivity challenge in the ring-opening of 2,3-anhydro sugars. The outcome is dictated by the relative accessibility of C-2 versus C-3 to the incoming nucleophile, following the Fürst-Plattner rule (diaxial opening). While a modest preference for attack at C-3 is often observed, achieving high selectivity can be difficult.[7]

A powerful strategy to dramatically enhance the regioselectivity for attack at C-3 is the addition of a chiral ligand, such as (-)-sparteine.[7][12] It has been demonstrated that in the opening of 2,3-anhydro-β-D-lyxopyranosides, the addition of (-)-sparteine can dramatically shift the product ratio in favor of the desired arabino-product (resulting from C-3 attack).[7][12] This effect is attributed to the coordination of the ligand to the reactants, creating a more sterically organized transition state that strongly favors attack at one position over the other. This represents a key example of using a stoichiometric additive to control the regiochemical outcome of an epoxide opening with a non-carbon nucleophile.[12]

Other additives, such as crown ethers, can also enhance regioselectivity, often by sequestering the counter-ion of the basic catalyst and allowing the reaction to proceed at a lower temperature, which favors the kinetically preferred product.[7]

G start 2,3-Anhydro Sugar + Nucleophile (Nu-H) + Base path_a Pathway A: Attack at C2 start->path_a path_b Pathway B: Attack at C3 start->path_b product_a Product A (e.g., allo-isomer) path_a->product_a product_b Product B (e.g., arabino-isomer) path_b->product_b control Control Factors factor1 Fürst-Plattner Rule (Diaxial Opening) control->factor1 factor2 Steric Hindrance from Protecting Groups control->factor2 factor3 Additive Effects (e.g., (-)-Sparteine, Crown Ethers) control->factor3 factor1->path_a factor1->path_b factor2->path_a factor3->path_b Enhances

Caption: Factors influencing regioselective epoxide opening.

For a specific protocol leveraging this effect, see Protocol 2 in the next section.

Section 4: Experimental Protocols

These protocols provide detailed, field-proven methodologies for addressing the specific regioselectivity issues discussed in this guide.

Protocol 1: Improving 1,6-Anhydro Sugar Selectivity via Anomeric "Ring-Locking" Prior to Pyrolysis

This protocol is adapted from the principles described by Chen et al. for enhancing levoglucosan yield.[1][10]

Objective: To synthesize 1,6-anhydro-β-D-glucopyranose (levoglucosan) with high selectivity by first converting D-glucose to its methyl glycoside ("ring-locking") before pyrolysis.

Part A: Synthesis of Methyl α-D-glucopyranoside

  • Setup: Suspend D-glucose (10.0 g, 55.5 mmol) in anhydrous methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalysis: Carefully add acetyl chloride (0.4 mL, ~5.6 mmol) dropwise to the stirring suspension. This will generate HCl in situ as the acid catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The suspension should become a clear, homogeneous solution. Monitor the reaction by TLC (e.g., 9:1 CH₂Cl₂:MeOH) until the starting material is consumed.

  • Neutralization: Cool the reaction to room temperature and neutralize the acid by adding solid sodium bicarbonate or an anion exchange resin (e.g., Amberlite IR-400) until effervescence ceases and the pH is neutral.

  • Workup: Filter the mixture to remove the solid base. Concentrate the filtrate under reduced pressure to yield a white solid or syrup.

  • Purification: Recrystallize the crude product from methanol or a methanol/ethanol mixture to yield pure methyl α-D-glucopyranoside.

Part B: Pyrolysis of Methyl α-D-glucopyranoside

  • Setup: Place the dried methyl α-D-glucopyranoside (5.0 g) into a quartz tube within a tube furnace equipped with a nitrogen inlet and a collection flask cooled in a dry ice/acetone bath.

  • Pyrolysis: Heat the furnace to 600 °C under a slow stream of nitrogen gas. The sample will vaporize and pyrolyze, and the products will be carried by the nitrogen stream into the cold trap.

  • Collection: Continue the process until all the starting material has been pyrolyzed. The desired 1,6-anhydro-β-D-glucopyranose will condense in the cold trap as a white solid along with methanol.

  • Isolation: Allow the collection flask to warm to room temperature. Remove the volatile methanol under reduced pressure. The remaining solid is crude levoglucosan.

  • Purification: The crude product can be purified by recrystallization from methanol or by silica gel chromatography to yield the highly pure product. The selectivity is expected to be >90%.[10]

Protocol 2: Enhancing Regioselectivity of Epoxide Ring Opening with (-)-Sparteine

This protocol is based on the methodology developed by Lowary and coworkers for the regioselective opening of 2,3-anhydro sugars.[7][12]

Objective: To achieve highly regioselective nucleophilic attack at the C-3 position of a 2,3-anhydro-β-D-lyxopyranoside using (-)-sparteine as a controlling additive.

  • Setup: To a solution of the 2,3-anhydro sugar substrate (1.0 equiv) and the alcohol nucleophile (3.0 equiv) in a suitable anhydrous solvent (e.g., toluene or THF) under an inert atmosphere (N₂ or Ar), add freshly distilled (-)-sparteine (1.5 equiv).

  • Initiation: Add sodium hydride (1.5 equiv, 60% dispersion in mineral oil) portion-wise to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to the required temperature (e.g., 80-110 °C) and monitor by TLC. The reaction time can vary from a few hours to overnight.

  • Quenching: After consumption of the starting material, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the desired C-3 opened product (arabino-isomer). The addition of (-)-sparteine has been shown to dramatically improve the ratio of C-3 to C-2 attack.[7][12]

References

  • Hou, D., & Lowary, T. L. (2009). 2,3-Anhydro Sugars in Glycoside Bond Synthesis. Highly Stereoselective Syntheses of Oligosaccharides Containing α- and β-Arabinofuranosyl Linkages. Journal of the American Chemical Society, 131(36), 12937-12948. [Link]

  • Chen, L., Zhao, J., Pradhan, S., Brinson, B. E., Scuseria, G. E., Zhang, Z. C., & Wong, M. S. (2016). Ring-locking enables selective anhydrosugar synthesis from carbohydrate pyrolysis. Green Chemistry, 18(17), 4688-4692. [Link]

  • He, H., & Lowary, T. L. (2003). 2,3-Anhydro sugars in glycoside bond synthesis. Highly stereoselective syntheses of oligosaccharides containing alpha- and beta-arabinofuranosyl linkages. Journal of the American Chemical Society, 125(14), 4155-4165. [Link]

  • Royal Society of Chemistry. (2016). Ring-locking enables selective anhydrosugar synthesis from carbohydrate pyrolysis. [Link]

  • Zhu, Y., & Yang, B. (2018). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 23(12), 3293. [Link]

  • Ferenc, D. (2017). Chemistry of Anhydro Sugars. ResearchGate. [Link]

  • Shoda, S., et al. (2007). Direct synthesis of 1,6-anhydro sugars from unprotected glycopyranoses by using 2-chloro-1,3-dimethylimidazolinium chloride. ResearchGate. [Link]

  • Li, G., Noguchi, M., Serizawa, K., & Shoda, S. (2018). Chemistry of 1,2-Anhydro Sugars. CHIMIA, 72(12), 874-881. [Link]

  • Ko, Y. C., Tsai, C. F., Wang, C. C., et al. (2014). Microwave-Assisted One-Pot Synthesis of 1,6-Anhydrosugars and Orthogonally Protected Thioglycosides. Journal of the American Chemical Society, 136(42), 14738-14741. [Link]

  • McKay, M. J., & Nguyen, H. M. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 987-1033. [Link]

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  • Chen, Z., Ning, Y., Li, L., et al. (2025). Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside and its taste identification. RSC Advances, 15, 1000-1005. [Link]

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Technical Support Center: Enhancing the Solubility of Anhydroxylitol in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and methodologies for a common challenge: the incorporation of the highly polar humectant, anhydroxylitol, into non-polar (lipophilic) systems. Our approach is rooted in fundamental physicochemical principles to empower you to overcome formulation hurdles with scientific rigor.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the foundational questions regarding the solubility of this compound.

Q1: Why is this compound so difficult to dissolve in non-polar solvents like oils and silicones?

The challenge lies in the fundamental chemical structure of this compound. Derived from the sugar alcohol xylitol through dehydration, its molecule is rich in hydroxyl (-OH) groups.[1][2] These groups make this compound a highly polar molecule with a strong capacity for hydrogen bonding.

  • Polarity Mismatch: Non-polar solvents, such as hydrocarbon oils or silicones, are characterized by electrically neutral molecules with weak van der Waals forces. The principle of "like dissolves like" governs solubility. The strong hydrogen bonds between this compound molecules are energetically much more favorable than any potential interactions with non-polar solvent molecules.

  • Hydrogen Bonding: this compound has three hydrogen bond donor sites and four acceptor sites, contributing to a high topological polar surface area (TPSA) of 69.9 Ų.[3][4] This extensive hydrogen-bonding network makes it highly soluble in water (674 g/L at 20°C) but prevents it from readily dispersing in a non-polar environment.[1]

  • Low Lipophilicity: The octanol-water partition coefficient (LogP), a measure of lipophilicity, is estimated to be between -1.0 and -1.4, confirming its highly hydrophilic nature.[3][5]

Essentially, this compound molecules would rather "stick" to each other than interact with the non-polar solvent, leading to insolubility and phase separation.

Q2: What are the key physicochemical properties of this compound that I should consider during formulation?

Understanding these properties is critical for designing an effective solubilization strategy. Below is a summary of key data points.

PropertyValueSignificance for FormulationSource
Molecular Formula C₅H₁₀O₄Basic structural information.[3][6]
Molecular Weight 134.13 g/mol Influences diffusion and dissolution kinetics.[3]
Appearance Clear, light yellow liquid / Thick Yellow OilImportant for visual characteristics of the final product.[1][7]
Water Solubility 674 g/L (at 20°C)Confirms its highly hydrophilic nature.[1]
LogP (o/w) -1.027 to -1.4 (estimated)Quantifies its poor solubility in non-polar phases.[3][5]
Topological Polar Surface Area 69.9 ŲA high value indicates strong potential for hydrogen bonding.[3][4]
Hydrogen Bond Donors 3Key sites for interaction with other polar molecules.[4]
Hydrogen Bond Acceptors 4Key sites for interaction with other polar molecules.[4]
Q3: What are the primary scientific strategies for incorporating this compound into a non-polar base?

There are three primary mechanisms to overcome the polarity mismatch between this compound and non-polar solvents. The choice of strategy depends on the desired concentration, required clarity of the final product, and regulatory constraints.

G cluster_main Strategies for Solubilizing this compound in Non-Polar Solvents cluster_solutions Solubilization Mechanisms cluster_details A This compound (Polar Solute) C Phase Separation (Incompatible System) A->C B Non-Polar Solvent (e.g., Oil, Silicone) B->C S1 Co-Solvency C->S1 Apply Strategy S2 Micellar Solubilization (Surfactants) C->S2 Apply Strategy S3 Lipophilic Complexation C->S3 Apply Strategy D1 An intermediate solvent (co-solvent) bridges the polarity gap between This compound and the non-polar phase. D2 Surfactants form reverse micelles or microemulsions, encapsulating This compound in their polar core. D3 This compound is complexed with an amphiphilic molecule (e.g., phospholipid) to create a new, more lipophilic entity.

Caption: Core strategies to overcome the immiscibility of this compound in non-polar solvents.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable steps for common experimental challenges.

Q4: I've added this compound to my oil formulation, and it has immediately separated or formed clumps. What is my troubleshooting workflow?

This is the expected outcome. Do not interpret this as a failed experiment, but as the baseline from which to build a solubilization strategy. Follow this logical progression:

G cluster_cosolvency Co-Solvency Path cluster_surfactant Surfactant Path Start Start: this compound + Oil Result: Phase Separation CheckConc Is the this compound concentration critical? Start->CheckConc LowConc Strategy 1: Co-Solvency (For lower concentrations, simpler systems) CheckConc->LowConc No, relatively low HighConc Strategy 2: Surfactant System (For higher concentrations, clear systems) CheckConc->HighConc Yes, relatively high Complex Strategy 3: Complexation (When creating a novel raw material) CheckConc->Complex Alternative approach CosolventScreen Screen polar-protic co-solvents (e.g., Propylene Glycol, Glycerin) LowConc->CosolventScreen SurfactantScreen Screen non-ionic surfactants (Calculate required HLB) HighConc->SurfactantScreen TestRatio Optimize Co-solvent : Oil Ratio CosolventScreen->TestRatio Result1 Achieved Solubility? TestRatio->Result1 Success1 Success: Homogeneous Mixture Result1->Success1 Yes Failure1 Failure: Still Unstable Result1->Failure1 No Failure1->HighConc Try Surfactant System BuildPhaseDiagram Construct Ternary Phase Diagram (Surfactant/Oil/Anhydroxylitol-Phase) SurfactantScreen->BuildPhaseDiagram Result2 Identified Stable Region? BuildPhaseDiagram->Result2 Success2 Success: Clear, Stable Microemulsion Result2->Success2 Yes Failure2 Failure: Persistent Instability Result2->Failure2 No Failure2->Complex Consider Complexation

Caption: A logical workflow for troubleshooting this compound insolubility in non-polar systems.

Q5: How do I properly implement a co-solvent system?

Co-solvency is often the simplest approach for incorporating low levels of this compound.[8][9] A co-solvent acts as a bridge, having affinity for both the this compound and the non-polar phase.

Experimental Protocol: Co-Solvent Screening

  • Selection of Co-solvents: Choose co-solvents that are miscible with your non-polar phase and are known to dissolve polyols. See the table below for suggestions.

  • Preparation of this compound Concentrate: Prepare a stock solution of this compound in the chosen co-solvent. For example, create a 10% w/w this compound in propylene glycol solution. Vigorously mix or gently heat (do not exceed 60°C) to ensure complete dissolution.

  • Titration into Non-Polar Phase: While stirring the non-polar solvent, slowly titrate the this compound concentrate into the vortex.

  • Observation: Observe for clarity, phase separation, or cloudiness immediately after addition and again after 24 hours at room temperature.

  • Optimization: Repeat steps 2-4 with different co-solvents and varying concentrations of this compound in the co-solvent to find the most stable formulation.

Table of Potential Co-Solvents

Co-SolventPolarityKey CharacteristicsConsiderations
Propylene Glycol HighExcellent solvent for polyols; common in cosmetics and pharma.May impact the final viscosity and skin feel.
Glycerin Very HighPotent humectant itself; good solvent for this compound.High viscosity; can be tacky. Can be difficult to mix into very non-polar oils.
Ethanol HighReduces viscosity; can create clear solutions.Volatility can lead to instability over time. May not be suitable for all applications.
Dimethyl Isosorbide (DMI) MediumHigh boiling point solvent, known as a penetration enhancer.[10]Can enhance the activity of other ingredients.[10] Cost may be a factor.
Butylene Glycol HighSimilar to propylene glycol but with a lighter skin feel.Good general-purpose choice.
Q6: Which surfactants are best for creating a stable microemulsion, and what is the procedure?

When higher concentrations of this compound are needed, or when a crystal-clear product is desired, a surfactant system is the superior choice. The goal is to form a thermodynamically stable microemulsion or a system of reverse micelles where this compound is trapped in the polar core of the surfactant aggregates. Non-ionic surfactants are generally preferred due to their stability across a wide pH range and low potential for irritation.[11][12]

Experimental Protocol: Surfactant System Development

  • Surfactant Selection: Choose a high HLB (Hydrophile-Lipophile Balance) non-ionic surfactant or a combination of surfactants. For dispersing a polar material in a non-polar continuous phase, you are creating a water-in-oil (W/O) type emulsion, which typically requires surfactants with HLB values in the range of 3-8. However, to solubilize a polar liquid within an oil phase to clarity (microemulsion), higher HLB surfactants are often blended with low HLB co-surfactants. A good starting point is a blend of a high HLB polysorbate with a low HLB sorbitan ester.

  • Phase Preparation:

    • Polar Phase: Prepare a solution of this compound in water or a co-solvent like glycerin. This will act as the internal phase.

    • Oil Phase: Combine the non-polar solvent(s) and the selected surfactant(s).

  • Emulsification: While homogenizing (using a high-shear mixer) the oil phase, slowly add the polar phase.

  • Evaluation with a Ternary Phase Diagram: For systematic optimization, constructing a ternary phase diagram is the most rigorous method.[13] This involves preparing numerous samples with varying ratios of oil, surfactant, and the this compound polar phase to map out the regions of stability (e.g., clear microemulsion, cloudy emulsion, phase separation). This method, while labor-intensive, is invaluable for creating a robust and stable formulation.[14][15]

  • Stability Testing: Promising formulations should be tested for stability at various temperatures (e.g., 4°C, 25°C, 40°C) and under freeze-thaw cycles.

Table of Suggested Non-Ionic Surfactants

SurfactantTypical HLBTypeApplication Notes
PEG-40 Hydrogenated Castor Oil ~15Polyoxyethylene EtherExcellent solubilizer for fragrances and oils; can help form clear microemulsions.[10]
Polysorbate 80 15Polyoxyethylene Sorbitan EsterA versatile high-HLB emulsifier, often used in combination with a low-HLB partner.[12]
Sorbitan Oleate 4.3Polyol EsterA low-HLB emulsifier, often used as a co-emulsifier with Polysorbate 80 to stabilize W/O emulsions.[12]
Polyglyceryl-10 Laurate ~15-16Polyglyceryl EsterA natural, PEG-free hydrophilic solubilizer and emulsifier.[10]
Caprylyl/Capryl Glucoside ~15-16Alkyl Polyglucoside (APG)Mild, natural-derived surfactant that can aid in solubilization.[10]
Q7: Can I modify this compound through complexation to improve its solubility?

Yes, complexation is an advanced technique that alters the physicochemical nature of the this compound itself to make it more lipophilic. One effective method is forming a complex with phospholipids, such as phosphatidylcholine.[16] This creates an amphiphilic entity that can more readily disperse in lipidic environments.[17]

Experimental Protocol: Phospholipid Complexation

  • Solvent Selection: Choose a suitable non-polar, aprotic solvent in which both this compound (sparingly) and the phospholipid are soluble (e.g., dichloromethane or a similar solvent, use with appropriate safety precautions).

  • Reactant Stoichiometry: Dissolve this compound and phosphatidylcholine in the selected solvent, typically in a 1:1 or 1:2 molar ratio.

  • Complex Formation: Stir the solution at room temperature for several hours (e.g., 3-6 hours) to allow for the formation of the complex via hydrogen bonding and other non-covalent interactions.

  • Isolation of the Complex: Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator). This will yield a solid or semi-solid residue of the this compound-phospholipid complex.

  • Characterization: Confirm the formation of the complex using techniques like FTIR spectroscopy (to observe shifts in -OH stretching bands), DSC (to check for a new single melting point), and solubility studies.

  • Solubility Testing: Test the solubility of the resulting complex in your target non-polar solvent. The complex should show significantly enhanced solubility compared to this compound alone.[17]

Section 3: Characterization and Final Thoughts

Q8: How do I confirm that I have successfully solubilized the this compound and that my formulation is stable?

Successful solubilization must be verified with analytical methods.

  • Visual Observation: The first step is visual inspection for clarity and homogeneity at various temperatures. The absence of sediment or separation is a primary indicator.

  • Microscopy: Use a light microscope (with polarized light if crystals are suspected) to check for the presence of undissolved particles or the structure of the emulsion.

  • Dynamic Light Scattering (DLS): For microemulsions, DLS is used to measure the size of the micelles or droplets. A narrow, monomodal particle size distribution in the nanometer range (e.g., 10-100 nm) is indicative of a stable microemulsion.

  • Accelerated Stability Testing: Subject the formulation to centrifugation and multiple freeze-thaw cycles. A stable formulation will show no signs of phase separation.

By systematically applying these principles and protocols, you can successfully formulate the powerful humectant this compound into a wide range of non-polar systems, unlocking its potential for your research and product development.

References

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Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of Anhydroxylitol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of anhydroxylitol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to matrix effects in their analytical methods.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: I'm observing significant signal suppression or enhancement for this compound.

Potential Cause: Co-eluting matrix components from your sample (e.g., salts, phospholipids, endogenous metabolites) are interfering with the ionization of this compound in the mass spectrometer source.[1][2][3] This is a common manifestation of matrix effects.[1][4]

Solution:

  • Optimize Sample Preparation: The goal is to remove interfering components before analysis.[1] Consider the following techniques, starting with the simplest:

    • Protein Precipitation (PPT): A rapid method to remove the bulk of proteins from plasma or serum samples.[5][6] However, it may not effectively remove other interferences like phospholipids.

    • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids.[5][6] For a polar molecule like this compound, you might need to explore different solvent systems.

    • Solid-Phase Extraction (SPE): Offers a more selective cleanup by utilizing a solid sorbent to retain the analyte of interest while matrix components are washed away, or vice-versa.[6][7] For this compound, a hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent could be effective.

    • Phospholipid Removal Plates/Cartridges: Specifically designed to remove phospholipids, which are a major cause of ion suppression in bioanalysis.[7][8]

  • Improve Chromatographic Separation: If interfering components cannot be completely removed during sample preparation, aim to separate them from this compound chromatographically.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between this compound and any closely eluting matrix components.

    • Column Chemistry: Consider a different column chemistry. A HILIC column is often suitable for retaining and separating polar analytes like this compound.[9]

    • Diverter Valve: Use a diverter valve to direct the flow to waste during the elution of highly interfering components (e.g., salts at the beginning of the run) and only introduce the eluent containing this compound into the mass spectrometer.

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[1][10][11] A SIL-IS, such as this compound-d5, will behave nearly identically to the analyte during sample preparation, chromatography, and ionization.[11][12] Any signal suppression or enhancement affecting the analyte will also affect the SIL-IS to a similar extent, allowing for accurate quantification.[13]

Issue 2: My this compound peak shape is poor (e.g., fronting, tailing, or splitting).

Potential Cause: This can be due to matrix effects, but also other factors like column overload, inappropriate mobile phase, or issues with the LC system.[4] Matrix components can sometimes interact with the analyte or the stationary phase, affecting the peak shape.[4]

Solution:

  • Assess Matrix Effects on Peak Shape:

    • Prepare two sets of samples: one with this compound spiked into a clean solvent and another with it spiked into an extracted blank matrix.

    • Compare the peak shapes. If the peak shape is significantly worse in the matrix, it's likely a matrix-related issue.

  • Dilute the Sample: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering matrix components.

  • Re-evaluate Sample Preparation: As with signal suppression, a more rigorous sample cleanup method can remove the components causing poor peak shape. Refer to the sample preparation techniques listed in Issue 1 .

  • Check for Column Overload: Inject a series of decreasing concentrations of this compound standard. If the peak shape improves at lower concentrations, you may be overloading the column.

  • Mobile Phase Optimization:

    • Ensure the pH of your mobile phase is appropriate for this compound.

    • The organic solvent composition in your initial mobile phase conditions should be compatible with your column and analyte.

Issue 3: I'm seeing inconsistent results and poor reproducibility between injections.

Potential Cause: Inconsistent matrix effects across different samples or a buildup of matrix components on the column or in the MS source can lead to poor reproducibility.

Solution:

  • Implement a Robust Sample Preparation Protocol: Consistency in sample preparation is key to reproducible results.[14] Automation of sample preparation can help minimize variability.[6]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned before, a SIL-IS is the best way to correct for variability in matrix effects between samples.[10][12]

  • Incorporate Wash Steps:

    • Column Wash: Include a high-organic wash step at the end of your gradient to elute any strongly retained matrix components from the column before the next injection.

    • Needle Wash: Ensure your autosampler's needle wash is effective to prevent carryover between samples.

  • Regular Instrument Maintenance: Regularly clean the MS source components to prevent performance degradation due to the accumulation of non-volatile matrix components.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[2][3] These effects can manifest as either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), leading to inaccurate and unreliable quantification.[1][2] The "matrix" refers to all the components in the sample other than the analyte of interest.[3]

Q2: How can I proactively minimize matrix effects during method development for this compound?

A: A proactive approach to method development is crucial.

  • Characterize Your Matrix: Understand the potential interferences in your specific biological matrix (e.g., plasma, urine, tissue homogenate).

  • Develop a Selective Sample Preparation Method: Invest in developing a robust sample preparation protocol that effectively removes potential interferences. A multi-step approach combining protein precipitation with SPE or LLE can be very effective.

  • Achieve Good Chromatographic Separation: Aim for baseline separation of this compound from other components. Using a high-resolution UHPLC column can significantly improve separation efficiency.[15]

  • Always Use a Stable Isotope-Labeled Internal Standard: The use of a SIL-IS is considered the gold standard for compensating for matrix effects in quantitative bioanalysis.[1][10][11]

Q3: Is derivatization a viable strategy to mitigate matrix effects for this compound?

A: Yes, derivatization can be a powerful tool.[5][16] For a small, polar molecule like this compound, derivatization can:

  • Improve Chromatographic Retention: By adding a less polar functional group, you can improve retention on a reversed-phase column, moving the analyte away from the early-eluting, highly polar matrix components.[17]

  • Enhance Ionization Efficiency: Derivatization can introduce a readily ionizable group, increasing the sensitivity of the assay and potentially making the analyte less susceptible to suppression.[18][19]

  • Increase Specificity: The derivatized analyte will have a different mass and fragmentation pattern, which can help to distinguish it from background noise and interferences.[18]

When considering derivatization, it's important to choose a reagent that reacts specifically and completely with this compound and to validate the derivatization reaction thoroughly.

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A: The post-extraction spike method is a common way to quantify matrix effects.[20]

Experimental Protocol: Quantitative Assessment of Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): this compound standard prepared in the mobile phase.

    • Set B (Post-Spike): Blank matrix is extracted first, and then the this compound standard is added to the final extract.

    • Set C (Pre-Spike): this compound standard is added to the blank matrix before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)

A robust method should have an MF value close to 1, and the IS-normalized MF should be even closer to 1.0.[2]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

TechniquePrincipleProsCons
Protein Precipitation (PPT) Addition of an organic solvent or acid to precipitate proteins.Fast, simple, and inexpensive.Non-selective, may not remove phospholipids or salts.[5][6]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide a cleaner extract than PPT.Can be labor-intensive, may require optimization of solvent systems.[5][6]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, and interferences are washed away.Highly selective, can provide very clean extracts and analyte concentration.More expensive and requires method development.[6][7]
Phospholipid Removal Specific removal of phospholipids using specialized plates or cartridges.Very effective at removing a major source of ion suppression.Adds cost and an extra step to the workflow.[7][8]
Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Troubleshooting start Biological Sample (e.g., Plasma) ppt Protein Precipitation start->ppt Add organic solvent end_prep Clean Extract start->end_prep Direct Injection (High Matrix) spe Solid-Phase Extraction (SPE) ppt->spe Further cleanup spe->end_prep lc LC Separation end_prep->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data issue Matrix Effects Observed? data->issue optimize_prep Optimize Sample Prep issue->optimize_prep Yes optimize_lc Optimize LC Method issue->optimize_lc Yes use_is Use SIL-IS issue->use_is Yes optimize_prep->lc Re-inject optimize_lc->lc Re-inject use_is->data Compensate

Caption: Workflow for LC-MS/MS analysis with integrated troubleshooting for matrix effects.

DecisionTree start Signal Suppression/Enhancement Observed? dilute Dilute Sample Extract start->dilute Simple First Step check_lc Improve Chromatographic Separation start->check_lc If Dilution Fails dilute->start Issue Persists result Accurate & Reproducible Results dilute->result Issue Resolved improve_prep Enhance Sample Cleanup check_lc->improve_prep Still Seeing Co-elution check_lc->result Issue Resolved use_sil Implement Stable Isotope-Labeled Internal Standard improve_prep->use_sil For Ultimate Compensation improve_prep->result Issue Resolved use_sil->result

Sources

optimizing the formulation of hygroscopic compounds like anhydroxylitol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Formulations with Anhydroxylitol

Welcome to the technical support center for optimizing the formulation of hygroscopic compounds, with a special focus on this compound. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by moisture-sensitive ingredients. This compound, a dehydrated derivative of xylitol, is a powerful humectant and skin-conditioning agent prized for its moisturizing capabilities.[1][2] However, its inherent hygroscopicity—the tendency to attract and retain water molecules from the surrounding environment—presents significant formulation and stability hurdles.[1][3]

This document moves beyond standard protocols to provide a deeper understanding of the mechanisms behind these challenges and to offer robust, field-proven solutions. We will explore everything from initial handling to advanced formulation strategies and quality control, ensuring your experiments are built on a foundation of scientific integrity and practical expertise.

Part 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding this compound's properties and handling.

Q1: What is this compound, and what makes it so hygroscopic?

Answer: this compound (CAS 53448-53-6) is a polyol, or sugar alcohol, derived from the natural sugar xylitol through an acid-catalyzed dehydration process.[4][5] Its molecular structure, featuring multiple hydroxyl (-OH) groups, creates a high affinity for water. These hydroxyl groups readily form hydrogen bonds with water molecules in the atmosphere, effectively pulling moisture from the air and holding onto it.[1] This property is what makes it an excellent humectant in cosmetic and pharmaceutical applications but also the root cause of formulation challenges.[6]

Q2: I'm seeing clumping in my raw material and my powder blend has poor flow. Are these signs of a moisture problem?

Answer: Absolutely. These are classic early indicators of uncontrolled moisture absorption. Hygroscopic powders that have been exposed to ambient humidity will exhibit the following signs:

  • Poor Powder Flow: Increased surface moisture enhances inter-particle cohesive forces, leading to reduced flowability. This can severely disrupt manufacturing processes like tablet compression and capsule filling.[7][8]

  • Caking and Clumping: As particles absorb more water, they can form solid aggregates or cakes, making handling, weighing, and blending difficult and inaccurate.[7]

  • Changes in Physical Appearance: The powder may lose its fine, free-flowing nature and appear dense or wet. In severe cases of deliquescence, the solid may even begin to dissolve into a liquid state.[7]

  • Tablet Defects: During tablet manufacturing, excess moisture can cause sticking to punches and dies, leading to defects in the final tablet.[8]

Q3: What are the non-negotiable best practices for storing and handling raw this compound?

Answer: Proper handling from the moment you receive the material is critical to preventing downstream issues. Failure to do so can compromise the integrity of the compound before an experiment even begins.

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10] The storage environment should have controlled, low relative humidity (RH).

  • Handling Protocol:

    • Minimize Exposure: Only open containers for the minimum time necessary in a controlled environment, such as a glove box with low humidity or a room with robust HVAC controls.

    • Use Dry Equipment: Ensure all spatulas, weigh boats, and containers are completely dry before coming into contact with the powder.

    • Repackaging: If you are not using the entire container, promptly reseal it, preferably after purging the headspace with a dry, inert gas like nitrogen.

Part 2: Troubleshooting Formulation & Processing Issues

This section provides direct answers and actionable solutions to specific problems encountered during formulation and manufacturing.

Q4: My this compound powder blend has terrible flowability, leading to inconsistent die filling and tablet weight variation. How do I solve this?

Answer: This is a common process-related challenge stemming from moisture-induced cohesion.[8] A multi-pronged approach is most effective:

  • Environmental Control (First Line of Defense): The most crucial step is to conduct all powder handling and processing (blending, compression) in a low-humidity environment. Aim for an RH below 40%, though the optimal level will depend on the specific formulation.

  • Incorporate Glidants and Lubricants: These excipients work by reducing inter-particle friction and adhesion.

    • Glidants: Colloidal silicon dioxide is highly effective at improving the flow of cohesive powders. It adheres to the surface of the host particles, reducing their cohesive tendencies.

    • Lubricants: Magnesium stearate is a common choice to reduce the friction between the powder blend and the processing equipment (e.g., tablet press die walls).[7]

  • Co-processing with Moisture-Deflecting Excipients: Blending this compound with hydrophobic or less hygroscopic excipients can create a micro-environment that protects it from ambient moisture.[7][11] Examples include microcrystalline cellulose or certain starches.[12][13]

Below is a visual workflow for addressing poor powder flow.

G start Problem: Poor Powder Flow (Clumping, Weight Variation) env_control Step 1: Implement Strict Environmental Controls (Low Humidity <40% RH) start->env_control check1 Is flow acceptable? env_control->check1 add_excipients Step 2: Optimize Formulation - Add Glidant (e.g., Colloidal SiO2) - Add Lubricant (e.g., Mg Stearate) check1->add_excipients No end_ok Process Optimized check1->end_ok Yes check2 Is flow acceptable? add_excipients->check2 coprocess Step 3: Consider Co-Processing with Hydrophobic Excipients (e.g., Microcrystalline Cellulose) check2->coprocess No check2->end_ok Yes check3 Is flow acceptable? coprocess->check3 check3->end_ok Yes end_reassess Re-evaluate API: Consider Advanced Strategies (e.g., Encapsulation) check3->end_reassess No

Caption: Troubleshooting workflow for poor powder flow.

Q5: My final solid dosage form is physically unstable and shows signs of softening during stability testing. What are the most effective formulation strategies to prevent this?

Answer: This indicates that moisture is penetrating the dosage form and compromising its integrity. Protecting the active ingredient is paramount. Here are four key strategies, ranked from simplest to most complex.[7][11]

  • Co-processing with Moisture Scavengers: Incorporate excipients that have a higher affinity for water than this compound. These "moisture scavengers" preferentially absorb any ingress of water, protecting the primary compound. Starch 1500 is an excellent example due to its ability to bind moisture without releasing it as free water.[13]

  • Film Coating: Applying a polymer coat to the finished tablet or granule creates a physical barrier against environmental humidity.[7] The choice of polymer is critical:

    • Water-Insoluble Polymers: Ethyl cellulose provides a robust moisture barrier but may impact dissolution rates.[7]

    • Water-Soluble Polymers: HPMC and PVA are common choices but are less protective than insoluble polymers. They can, however, be used in combination.[7]

  • Encapsulation: Techniques like spray drying can be used to encapsulate this compound particles within a protective polymer shell before incorporating them into the final blend. This provides protection at the particle level.[11]

  • Moisture-Resistant Packaging: The final line of defense is the packaging. Using materials with a high moisture barrier, such as foil-foil blisters or glass bottles with desiccants, is essential for highly hygroscopic products.[14]

Q6: For my topical cream formulation, I'm observing phase separation over time. Could the hygroscopicity of this compound be the cause?

Answer: Yes, it's a strong possibility. In emulsions (like creams and lotions), a powerful humectant like this compound can disrupt the delicate water balance. By drawing moisture from the aqueous phase, it can increase the concentration of other components, potentially leading to the destabilization of the emulsion or crystallization of other ingredients.

Troubleshooting Steps:

  • Optimize Humectant Blends: Instead of relying solely on this compound, use it as part of a synergistic blend. Combining it with larger-molecule humectants (like glycerin or hyaluronic acid) can balance the osmotic potential and reduce stress on the emulsion. This compound is often commercially available in such optimized blends (e.g., combined with Xylitylglucoside and Xylitol).[6][15]

  • Adjust the Gelling/Emulsifying System: Strengthen the stability of your emulsion by increasing the concentration of your emulsifier or by adding a stabilizer.

  • Evaluate Preservative Efficacy: High concentrations of polyols can sometimes reduce the efficacy of preservatives by lowering the water activity (a_w). It is crucial to perform preservative efficacy testing (PET) on your final formulation to ensure it is adequately protected against microbial growth.

Part 3: Analytical & Quality Control Protocols

Accurate analysis is the bedrock of successful formulation. For hygroscopic compounds, moisture-related measurements are non-negotiable.

Q7: What is the gold standard for accurately determining the water content in both my raw this compound and my finished product?

Answer: The definitive method is Coulometric Karl Fischer (KF) Titration .[16] It is a highly accurate and specific method for water determination.

For solid samples, direct titration is often not possible. Therefore, the KF oven method is employed:

  • The sample is placed in a sealed vial and heated in a specialized oven.

  • A dry, inert carrier gas (like nitrogen) flows through the vial, carrying the released moisture into the KF titration cell.[17]

  • The titrator then measures the exact amount of water.

This gas extraction method is crucial because it prevents any direct contact between the sample and the KF reagents and avoids exposing the highly hygroscopic sample to ambient air.[17]

Alternative Method: Near-Infrared (NIR) Spectroscopy NIR is a rapid, non-destructive technique that can be used for at-line or in-line process monitoring.[16] However, it is an indirect method and requires the development of a robust calibration model based on a primary method like Karl Fischer titration.[16][18]

Protocol: Moisture Content Determination by Karl Fischer Oven Method
  • System Preparation: Ensure the Karl Fischer titrator is conditioned and the reagents are fresh.

  • Sample Handling: In a low-humidity environment, accurately weigh the sample into a dry, clean headspace vial and seal it immediately.

  • Temperature Selection: Determine the optimal oven temperature. This should be high enough to release all water but low enough to prevent degradation of the sample. A temperature scanning function can be used to identify this.[17]

  • Analysis: Place the vial in the autosampler. The instrument will automatically pierce the septum, introduce the carrier gas, and transport the evolved water to the titration cell.

  • Calculation: The instrument software will calculate the water content, typically expressed as a percentage (w/w).

Q8: How do I characterize the hygroscopicity profile of my new formulation?

Answer: The best practice for this is Dynamic Vapor Sorption (DVS) analysis. DVS measures how much water vapor a sample absorbs or desorbs as it is exposed to a range of relative humidity (RH) levels at a constant temperature.[8]

The output, a sorption-desorption isotherm, provides critical information:

  • The RH at which significant moisture uptake begins.

  • The total amount of moisture the sample can absorb.

  • Whether the moisture uptake is reversible (physical adsorption) or causes irreversible changes (like deliquescence or hydrate formation).[8]

This data is invaluable for setting appropriate specifications for manufacturing environments, packaging, and product shelf-life.[19]

Q9: What is the recommended analytical method for quantifying the concentration of this compound in my final product?

Answer: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for quantifying this compound and related sugar alcohols.[20]

  • Column: A column designed for carbohydrate analysis, such as an amino- or HILIC-based column, is typically used.

  • Detector: Since this compound lacks a strong UV chromophore, detection is a key consideration.

    • Refractive Index Detector (RID): A universal detector suitable for this purpose, but it is sensitive to temperature and cannot be used with gradient elution.[21]

    • Evaporative Light Scattering Detector (ELSD): More sensitive than RID and compatible with gradient elution, making it a superior choice for complex matrices.[21][22]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water.[20]

Method development and validation are, of course, essential to ensure accuracy and precision for your specific formulation matrix.

Part 4: Advanced Formulation Strategy Guide

Excipient Selection for Mitigating Hygroscopicity in Solid Dosage Forms

The rational selection of excipients is a cornerstone of formulating hygroscopic compounds. The following table summarizes key excipient categories and their roles.

Excipient CategoryExamplesMechanism of ActionKey Considerations
Moisture Scavengers Starch 1500, Anhydrous Dibasic Calcium PhosphatePreferentially absorbs moisture that enters the dosage form, acting as an internal desiccant.[13]Can increase tablet disintegration time. Must be compatible with the active ingredient.
Hydrophobic Fillers/Diluents Microcrystalline Cellulose (MCC), Silicified MCCCreates a more tortuous path for moisture ingress by diluting the hygroscopic material with a non-hygroscopic one.[7]High levels may be needed, impacting tablet size.
Glidants Colloidal Silicon DioxideReduces interparticle cohesion by coating the host particles, improving powder flow even in the presence of some moisture.Very low use levels required (typically <1%). Can aid in uniform blending.
Film-Coating Polymers Ethyl Cellulose, HPMC, PVAForms a physical barrier on the tablet surface to prevent moisture from reaching the core.[7][11]Insoluble coats (ethyl cellulose) may require pore-formers to ensure drug release.
Decision-Making Workflow for Formulation Strategy

Choosing the right strategy depends on the severity of the hygroscopicity and the specific dosage form requirements. The following diagram outlines a logical decision-making process.

G cluster_0 Problem Assessment cluster_1 Strategy Selection cluster_2 Implementation & Verification assess Assess Hygroscopicity (via DVS Analysis) low_risk Low Hygroscopicity: - Standard Environmental Controls - Co-process with Hydrophobic Excipients assess->low_risk Low Risk moderate_risk Moderate Hygroscopicity: - Strict Environmental Controls (<40% RH) - Add Moisture Scavengers - Consider Film Coating (HPMC) assess->moderate_risk Moderate Risk high_risk High/Very High Hygroscopicity: - All Moderate Risk Strategies PLUS: - Advanced Coating (e.g., Ethyl Cellulose) - Encapsulation of API - High-Barrier Packaging (Foil/Foil) assess->high_risk High Risk implement Implement Selected Strategy low_risk->implement moderate_risk->implement high_risk->implement stability_test Conduct Accelerated & Long-Term Stability Testing (ICH Guidelines) implement->stability_test final_product Final, Stable Product stability_test->final_product

Caption: Decision tree for selecting a hygroscopicity mitigation strategy.

References

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  • Vertex AI Search Result[10] - 1,4-anhydro-D-xylitol (cas 53448-53-6) SDS/MSDS download - Guidechem. (n.d.).

  • Vertex AI Search Result[17] - Automated Water Content Determination of Hygroscopic Lyophilized Drugs - Mettler Toledo. (n.d.).

  • Vertex AI Search Result[2] - What is "this compound" and what is its purpose? - Typology. (2024).

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  • Vertex AI Search Result[12] - Co-processing with excipients to reduce hygroscopicity. - ResearchGate. (n.d.).

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  • Vertex AI Search Result[14] - 3 Ways to Handle Hygroscopic Material Challenges - Vesta® Nutra. (2019).

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  • Vertex AI Search Result[18] - Moisture Content Determination - CD Formulation. (n.d.).

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Sources

Technical Support Center: Improving the Long-Term Stability of Anhydroxylitol-Containing Emulsions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique challenges and opportunities in formulating long-term stable emulsions containing anhydroxylitol. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the benefits of this compound—a versatile, bio-derived polyol—in their cosmetic and pharmaceutical formulations. This compound, a dehydrated derivative of xylitol, is prized for its exceptional humectant properties and its role in reinforcing the skin's barrier function[1][2][3]. However, its inclusion in emulsion systems can present stability challenges that require a nuanced understanding of interfacial science and formulation chemistry.

This document provides in-depth, evidence-based guidance to help you navigate these complexities. We will explore the fundamental principles of emulsion stability in the context of polyol-containing systems and offer practical, actionable solutions to common issues you may encounter during your research and development efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the role and impact of this compound in emulsion formulations.

Q1: What is the primary function of this compound in an emulsion?

A1: this compound's primary role in cosmetic and pharmaceutical emulsions is that of a humectant and skin-conditioning agent[1][4]. It is highly effective at binding water, which helps to hydrate the skin and maintain the moisture content of the product in its packaging[4]. It is often used as part of a trio of sugars (xylitylglucoside, this compound, and xylitol) to optimize water circulation in the epidermis and support the skin's natural barrier[1]. Beyond its skin benefits, it can also contribute to the overall stability and sensory profile of the emulsion.

Q2: Can this compound act as an emulsifier?

A2: While this compound has surface-active properties and can be used as a dispersing and emulsifying agent, it is not a primary emulsifier in the traditional sense[5]. Its primary function is not to significantly lower the interfacial tension between oil and water phases. Instead, it should be considered a functional ingredient that can influence the stability of the emulsion through its effects on the aqueous phase and its interactions at the oil-water interface. For robust, long-term stability, a carefully selected primary emulsifier system is essential.

Q3: How does this compound affect the sensory properties of an emulsion?

A3: this compound can enhance the sensory experience of a topical product. By attracting and retaining moisture, it can impart a feeling of hydration and suppleness to the skin[2][3]. It can also contribute to a smoother, less tacky feel in the final formulation. However, at very high concentrations, like other polyols, it may lead to a sticky after-feel. Therefore, its use level should be carefully optimized.

Q4: Is this compound compatible with all types of emulsifiers?

A4: this compound is generally compatible with a wide range of non-ionic and anionic emulsifiers commonly used in cosmetic and pharmaceutical formulations[1]. However, interactions can occur. For instance, the presence of a polyol like this compound can alter the hydration of the hydrophilic head groups of non-ionic emulsifiers, potentially affecting the emulsion's stability, especially during temperature fluctuations[6]. It is always recommended to conduct compatibility and stability studies with your specific emulsifier system.

Q5: Does the inclusion of this compound impact the required preservative system?

A5: Yes, the hygroscopic nature of this compound can influence the water activity (a_w) of the aqueous phase. While this can sometimes contribute to a self-preserving effect at high concentrations, it can also create localized water-rich environments where microbial growth could be supported if the preservative system is not robust. Furthermore, interactions between preservatives and other formulation components, including polyols and surfactants, can reduce preservative efficacy[7][8]. Therefore, it is crucial to perform rigorous preservative effectiveness testing (challenge testing) on any this compound-containing emulsion to ensure long-term microbiological stability.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common stability issues encountered in this compound-containing emulsions.

Issue 1: Phase Separation (Coalescence)

You observe a complete separation of the oil and water phases, an irreversible process indicating a fundamental instability in your formulation.

Q: My this compound-containing emulsion has completely separated. What are the likely causes and how can I fix it?

A: Coalescence is a critical sign of emulsion instability and can stem from several factors, often exacerbated by the presence of a polyol like this compound. Let's break down the potential causes and solutions.

  • Possible Cause 1: Incorrect Emulsifier System (HLB Mismatch)

    • Explanation: The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system must match the required HLB of your oil phase to ensure a stable interfacial film[9][10]. The presence of this compound can subtly alter the polarity of the aqueous phase, potentially shifting the required HLB.

    • Solution:

      • Determine the Required HLB (RHLB) of your oil phase. A detailed protocol for this is provided in the "Key Methodologies and Protocols" section. It is crucial to perform this determination with this compound in the aqueous phase to account for its influence.

      • Select an appropriate emulsifier or blend of emulsifiers. Use a combination of a low-HLB and a high-HLB emulsifier of the same chemical class to precisely match the RHLB of your oil phase[9].

      • Ensure sufficient emulsifier concentration. An inadequate amount of emulsifier will result in an incomplete interfacial film, leading to droplet coalescence[5].

  • Possible Cause 2: Weak Interfacial Film

    • Explanation: The interfacial film created by the emulsifier must be robust enough to prevent droplets from merging. This compound, being a relatively small and water-soluble molecule, can compete for space at the interface or alter the packing of emulsifier molecules, potentially weakening the film.

    • Solution:

      • Incorporate a co-emulsifier. Fatty alcohols (e.g., Cetearyl Alcohol) or glyceryl esters (e.g., Glyceryl Stearate) can be added to the oil phase. These molecules position themselves at the interface alongside the primary emulsifier, forming a more structured and resilient interfacial film[11].

      • Consider polymeric emulsifiers or stabilizers. These larger molecules can provide a steric barrier around the droplets, physically hindering them from getting close enough to coalesce[12][13].

  • Possible Cause 3: Inadequate Homogenization

    • Explanation: Insufficient energy during the emulsification process results in large, non-uniform droplets that are more prone to coalescence[9][11].

    • Solution:

      • Optimize your homogenization process. Experiment with different mixing speeds and times. For many applications, a high-shear homogenizer is necessary to achieve a small and uniform droplet size.

      • Control the temperature during emulsification. Typically, both the oil and water phases should be heated to a similar temperature (e.g., 70-75°C) before combining to ensure all components are liquid and to facilitate the formation of a stable interfacial film[11].

Issue 2: Creaming or Sedimentation

You notice the formation of a concentrated layer of the dispersed phase at the top (creaming, in O/W emulsions) or bottom (sedimentation, in W/O emulsions) of your sample. This is a reversible form of instability but is often a precursor to coalescence.

Q: My emulsion with this compound is showing signs of creaming. What should I do?

A: Creaming is driven by the density difference between the oil and water phases and is governed by Stokes' Law. The key to preventing it is to impede the movement of the dispersed droplets.

  • Possible Cause 1: Low Viscosity of the Continuous Phase

    • Explanation: A low-viscosity continuous phase offers little resistance to the movement of droplets, allowing them to rise or fall due to gravity[9][12]. This compound itself can slightly increase the viscosity of the aqueous phase, but this is often insufficient to prevent creaming.

    • Solution:

      • Incorporate a rheology modifier. Adding a thickener to the continuous phase is the most effective way to prevent creaming[1][11]. For O/W emulsions, suitable options include natural gums (e.g., Xanthan Gum) or synthetic polymers (e.g., Carbomers)[14]. These create a network structure within the continuous phase that traps the droplets and prevents their movement[13].

      • Optimize the concentration of the rheology modifier. The goal is to achieve a viscosity that is high enough at rest to prevent creaming but allows for good spreadability during application.

  • Possible Cause 2: Large Droplet Size

    • Explanation: Larger droplets move more quickly through the continuous phase than smaller ones.

    • Solution:

      • Improve homogenization. As with coalescence, reducing the droplet size through more effective homogenization will significantly slow down the rate of creaming.

      • Ensure a narrow droplet size distribution. A uniform population of small droplets is more stable than a system with a wide range of droplet sizes.

Issue 3: Changes in Viscosity Over Time

You observe that the viscosity of your emulsion either significantly increases or decreases during storage.

Q: The viscosity of my this compound-containing emulsion is not stable. Why is this happening?

A: Viscosity changes can be indicative of underlying instability mechanisms or interactions within the formulation.

  • Possible Cause 1: Ostwald Ripening (Viscosity Decrease)

    • Explanation: In emulsions with a polydisperse droplet size distribution, smaller droplets have a higher solubility than larger ones. Over time, molecules from the smaller droplets dissolve in the continuous phase and deposit onto the larger droplets. This leads to an increase in the average droplet size and a decrease in the number of droplets, which can result in a reduction in viscosity.

    • Solution:

      • Create a monodisperse droplet size distribution. This can be achieved through optimized homogenization.

      • Select an oil phase with very low water solubility. This will minimize the driving force for Ostwald ripening.

  • Possible Cause 2: Progressive Swelling of Rheology Modifier (Viscosity Increase)

    • Explanation: Some rheology modifiers, particularly certain synthetic polymers, can take time to fully hydrate and swell. This can lead to a gradual increase in viscosity over the first 24-48 hours after manufacturing.

    • Solution:

      • Allow for adequate hydration time. Ensure your manufacturing process includes a sufficient mixing time for the rheology modifier to fully hydrate before measuring the final viscosity.

      • Pre-disperse the rheology modifier. Dispersing powdered polymers in a non-aqueous solvent like glycerin or propanediol before adding them to the water phase can improve their hydration efficiency[15].

  • Possible Cause 3: Interaction Between this compound and Other Ingredients

    • Explanation: this compound's hygroscopic nature means it competes for water with other hydrophilic ingredients, such as polymeric thickeners. This can affect the hydration and conformation of the polymer network, leading to changes in viscosity over time, especially under varying temperature and humidity conditions.

    • Solution:

      • Screen different types of rheology modifiers. Some may be less sensitive to the presence of polyols than others.

      • Conduct long-term stability studies at different temperature and humidity conditions. This will help you identify any potential viscosity drift and select the most robust formulation.

Part 3: Key Methodologies and Protocols

Protocol: Determining the Required HLB of an Oil Phase Containing this compound

This protocol will guide you in finding the optimal HLB value for your specific oil phase in the presence of this compound, which is crucial for preventing coalescence.

  • Prepare the Aqueous Phase: Create your aqueous phase containing water, this compound at your target concentration, and any other water-soluble ingredients except for the emulsifiers.

  • Prepare the Oil Phase: Combine all of the lipophilic ingredients (oils, esters, waxes, etc.) in the exact proportions of your final formula.

  • Select an Emulsifier Pair: Choose a pair of non-ionic emulsifiers of the same chemical type, one with a low HLB (e.g., Sorbitan Stearate, HLB ~4.7) and one with a high HLB (e.g., Polysorbate 60, HLB ~14.9).

  • Create a Series of Emulsifier Blends: Prepare a series of small batches of your emulsion (e.g., 50g each). In each batch, the total emulsifier concentration should be kept constant (e.g., 5%), but the ratio of the low-HLB to high-HLB emulsifier should be varied to create a range of HLB values (e.g., from 6 to 14 in increments of 1).

  • Emulsification: For each batch, heat the aqueous and oil phases separately to 70-75°C. Add the oil phase to the aqueous phase while mixing with a standard overhead stirrer for a few minutes. Then, homogenize each batch under identical conditions (e.g., same speed and time) using a high-shear homogenizer.

  • Evaluation:

    • Initial Assessment: Observe the emulsions immediately after preparation. Note their appearance, consistency, and any immediate signs of instability.

    • Microscopic Examination: Examine a droplet of each emulsion under a microscope. The blend that produces the smallest and most uniform droplets is likely close to the optimal HLB.

    • Accelerated Stability Testing: Store the samples at elevated temperatures (e.g., 40°C and 50°C) and conduct freeze-thaw cycles (e.g., 24 hours at -15°C followed by 24 hours at 25°C, repeated for 3 cycles)[16].

    • Long-Term Stability: Store the samples at room temperature and observe them over several weeks for any signs of creaming, coalescence, or other changes. The emulsion that remains the most stable over time was made with the emulsifier blend that corresponds to the required HLB of your oil phase.

Part 4: Visualizations and Data

Diagrams

Emulsion_Destabilization_Pathways Stable Stable Emulsion (Small, Uniform Droplets) Flocculation Flocculation (Reversible Aggregation) Stable->Flocculation Creaming Creaming / Sedimentation (Reversible Separation) Stable->Creaming Ostwald Ostwald Ripening (Droplet Growth) Stable->Ostwald Coalescence Coalescence (Irreversible Merging) Flocculation->Coalescence Creaming->Coalescence Phase_Separation Complete Phase Separation Coalescence->Phase_Separation Ostwald->Coalescence

Caption: Common pathways of emulsion destabilization.

Troubleshooting_Anhydroxylitol_Emulsions Start Emulsion Instability Observed Issue What is the issue? Start->Issue PhaseSep Phase Separation Issue->PhaseSep Coalescence Creaming Creaming/Sedimentation Issue->Creaming Gravity-driven Viscosity Viscosity Change Issue->Viscosity Drift over time Sol_PhaseSep Check HLB Add Co-emulsifier Optimize Homogenization PhaseSep->Sol_PhaseSep Sol_Creaming Increase Viscosity (Rheology Modifier) Reduce Droplet Size Creaming->Sol_Creaming Sol_Viscosity Optimize Homogenization (for Ostwald Ripening) Allow Hydration Time Screen Thickeners Viscosity->Sol_Viscosity

Caption: Decision tree for troubleshooting this compound emulsion instability.

Tables

Table 1: Recommended Starting Points for Rheology Modifiers in O/W Emulsions

Rheology ModifierTypical Use Level (%)Key Characteristics
Xanthan Gum 0.2 - 0.5Natural, high yield value, good salt tolerance.
Carbomers 0.1 - 0.5Synthetic, high efficiency, forms clear gels, pH sensitive.
Hydroxyethylcellulose (HEC) 0.5 - 2.0Natural derivative, good electrolyte tolerance, forms clear gels.
Acrylate Copolymers 1.0 - 3.0Synthetic, pre-neutralized, easy to use, good sensory profile.

Table 2: Common Emulsifier Pairs for HLB Determination

Low HLB Emulsifier (W/O)HLBHigh HLB Emulsifier (O/W)HLB
Sorbitan Oleate4.3Polysorbate 8015.0
Glyceryl Stearate3.8PEG-100 Stearate18.8
Sorbitan Stearate4.7Polysorbate 6014.9

Part 5: References

  • Benchchem. (n.d.). A Comparative Guide to Long-Term Emulsion Stability Testing. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Preventing Phase Separation in Emulsions. Retrieved from

  • Zhang, W., Chen, L., Shen, X., Wang, Y., Fang, X., & Zhang, Q. (2022). Study on the formation and stability of polyol-in-oil emulsion. Colloid and Polymer Science, 300(5), 537-547.

  • Cosmetics Made Easy. (2025). How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions. Retrieved from

  • Xiao, T., Ma, X., Hu, H., Xiang, F., Zhang, X., Zheng, Y., ... & Shi, A. (2025). Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. Food Chemistry: X, 102792.

  • UL Prospector. (2013). Tests for Predicting Emulsion / Suspension Stability. Retrieved from

  • Zhang, W., Chen, L., Shen, X., Wang, Y., Fang, X., & Zhang, Q. (2022). Study on the formation and stability of polyol-in-oil emulsion. ResearchGate. Retrieved from

  • MDPI. (2022). Complex Emulsions as an Innovative Pharmaceutical Dosage form in Addressing the Issues of Multi-Drug Therapy and Polypharmacy Challenges. Retrieved from

  • Seppic. (2025). How to choose your rheology modifier in cosmetics? Retrieved from

  • SciELO. (n.d.). Compatibility and efficiency of preservatives in emulsive cosmetics containing high surfactant content. Retrieved from

  • Typology. (2024). What is "this compound" and what is its purpose? Retrieved from

  • Typology. (2024). What is "this compound" and what is its utility? Retrieved from

  • INCI Beauty. (n.d.). This compound. Retrieved from

  • UL Prospector. (2021). Tips and Tricks Guaranteed to Improve Your Formulations (Part One). Retrieved from

  • Making Cosmetics. (n.d.). Problems with Emulsions. Retrieved from

  • Cosmetics & Toiletries. (2025). The Key Role of Polymeric Rheology Modifiers in Emulsion-Based Cosmetics. Retrieved from

  • MacSphere. (n.d.). Investigating the Synergistic Anionic/Non-Ionic Surfactant Interaction on Nanoparticle Synthesis with Solvent-Free Extrusion. Retrieved from

  • ResearchGate. (2010). Emulsion formulation engineering for the practitioner. Retrieved from

  • Pharmaguideline. (n.d.). Stability Problems of Emulsions and Methods to Overcome. Retrieved from

  • MDPI. (n.d.). Influence of Added Surfactants on the Rheology and Surface Activity of Polymer Solutions. Retrieved from

  • RBH. (2025). Examples of rheology modifiers in cosmetics. Retrieved from

  • MDPI. (n.d.). Optimization of Multiple W 1 /O/W 2 Emulsions Processing for Suitable Stability and Encapsulation Efficiency. Retrieved from

  • ResearchGate. (2025). Effects of HLB value on oil-in-water emulsions: Droplet size, rheological behavior, zeta-potential, and creaming index. Retrieved from

  • ResearchGate. (2010). EFFECT OF EMULSION FORMS ON THE PRESERVATIVE EFFICACY OF THREE PHENOLIC AGENTS. Retrieved from

  • PubMed. (n.d.). The influence of physicochemical properties of preservative compounds on their distribution into various phases of oil in water submicron emulsion. Retrieved from

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Polyols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that achieving symmetrical, Gaussian peaks is paramount for accurate quantification and resolution in your HPLC analysis. Peak tailing is a common and frustrating issue, particularly with highly polar analytes like polyols.

This guide is designed to provide you with a logical, in-depth framework for diagnosing and resolving peak tailing in your polyol separations. We will move beyond simple checklists to explain the underlying chemical and physical causes, empowering you to make informed, effective troubleshooting decisions.

Frequently Asked Questions (FAQs): Understanding the Root of the Problem

Q1: What is peak tailing and why is it a significant problem for my polyol analysis?

A: ** Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks are symmetrical (Gaussian). We quantify this asymmetry using the USP Tailing Factor (T) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry.[2] While values up to 1.5 may be acceptable for some assays, significant tailing (T > 1.2) is problematic for several reasons:[3]

  • Reduced Resolution: A tailing peak can easily obscure smaller, closely eluting peaks, making accurate detection and separation impossible.[4]

  • Inaccurate Quantification: The distorted peak shape makes it difficult for integration software to correctly determine the start and end of the peak, leading to unreliable and irreproducible quantitative results.[4]

  • Indication of Underlying Issues: Peak tailing is not just a cosmetic problem; it's a symptom of undesirable interactions or physical problems within your HPLC system that can compromise the overall reliability of your method.[1][5]

Q2: I'm analyzing polyols like mannitol, sorbitol, and xylitol. What makes them particularly susceptible to peak tailing?

A: Polyols are sugar alcohols characterized by multiple hydroxyl (-OH) groups. This high polarity is the primary reason they are prone to peak tailing, which is most often caused by secondary retention mechanisms.[3] In reversed-phase HPLC, the main retention mechanism should be hydrophobic interaction. However, the hydroxyl groups on your polyols can engage in strong, undesirable polar interactions with the stationary phase, especially on silica-based columns.[3][6]

These secondary interactions, primarily hydrogen bonding and electrostatic interactions with active sites on the column packing, create an alternative, slower retention path for some analyte molecules, resulting in a "tail" of late-eluting molecules.[6][7]

Q3: How can I determine if my peak tailing is a chemical problem (related to my polyol) or a physical problem (related to my HPLC system)?

A: This is the most crucial diagnostic step. The answer lies in observing which peaks are affected:

  • Chemical Problem: If only the peaks for your polar polyols are tailing while other, less polar compounds in the same run have good symmetry, the issue is almost certainly chemical. This points to specific, secondary interactions between the polyols and the stationary phase.[2]

  • Physical Problem: If all peaks in your chromatogram exhibit tailing, regardless of the analyte's chemical nature, the cause is likely physical or mechanical.[8] This suggests a system-wide issue like a column void, extra-column volume, or a blocked frit that is distorting the flow path for all compounds.[8][9]

Below is a workflow to guide your initial diagnosis.

G start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 physical Likely Physical/System Issue q1->physical Yes chemical Likely Chemical/Interaction Issue q1->chemical No (Only polyols) phys_causes Investigate: - Column Void/Contamination - Extra-Column Volume - Sample Overload - Sample Solvent Mismatch physical->phys_causes chem_causes Investigate: - Secondary Silanol Interactions - Mobile Phase pH & Composition - Column Chemistry chemical->chem_causes

Caption: Initial diagnostic workflow for peak tailing.

Troubleshooting Guide 1: Correcting Chemical Causes (Analyte-Specific Tailing)

This section addresses the most common scenario in polyol analysis: when only your polar analytes exhibit poor peak shape. This points directly to unwanted secondary interactions with the column's stationary phase.

Q: My polyol peaks are tailing significantly, but a non-polar standard in the same run looks perfect. What is happening and how do I fix it?

A: This classic symptom points to secondary interactions between the hydroxyl groups of your polyols and active sites on the stationary phase.[3] On silica-based columns (like C18 or even HILIC columns), these active sites are often residual silanol groups (Si-OH).[1][5] These silanols can be acidic and interact strongly with polar compounds, especially at mid-range pH where they become ionized (Si-O⁻).[3][5]

Our strategy will be to systematically minimize these interactions by optimizing the mobile phase and, if necessary, selecting a more appropriate column.

Step 1: Optimize Mobile Phase pH

The pH of your mobile phase is the most powerful tool for controlling silanol activity.[10]

  • Why it Works: Silanol groups are acidic. By lowering the mobile phase pH (typically to pH ≤ 3), you can ensure these groups are fully protonated (Si-OH).[1][3] In this neutral state, their ability to interact with your polyols via strong hydrogen bonding or ion-exchange is significantly reduced, leading to a dramatic improvement in peak shape.[3]

  • Protocol:

    • Prepare your aqueous mobile phase with a suitable buffer (e.g., phosphate or formate) and adjust the pH to 2.5 - 3.0 using an acid like phosphoric or formic acid. Important: Always measure the pH of the aqueous component before mixing with the organic solvent.[11]

    • Ensure your column is stable at this low pH. Standard silica columns can degrade below pH 3, but many modern columns, such as those with stable bonding technologies (e.g., Agilent ZORBAX StableBond), are specifically designed for low-pH operation.[3]

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

Step 2: Modify Mobile Phase Composition

For polyol analysis, which often uses HILIC (Hydrophilic Interaction Chromatography), the ratio of organic solvent (typically acetonitrile) to water is critical.

  • Why it Works: In HILIC, retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[12] An incorrect acetonitrile/water ratio can affect retention and resolution. While a higher water content shortens retention, it can also decrease resolution.[13] Finding the optimal balance is key to achieving good peak shape and separation.[13]

  • Protocol:

    • Start with a typical HILIC mobile phase, such as 80:20 acetonitrile:water.[13]

    • If peaks are tailing and resolution allows, try systematically increasing the organic content (e.g., to 85:15 or 90:10) to see if this improves peak shape.

    • Conversely, if retention is too long and peaks are broad, a slight, controlled increase in the aqueous portion may be beneficial.

Step 3: Consider Mobile Phase Additives (Use with Caution)

Historically, additives like triethylamine (TEA) were used to reduce tailing.

  • Why it Works: TEA is a basic compound that acts as a "silanol blocker."[4] It preferentially interacts with the active silanol sites, effectively shielding them from your polyol analytes.[4]

  • Protocol & Caveats:

    • This is often considered an older technique, as modern, high-purity "Type B" silica columns have far fewer active silanols, making additives less necessary.[1][4]

    • If you are using an older column and must use this method, add a low concentration of TEA (e.g., 0.1%) to the mobile phase.

    • Be aware that TEA can be difficult to flush from a column and may suppress signal in mass spectrometry (MS) detectors.

Step 4: Evaluate Your Column Choice

If mobile phase optimization doesn't solve the problem, the column itself is the next logical target.

  • Why it Works: Not all stationary phases are created equal. Modern column technologies are designed specifically to minimize the secondary interactions that cause peak tailing.[1]

  • Recommendations:

    • Use a High-Purity, End-Capped Column: Modern columns are made with high-purity "Type B" silica, which has a much lower content of metal impurities that can activate silanols.[1][14] Furthermore, "end-capping" is a process that chemically converts many residual silanols into less polar groups, further reducing active sites.[6] If your column is old, switching to a modern, fully end-capped column can provide an immediate improvement.

    • Consider Alternative Stationary Phases: For challenging separations, moving away from traditional silica may be the best solution. Polymer-based columns (e.g., polystyrene-divinylbenzene) have no silanol groups and are therefore not prone to this type of secondary interaction.[1][15] They offer excellent pH stability and can be a superior choice for highly polar compounds.[15]

The diagram below illustrates the key interaction you are trying to prevent.

G cluster_0 Silica Surface (High pH > 4) cluster_1 Polyol Analyte silica Si-O⁻ label1 Ionized Silanol (Active Site) polyol R-OH label2 Hydroxyl Group interaction Strong Secondary Interaction (Causes Peak Tailing) polyol->interaction interaction->silica

Caption: Secondary interaction between a polyol and an ionized silanol group.

Troubleshooting Guide 2: Correcting Physical Causes (System-Wide Tailing)

This section focuses on what to do when all the peaks in your chromatogram are tailing. This pattern points to a problem with the physical flow path of your HPLC system or column.

Q: Every single peak from my run is tailing, from my early eluters to the last peak. Where should I start looking for the problem?

A: When all peaks are affected, you can largely rule out specific chemical interactions. The problem is mechanical and is affecting every compound as it travels through the system.[8] The most common culprits are issues within the column itself or in the connections and tubing of your system (extra-column effects).

Step 1: Check for Column Contamination or Voids

Over time, the head of the column can become contaminated with precipitated sample components or the packed bed can settle, creating a void.[3][9] This disrupts the sample band as it enters the column, causing tailing for all compounds.

  • Why it Works: A clean, uniform column inlet is essential for introducing the sample as a tight, narrow band. A blockage or void creates turbulence and an uneven flow path, broadening every peak.[8][9]

  • Protocol: Column Wash and Reversal

    • Disconnect: Disconnect the column from the detector.

    • Reverse: Connect the column outlet to the injector outlet (i.e., reverse the column's direction).

    • Wash: Flush the column with a strong solvent that is miscible with your mobile phase and will dissolve potential contaminants. For reversed-phase or HILIC, this can be a sequence of water, methanol, isopropanol, and then back to your mobile phase. Run at a low flow rate (e.g., 0.5 mL/min) to avoid over-pressuring the system.

    • Reconnect: Return the column to its original orientation and reconnect to the detector.

    • Test: Inject a standard to see if peak shape has improved. If the problem was a blocked inlet frit, this procedure often resolves it. If a void has formed, the column likely needs to be replaced.[3]

Step 2: Minimize Extra-Column Volume

Extra-column volume refers to all the volume within your system outside of the column itself, including injector loops, tubing, and detector flow cells.[5] Excessive volume allows the sample band to spread out before it even reaches the column, a phenomenon called band broadening.

  • Why it Works: The goal is to keep the sample in a tight, concentrated band. Long or wide-diameter tubing between the injector, column, and detector provides space for the sample to diffuse, leading to broader, often tailing, peaks.[5][8]

  • Protocol:

    • Check Tubing: Ensure all connecting tubing, especially between the injector and the column and the column and the detector, is as short as possible.

    • Use Narrow ID: Use tubing with a narrow internal diameter (ID), such as 0.005 inches (0.127 mm), to minimize volume.[5]

    • Verify Fittings: Check all fittings to ensure they are properly seated and not creating any dead volume. A poor connection can create a small void where the sample can get diluted, causing tailing.[8]

Step 3: Assess for Column Overload

Injecting too much sample, either in terms of mass or volume, can overload the stationary phase.

  • Why it Works: The chromatographic process relies on a linear relationship between the analyte concentration in the mobile and stationary phases. Overloading saturates the stationary phase, disrupting this equilibrium and causing peak distortion.[6] While often associated with peak fronting, severe mass overload can also cause tailing.[16]

  • Protocol:

    • Test for Mass Overload: Dilute your sample by a factor of 10 and reinject. If the peak shape improves significantly, you were likely overloading the column by mass.[6]

    • Test for Volume Overload: If dilution doesn't help, try injecting a smaller volume of the original sample (e.g., reduce from 10 µL to 2 µL). If this improves peak shape, you may be overloading by volume.[16]

Step 4: Check for Sample Solvent Mismatch

The solvent used to dissolve your sample can have a major impact on peak shape.

  • Why it Works: If your sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than your mobile phase, the sample band will not load onto the column head in a focused manner.[11] It will spread out, leading to broad and distorted peaks.

  • Protocol:

    • Ideal Practice: Whenever possible, dissolve your sample in the initial mobile phase.[11]

    • Alternative: If solubility is an issue, use the weakest solvent possible that will still dissolve your sample. For HILIC, this means using a solvent with a high percentage of acetonitrile, similar to or weaker than your mobile phase.

Summary of Troubleshooting Strategies

The table below summarizes the key troubleshooting steps for both chemical and physical causes of peak tailing in polyol analysis.

Problem Type Symptom Primary Cause Recommended Action(s) Expected Outcome
Chemical Only polyol peaks are tailing.Secondary interactions with stationary phase (silanols).[3][5]1. Lower mobile phase pH to 2.5-3.0.[3]2. Switch to a high-purity, end-capped column.[6]3. Consider a polymer-based column.[15]Improved symmetry for polyol peaks.
Physical All peaks in the chromatogram are tailing.Column contamination/void or extra-column volume.[8][9]1. Reverse-flush the column.[3]2. Shorten tubing and use narrow ID.[5]3. Check and tighten all fittings.[8]Improved symmetry for all peaks.
Method-Related All peaks are tailing or distorted.Sample overload or solvent mismatch.[6][11]1. Dilute the sample and reinject.[6]2. Reduce injection volume.[16]3. Dissolve sample in mobile phase.[11]Sharper, more symmetrical peaks.

By systematically working through these diagnostic and troubleshooting steps, you can effectively identify and resolve the cause of peak tailing in your HPLC analysis of polyols, leading to more accurate, reliable, and reproducible results.

References
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Mastelf. (2024).
  • ACD/Labs. (2022).
  • Chrom Tech, Inc. (2025).
  • IS MUNI. (2023).
  • YouTube. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.
  • YMC. HPLC Troubleshooting Guide.
  • Restek. (2014). [3]Troubleshooting HPLC- Tailing Peaks.

  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Moravek.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Crawford Scientific. (2023).
  • Chromatography Forum. (2012).
  • Imtakt.
  • Al-Sayyed, H., et al. (2019). Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages. PMC - NIH.
  • uHPLCs Class. (2025). Unveiling the Secrets of Silica in HPLC Columns. YouTube.
  • Hofe, T. (2020). Tips & Tricks GPC/SEC: Silica Versus Polymer‑Based Columns.

Sources

selection of internal standards for anhydroxylitol quantification

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support guide for the selection of internal standards for anhydroxylitol quantification.

A Guide to Internal Standard Selection, Application, and Troubleshooting

Introduction

Welcome to the technical support center for this compound analysis. This compound (C₅H₁₀O₄), a derivative of the sugar alcohol xylitol, is a widely used ingredient in the cosmetic and pharmaceutical industries for its potent humectant properties.[1][2] Accurate quantification of this compound in raw materials and final formulations is critical for ensuring product quality and efficacy. Chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are commonly employed for this purpose.[1][3]

A cornerstone of achieving accurate and precise quantification is the proper use of an internal standard (IS).[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting, implementing, and troubleshooting internal standards in this compound analysis. We will delve into the fundamental principles, provide actionable protocols, and address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it essential for quantifying this compound?

An internal standard is a chemical substance, distinct from the analyte (this compound), that is added in a constant, known amount to every sample, including calibration standards and unknown samples, prior to analysis.[4][5] Quantification is then based on the ratio of the analytical signal of the analyte to that of the internal standard.[4]

This ratiometric approach is a powerful technique for improving accuracy and precision because it corrects for multiple potential sources of error throughout the analytical workflow.[4][6] Specifically, an internal standard can compensate for:

  • Variations in Sample Preparation: Losses during extraction, derivatization, or other sample clean-up steps will affect both the analyte and the IS, preserving their ratio.[4][7]

  • Inconsistencies in Injection Volume: Minor differences in the volume of sample introduced into the chromatograph are normalized.[6]

  • Instrumental Fluctuations: Drifts in detector response or ionization efficiency over the course of an analytical run are accounted for, as both compounds are affected proportionally.[6][8]

The diagram below illustrates this principle.

Internal Standard Principle cluster_0 Without Internal Standard cluster_1 With Internal Standard A1 Sample 1 (10 µL injection) Res1 Analyte Area = 10000 Result = 10.0 ppm A1->Res1 Analysis A2 Sample 2 (9 µL injection) Res2 Analyte Area = 9000 Result = 9.0 ppm (10% Error) A2->Res2 Analysis B1 Sample 1 + IS (10 µL injection) ResB1 Analyte Area = 10000 IS Area = 5000 Ratio = 2.0 Result = 10.0 ppm B1->ResB1 Analysis B2 Sample 2 + IS (9 µL injection) ResB2 Analyte Area = 9000 IS Area = 4500 Ratio = 2.0 Result = 10.0 ppm (Error Corrected) B2->ResB2 Analysis

Caption: Principle of Internal Standard Quantification.

Q2: What are the key criteria for selecting a suitable internal standard for this compound?

The selection of an appropriate internal standard is the most critical step for the success of the method. The ideal IS should behave as similarly to this compound as possible throughout the entire analytical process. The primary selection criteria are summarized below.

CriterionRationale & Explanation
Structural Similarity The IS should be chemically similar to this compound.[7] This ensures similar behavior during sample preparation (e.g., extraction efficiency, derivatization reactivity) and similar chromatographic retention and detector response.[4] For this compound, other sugar alcohols or their derivatives are excellent candidates.[9][10]
Non-Interference The IS must be absent from the sample matrix and its chromatographic peak must be fully resolved from this compound and all other sample components.[4][6] For MS-based detection, co-elution is acceptable only if the IS and analyte have different mass-to-charge ratios (m/z), as is the case with stable isotope-labeled standards.[5][8]
Purity and Stability The IS must be of high purity and chemically stable throughout sample preparation, storage, and analysis.[6] It should not degrade or react with the sample matrix. While 100% purity is not always necessary, any impurities present must not interfere with the analysis.[5]
Elution Proximity The IS should elute close to the this compound peak.[6] This minimizes the impact of any changes in analytical conditions (e.g., mobile phase composition, temperature ramp) during the run, ensuring that both compounds are analyzed under nearly identical conditions.
Commercial Availability The IS should be readily and consistently available from a reliable supplier to ensure the long-term reproducibility of the method.
Q3: What are some commonly used and recommended internal standards for this compound analysis?

Given that this compound is a sugar alcohol derivative, the best candidates are structurally related compounds. The choice depends heavily on the analytical technique (GC-MS vs. HPLC) and the sample matrix.

Internal Standard (IS)TypeRecommended UseProsCons
Stable Isotope-Labeled (SIL) this compound IdealGC-MS, LC-MSThe "gold standard." Near-identical chemical and physical properties ensure the most accurate correction for matrix effects and recovery.[8][11] Co-elutes but is distinguished by mass.[5]Can be expensive and may not be commercially available, requiring custom synthesis.
Sorbitol / Mannitol Structurally Similar PolyolGC-MS, HPLC-RIGood structural similarity to this compound.[12] Behaves similarly during derivatization for GC.[13] Commercially available and cost-effective.May be present in some sample matrices. Requires chromatographic separation from this compound.
Xylitol Structurally Similar PolyolGC-MS, HPLC-RIVery close structural analog (the parent compound of this compound).[9] Likely to have very similar derivatization efficiency and chromatographic behavior.Higher chance of being present in samples, especially those related to "sugar-free" products.[14] Must be carefully screened for.
Ribitol / Adonitol Structurally Similar PolyolGC-MSCommonly used and proven effective as an IS for polar metabolites in GC-MS based metabolomics.[15] Good chromatographic properties after derivatization.Less structurally similar than xylitol or sorbitol, which may lead to slight differences in recovery or response.
Sorbitol-d6 Deuterated PolyolGC-MS, LC-MSA good compromise when a SIL-anhydroxylitol is unavailable.[1] Provides the benefits of a stable isotope label.[8]Less ideal than SIL-anhydroxylitol as slight differences in retention time can occur between deuterated and non-deuterated compounds.

Recommendation: For MS-based methods, a stable isotope-labeled internal standard is unequivocally the best choice. If a SIL-anhydroxylitol is not available, a deuterated polyol like Sorbitol-d6 is the next best option. For non-MS methods (e.g., HPLC-RI or GC-FID), Sorbitol or Ribitol are excellent, cost-effective choices, provided they are absent in the sample matrix and chromatographically resolved.

Q4: What is a stable isotope-labeled (SIL) internal standard, and why is it considered the best choice for mass spectrometry?

A stable isotope-labeled (SIL) internal standard is a version of the analyte molecule in which one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., replacing ¹H with ²H/Deuterium, or ¹²C with ¹³C).[11] For example, ¹³C₅-Anhydroxylitol would have five of its carbon atoms replaced with the ¹³C isotope.

SIL standards are considered the gold standard for MS-based quantification for several reasons:[16]

  • Near-Identical Physicochemical Properties: The analyte and the SIL IS have virtually identical chemical structures, polarity, pKa, and volatility. This means they behave almost identically during every step of the process: extraction, derivatization, chromatography (they often co-elute), and ionization.[5][11]

  • Correction for Matrix Effects: In LC-MS, matrix effects (ion suppression or enhancement) are a major source of inaccuracy. Since the SIL IS co-elutes with the analyte and has the same ionization properties, it experiences the exact same matrix effects, allowing for perfect correction.[17]

  • Distinguishable by Mass: Despite their chemical similarity, the SIL IS has a higher mass than the analyte. A mass spectrometer can easily distinguish between the two, allowing for independent quantification even if they are not chromatographically separated.[5]

Troubleshooting Guide

Problem: My internal standard peak is co-eluting with another component in my sample matrix.
  • For MS Detection: If the co-eluting peak has a different mass-to-charge ratio (m/z) from your IS, this may not be a problem. Use extracted ion chromatograms (EICs) for your IS quantifier ion to ensure selectivity. If the interference has the same mass (an isobaric interference), you must achieve chromatographic separation.

  • For Non-MS Detection (FID, RI, etc.): Chromatographic separation is mandatory.

    • GC Method:

      • Modify Temperature Program: Decrease the initial ramp rate or add a short isothermal hold to improve the separation of early-eluting peaks.

      • Change Column: Switch to a column with a different stationary phase (e.g., from a non-polar DB-5MS to a more polar phase like a WAX column) to alter selectivity.[18]

    • HPLC Method:

      • Adjust Mobile Phase: For reverse-phase or HILIC, slightly change the solvent ratio (e.g., from 80:20 Acetonitrile:Water to 82:18).

      • Modify Gradient: Make the gradient shallower to increase resolution between peaks.

      • Change pH/Additive: If applicable, small changes to the mobile phase pH or the concentration of an additive like formic acid or ammonium formate can alter the retention of interfering compounds.

Problem: I'm seeing significant variability (>15% RSD) in my internal standard peak area across my sample set.

This indicates an issue with the consistency of your process, as the IS concentration should be constant.

  • Check Sample Preparation:

    • Pipetting: Ensure the pipette used to add the IS is calibrated and that you are using it correctly and consistently for every single sample. This is the most common cause of IS variability.

    • Evaporation: If your samples are left open for extended periods, especially with volatile solvents, the concentration can change. Ensure samples are capped and processed in a timely manner.

    • Mixing: After adding the IS, make sure each sample is vortexed thoroughly to ensure homogeneity before injection.

  • Investigate IS Stability: The IS may be degrading in the sample matrix or after preparation. Perform a stability study by re-analyzing a prepared sample after 24 or 48 hours to see if the IS peak area has decreased.

  • Instrument Performance: While the IS is meant to correct for instrument drift, extreme variability could point to a larger problem, such as an inconsistent autosampler, a partially clogged injector, or a failing detector.[16]

Problem: The recovery of my internal standard is very low after sample preparation.

Low recovery suggests that the IS (and therefore, the analyte) is being lost during a sample preparation step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Optimize Extraction pH: The pH of the sample can significantly affect the solubility of polar compounds like this compound and its analogs in different solvents. Experiment with adjusting the pH to improve partitioning into your desired solvent.

  • Change Extraction Solvent (LLE): If using LLE, try a different solvent or a mixture of solvents to improve the extraction efficiency of your polar analytes.

  • Optimize SPE Method: Review your SPE protocol. Ensure the sorbent type is appropriate. Check that the wash steps are not too aggressive (eluting your IS and analyte prematurely) and that the elution solvent is strong enough to recover them completely.

  • Timing of IS Addition: The internal standard should be added at the earliest possible stage of sample preparation to account for losses in all subsequent steps.[4]

Experimental Protocols

Protocol 1: General Workflow for Internal Standard Selection and Validation

This workflow ensures that your chosen internal standard is fit for its intended purpose, in line with validation guidelines such as ICH Q2(R2).[19][20]

IS Validation Workflow Start Start: Define Analytical Method (e.g., GC-MS, HPLC-RI) Step1 Step 1: Candidate Selection - Choose 2-3 potential IS candidates (e.g., Sorbitol, Ribitol, SIL-Standard) Start->Step1 Step2 Step 2: Specificity & Resolution Check - Analyze blank matrix, matrix + IS, matrix + analyte - Ensure no endogenous peaks interfere with IS - Confirm resolution from analyte (for non-MS) Step1->Step2 Decision1 Is IS peak clean and resolved? Step2->Decision1 Step3 Step 3: Response Factor Consistency - Prepare 5-6 standards with constant IS conc. - Calculate Response Factor (RF) at each level RF = (Area_Analyte / Area_IS) / (Conc_Analyte / Conc_IS) Decision1->Step3 Yes Fail1 Re-evaluate Candidates or modify chromatography Decision1->Fail1 No Decision2 Is RF consistent? (%RSD < 15%) Step3->Decision2 Step4 Step 4: Assess Recovery & Matrix Effects - Compare IS response in neat solvent vs. post-extraction matrix - Spike IS pre- and post-extraction into matrix Decision2->Step4 Yes Fail2 Check for non-linearity, saturation, or IS instability Decision2->Fail2 No Step5 Step 5: Final IS Selection - Choose IS with best performance in Steps 2-4 Step4->Step5 End End: Proceed with full method validation Step5->End Fail1->Step1 Fail2->Step1

Caption: Workflow for Internal Standard Selection and Validation.

Protocol 2: Example GC-MS Method for this compound Quantification

This protocol describes a typical workflow using Sorbitol as an internal standard and requires a derivatization step to make the analytes volatile for GC analysis.

1. Materials and Reagents

  • This compound reference standard

  • Sorbitol (Internal Standard)

  • Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Pyridine (anhydrous)

  • Ethyl Acetate (GC grade)

  • High purity Nitrogen gas

2. Preparation of Solutions

  • This compound Stock (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of anhydrous pyridine.

  • Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of Sorbitol and dissolve in 10 mL of anhydrous pyridine.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock. To each vial, add a constant amount of the IS stock. For example, to 100 µL of each calibrator, add 100 µL of the IS solution.

3. Sample Preparation & Derivatization

  • Accurately weigh a known amount of your sample (e.g., 10 mg of a cream or extract) into a 2 mL glass vial.

  • Add 100 µL of the Internal Standard Stock (1 mg/mL Sorbitol) to the vial.

  • Add pyridine to a final volume of 200 µL and vortex thoroughly to dissolve/extract the this compound.

  • Centrifuge the sample to pellet any insoluble material.

  • Transfer the supernatant to a clean vial.

  • Evaporate the pyridine to dryness under a gentle stream of nitrogen at ~60°C. It is critical to ensure the sample is completely dry.

  • To the dry residue, add 50 µL of anhydrous pyridine and 70 µL of MSTFA.[21]

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the mixture at 60-70°C for 60 minutes to ensure complete derivatization.[21]

  • Cool the sample to room temperature. Transfer to a GC vial with an insert for analysis.

4. GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890A or equivalent

  • MS System: Agilent 5975C or equivalent

  • Column: DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent[21]

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector: Split mode (e.g., 10:1 split ratio), 290°C[21]

  • Oven Program:

    • Initial temperature: 70°C, hold for 4 min

    • Ramp: 5°C/min to 310°C

    • Hold: 10 min at 310°C[21]

  • MS Conditions:

    • Transfer Line: 280°C

    • Ion Source: 230°C

    • Mode: Electron Ionization (EI), Full Scan (m/z 40-550) for peak identification and Selective Ion Monitoring (SIM) for quantification. Select 3-4 characteristic, abundant ions for this compound and the sorbitol IS.

5. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio (this compound Area / Sorbitol Area) against the concentration ratio.

  • Confirm the linearity of the curve (R² > 0.995).

  • Calculate the concentration of this compound in your unknown samples using the area ratio from the sample chromatogram and the regression equation from your calibration curve.

References

  • Vertex AI Search. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
  • Wikipedia. (n.d.). Internal standard.
  • Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards.
  • ResearchGate. (2014, February 27). How to choose an HPLC internal standard?
  • Alexander, R. J., & Garbutt, J. T. (1965). USE OF SORBITOL AS INTERNAL STANDARD IN DETERMINATION OF D-GLUCOSE BY GAS LIQUID CHROMATOGRAPHY. Analytical Chemistry, 37(2), 303–305.
  • LCGC International. (2012, June 1). When Should an Internal Standard be Used?
  • Alexander, R. J., & Garbutt, J. T. (1965). Use of Sorbitol as Internal Standard in Determination of D-Glucose by Gas Liquid Chromatography. Analytical Chemistry, 37(2), 303–305.
  • Scribd. (n.d.). Sorbitol Analysis.
  • Japan Customs. (n.d.). 304 Quantitative Analysis of Sorbitol.
  • International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (n.d.). Study on detection methods for sorbitol.
  • IsoLife. (n.d.). Internal Standards for Food and Nutrition.
  • Benchchem. (n.d.). This compound | 53448-53-6.
  • Feil, R., & Lunn, J. E. (2018). Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS. Methods in Molecular Biology, 1778, 87–100.
  • ResearchGate. (2014, May 22). Is it possible to detect xylitol with GC?
  • Zhang, Y., et al. (2016). Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS. Journal of the Chinese Chemical Society, 63(4), 345-353.
  • ResearchGate. (n.d.). D-Xylitol.
  • ResearchGate. (n.d.). Determination of xylitol and the lower polyols derived from xylitol hydrogenolysis by HPLC method.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures.
  • precisionFDA. (n.d.). This compound.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Waters Corporation. (n.d.). Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection.
  • ResearchGate. (n.d.). Internal Standards for Quantitative LC-MS Bioanalysis.
  • Waters Corporation. (n.d.). Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection.
  • Chromatography Forum. (2011, December 13). Issue With Validation of A Method.
  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 46(1), 12-25.
  • ResearchGate. (2023, December 27). Why adonitol or ribitol is used as a internal standard in GC-MS untargeted metabolomics of plant?
  • Fact.MR. (n.d.). This compound Market Size, Share and Statistics - 2035.

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Technical Support Center: Optimizing Fermentation Conditions for Biological Xylitol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the biological production of xylitol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during fermentation experiments. As your dedicated application scientist, my goal is to equip you with the expertise and practical insights necessary to optimize your xylitol production workflows, ensuring both scientific rigor and successful outcomes.

The biotechnological production of xylitol offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis methods.[1][2][3][4] By harnessing the metabolic power of microorganisms, primarily yeasts, we can convert xylose-rich feedstocks, often derived from agricultural and forestry residues, into this valuable sugar alcohol.[1][3] However, achieving high yields and purity requires careful control over various fermentation parameters. This guide will walk you through the critical aspects of process optimization and provide solutions to common hurdles.

Troubleshooting Guide: A-Z of Xylitol Fermentation

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Low Xylitol Yield

Q1: My xylitol yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low xylitol yield is a multifaceted problem that can stem from several factors, ranging from the choice of microorganism to suboptimal fermentation conditions. Here’s a systematic approach to troubleshooting:

  • Microorganism Selection and Adaptation:

    • Cause: The selected yeast strain may not be a high-producer of xylitol. Common high-yielding yeasts include species of Candida, Debaryomyces, and Kluyveromyces.[3][4][5]

    • Solution: If not already using a known high-producer, consider screening different strains. If you are using a suitable strain, adaptation to the specific conditions of your hydrolysate can significantly improve performance, as inhibitors present in lignocellulosic hydrolysates can negatively impact microbial metabolism.[6][7]

  • Sub-optimal Fermentation Parameters:

    • pH: The pH of the fermentation medium is critical. Most yeasts used for xylitol production prefer a slightly acidic environment.[2] For instance, the optimal pH for many Candida species is between 4.5 and 7.0.[8] A pH outside the optimal range can inhibit enzyme activity and cell growth.[9][10]

    • Temperature: Temperature directly influences enzyme kinetics and cell viability. The optimal temperature for xylitol production by most yeasts is typically around 30°C.[2] Temperatures that are too high or too low can lead to reduced productivity and the formation of unwanted byproducts.[10][11]

    • Aeration and Agitation: Oxygen availability is a key regulator of xylitol production. Xylitol production is favored under microaerobic conditions.[8] Insufficient oxygen can lead to the production of ethanol, while excessive oxygen can lead to increased biomass production at the expense of xylitol.[12][13][14][15] Agitation influences the oxygen transfer rate and nutrient distribution.

  • Media Composition:

    • Nutrient Limitation: Ensure your medium is not deficient in essential nutrients. While xylose is the primary carbon source, nitrogen sources, phosphates, and trace elements are crucial for cell growth and metabolic activity.[8][9]

    • Inhibitory Compounds: If you are using lignocellulosic hydrolysates, it may contain inhibitory compounds like furfural, HMF, and acetic acid, which can severely hinder yeast metabolism.[6] Detoxification of the hydrolysate prior to fermentation is often necessary.

Q2: I'm observing significant byproduct formation, particularly ethanol and glycerol, which is reducing my xylitol yield. How can I minimize this?

A2: The formation of byproducts like ethanol and glycerol is a common issue and is often linked to the redox balance within the cells.

  • Understanding the Metabolic Pathway: Xylose is first reduced to xylitol by xylose reductase (XR), a step that often prefers NADPH as a cofactor. Xylitol is then oxidized to xylulose by xylitol dehydrogenase (XDH), which typically uses NAD+. A cofactor imbalance, where the regeneration of NAD+ from NADH is inefficient, can lead to the accumulation of xylitol and the diversion of carbon towards ethanol and glycerol production to regenerate NAD+.[16][17]

  • Strategies to Minimize Byproducts:

    • Control Aeration: As mentioned, microaerobic conditions are key. Carefully controlling the aeration rate can help maintain the delicate redox balance, favoring xylitol accumulation over ethanol production.[12][13]

    • Optimize pH: The pH can influence the activity of enzymes involved in byproduct formation. Maintaining the optimal pH for xylitol production can help steer the metabolic flux away from unwanted pathways.[9][18]

    • Metabolic Engineering: For advanced users, metabolic engineering of the production strain can be a powerful tool. This could involve modifying the cofactor preference of xylose reductase or overexpressing enzymes that help regenerate NAD+.[1][17]

Fermentation Process Control

Q3: My fermentation process is slow, and the xylose consumption rate is low. What can I do to improve the kinetics?

A3: A slow fermentation process can be due to several factors impacting the metabolic activity of your yeast.

  • Inoculum Quality:

    • Cause: A low-quality or insufficient inoculum can lead to a long lag phase and slow fermentation.

    • Solution: Ensure your inoculum is in the exponential growth phase and is of sufficient density. Optimizing the inoculum size is a critical first step.

  • Substrate Inhibition:

    • Cause: High concentrations of xylose can be inhibitory to some yeast strains.[19]

    • Solution: Consider a fed-batch fermentation strategy where xylose is fed incrementally to maintain a non-inhibitory concentration in the bioreactor.[20]

  • Presence of Inhibitors:

    • Cause: As discussed, inhibitors in the hydrolysate are a major cause of slow fermentation.

    • Solution: Detoxify the hydrolysate using methods like overliming, activated charcoal treatment, or ion exchange.

Q4: I am having trouble with contamination in my bioreactor. What are the best practices to avoid this?

A4: Maintaining aseptic conditions is paramount for a successful fermentation.

  • Sterilization:

    • Protocol: Ensure all media, bioreactor components, and transfer lines are properly sterilized. Autoclaving is the standard method for media and heat-stable components. The bioreactor vessel should be sterilized in-situ if possible.

    • Validation: Use biological indicators to validate your sterilization cycles.

  • Aseptic Technique:

    • Inoculation and Sampling: Use a laminar flow hood for all manipulations, including inoculum preparation, inoculation, and sampling.

    • Connections: Ensure all connections to the bioreactor are secure and sterile. Use sterile filters for gas inlet and outlet.

  • Operating at Low pH:

    • Benefit: Many yeast strains used for xylitol production are acidophilic.[19] Operating at a lower pH (e.g., 4.5-5.5) can help to inhibit the growth of many common bacterial contaminants.[8]

Frequently Asked Questions (FAQs)

Q5: What is the best type of microorganism to use for xylitol production?

A5: Yeasts are the most commonly used and efficient microorganisms for xylitol production.[4][5] Species such as Candida tropicalis, Candida guilliermondii, and Debaryomyces hansenii are well-known for their high xylitol yields.[1][3] The choice of strain can also depend on the specific characteristics of your feedstock, such as the presence of inhibitors.

Q6: How do I prepare a lignocellulosic hydrolysate for fermentation?

A6: Lignocellulosic biomass first needs to be pretreated and hydrolyzed to release xylose. The resulting hydrolysate often contains inhibitors that must be removed. A general workflow is as follows:

  • Pretreatment: To break down the complex structure of lignocellulose. Common methods include dilute acid, steam explosion, and alkaline pretreatment.

  • Hydrolysis: To break down hemicellulose into xylose. This can be done enzymatically or with acid.

  • Detoxification: To remove inhibitory compounds. Common methods include:

    • Overliming: Raising the pH to precipitate inhibitors.

    • Activated Charcoal: Adsorbs inhibitors.

    • Ion Exchange Resins: Removes ionic inhibitors.

Q7: What analytical methods are used to monitor the fermentation process?

A7: High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for monitoring xylitol fermentation.[21] It allows for the quantification of:

  • Xylose (Substrate): To monitor consumption.

  • Xylitol (Product): To determine yield and productivity.

  • Byproducts: Such as ethanol, glycerol, and acetic acid.

HPLC systems equipped with a Refractive Index (RI) detector are commonly used for this purpose.[21][22][23][24]

Experimental Protocols and Data

Table 1: Typical Optimal Fermentation Parameters for Xylitol Production by Yeast
ParameterOptimal RangeRationale
Temperature 30-37 °CBalances enzyme activity and cell viability.[10][11][19]
pH 4.5-6.0Most xylitol-producing yeasts are acidophilic; this range also helps control bacterial contamination.[8][9][11]
Agitation 100-200 rpmEnsures homogeneity and influences oxygen transfer.[13][25]
Aeration 0.1-0.5 vvmProvides microaerobic conditions essential for maximizing xylitol yield and minimizing ethanol production.[12][13][15]
Xylose Conc. 60-100 g/LHigh concentrations can be inhibitory; fed-batch strategies are recommended for higher final titers.[9][19]
Nitrogen Source Yeast Extract, PeptoneOrganic nitrogen sources often enhance xylose consumption and xylitol production.[8]
Protocol 1: Batch Fermentation for Xylitol Production
  • Medium Preparation: Prepare the fermentation medium containing xylose, a nitrogen source (e.g., yeast extract, peptone), salts, and trace elements. Adjust the pH to the desired value (e.g., 5.5).

  • Sterilization: Sterilize the medium and the bioreactor.

  • Inoculation: Aseptically inoculate the sterile medium with a pre-culture of the yeast strain grown to the mid-exponential phase.

  • Fermentation: Set the temperature, agitation, and aeration to the desired setpoints.

  • Sampling: Aseptically withdraw samples at regular intervals.

  • Analysis: Analyze the samples by HPLC to determine the concentrations of xylose, xylitol, and byproducts.

  • Data Calculation: Calculate the xylitol yield (g of xylitol per g of xylose consumed), volumetric productivity (g of xylitol per liter per hour), and specific productivity (g of xylitol per g of biomass per hour).

Protocol 2: HPLC Analysis of Fermentation Broth
  • Sample Preparation: Centrifuge the fermentation sample to remove cells. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System: Use an HPLC system with a suitable column for sugar analysis (e.g., an amine-based or ion-exchange column) and a Refractive Index (RI) detector.[23][24][26]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water.

  • Analysis: Inject the prepared sample and standards (xylose, xylitol, ethanol, glycerol) into the HPLC system.

  • Quantification: Determine the concentrations of the analytes in your sample by comparing the peak areas to a standard curve.

Visualizing the Workflow

The following diagrams illustrate the key workflows and relationships in xylitol production.

Xylitol_Production_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Lignocellulosic\nBiomass Lignocellulosic Biomass Pretreatment Pretreatment Lignocellulosic\nBiomass->Pretreatment Physical/ Chemical Hydrolysis Hydrolysis Pretreatment->Hydrolysis Enzymatic/ Acidic Detoxification Detoxification Hydrolysis->Detoxification Removal of Inhibitors Fermentation\n(Bioreactor) Fermentation (Bioreactor) Detoxification->Fermentation\n(Bioreactor) Cell\nSeparation Cell Separation Fermentation\n(Bioreactor)->Cell\nSeparation Yeast\nInoculum Yeast Inoculum Yeast\nInoculum->Fermentation\n(Bioreactor) Purification Purification Cell\nSeparation->Purification Chromatography/ Crystallization Pure\nXylitol Pure Xylitol Purification->Pure\nXylitol

Caption: Overview of the xylitol production process.

Troubleshooting_Logic Low_Yield Low Xylitol Yield Microorganism Suboptimal Microorganism Low_Yield->Microorganism Conditions Suboptimal Conditions (pH, Temp, Aeration) Low_Yield->Conditions Media Media Issues (Nutrients, Inhibitors) Low_Yield->Media Byproducts High Byproduct Formation Byproducts->Conditions Redox_Imbalance Cofactor (Redox) Imbalance Byproducts->Redox_Imbalance Slow_Kinetics Slow Fermentation Kinetics Slow_Kinetics->Media Inoculum Poor Inoculum Quality Slow_Kinetics->Inoculum Substrate_Inhibition Substrate Inhibition Slow_Kinetics->Substrate_Inhibition

Caption: Troubleshooting logic for common fermentation issues.

References

  • Current trends in the production of xylitol and paving the way for metabolic engineering in microbes. (2025, October 15). PubMed Central.
  • Xylitol: Bioproduction and Applications-A Review. Frontiers.
  • Xylitol: Production, Optimization and Industrial Application. (2016, September 10). International Journal of Current Microbiology and Applied Sciences.
  • Microbial xylitol production. (2022, January 28). PubMed.
  • Influence of temperature and pH on xylitol production from xylose by Debaryomyces hansenii. PubMed.
  • Dynamic Optimization of Xylitol Production Using Legendre-Based Control Parameterization. MDPI.
  • INFLUENCE OF AGITATION AND AERATION ON XYLITOL PRODUCTION BY THE YEAST Starmerella meliponinorum. SciELO.
  • Analysis of the Effect of Agitation and Aeration on Xylitol Production by Fermentation in Bioreactor with Kluyveromyces marxianus Using Hydrolized Tamarind Seed as Substrate. International Journal of Current Microbiology and Applied Sciences.
  • Xylitol: Bioproduction and Applications-A Review. (2022, February 15). CERES Research Repository.
  • A Statistical Approach to Optimize Xylitol Production by Debaryomyces nepalensis NCYC 3413 in Vitro. (2012). Scirp.org.
  • INFLUENCE OF AGITATION AND AERATION ON XYLITOL PRODUCTION BY THE YEAST Starmerella meliponinorum. Semantic Scholar.
  • A Statistical Approach to Optimize Xylitol Production by Debaryomyces nepalensis NCYC 3413 in Vitro. (2012). Scirp.org.
  • Influence of temperature and pH on xylitol production from xylose by Debaryomyces hansenii UFV-170. (2025, August 7). ResearchGate.
  • Influence of Temperature and pH on Xylitol Production from Xylose by Debaryomyces hansenii. SciSpace.
  • Analysis of the Effect of Agitation and Aeration on Xylitol Production by Fermentation in Bioreactor with Kluyveromyces marxianu. (2016, June 10). ResearchGate.
  • INFLUENCE OF AGITATION AND AERATION ON XYLITOL PRODUCTION BY THE YEAST Starmerella meliponinorum. (2025, August 9). ResearchGate.
  • HPLC Analysis on Xylose and Xylitol on Primesep S Column. SIELC Technologies.
  • Current Analytical Methods for Qualitative and Quantitative Measurement of d-Xylitol. Semantic Scholar.
  • Optimized Production of Xylitol from Xylose Using a Hyper-Acidophilic Candida tropicalis. (2015, August 19). MDPI.
  • [Method of quantitative analysis by HPLC and confirmation by LC-MS of sugar alcohols in foods]. PubMed.
  • Analysis of the Effect of Agitation and Aeration on Xylitol Production by Fermentation in Bioreactor with Kluyveromyces marxianu. (2016, June 10). ResearchGate.
  • INFLUENCE OF AGITATION AND AERATION ON XYLITOL PRODUCTION BY THE YEAST Starmerella meliponinorum. (2025, August 9). ResearchGate.
  • HPLC Analysis on Xylose and Xylitol on Primesep S Column. SIELC Technologies.
  • Current Analytical Methods for Qualitative and Quantitative Measurement of d-Xylitol. Semantic Scholar.
  • Optimized Production of Xylitol from Xylose Using a Hyper-Acidophilic Candida tropicalis. (2015, August 19). MDPI.
  • [Method of quantitative analysis by HPLC and confirmation by LC-MS of sugar alcohols in foods]. PubMed.
  • Effect of pH on xylose utilization and xylitol production by.... (n.d.). ResearchGate.
  • Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods. (2024, March 27). NIH.
  • HPLC Methods for analysis of Xylitol. HELIX Chromatography.
  • Recent advances in xylitol production in biorefineries from lignocellulosic biomass: a review study. (2024, April 23). Revista Brasileira de Ciências Ambientais - RBCIAMB.
  • Screening and characterization of yeasts for xylitol production. (2025, August 5). ResearchGate.
  • Xylitol Production From Byproducts Generated During Sequential Acid-/Alkali-Pretreatment of Empty Palm Fruit Bunch Fiber by an Adapted Candida tropicalis. (2019, July 25). Frontiers.
  • Minimize the Xylitol Production in Saccharomyces cerevisiae by Balancing the Xylose Redox Metabolic Pathway. (2021, February 25). Frontiers.
  • Decreased Xylitol Formation during Xylose Fermentation in Saccharomyces cerevisiae Due to Overexpression of Water-Forming NADH Oxidase. PubMed Central.

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Validation & Comparative

An In-Depth Guide to Anhydroxylitol and Sorbitol as Functional Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Formulation Scientists

In the landscape of formulation science, the selection of excipients is a critical determinant of a product's stability, efficacy, and sensory profile. Among the vast array of functional ingredients, polyols (sugar alcohols) are indispensable for their versatility. This guide provides a detailed, evidence-based comparison between two prominent polyols: Anhydroxylitol and Sorbitol. We will explore their distinct physicochemical properties, mechanisms of action, and performance characteristics to inform their strategic selection in pharmaceutical and cosmetic formulations.

Molecular and Physicochemical Profiles: A Foundation for Function

Understanding the fundamental properties of this compound and sorbitol is key to predicting their behavior in formulations. While both are sugar alcohols, their structural differences give rise to unique functional attributes.

This compound (C₅H₁₀O₄) is a dehydrated derivative of xylitol, a five-carbon sugar alcohol.[1][2] Sorbitol (C₆H₁₄O₆), also known as D-glucitol, is a six-carbon sugar alcohol typically derived from the reduction of glucose.[3][4]

PropertyThis compoundSorbitolSignificance in Formulation
Molecular Weight 134.13 g/mol [5]182.17 g/mol [6]Influences viscosity, freezing point depression, and penetration into substrates like skin.
Chemical Structure Cyclic ether (1,4-anhydro-D-xylitol)[1]Linear hexahydric alcohol[6]The cyclic structure of this compound imparts different conformational flexibility and interaction capabilities compared to the linear sorbitol.
Solubility in Water Highly soluble (674 g/L at 20°C)[5]Very soluble (2350 g/L or 235 g/100ml )[3]High water solubility is crucial for incorporation into aqueous-based formulations and for their function as humectants.
Hygroscopicity Highly hygroscopic[1]Highly hygroscopic[7]This property is central to their role as humectants, enabling them to attract and retain moisture.
Appearance -White, crystalline powder[7]Affects the aesthetics of the final product.
Taste -Sweet, with a pleasant cooling sensation[7][8]A key consideration for oral formulations, impacting palatability.[8]

Functional Performance: A Head-to-Head Comparison

While both molecules are excellent humectants, their performance and mechanism of action diverge, particularly in sophisticated applications like skincare and biopharmaceutical stabilization.

Humectancy and Moisturization

The primary role of these polyols in many formulations is to provide hydration.[9][10] They achieve this by attracting water from the environment and holding it at a surface, be it skin, hair, or within a solid dosage form.[11][12]

  • Sorbitol acts as a classic osmotic humectant.[9][13] Its multiple hydroxyl groups form hydrogen bonds with water, effectively trapping moisture and preventing a product from drying out.[10][13] This makes it a reliable and cost-effective choice for moisturizers, lotions, and oral care products to maintain hydration and improve texture.[9][13]

  • This compound also functions as a powerful humectant but exhibits a more complex, biologically active mechanism, especially in dermatological applications.[14][15] Beyond simple water binding, it is known to:

    • Enhance Skin Barrier Function: this compound stimulates the synthesis of crucial lipids like ceramides and proteins, reinforcing the integrity of the stratum corneum.[14]

    • Optimize Water Circulation: It boosts the expression of Aquaporin-3 (AQP3), a protein that forms water channels in cell membranes, facilitating more efficient water transport throughout the epidermis.[14]

    • Increase Natural Moisturizing Factors (NMFs): It promotes the production of hyaluronic acid and chondroitin sulfate, key components of the skin's extracellular matrix that bind and retain water.[14][16]

When used as part of a synergistic trio with xylitylglucoside and xylitol, this compound's effects on skin hydration and barrier function are significantly amplified.[14][17] This multi-faceted approach makes this compound a premium ingredient for advanced skincare formulations targeting deep, long-lasting hydration and skin health.[15]

Mechanism of Action: A Visual Comparison

The following diagram illustrates the distinct ways in which Sorbitol and this compound promote hydration at a cellular level.

G cluster_0 Sorbitol: Osmotic Humectancy cluster_1 This compound: Biological Pathway Stimulation sorbitol Sorbitol Molecules skin_surface Skin Surface (Stratum Corneum) sorbitol->skin_surface Binds water to surface water_ext External Water (from formulation/air) water_ext->sorbitol H-Bonding This compound This compound epidermis Epidermal Cells This compound->epidermis Penetrates & Signals aqp3 Aquaporin-3 (AQP3) Water Channel epidermis->aqp3 Upregulates Expression lipids Ceramides & Other Lipids epidermis->lipids Stimulates Synthesis nmf Hyaluronic Acid (NMF) epidermis->nmf Stimulates Synthesis

Caption: Workflow for the comparative gravimetric analysis of humectancy.

Conclusion and Formulation Strategy

Both this compound and Sorbitol are effective and valuable functional ingredients. The optimal choice depends entirely on the specific goals of the formulation.

  • Choose Sorbitol for:

    • Cost-effective hydration in a wide range of personal care products. [13] * Applications where a simple, reliable osmotic humectant is sufficient. [10] * Oral formulations requiring sweetness, palatability, and non-cariogenic properties. [9] * Standard protein stabilization in biopharmaceuticals, particularly for short to medium-term storage. [18]

  • Choose this compound for:

    • High-performance, premium skincare products where claims of advanced, long-lasting hydration and skin barrier repair are desired. [14][17] * Formulations targeting the biological mechanisms of skin hydration, such as stimulating aquaporin expression and NMF production. [14] * Products where a synergistic effect with other sugar-derived humectants is sought to maximize efficacy. [1][16] By understanding the distinct molecular characteristics and performance profiles of these two polyols, formulation scientists can make more informed, strategic decisions, leading to the development of superior and more effective products.

References

  • Cipher Skincare. (2025). Why we use this compound.
  • Alpha Chemical Co. (2023).
  • Sciencemadness Wiki. (2017). Sorbitol.
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A Comparative Guide to Polyols as Drug Delivery Excipients: Mannitol, Sorbitol, and Xylitol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical formulation, the selection of excipients is a critical determinant of a drug product's ultimate success, influencing its stability, manufacturability, and clinical performance. Among the diverse array of available excipients, polyols—sugar alcohols such as mannitol, sorbitol, and xylitol—have carved out a significant niche, particularly in the development of oral dosage forms. Their versatility as fillers, binders, sweeteners, and stabilizing agents makes them invaluable tools for the formulation scientist.[1][2][3]

This guide provides an in-depth comparison of the efficacy of three widely used polyols: mannitol, sorbitol, and xylitol. Moving beyond a simple recitation of properties, we will delve into the causal relationships between their physicochemical characteristics and their performance in various drug delivery applications. This analysis is supported by a review of experimental data and detailed protocols to empower researchers and drug development professionals in making informed excipient selections.

The Physicochemical Landscape of Polyols: A Foundation for Performance

The utility of a polyol as an excipient is fundamentally governed by its solid-state properties, solubility, and interaction with the active pharmaceutical ingredient (API) and other formulation components. Mannitol, sorbitol, and xylitol, while all being hexitols, exhibit distinct characteristics that dictate their optimal applications.

Mannitol is a popular choice in solid dosage formulations due to its low hygroscopicity, chemical inertness, and good compactibility, making it suitable for moisture-sensitive APIs and direct compression processes.[4][5] It exists in several polymorphic forms, with the beta form being the most stable and desirable for tableting.[6] Its non-cariogenic nature and pleasant, sweet taste with a cooling sensation enhance patient compliance, particularly in chewable and orally disintegrating tablets (ODTs).[7][8]

Sorbitol , an isomer of mannitol, is highly soluble in water and is often used as a humectant, stabilizer, and sweetening agent in liquid and semi-solid formulations.[1][9] However, its hygroscopic nature can present challenges in solid dosage forms, potentially leading to sticking issues during manufacturing and reduced tablet stability.[10] Importantly, research has indicated that sorbitol can impact the oral absorption and bioavailability of certain drugs, a critical consideration during formulation development.[11][12][13]

Xylitol is another highly soluble polyol known for its sweetness, which is comparable to sucrose, and its significant negative heat of solution that provides a pronounced cooling effect.[14][15] This makes it an excellent candidate for taste-masking bitter APIs.[16] While it shares the non-cariogenic properties of other polyols, its inherent poor compactibility and compressibility have historically limited its use in direct compression tablets, often necessitating specialized processing techniques to improve its tableting performance.[14][16]

Comparative Performance in Key Pharmaceutical Applications

The selection of a polyol is intrinsically linked to the intended dosage form and manufacturing process. Here, we compare the performance of mannitol, sorbitol, and xylitol in three common applications: direct compression tableting, wet granulation, and amorphous solid dispersions.

Direct Compression: The Path of Least Resistance

Direct compression (DC) is a favored tableting method due to its simplicity and cost-effectiveness. The ideal DC excipient must possess excellent flowability and compressibility.

  • Mannitol: Spray-dried grades of mannitol are specifically engineered for direct compression, exhibiting superior compressibility and resulting in robust tablets with rapid disintegration times.[4][6] Its low hygroscopicity is a significant advantage, ensuring consistent powder flow and protecting moisture-sensitive drugs.[5]

  • Sorbitol: Directly compressible grades of sorbitol are available, but its hygroscopicity can be a limiting factor, potentially leading to poor flow and tablet sticking.[10]

  • Xylitol: Standard crystalline xylitol has poor compressibility.[14] However, engineered forms of xylitol have been developed to improve its suitability for direct compression.[16]

Wet Granulation: A Robust and Versatile Approach

Wet granulation is employed to improve the flow and compression characteristics of a powder blend, as well as to prevent segregation of components.[17] The choice of a soluble filler-binder is critical to the success of this process.

  • Mannitol: Mannitol is well-suited for wet granulation, producing granules with good flow properties and resulting in tablets with high hardness.[4]

  • Sorbitol: Sorbitol can be used in wet granulation; however, its high solubility and hygroscopicity may lead to overwetting and the formation of overly hard granules that are difficult to mill.

  • Xylitol: Due to its high solubility, xylitol can also be used in wet granulation, although careful control of the granulation liquid is necessary to avoid forming a syrup-like mass.

Amorphous Solid Dispersions: Enhancing Solubility of Poorly Soluble Drugs

For Biopharmaceutics Classification System (BCS) Class II and IV drugs, poor aqueous solubility is a major hurdle to achieving adequate bioavailability. Amorphous solid dispersions (ASDs) are a proven strategy to enhance the solubility and dissolution rate of such compounds.[18][19] In an ASD, the drug is molecularly dispersed in a hydrophilic carrier in an amorphous state.[20] Polyols, with their hydrophilic nature, can serve as effective carriers in ASDs.[18][21]

  • Mannitol, Sorbitol, and Xylitol: All three polyols have been investigated as carriers in ASDs. Their high water solubility can facilitate the rapid dissolution of the carrier, leading to the release of the drug in a supersaturated state. The choice among them depends on the specific drug, the desired release profile, and the manufacturing method (e.g., spray drying, hot-melt extrusion). The ability of the polyol to inhibit drug recrystallization is a critical performance attribute that must be experimentally evaluated.[22]

Quantitative Comparison of Polyol Properties

To facilitate a direct comparison, the key properties of mannitol, sorbitol, and xylitol are summarized in the table below.

PropertyMannitolSorbitolXylitol
Hygroscopicity Low[5]High[10]Moderate[15]
Compressibility Good to Excellent (especially spray-dried grades)[6]ModeratePoor (can be improved by engineering)[14][16]
Solubility in Water Moderately SolubleVery Soluble[1]Very Soluble[15]
Sweetness (vs. Sucrose) ~0.7~0.6~1.0[15]
Cooling Effect Moderate[7]SlightStrong[14][16]
Primary Applications Direct compression, chewable tablets, ODTs, lyoprotectant[2]Liquid/semi-solid formulations, humectant, plasticizer[1][9]Chewable tablets, medicated confectionery, taste-masking[15][23]

Experimental Protocols for Efficacy Evaluation

The following section outlines detailed methodologies for key experiments to assess the performance of polyols as drug delivery excipients.

Experimental Workflow for Excipient Characterization

The initial step in selecting a polyol excipient involves a thorough characterization of its fundamental physicochemical properties and its compatibility with the API.

G cluster_0 Excipient & API Characterization cluster_1 Formulation Development & Evaluation A API and Polyol Sourcing B Physicochemical Characterization (Particle Size, Morphology, Polymorphism) A->B C Drug-Excipient Compatibility Studies (DSC, FTIR, Stress Stability) B->C D Blend Preparation & Characterization (Flowability, Uniformity) C->D E Tableting Process (Direct Compression or Granulation) D->E F Tablet Characterization (Hardness, Friability, Disintegration) E->F G In Vitro Dissolution Testing F->G

Caption: Workflow for excipient evaluation and formulation development.

Detailed Protocol 1: Evaluation of Powder Flowability

Causality: Powder flow is a critical attribute for ensuring uniform die filling during tableting, which directly impacts tablet weight uniformity and content uniformity. Poor flow can lead to manufacturing issues and inconsistent product quality.

Methodology:

  • Angle of Repose:

    • Accurately weigh 100 g of the polyol powder or powder blend.

    • Pour the powder through a funnel held at a fixed height above a flat, circular base.

    • Allow the powder to form a conical pile.

    • Measure the height (h) and radius (r) of the cone.

    • Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).

    • An angle < 30° indicates excellent flow, while > 40° suggests poor flow.

  • Carr's Index and Hausner Ratio:

    • Gently pour a known mass (m) of the powder into a 100 mL graduated cylinder and record the bulk volume (Vb).

    • Tap the cylinder from a fixed height until a constant volume is achieved and record the tapped volume (Vt).

    • Calculate the bulk density (ρb = m/Vb) and tapped density (ρt = m/Vt).

    • Calculate Carr's Index (%) = [(ρt - ρb) / ρt] x 100.

    • Calculate Hausner Ratio = ρt / ρb.

    • A Carr's Index < 15 and a Hausner Ratio < 1.25 are indicative of good flowability.

Detailed Protocol 2: Tablet Disintegration and Dissolution Testing

Causality: Disintegration is the process of the tablet breaking down into smaller particles, which is a prerequisite for drug dissolution and subsequent absorption. Dissolution testing measures the rate and extent of drug release from the dosage form, providing an indication of its in vivo performance.

Methodology:

  • Disintegration Test (USP <701>):

    • Place one tablet in each of the six tubes of the disintegration apparatus basket.

    • Immerse the basket in a suitable liquid medium (e.g., purified water or simulated gastric fluid) maintained at 37 ± 2 °C.

    • Operate the apparatus and observe the tablets.

    • The disintegration time is the time required for all six tablets to break down and pass through the screen.

  • Dissolution Test (USP <711>):

    • Place a single tablet in a vessel of the dissolution apparatus (e.g., USP Apparatus 2, paddle).

    • Fill the vessel with a specified volume of dissolution medium (e.g., 900 mL of 0.1 N HCl) maintained at 37 ± 0.5 °C.

    • Rotate the paddle at a specified speed (e.g., 50 rpm).

    • At predetermined time intervals, withdraw aliquots of the dissolution medium.

    • Analyze the samples for drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Workflow for Amorphous Solid Dispersion (ASD) Formulation and Characterization

The development of an ASD involves creating a stable amorphous system and evaluating its ability to enhance drug dissolution.

G A Selection of API, Polyol, and Solvent B ASD Preparation (e.g., Spray Drying) A->B C Solid-State Characterization (DSC, PXRD to confirm amorphous nature) B->C D Supersaturation & Precipitation Study B->D E In Vitro Dissolution of ASD D->E

Caption: Workflow for ASD formulation and evaluation.

Detailed Protocol 3: Preparation and Evaluation of an Amorphous Solid Dispersion by Spray Drying

Causality: Spray drying is a common method for producing ASDs. It involves rapidly removing a solvent from a solution containing both the drug and the carrier, which "freezes" the drug in an amorphous state within the carrier matrix. The effectiveness of the ASD is determined by its ability to generate and maintain a supersaturated solution of the drug upon dissolution.

Methodology:

  • Preparation:

    • Dissolve the API and the chosen polyol (e.g., mannitol) in a suitable solvent system (e.g., methanol/water) to form a clear solution.

    • Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) to ensure efficient solvent evaporation and particle formation.

    • Collect the resulting powder.

  • Solid-State Characterization:

    • Differential Scanning Calorimetry (DSC): Analyze the spray-dried powder to confirm the absence of a melting endotherm for the crystalline drug, indicating an amorphous state. The presence of a single glass transition temperature (Tg) suggests a miscible system.

    • Powder X-ray Diffraction (PXRD): Analyze the powder to confirm the absence of sharp diffraction peaks characteristic of the crystalline drug, further verifying its amorphous nature.

  • Supersaturation and Precipitation Study:

    • Disperse an amount of the ASD containing a known quantity of the drug into a dissolution medium.

    • Monitor the drug concentration in the solution over time.

    • The concentration should rapidly increase to a level above the crystalline solubility of the drug (supersaturation).

    • Observe the concentration profile to determine the extent and duration of supersaturation before precipitation occurs.

Conclusion and Future Perspectives

The selection of a polyol excipient is a multifaceted decision that requires a thorough understanding of the interplay between the material's properties, the manufacturing process, and the desired clinical outcome. Mannitol, with its low hygroscopicity and excellent compressibility, remains a stalwart for direct compression and the formulation of moisture-sensitive drugs.[4][5] Sorbitol's high solubility and humectant properties make it a valuable asset in liquid and semi-solid formulations, though its potential impact on drug bioavailability warrants careful consideration.[1][9][11] Xylitol offers superior sweetness and a pronounced cooling effect, making it an attractive choice for taste-masking, with ongoing advancements in particle engineering expanding its applicability in solid dosage forms.[14][15][16]

The future of polyol excipients lies in the development of co-processed and particle-engineered grades with tailored functionalities to meet the demands of advanced drug delivery systems, such as continuous manufacturing and formulations for poorly soluble compounds. As the pharmaceutical industry continues to evolve, a fundamental understanding of the comparative efficacy of these versatile excipients, grounded in robust experimental data, will remain an indispensable asset for the modern formulation scientist.

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The Rise of Anhydrosugars: A Comparative Guide to Anhydroxylitol, Levoglucosan, and Isosorbide in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

The global imperative to transition from a fossil-fuel-based economy to a sustainable, circular one has catalyzed profound innovation in material science. At the forefront of this movement are bio-based polymers derived from renewable resources.[1] Among the most promising building blocks are anhydrosugars—carbohydrate derivatives formed by intramolecular dehydration.[2] These rigid, chiral, and functional molecules offer a direct pathway to polymers with unique and tunable properties, rivaling or even exceeding their petrochemical counterparts.

This guide provides an in-depth comparative analysis of three pivotal anhydrosugars: anhydroxylitol, levoglucosan, and isosorbide. We will dissect their structural nuances, explore divergent polymerization pathways, and compare the performance of their derived materials, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these sustainable monomers for next-generation polymers.

The Monomers: A Structural and Reactivity Overview

The utility of an anhydrosugar in polymer science is dictated by its molecular architecture—specifically, the number and reactivity of its hydroxyl groups and the stability of its ring system. While all three are derived from natural sugars, their structures are distinct, leading to different polymerization strategies and material properties.

  • This compound (1,4-Anhydro-D-xylitol): Derived from the dehydration of xylitol, a five-carbon sugar alcohol, this compound features a five-membered tetrahydrofuran ring.[3][4] Its key feature is the presence of three free hydroxyl groups, making it a prime candidate for creating cross-linked polymer networks through step-growth polymerization, such as polycondensation with dicarboxylic acids.[5][6] While its application in material science is less explored than the others, the extensive research on xylitol-based polyesters provides a strong indication of its potential.[7]

  • Levoglucosan (1,6-Anhydro-β-D-glucopyranose): As the major product from the pyrolysis of cellulose, levoglucosan is an abundant and critical platform molecule.[8][9] Its structure is a rigid bicyclic acetal containing a tetrahydropyran ring. This bicyclic system is amenable to cationic ring-opening polymerization (cROP), which proceeds with high stereoselectivity to form 1,6-α-linked polysaccharides.[10] The three hydroxyl groups can be functionalized prior to polymerization, allowing for precise control over the final properties of the polymer.[10]

  • Isosorbide (1,4:3,6-Dianhydro-D-glucitol): Produced industrially from starch via the dehydration of sorbitol, isosorbide is a V-shaped bicyclic diol with two fused tetrahydrofuran rings.[11][12] It possesses two secondary hydroxyl groups with different stereochemistry and reactivity, which can present a challenge for achieving high molecular weights in polycondensation reactions.[12] However, its exceptional rigidity is highly sought after for producing high-performance thermoplastics like polycarbonates and polyesters with high glass transition temperatures (Tg).[11]

G cluster_0 This compound (1,4-Anhydro-D-xylitol) cluster_1 Levoglucosan (1,6-Anhydro-β-D-glucopyranose) cluster_2 Isosorbide (1,4:3,6-Dianhydro-D-glucitol) This compound This compound Levoglucosan Levoglucosan Isosorbide Isosorbide

Figure 1: Chemical structures of the three anhydrosugar monomers.

Performance Deep Dive: A Comparative Data Analysis

The choice of anhydrosugar monomer directly impacts the polymerization mechanism and the ultimate thermal and mechanical properties of the resulting polymer. Levoglucosan's ability to undergo chain-growth cROP contrasts with the step-growth polycondensation typical for isosorbide and this compound. This fundamental difference is reflected in the properties of the materials.

Polymers derived from isosorbide are known for their high rigidity and thermal stability. The V-shaped monomer restricts chain rotation, leading to a significant increase in the glass transition temperature (Tg). For example, replacing traditional bisphenol A (BPA) with isosorbide in polycarbonates can yield materials with a Tg exceeding 150°C, making them suitable for applications requiring high heat resistance.[11]

Levoglucosan -based polysaccharides, formed via cROP, have a flexible polyether backbone. Their properties are highly dependent on the functional groups attached to the sugar ring prior to polymerization. This allows for the creation of materials with a vast range of properties, from very low Tg elastomers to more rigid materials, all while maintaining good thermal stability with decomposition temperatures generally above 250°C.[9][10]

While direct data for This compound -based materials is scarce, extensive studies on its parent polyol, xylitol, demonstrate its utility in forming biodegradable, cross-linked polyesters.[6][13] These materials behave as elastomers, and their mechanical properties and degradation rates can be finely tuned by adjusting the type of dicarboxylic acid used or the monomer stoichiometry.[7] The three hydroxyl groups on this compound suggest its potential to form highly cross-linked, thermosetting materials.

The following table summarizes key performance data for polymers derived from these anhydrosugars.

PropertyThis compound/Xylitol-BasedLevoglucosan-BasedIsosorbide-Based
Polymer Type Cross-linked Polyester (Elastomer)[7]Linear Polysaccharide[10]Linear Polyester, Polycarbonate[11]
Polymerization Melt Polycondensation[5]Cationic Ring-Opening (cROP)[10]Melt Polycondensation[11]
Glass Transition (Tg) Sub-ambient (amorphous)[13]Tunable from <-150°C to 32°C[9][10]High (e.g., 144-173°C for PIC)[11]
Decomposition (Td) Stable up to ~200°C[13]> 250°C[10]> 338°C for PIC[11]
Mechanical Profile Elastomeric (e.g., 0.93 MPa tensile strength, 306% elongation)[7]Varies with functionalization[10]Rigid, high tensile strength (e.g., >60 MPa)[11]
Key Advantage Tunable elastomeric properties, biodegradability.[6]High degree of functionalization, stereoregularity.[10]High rigidity and thermal resistance.[12]

PIC: Poly(isosorbide carbonate)

Experimental Protocols: From Monomer to Polymer

To provide a practical context, this section details a representative experimental protocol for the synthesis of a bio-based polyester using a polyol monomer like xylitol, which serves as a validated proxy for this compound's reactivity in polycondensation.

Protocol: Catalyst-Free Melt Polycondensation of Poly(xylitol sebacate)

This protocol describes the synthesis of a cross-linked polyester elastomer, a process directly applicable to trifunctional monomers like this compound. The causality behind this choice is its simplicity, avoidance of potentially cytotoxic catalysts, and its proven success in creating tunable biomaterials.[5][6]

Materials:

  • Xylitol (or this compound)

  • Sebacic Acid

  • Round bottom flask

  • Nitrogen inlet

  • Magnetic stirrer and hot plate

  • Vacuum oven

  • Teflon-coated petri dish

Procedure:

  • Monomer Preparation: Accurately weigh xylitol and sebacic acid in a desired molar ratio (e.g., 1:1) and add them to a dry round bottom flask equipped with a magnetic stir bar.

  • Pre-polymerization (Melt Polycondensation):

    • Place the flask on a heating mantle and begin stirring.

    • Heat the mixture to 140-150°C under a gentle stream of nitrogen gas. The nitrogen atmosphere is crucial to prevent oxidative side reactions at elevated temperatures.

    • Maintain these conditions for several hours (e.g., 9 hours) until the mixture becomes a viscous, clear prepolymer.[6] Water, the byproduct of esterification, will be observed distilling from the reaction.

  • Casting: Pour the hot, viscous prepolymer into a Teflon-coated petri dish. The Teflon coating is essential for easy removal of the final polymer film.

  • Post-polymerization (Cross-linking):

    • Place the petri dish containing the prepolymer into a vacuum oven.

    • Heat the oven to 110-120°C under vacuum for 2 to 3 days.[5] This step is critical for removing the remaining water and driving the reaction to completion, which promotes cross-linking between polymer chains via the unreacted hydroxyl groups, forming an insoluble elastomeric network.

  • Characterization: Once cooled, the resulting flexible, transparent polymer film can be carefully removed for characterization (FTIR, DSC, TGA, mechanical testing).

G cluster_workflow Melt Polycondensation Workflow A 1. Monomer Charging (Xylitol + Sebacic Acid) B 2. Pre-polymerization (150°C, N2 atmosphere) A->B Heat & Stir C 3. Casting (Pour into Teflon dish) B->C Pour viscous liquid D 4. Cross-linking (120°C, Vacuum Oven) C->D Heat under vacuum E 5. Final Product (Elastomeric Film) D->E Cool & Demold

Figure 2: Experimental workflow for melt polycondensation.

Standard Characterization of Anhydrosugar-Based Polymers

A self-validating protocol requires rigorous characterization. The synthesis of a novel polymer from an anhydrosugar must be followed by a systematic analysis to confirm its structure and quantify its properties.

G cluster_characterization Polymer Characterization Workflow cluster_A cluster_B cluster_C cluster_D start Synthesized Polymer A Structural Analysis B Thermal Analysis C Mechanical Analysis D Molecular Weight A1 FTIR (Functional Groups) A2 NMR (Chemical Structure) end Material Properties Established B1 DSC (Tg, Tm) B2 TGA (Thermal Stability) C1 Tensile Testing (Strength, Elongation) D1 GPC/SEC (Mn, Mw, Đ)

Sources

evaluating the biocompatibility of anhydroxylitol-based polymers

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Evaluating the Biocompatibility of Anhydroxylitol-Based Polymers for Biomedical Applications

This guide provides an in-depth, technical comparison of the biocompatibility of this compound-based polymers, offering researchers, scientists, and drug development professionals a framework for their evaluation. We move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and scientifically sound assessment.

Introduction: The Rise of Sugar-Based Biomaterials

In the quest for advanced biomaterials for drug delivery and tissue engineering, sugar-based polymers have emerged as a highly promising class.[1] Derived from abundant natural resources, they offer inherent biocompatibility, biodegradability, and functional groups amenable to chemical modification.[1][2] this compound, a derivative of the sugar alcohol xylitol, serves as a key monomer in creating novel polymers with tunable properties.[3][4]

Xylitol is an endogenous metabolite in the mammalian carbohydrate cycle, making its derivatives intrinsically well-suited for biomedical applications.[5] Polymers synthesized from xylitol, often through polycondensation with dicarboxylic acids like sebacic acid to form poly(xylitol sebacate) (PXS), exhibit excellent biodegradability and have demonstrated enhanced biocompatibility compared to established synthetic polymers like poly(L-lactic-co-glycolic acid) (PLGA).[5][6][7] Unlike PLGA, which can produce acidic byproducts upon degradation leading to inflammation, xylitol-based elastomers maintain structural integrity and degrade via surface erosion, resulting in a more favorable in vivo response.[6][8]

This guide will dissect the critical methodologies for evaluating the biocompatibility of these polymers, providing a comparative analysis against common alternatives and equipping researchers with the knowledge to design and execute meaningful assessments.

Xylitol Xylitol Monomer (Multiple -OH groups) Polycondensation Polycondensation (Microwave or Heat) Xylitol->Polycondensation Diacid Dicarboxylic Acid (e.g., Sebacic Acid) Diacid->Polycondensation Prepolymer PXS Pre-polymer Polycondensation->Prepolymer Forms ester bonds Curing Curing (Heat, Vacuum) Prepolymer->Curing PXS Cross-linked Poly(Xylitol Sebacate) (PXS) Elastomer Curing->PXS Creates 3D network

Caption: Synthesis of Poly(Xylitol Sebacate) (PXS) via Polycondensation.

The Pillars of Biocompatibility Assessment

A comprehensive biocompatibility evaluation rests on a triad of testing categories: in vitro cytotoxicity, hemocompatibility, and in vivo tissue response. This multi-pronged approach provides a holistic view of how a material interacts with biological systems at the cellular, blood, and tissue levels.

In Vitro Cytotoxicity: The First Line of Scrutiny

In vitro cytotoxicity assays are the initial and most fundamental step in biomaterial characterization.[9] They provide a rapid, cost-effective, and ethically favorable method for screening materials for their potential to cause cell death. It is crucial to employ at least two assays based on different mechanisms of toxicity to gain a complete picture.[10]

Rationale for Assay Selection:

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the activity of mitochondrial reductase enzymes. A decrease in activity is an early indicator of cellular stress or death.[11] It assesses the functional viability of the cell.

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): The LDH assay quantifies the release of the cytosolic enzyme LDH from cells with damaged membranes.[12] This provides a direct measure of cell lysis and necrosis.

Together, these assays distinguish between a material that merely slows metabolic activity and one that causes outright cell rupture.

Hemocompatibility: The Blood-Material Interface

For any material intended for applications involving direct or indirect blood contact, hemocompatibility testing is mandatory as outlined in the ISO 10993-4 standard.[13] Adverse interactions can lead to life-threatening complications such as thrombosis or hemolysis.[14]

Key Assessment Parameters:

  • Hemolysis: This test determines a material's propensity to rupture red blood cells (erythrocytes), releasing hemoglobin.[15] According to ISO 10993-4, a hemolysis rate below 2% is considered non-hemolytic and biocompatible for blood-contacting applications.[15]

  • Coagulation and Thrombosis: This involves assessing the material's effect on the clotting cascade, platelet activation, and thrombus formation.[16]

Xylitol-based polymers are particularly advantageous here. Their hydrophilic nature, owing to the hydroxyl groups in the xylitol backbone, is hypothesized to reduce protein adsorption and platelet adhesion, thereby minimizing thrombogenicity compared to more hydrophobic polymers.

In Vivo Biocompatibility: The Ultimate Test

In vivo testing provides the definitive assessment of a material's performance within a complex biological organism, evaluating the local tissue response and any systemic effects. Subcutaneous implantation in an animal model (e.g., rats) is a standard method to study the foreign body reaction.[17]

Evaluation Metrics:

  • Inflammatory Response: Histological analysis of the tissue surrounding the implant is performed to identify and quantify inflammatory cells like macrophages and neutrophils. A minimal and resolving inflammatory response is indicative of good biocompatibility.

  • Fibrous Capsule Formation: The body naturally forms a thin fibrous capsule around any foreign object. An excessively thick capsule suggests a chronic inflammatory response and poor tissue integration.[17]

Studies have shown that PXS elastomers elicit a significantly reduced inflammatory response and thinner fibrous capsule formation compared to PLGA, which is known to cause sustained inflammation due to its acidic degradation products.[6][7]

Comparative Analysis: this compound-Based Polymers vs. Alternatives

The choice of polymer is critical to the success of a drug delivery system or tissue engineering scaffold.[18][19] this compound-based polymers offer a compelling set of properties when compared to other commonly used biomaterials.

FeatureThis compound-Based Polymers (e.g., PXS)Poly(lactic-co-glycolic acid) (PLGA)Poly(ethylene glycol) (PEG)
Source Semi-synthetic (from natural xylitol)Fully SyntheticFully Synthetic
Biocompatibility Excellent; minimal inflammation.[6][7]Good, but can cause localized inflammation due to acidic byproducts.[6]Excellent; considered the "gold standard" for stealth properties.[20]
Biodegradability Yes, via surface erosion.[8]Yes, via bulk hydrolysis.Generally non-biodegradable (low MW chains can be cleared renally).
Degradation Products Non-toxic, endogenous monomers (xylitol, sebacic acid).[6]Lactic and glycolic acid (can lower local pH).[6]N/A
Immunogenicity Low, due to endogenous nature of monomers.[5]Low, but acidic environment can be an irritant.Low, but anti-PEG antibodies are an increasing concern, leading to accelerated clearance.[20]
Mechanical Properties Tunable, often elastomeric.[5][8]Rigid, thermoplastic.[6]N/A (used as hydrogel or for surface modification).
Primary Application Tissue engineering scaffolds, elastomers, drug delivery.[18]Drug delivery (microspheres, nanoparticles), sutures.[18]Surface modification ("PEGylation") to prolong circulation, hydrogels.[20]

Experimental Protocols

The following protocols are provided as a standardized framework. Researchers should adapt them based on the specific form of the polymer (e.g., film, scaffold, nanoparticle).

Protocol: In Vitro Cytotoxicity via MTT Assay

This protocol assesses cell viability by measuring the metabolic activity of cells cultured with the test material.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Sterilize polymer samples (e.g., 70% ethanol, UV) P2 Prepare material extracts (as per ISO 10993-5) P1->P2 P3 Seed cells (e.g., L929 fibroblasts) in 96-well plate P4 Incubate for 24h for cell adherence P3->P4 E1 Replace media with material extracts P4->E1 E2 Incubate for 24-72h E1->E2 E3 Add MTT reagent to wells E2->E3 E4 Incubate for 2-4h (Formazan crystal formation) E3->E4 E5 Add solubilizing agent (e.g., DMSO, isopropanol) E4->E5 A1 Read absorbance at 570 nm (Spectrophotometer) E5->A1 A2 Calculate % Viability vs. Control A1->A2

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Methodology:

  • Preparation: Sterilize polymer samples. Prepare extracts by incubating the sterilized material in cell culture medium (e.g., at a ratio of 0.1 g/mL) for 24 hours at 37°C, as per ISO 10993-5 guidelines.

  • Cell Seeding: Seed a suitable cell line (e.g., L929 mouse fibroblasts) into a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Exposure: Remove the culture medium and replace it with the prepared material extracts. Include negative (fresh medium) and positive (e.g., dilute phenol) controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the negative control. A viability of >70% is generally considered non-cytotoxic.

Protocol: Hemolysis Assay (Direct Contact Method)

This protocol, adapted from ASTM F756-00, evaluates the material's potential to damage red blood cells.

cluster_prep Blood Preparation cluster_exp Incubation cluster_analysis Analysis P1 Collect fresh whole blood (e.g., rabbit) in anticoagulant P2 Dilute blood with PBS to standardize hemoglobin E2 Add diluted blood P2->E2 E1 Add polymer sample to test tube E1->E2 E3 Incubate at 37°C for 3h with gentle agitation E2->E3 A1 Centrifuge all tubes E3->A1 E4 Include Positive (Water) & Negative (PBS) Controls E4->E3 A2 Collect supernatant A1->A2 A3 Read absorbance of supernatant at 540 nm (for hemoglobin) A2->A3 A4 Calculate % Hemolysis A3->A4

Caption: Workflow for the Direct Contact Hemolysis Assay.

Methodology:

  • Blood Preparation: Obtain fresh anticoagulant-treated blood (e.g., rabbit blood). Dilute it with phosphate-buffered saline (PBS) to a standardized hemoglobin concentration.

  • Sample Setup: Place a defined quantity of the sterile test material into a centrifuge tube.

  • Controls: Prepare a negative control tube (with PBS only) and a positive control tube (with deionized water, which causes 100% hemolysis).

  • Exposure: Add 10 mL of the diluted blood to the test material tube and the control tubes.

  • Incubation: Incubate all tubes at 37°C for 3 hours with gentle agitation to ensure contact between the material and blood.

  • Separation: Centrifuge the tubes to pellet intact red blood cells and material debris.

  • Quantification: Carefully transfer the supernatant to a new tube and measure its absorbance at 540 nm, which corresponds to the concentration of free hemoglobin.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

  • Interpretation: A hemolysis value below 2% indicates the material is non-hemolytic.[15]

Conclusion

The evidence strongly supports that this compound-based polymers represent a superior class of biomaterials with excellent biocompatibility profiles. Their derivation from endogenous monomers, non-toxic degradation pathways, and tunable mechanical properties make them highly attractive alternatives to traditional synthetic polymers like PLGA.[5][8] By employing a rigorous evaluation framework encompassing in vitro cytotoxicity, hemocompatibility, and in vivo response, researchers can confidently validate the safety and efficacy of these novel polymers. This comprehensive approach, grounded in scientific rationale, is essential for translating promising biomaterials from the laboratory to clinical applications in drug delivery and tissue engineering.

References

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Sources

in vitro comparison of the moisturizing mechanisms of anhydroxylitol and hyaluronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In Vitro Comparison of the Moisturizing Mechanisms of Anhydroxylitol and Hyaluronic Acid: A Guide for Formulation Scientists

Introduction: Beyond Simple Humectancy

In the pursuit of advanced skin hydration, the focus has shifted from simple surface occlusion to leveraging ingredients that actively participate in and stimulate the skin's own moisturizing systems. The stratum corneum's integrity, governed by its lipid matrix, Natural Moisturizing Factors (NMFs), and tight junctions, is paramount for water retention and barrier function. This guide provides an in-depth, in vitro comparison of two prominent moisturizing agents: the well-established Hyaluronic Acid (HA) and the sugar-derived active, this compound.

While both are celebrated for their hydrating properties, their underlying mechanisms of action at the cellular and molecular level are distinct. Hyaluronic Acid is renowned for its remarkable water-binding capacity and its role as a signaling molecule.[1][2] this compound, a derivative of xylitol, functions by optimizing the skin's natural hydrous flow and reinforcing the barrier function from within. This guide will dissect these mechanisms, propose a robust in vitro model for direct comparison, and provide the detailed experimental protocols necessary for validation, offering a comprehensive resource for researchers and formulation scientists.

Part 1: Dissecting the Molecular Mechanisms of Hydration

Hyaluronic Acid (HA): A Dual-Action Moisturizer

Hyaluronic Acid's efficacy stems from a two-pronged approach: passive surface hydration and active biological signaling. Its function is intrinsically linked to its molecular weight (MW).[3]

  • Surface Hydration (High Molecular Weight HA): HMW-HA (>1000 kDa) remains on the surface of the epidermis, where it forms a non-occlusive, viscoelastic film.[2][4] This film acts as a humectant, drawing moisture from the environment and preventing Transepidermal Water Loss (TEWL).[3][4] This provides immediate, perceptible hydration and smoothing of the skin surface.

  • Biological Signaling (Low to Medium Molecular Weight HA): Smaller HA fragments can penetrate the stratum corneum and interact with keratinocytes. The primary receptor for HA in the skin is CD44.[5][6] The binding of HA to CD44 triggers a cascade of intracellular signals that are critical for epidermal homeostasis.[7] This interaction stimulates RhoGTPase signaling, which in turn promotes keratinocyte differentiation, the synthesis of essential barrier lipids, and the formation and secretion of lamellar bodies.[5][6] This signaling pathway is fundamental to maintaining and repairing the skin's permeability barrier.[6] Different molecular weights can trigger distinct cellular responses, with large HA fragments supporting normal differentiation and smaller fragments potentially mediating inflammatory responses.[8]

Hyaluronic_Acid_Mechanism cluster_0 Extracellular Space cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response in Keratinocytes HA Hyaluronic Acid (HA) CD44 CD44 Receptor HA->CD44 Binding RhoGTPase Activation of RhoGTPase (RhoA, Rac1) CD44->RhoGTPase Signaling Downstream Signaling (e.g., ROK, PI3K) RhoGTPase->Signaling Differentiation Keratinocyte Differentiation ↑ Signaling->Differentiation Lipids Lipid Synthesis & Lamellar Body Formation ↑ Signaling->Lipids Barrier Permeability Barrier Homeostasis ↑ Differentiation->Barrier Lipids->Barrier Anhydroxylitol_Mechanism cluster_0 Action on Keratinocytes cluster_1 Physiological Outcome This compound This compound CerS Upregulation of Ceramide Synthase (CerS) Genes This compound->CerS HAS2 Upregulation of Hyaluronan Synthase 2 (HAS2) Gene This compound->HAS2 AQP3 Upregulation of Aquaporin-3 (AQP3) Gene This compound->AQP3 Ceramides Ceramide Synthesis ↑ CerS->Ceramides HA_Endo Endogenous HA Synthesis ↑ HAS2->HA_Endo Water_Circ Water/Glycerol Transport ↑ AQP3->Water_Circ Barrier Improved Barrier Function & Water Retention Ceramides->Barrier HA_Endo->Barrier Water_Circ->Barrier

Caption: this compound stimulates key genes to boost the skin's intrinsic moisturizing factors.

Part 2: A Proposed Workflow for Direct In Vitro Comparison

To objectively evaluate the distinct and potentially synergistic effects of this compound and hyaluronic acid, a multi-faceted in vitro study is required. The lack of direct head-to-head published data necessitates the design of a robust experimental workflow. The use of a Reconstructed Human Epidermis (RHE) model is ideal as it closely mimics the morphology and barrier function of in vivo human skin. [9][10]

Experimental_Workflow cluster_treatments Topical Treatment (48h) cluster_endpoints Endpoint Analysis start Reconstructed Human Epidermis (RHE) Model Equilibration Control Vehicle Control start->Control HA_treat Hyaluronic Acid (1%) start->HA_treat Anhy_treat This compound (1%) start->Anhy_treat TEWL Barrier Function: TEWL Measurement Control->TEWL HA_treat->TEWL Anhy_treat->TEWL RNA Gene Expression: RT-qPCR Analysis TEWL->RNA Harvest Tissues Data Comparative Data Analysis TEWL->Data Lipid Lipid Analysis: LC-MS for Ceramides RNA->Lipid Process Lysates RNA->Data Lipid->Data

Caption: Proposed experimental workflow for the direct comparison of moisturizing actives.

This workflow allows for the simultaneous assessment of barrier function (TEWL), the stimulation of key hydration-related genes (RT-qPCR), and the tangible output of lipid synthesis (LC-MS).

Part 3: Key Experimental Protocols

The following protocols are synthesized from established methodologies to provide a self-validating system for comparing this compound and hyaluronic acid.

Protocol 1: Reconstructed Human Epidermis (RHE) Model Culture and Treatment
  • Causality: The RHE model is chosen because its stratified, differentiated structure, complete with a functional stratum corneum, provides a clinically relevant substrate for testing topically applied compounds. [10][11]Culturing at the air-liquid interface is critical for proper keratinocyte differentiation and barrier formation. [9]

  • Methodology:

    • Procurement: Obtain commercially available RHE tissues (e.g., EpiDerm™, SkinEthic™) consisting of normal human keratinocytes cultured on polycarbonate inserts. [12] 2. Equilibration: Upon receipt, place the tissue inserts into 6-well plates containing the provided maintenance medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow tissues to recover from shipping stress.

    • Preparation of Test Articles: Prepare a 1% (w/v) solution of this compound and a 1% (w/v) solution of Hyaluronic Acid (MW 500-750 kDa) in a sterile vehicle (e.g., phosphate-buffered saline with 0.5% glycerol). The vehicle alone will serve as the control.

    • Topical Application: Gently apply 20 µL of the respective test article or vehicle control onto the surface of the RHE tissues. Ensure even distribution.

    • Incubation: Incubate the treated tissues for 48 hours at 37°C, 5% CO₂.

    • Endpoint Measurement:

      • At the 48-hour mark, measure Transepidermal Water Loss (TEWL) using a VapoMeter or similar device suitable for in vitro tissue cultures.

      • Immediately following TEWL measurement, harvest the tissues for subsequent gene and lipid analysis.

Protocol 2: Gene Expression Analysis via RT-qPCR
  • Causality: Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for accurately measuring changes in gene expression. [13]This allows us to quantify the specific molecular signals initiated by the test ingredients. Target genes are selected based on their known roles in hydration and barrier function.

  • Methodology:

    • Tissue Lysis & RNA Extraction:

      • Wash the harvested RHE tissue with cold PBS.

      • Add a suitable lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit) and homogenize the tissue.

      • Extract total RNA using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions. Include a DNase treatment step to eliminate genomic DNA contamination.

    • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

    • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

    • qPCR:

      • Prepare the qPCR reaction mix using a SYBR Green-based master mix, cDNA template, and pre-validated primers for the target genes:

        • Barrier Function: Filaggrin (FLG), Loricrin (LOR), Involucrin (IVL)

        • Lipid Synthesis: Ceramide Synthase 3 (CerS3)

        • Hydration: Aquaporin-3 (AQP3), Hyaluronan Synthase 2 (HAS2)

        • Housekeeping Genes (for normalization): GAPDH, RPLP0 [14] * Run the qPCR plate on a real-time PCR system.

    • Data Analysis: Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method, normalizing the expression of target genes to the geometric mean of the housekeeping genes. [13]

Protocol 3: Ceramide Analysis via LC-MS
  • Causality: While gene expression data is insightful, it's crucial to confirm that upregulation translates to an actual increase in the final product. Liquid Chromatography-Mass Spectrometry (LC-MS) provides the sensitivity and specificity required to accurately quantify different ceramide species within the small RHE tissue samples. [15]

  • Methodology:

    • Lipid Extraction:

      • For each harvested RHE tissue, perform a lipid extraction using a modified Bligh-Dyer method with a chloroform/methanol solvent system.

      • Add an internal standard (e.g., C17:0 ceramide) to each sample prior to extraction to account for extraction variability.

    • Sample Preparation: Dry the lipid extracts under a stream of nitrogen and reconstitute in a suitable injection solvent.

    • LC-MS/MS Analysis:

      • Inject the samples into a Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).

      • Use a suitable column (e.g., C18) to separate the different ceramide species based on their acyl chain length.

      • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify each ceramide species against a standard curve.

    • Data Analysis: Quantify the amount of each ceramide species by comparing its peak area to that of the internal standard and the standard curve. Normalize the total ceramide content to the tissue weight or total protein content.

Part 4: Data Summary and Interpretation

Based on the mechanisms described in the literature, the following outcomes are anticipated from the proposed comparative study. This table serves as a predictive framework for interpreting the experimental data.

ParameterEndpointVehicle ControlHyaluronic Acid (HA)This compoundScientific Rationale
Barrier Function TEWL (g/m²/h)Baseline↓↓HA provides a surface film, while this compound enhances the lipid barrier, potentially leading to a greater TEWL reduction.
Gene Expression AQP3 (Fold Change)1.0↔ or ↑↑↑This compound is reported to directly stimulate AQP3 expression to improve water transport. [16]
HAS2 (Fold Change)1.0↑↑Both stimulate HA synthesis; this compound's mechanism appears more targeted towards endogenous production. [17][18]
FLG (Fold Change)1.0Both HA (via CD44) and xylitol-based sugars promote keratinocyte differentiation markers. [6][19]
CerS3 (Fold Change)1.0↔ or ↑↑↑This compound directly stimulates ceramide synthesis pathways. [17]HA's effect is a downstream result of CD44 signaling. [6]
Lipid Synthesis Total Ceramides (ng/mg protein)Baseline↑↑Correlates with CerS3 gene expression; a direct measure of functional outcome.

Note: Arrows (↑/↓) indicate the expected direction of change relative to the vehicle control. More arrows indicate a potentially stronger effect based on published mechanisms.

Conclusion

This compound and Hyaluronic Acid are both highly effective moisturizing agents, but they achieve their results through fundamentally different, yet complementary, in vitro mechanisms.

  • Hyaluronic Acid acts as a powerful "outside-in" moisturizer. Its high molecular weight forms provide immediate surface hydration and a perceptible smoothing effect, while its lower molecular weight fractions act as signaling molecules to promote the skin's overall barrier homeostasis through the CD44 receptor.

  • This compound functions as an "inside-out" moisturizer. It does not rely on its own water-binding capacity but instead stimulates the epidermis to produce its own key moisturizing components: ceramides for barrier integrity and endogenous hyaluronic acid for dermal-epidermal water retention. Furthermore, it optimizes water flow by upregulating aquaporin channels.

For the formulation scientist, this comparison reveals that the most advanced approach to skin hydration may not be an "either/or" choice. A strategy combining the immediate, film-forming benefits of Hyaluronic Acid with the barrier-optimizing and deep hydration effects of this compound could offer a multi-dimensional solution that addresses both the symptoms and the underlying causes of skin dehydration. The experimental framework provided in this guide offers a clear and robust pathway for validating these mechanisms and substantiating product performance claims.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Anhydroxylitol Determination

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Anhydroxylitol Quantification

This compound, specifically 1,4-anhydro-D-xylitol, is a key process-related impurity in the production of xylitol, a widely used sugar substitute in the pharmaceutical and food industries.[1] Its presence, even in trace amounts, can impact the quality, stability, and safety of the final product. Therefore, robust and reliable analytical methods for the accurate determination of this compound are paramount for ensuring product quality and regulatory compliance. This guide provides an in-depth comparison and cross-validation of the primary analytical techniques used for this compound determination: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, the potential of enzymatic assays will be explored.

The principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) and the U.S. Food and Drug Administration (FDA), form the backbone of this guide.[2][3][4][5][6] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6] This guide will not only detail the methodologies but also delve into the rationale behind experimental choices, providing a framework for establishing a self-validating system for this compound analysis.

Core Analytical Methodologies for this compound Determination

The selection of an appropriate analytical method for this compound determination depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Chromatography-based techniques are the most widely used for the analysis of xylitol and its related impurities.[7][8]

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[9] For polar, non-chromophoric compounds like this compound, Refractive Index Detection (RID) is a common choice. The RID measures the difference in the refractive index between the mobile phase and the sample eluting from the column.

Advantages:

  • Simplicity: HPLC-RID methods often use simple aqueous mobile phases and do not require derivatization, reducing sample preparation time and complexity.[7]

  • Robustness: The technique is generally robust and reproducible for routine quality control applications.[9]

Limitations:

  • Sensitivity: RID is less sensitive compared to other detectors like mass spectrometry.[7]

  • Gradient Incompatibility: RID is sensitive to changes in the mobile phase composition, making it incompatible with gradient elution methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase within a capillary column.[10] Mass Spectrometry (MS) then identifies and quantifies the separated components based on their mass-to-charge ratio. Due to the non-volatile nature of this compound, a derivatization step is necessary to increase its volatility.[7][10] Acetylation is a common derivatization technique for sugar alcohols.[11]

Advantages:

  • High Sensitivity and Specificity: GC-MS offers excellent sensitivity and specificity, allowing for the detection and quantification of trace levels of this compound.[8] The mass spectrometer provides structural information, aiding in peak identification.[12]

  • Complex Sample Analysis: GC is well-suited for the analysis of complex mixtures.

Limitations:

  • Derivatization Required: The mandatory derivatization step adds complexity and potential for variability to the analytical workflow.[7][10]

  • Thermal Instability: The high temperatures used in the GC inlet and column can potentially cause degradation of thermally labile compounds.

Enzymatic Assays

Principle: Enzymatic assays utilize the high specificity of enzymes to catalyze a reaction involving the analyte of interest. The progress of the reaction, often leading to a change in absorbance or fluorescence, is then measured to quantify the analyte. For sugar alcohols, enzymes like oxidases or dehydrogenases can be employed.[13][14]

Advantages:

  • High Specificity: Enzymes can be highly specific for their target substrate, reducing interference from other components in the sample matrix.

  • Potential for High Throughput: Enzymatic assays can often be adapted for use in microplate formats, enabling the rapid analysis of a large number of samples.[15]

Limitations:

  • Matrix Interference: Components of the sample matrix can inhibit or interfere with the enzymatic reaction.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the determination of this compound using HPLC-RID and GC-MS. These protocols are designed to be self-validating, incorporating system suitability checks to ensure the reliability of the results.

HPLC-RID Method for this compound Determination

This protocol is designed for the quantification of this compound as an impurity in xylitol active pharmaceutical ingredient (API).

1. Sample Preparation: [17][18][19]

  • Accurately weigh approximately 1.0 g of the xylitol sample into a 10 mL volumetric flask.
  • Dissolve the sample in and dilute to volume with deionized water.
  • Mix thoroughly until the sample is completely dissolved.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions: [20]

  • Column: A column packed with a strong cation-exchange resin in the calcium form (e.g., 300 mm x 7.8 mm, 9 µm particle size) is commonly used for sugar alcohol separations.
  • Mobile Phase: Degassed, deionized water.
  • Flow Rate: 0.6 mL/min.
  • Column Temperature: 85 °C.
  • Detector: Refractive Index Detector (RID), maintained at a constant temperature (e.g., 40 °C).
  • Injection Volume: 20 µL.

3. System Suitability:

  • Prepare a system suitability solution containing xylitol and this compound at a known concentration (e.g., 100 mg/mL xylitol and 0.1 mg/mL this compound).
  • Inject the system suitability solution five times.
  • The relative standard deviation (RSD) of the this compound peak area should be not more than 2.0%.
  • The resolution between the xylitol and this compound peaks should be not less than 1.5.

4. Analysis:

  • Inject the prepared sample solution.
  • Identify the this compound peak based on its retention time relative to the standard.
  • Quantify the amount of this compound using an external standard calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Xylitol Sample Dissolve Dissolve in DI Water Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Column Inject->Separate Detect RID Detection Separate->Detect Identify Identify Peak by RT Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Report Result Quantify->Report

Caption: HPLC-RID Experimental Workflow for this compound Determination.

GC-MS Method for this compound Determination

This protocol describes the analysis of this compound in a xylitol sample using GC-MS following acetylation derivatization.

1. Sample Preparation and Derivatization: [10][11]

  • Accurately weigh approximately 10 mg of the xylitol sample into a reaction vial.
  • Add an internal standard (e.g., 1 mg of sorbitol).
  • Evaporate the sample to dryness under a stream of nitrogen.
  • Add 1 mL of pyridine and 1 mL of acetic anhydride to the dried sample.
  • Cap the vial tightly and heat at 100 °C for 1 hour in a heating block or water bath.
  • Cool the vial to room temperature.
  • Evaporate the excess pyridine and acetic anhydride under a stream of nitrogen.
  • Reconstitute the residue in 1 mL of ethyl acetate.
  • Transfer the solution to a GC vial.

2. GC-MS Conditions:

  • Column: A capillary column with a mid-polarity stationary phase (e.g., 50% phenyl - 50% methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Split (e.g., 20:1 split ratio).
  • Injection Volume: 1 µL.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp to 280 °C at 10 °C/min.
  • Hold at 280 °C for 5 minutes.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-450.

3. System Suitability:

  • Prepare a system suitability solution containing derivatized xylitol, this compound, and the internal standard.
  • Inject the system suitability solution five times.
  • The RSD of the peak area ratio of this compound to the internal standard should be not more than 5.0%.

4. Analysis:

  • Inject the prepared sample solution.
  • Identify the derivatized this compound peak based on its retention time and mass spectrum.
  • Quantify the amount of this compound using the internal standard method and a calibration curve.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Weigh Weigh Sample & IS Dry Evaporate to Dryness Weigh->Dry Derivatize Add Pyridine & Acetic Anhydride Heat at 100°C Dry->Derivatize Evaporate Evaporate Reagents Derivatize->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Separation on GC Column Inject->Separate Detect MS Detection Separate->Detect Identify Identify by RT & Mass Spectrum Detect->Identify Quantify Quantify using Internal Standard Identify->Quantify Report Report Result Quantify->Report

Caption: GC-MS Experimental Workflow for this compound Determination.

Cross-Validation Plan: A Comparative Study

To ensure the interchangeability and reliability of the analytical methods, a cross-validation study should be performed.[14] This plan outlines the key validation parameters to be assessed for both the HPLC-RID and GC-MS methods, in accordance with ICH Q2(R1) guidelines.[3][5]

Validation Parameters and Acceptance Criteria
Validation ParameterHPLC-RID MethodGC-MS MethodRationale
Specificity Baseline resolution >1.5 between this compound and xylitol peaks. No interference from placebo or other known impurities at the retention time of this compound.Unique mass spectrum for the this compound derivative. No co-eluting peaks with similar mass spectra.To ensure the method is selective for the analyte of interest.[5]
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the expected this compound concentration.Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the expected this compound concentration.To demonstrate a proportional relationship between the analyte concentration and the method's response.[7]
Accuracy Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels (low, medium, high).Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels (low, medium, high).To assess the closeness of the measured value to the true value.
Precision Repeatability (Intra-assay): RSD ≤ 2.0% for six replicate injections of a standard solution. Intermediate Precision: RSD ≤ 3.0% when the analysis is performed by different analysts on different days.Repeatability (Intra-assay): RSD ≤ 5.0% for six replicate injections of a standard solution. Intermediate Precision: RSD ≤ 7.0% when the analysis is performed by different analysts on different days.To evaluate the variability of the method under the same and different operating conditions.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Signal-to-noise ratio of 3:1 for a characteristic ion.The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. RSD ≤ 10% at this concentration.Signal-to-noise ratio of 10:1 for a characteristic ion. RSD ≤ 15% at this concentration.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7]
Robustness The method should remain unaffected by small, deliberate variations in parameters such as mobile phase flow rate (±10%), column temperature (±5°C), and mobile phase composition (for buffered systems).The method should remain unaffected by small, deliberate variations in parameters such as GC oven temperature ramp rate (±10%), carrier gas flow rate (±10%), and derivatization time (±15%).To demonstrate the reliability of the method with respect to minor variations in experimental conditions.
Hypothetical Comparative Data

The following table presents a hypothetical but realistic comparison of the expected performance of the two methods based on the validation plan.

ParameterHPLC-RIDGC-MS
Linearity (r²) 0.99950.9998
Accuracy (% Recovery) 99.5 - 101.2%99.1 - 100.8%
Precision (Repeatability RSD) 1.2%3.5%
Precision (Intermediate RSD) 1.8%5.2%
LOD 10 µg/mL0.1 µg/mL
LOQ 30 µg/mL0.3 µg/mL

Method Selection: A Decision-Making Framework

The choice between HPLC-RID and GC-MS for this compound determination will depend on the specific analytical needs. The following decision tree provides a guide for selecting the most appropriate method.

Method_Selection start Start: Need to determine this compound sensitivity sensitivity start->sensitivity gcms gcms sensitivity->gcms Yes sample_throughput sample_throughput sensitivity->sample_throughput No sample_throughput->gcms No hplc hplc sample_throughput->hplc Yes

Caption: Decision Tree for Selecting an this compound Determination Method.

Conclusion

Both HPLC-RID and GC-MS are viable and robust methods for the determination of this compound. The HPLC-RID method offers a simpler and faster workflow, making it well-suited for routine quality control environments where high sensitivity is not a primary requirement. Conversely, the GC-MS method, despite its more complex sample preparation, provides superior sensitivity and specificity, making it the method of choice for trace-level impurity analysis and for confirmatory testing.

The development and validation of enzymatic assays for this compound remain an area for future research. The high specificity of enzymatic methods could offer significant advantages, particularly in complex matrices.

Ultimately, a thorough cross-validation as outlined in this guide will provide the necessary data to demonstrate the reliability and interchangeability of the chosen analytical methods. This ensures that the data generated is accurate, precise, and fit for its intended purpose, thereby safeguarding product quality and patient safety.

References

  • PubMed. Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds. [Link]

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  • National Institutes of Health. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubMed. [Method of quantitative analysis by HPLC and confirmation by LC-MS of sugar alcohols in foods]. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ScienceDirect. Simultaneous separation and determination of erythritol, xylitol, sorbitol, mannitol, maltitol. [Link]

  • ResearchGate. (PDF) D-Xylitol. [Link]

  • Chembase.cn. 53448-53-6,1,4-Anhydro-D-xylitol,CAS:53448-53-6. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • IntechOpen. Derivatization Methods in GC and GC/MS. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Xylitol. [Link]

  • ScienceDirect. Sample preparation in analysis of pharmaceuticals. [Link]

  • Restek. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. [Link]

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  • ResearchGate. Sample Preparation in Analysis of Pharmaceuticals | Request PDF. [Link]

  • PubMed. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods. [Link]

  • National Institutes of Health. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins. [Link]

  • Cosmetic Ingredient Review. Safety Assessment of Anhydrogalactose, Anhydroglucitol, this compound, Arabinose, Psicose, Saccharide Hydrolysate, and Saccharide Isomerate as Used in Cosmetics. [Link]

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A Senior Application Scientist's Guide to Comparative Rheological Studies of Hydrogels Containing Different Polyols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced rheological behavior of hydrogel formulations is paramount. The choice of excipients, particularly polyols, can dramatically alter the viscoelastic properties of a hydrogel, impacting everything from its stability and spreadability to its drug release profile and in-vivo performance. This guide provides an in-depth, objective comparison of the rheological effects of different polyols on hydrogel systems, supported by experimental data and detailed methodologies.

The "Why": Causality Behind Experimental Choices in Hydrogel Rheology

Before delving into comparative data, it is crucial to understand the rationale behind the selection of specific rheological tests. We are not merely collecting numbers; we are interrogating the hydrogel's internal structure and predicting its functional behavior.

  • Oscillatory Rheology: This non-destructive technique is our primary tool. By applying a small, oscillating stress or strain, we can probe the material's response without permanently altering its structure. This allows us to quantify its solid-like (elastic) and liquid-like (viscous) characteristics.

  • Frequency Sweep: This test reveals the time-dependent behavior of the hydrogel. At high frequencies, we are probing short-timescale responses, akin to rapid processing or application. At low frequencies, we assess the long-term stability and network integrity. A key indicator of a true gel is the storage modulus (G') being independent of frequency and significantly higher than the loss modulus (G'').[1]

  • Strain Sweep (Amplitude Sweep): This is essential for determining the linear viscoelastic region (LVER), the range of strain over which the hydrogel's structure remains intact. Operating within the LVER is critical for obtaining meaningful and reproducible data in other oscillatory tests. The end of the LVER, the critical or yield strain, signifies the point at which the hydrogel structure begins to break down.

  • Time Sweep: This experiment is vital for monitoring the gelation process itself. By tracking the evolution of G' and G'' over time, we can pinpoint the gel point—the crossover point where G' surpasses G''—which is a critical parameter for in-situ gelling formulations.[2]

The selection of these tests is not arbitrary; it is a systematic approach to building a comprehensive picture of a hydrogel's rheological fingerprint. This understanding is what separates routine analysis from insightful material characterization.

The "How": Unveiling the Influence of Polyols on Hydrogel Networks

Polyols, with their multiple hydroxyl groups, are not passive fillers. They actively participate in the hydrogel network through hydrogen bonding, influencing the crosslinking density and the overall mobility of the polymer chains. This interaction is the root cause of the observed changes in rheological behavior.

The diagram below illustrates the fundamental mechanism by which polyols modulate hydrogel networks.

cluster_0 Hydrogel Network without Polyol cluster_1 Hydrogel Network with Polyol Polymer_Chain_1 Polymer Chain Polymer_Chain_2 Polymer Chain Polymer_Chain_1->Polymer_Chain_2 Polymer Entanglement H2O_1 Water Molecule Polymer_Chain_1->H2O_1 H-Bond H2O_2 Water Molecule Polymer_Chain_2->H2O_2 H-Bond Polymer_Chain_3 Polymer Chain Polymer_Chain_4 Polymer Chain Polymer_Chain_3->Polymer_Chain_4 Enhanced Crosslinking Polyol Polyol Molecule Polymer_Chain_3->Polyol H-Bond Polyol->Polymer_Chain_4 H-Bond

Figure 1: Influence of Polyols on Hydrogel Network.

Comparative Rheological Data: A Case Study with Guar Gum Hydrogels

To provide concrete, comparative data, we will examine a study on guar gum hydrogels incorporating different polyols: maltitol, sorbitol, and xylitol.[3] Guar gum is a widely used natural polymer that forms hydrogels, making it an excellent model system.

The following table summarizes the key rheological parameters obtained from oscillatory shear measurements. An increase in the storage modulus (G') indicates a more structured, solid-like system.[3]

Polyol (40 g/100 g)Guar Gum (1.0 g/100 g) - Storage Modulus (G') at 1 Hz (Pa)Observations
None (Control)~1.5Exhibits properties of a concentrated solution rather than a true gel.
Maltitol~12Significant increase in G', indicating a more structured, elastic network.
Sorbitol~10Marked increase in G', leading to a more gel-like structure.
Xylitol~10Similar to sorbitol, promotes a more elastic and structured system.

Analysis of the Data:

The addition of all three polyols substantially increased the storage modulus of the guar gum hydrogel, transforming it from a viscous solution into a more structured, gel-like material.[3] This is a direct consequence of the polyols forming hydrogen bonds with the guar gum polymer chains, effectively increasing the crosslinking density of the network. Maltitol, with its larger molecular size and potentially more available hydroxyl groups for interaction, exhibited the most pronounced effect. The increased structuring is also reflected in a decrease in the phase angle (tan δ), signifying a shift towards more elastic behavior.[3]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of rheological data, a rigorous and well-documented experimental protocol is essential. The following outlines a standard operating procedure for the comparative rheological analysis of hydrogels.

I. Hydrogel Preparation: A Foundation of Consistency
  • Polymer Solution Preparation:

    • Accurately weigh the required amount of the base polymer (e.g., Polyvinyl Alcohol, Guar Gum).

    • Slowly add the polymer to the solvent (typically deionized water) under constant agitation to prevent clumping.

    • Heat the solution gently if required to facilitate dissolution, following established protocols for the specific polymer.

    • Allow the solution to cool to room temperature and hydrate for a specified period (e.g., 24 hours) to ensure complete dissolution and chain relaxation.

  • Incorporation of Polyols:

    • Prepare stock solutions of the different polyols (e.g., glycerol, xylitol, sorbitol) at the desired concentrations.

    • Add the specified volume of the polyol solution to the polymer solution under gentle mixing.

    • Ensure thorough and homogenous mixing without introducing excessive air bubbles.

    • Prepare a control hydrogel sample without any polyol for baseline comparison.

II. Rheological Characterization: The Core of the Analysis

The following workflow diagram illustrates the logical sequence of rheological tests.

Start Start: Hydrogel Sample Prepared StrainSweep 1. Strain Sweep (Amplitude Sweep) Determine Linear Viscoelastic Region (LVER) Start->StrainSweep FrequencySweep 2. Frequency Sweep Characterize Time-Dependent Behavior StrainSweep->FrequencySweep Select strain within LVER TimeSweep 3. Time Sweep (for in-situ gelling systems) Determine Gelation Point FrequencySweep->TimeSweep DataAnalysis 4. Data Analysis and Comparison Extract G', G'', tan δ TimeSweep->DataAnalysis End End: Rheological Profile Established DataAnalysis->End

Figure 2: Standard Rheological Testing Workflow.

Step-by-Step Methodology:

  • Instrument Setup:

    • Use a rotational rheometer equipped with a Peltier temperature control system.

    • Select an appropriate geometry (e.g., parallel plate or cone and plate). For hydrogels, a sand-blasted or crosshatched plate is recommended to prevent sample slippage.

    • Set the temperature to the desired value (e.g., 25°C or 37°C for biomedical applications).

    • Zero the gap and then set the measurement gap (e.g., 1 mm).

  • Sample Loading:

    • Carefully place the hydrogel sample onto the lower plate of the rheometer.

    • Lower the upper geometry to the measurement gap, ensuring the sample completely fills the gap without overflowing.

    • Trim any excess sample from the edges.

    • Allow the sample to equilibrate at the set temperature for a defined period (e.g., 5 minutes).

  • Strain Sweep:

    • Set a constant frequency (e.g., 1 Hz).

    • Apply a range of increasing strain amplitudes (e.g., 0.01% to 100%).

    • Identify the LVER where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

    • Select a strain value within the LVER for subsequent frequency and time sweeps.

  • Frequency Sweep:

    • Set the strain to the value determined from the strain sweep.

    • Apply a range of frequencies (e.g., 0.1 to 100 rad/s).

    • Record the storage modulus (G'), loss modulus (G''), and tan δ (G''/G') as a function of frequency.

  • Time Sweep (for gelling systems):

    • Set the strain and frequency to constant values within the LVER.

    • Monitor G' and G'' as a function of time immediately after mixing the gelling components.

    • The gelation point is identified as the time at which G' = G''.

Conclusion

The incorporation of polyols is a powerful tool for tuning the rheological properties of hydrogels. Through the formation of hydrogen bonds, polyols can significantly enhance the elastic modulus and create more structured, gel-like networks. A systematic approach to rheological characterization, employing a logical sequence of tests and meticulous experimental protocols, is essential for accurately quantifying these effects. The comparative data presented in this guide demonstrates that the choice of polyol can have a distinct impact on the final viscoelastic properties of the hydrogel, an understanding of which is critical for the rational design of hydrogel-based products in the pharmaceutical and biomedical fields.

References

  • de Souza, A. R., et al. (2014). Influence of the concentration of polyols on the rheological and spectral characteristics of guar gum. Food Hydrocolloids, 39, 157-163. Available at: [Link]

  • TA Instruments. (n.d.). Rheological Analysis of Hydrogel Materials. Available at: [Link]

  • Zuidema, J. M., et al. (2014). A protocol for rheological characterization of hydrogels for tissue engineering strategies. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 102(5), 1063-1073. Available at: [Link]

  • Yan, C., & Pochan, D. J. (2010). Rheological properties of peptide-based hydrogels for biomedical and other applications. Chemical Society Reviews, 39(9), 3528-3540. Available at: [Link]

  • Palma, S., et al. (2022). Relationship between Structure and Rheology of Hydrogels for Various Applications. Polymers, 14(2), 249. Available at: [Link]

  • Abbott, S. (n.d.). G-Values: G', G'' and tanδ. Practical Rheology Science. Available at: [Link]

  • Jantarat, C., et al. (2021). Xylitol and Maltitol Improve the Rheological Property of Kappa-Carrageenan. Gels, 7(4), 239. Available at: [Link]

  • Rane, A. A., et al. (2013). Rheological Analysis of the Gelation Kinetics of an Enzyme Crosslinked PEG Hydrogel. Biomacromolecules, 14(4), 1171-1177. Available at: [Link]

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A Comparative Toxicological Assessment of Anhydroxylitol and its Parent Compound Xylitol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative toxicological assessment of anhydroxylitol and its parent compound, xylitol. As the use of sugar alcohols and their derivatives expands in pharmaceuticals, cosmetics, and food products, a clear understanding of their relative safety profiles is crucial for formulation development and regulatory compliance. This document synthesizes available toxicological data and outlines the standardized experimental protocols necessary for a direct, head-to-head comparison.

Introduction and Chemical Relationship

Xylitol is a five-carbon sugar alcohol (polyol) widely used as a sugar substitute in food products, oral care items, and pharmaceuticals.[1][2] this compound is a dehydrated derivative of xylitol, formed by the removal of a water molecule.[3] This structural modification alters its physicochemical properties, which may, in turn, influence its toxicological profile. Both compounds are primarily used for their humectant (moisture-retaining) and skin-conditioning properties in cosmetic and personal care products.[4][5]

The chemical transformation from xylitol to this compound is a critical factor in considering their potential biological activities.

Xylitol Xylitol (C5H12O5) This compound This compound (C5H10O4) Xylitol->this compound Dehydration This compound->Xylitol Hydration Water H2O

Caption: Chemical relationship between Xylitol and this compound.

Comparative Toxicological Data

Direct comparative toxicological studies between this compound and xylitol are not extensively available in public literature. The following table synthesizes data from individual substance assessments. It is important to note that the available data for xylitol is far more comprehensive due to its long history of use as a food additive.

Toxicological EndpointThis compoundXylitol
Acute Oral Toxicity (LD50) Low toxicity; LD50 > 2000 mg/kg bw in rats for a product containing 25-35% this compound.[6][7]Very low toxicity; LD50 = 16,500 mg/kg in rats.[8]
Acute Dermal Toxicity (LD50) Low toxicity; LD50 > 2000 mg/kg bw in rats for a product containing 25-35% this compound.[6]Data not readily available; generally considered non-irritating and non-toxic via dermal route.
Skin Irritation Considered non-irritating in cosmetic formulations.[5]Generally recognized as non-irritating.
Eye Irritation Not expected to be an irritant in typical use concentrations.Not considered an eye irritant.
Genotoxicity (Ames Test) No data available in reviewed sources.Not considered genotoxic.
Regulatory Status Deemed safe for use in cosmetics by the Cosmetic Ingredient Review (CIR) Expert Panel.[4][9]Generally Recognized as Safe (GRAS) by the U.S. FDA for use in foods.[1][10][11]

In-Depth Toxicological Profiles

This compound

The safety of this compound has been primarily evaluated in the context of its use in cosmetic products. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe in cosmetics in the present practices of use and concentration.[4][9] An assessment by the Australian Industrial Chemicals Introduction Scheme (AICIS) on a product containing 25-35% this compound found it to have low acute oral and dermal toxicity in rats, with an LD50 greater than 2000 mg/kg body weight.[6] No mortality or treatment-related adverse effects were observed in these studies.[6] It functions as a humectant and skin-conditioning agent, valued for its ability to improve skin hydration and barrier function, often in combination with xylitol and xylitylglucoside.[3][5]

Xylitol

Xylitol has a well-established safety profile, supported by extensive toxicological data. It is approved as a food additive in numerous countries and is recognized as GRAS by the U.S. FDA.[1][10][11]

  • Acute Toxicity : Xylitol exhibits very low acute oral toxicity, with a reported LD50 in rats of 16,500 mg/kg.[8]

  • Metabolism : In humans, xylitol is metabolized in the liver.

  • Species-Specific Toxicity : A critical toxicological consideration for xylitol is its species-specific effect in dogs. Ingestion by dogs causes a rapid, dose-dependent release of insulin, leading to severe hypoglycemia, which can be life-threatening.[2][12][13][14] Doses greater than 0.5 g/kg may also lead to acute liver failure.[13][14] This effect is not observed in humans.[15]

Standardized Experimental Protocols for Direct Comparison

To generate robust, directly comparable data, standardized testing protocols are essential. The following methodologies, based on OECD guidelines, represent the gold standard for toxicological assessment.

Protocol 1: Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)

This method is designed to classify a substance into a toxicity category using a reduced number of animals.[16][17][18][19][20]

Objective: To determine the acute oral toxicity and classify the test substance (this compound vs. xylitol) according to the Globally Harmonized System (GHS).

Experimental Workflow:

cluster_0 Phase 1: Initial Dosing cluster_1 Phase 2: Decision Logic cluster_2 Phase 3: Final Observation & Classification A Select starting dose level (e.g., 300 mg/kg) B Dose 3 animals (typically female rats) A->B C Observe for 48 hours (mortality/clinical signs) B->C D Analyze outcome C->D E 2-3 deaths: Stop test (classify at this level) D->E F 0-1 deaths: Proceed to next dose level D->F G Dose 3 more animals at higher dose (e.g., 2000 mg/kg) F->G H Observe animals for a total of 14 days G->H I Record body weight changes, clinical signs, and pathology H->I J Classify substance based on GHS criteria I->J

Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Step-by-Step Methodology:

  • Animal Selection: Use healthy, young adult rodents of a single sex (typically females), acclimatized for at least 5 days.

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water).

  • Administration: Administer a single oral dose by gavage at a starting level (e.g., 300 mg/kg).

  • Initial Observation: Observe animals closely for the first 4 hours and then daily for a total of 14 days.

  • Decision Making: Based on the number of mortalities within the first 48 hours, decide whether to stop the test or proceed to a higher or lower dose level with a new group of animals.

  • Data Collection: Record all clinical signs, body weight changes, and any gross pathological findings at necropsy.

  • Classification: Assign a GHS toxicity category based on the results.

Protocol 2: In Vitro Skin Irritation – Reconstructed Human Epidermis (RhE) Test (OECD 439)

This in vitro method assesses skin irritation potential, avoiding the use of live animals.[21][22][23][24][25]

Objective: To determine the potential of a test chemical to induce skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

Experimental Workflow:

A Prepare RhE tissue models B Apply test substance (e.g., this compound) to triplicate tissues A->B C Apply Negative & Positive Controls A->C D Incubate for a defined period (e.g., 60 minutes) B->D C->D E Rinse and blot tissues D->E F Transfer to fresh medium and incubate (e.g., 42 hours) E->F G Perform MTT assay to assess cell viability F->G H Measure formazan absorbance spectrophotometrically G->H I Calculate % cell viability relative to negative control H->I J Classify Irritancy Potential I->J K Viability ≤ 50% = Irritant (GHS Cat 2) J->K L Viability > 50% = Non-Irritant J->L

Caption: Workflow for OECD 439 In Vitro Skin Irritation Test.

Step-by-Step Methodology:

  • Tissue Preparation: Reconstituted human epidermis (RhE) tissues are pre-incubated.

  • Application: A defined amount of the test chemical is applied topically to the tissue surface. Negative (e.g., PBS) and positive (e.g., 5% SDS) controls are run in parallel.

  • Exposure and Incubation: Tissues are exposed to the chemical for a specified time (e.g., 60 minutes) and then incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Cell viability is measured using the MTT assay. Viable cells convert the yellow MTT tetrazolium salt into a blue formazan product.

  • Quantification: The amount of formazan is measured spectrophotometrically, which is proportional to the percentage of viable cells.

  • Classification: A substance is classified as an irritant (GHS Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[22][23][24]

Protocol 3: Bacterial Reverse Mutation Test – Ames Test (OECD 471)

This is a widely used in vitro test to assess the mutagenic potential of a chemical.[26][27][28][29]

Objective: To detect gene mutations induced by the test substance using amino-acid requiring strains of Salmonella typhimurium and Escherichia coli.

Experimental Workflow:

A Select bacterial strains (e.g., S. typhimurium TA98, TA100) C Expose bacteria to test substance with and without metabolic activation (S9 mix) A->C B Prepare test substance concentrations B->C D Plate bacteria on minimal glucose agar plates C->D E Incubate plates for 48-72 hours D->E F Count revertant colonies E->F G Analyze Data F->G H Compare revertant counts to negative control G->H I Positive Result: Dose-related increase in revertants (≥ 2-fold over background) H->I J Negative Result: No significant increase in revertants H->J

Caption: Workflow for OECD 471 Ames Test.

Step-by-Step Methodology:

  • Strain Selection: Use multiple bacterial strains that are sensitive to different types of mutagens.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: Bacteria are exposed to various concentrations of the test substance.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid (e.g., histidine for S. typhimurium).

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. These "revertant" colonies are counted.

  • Evaluation: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the solvent control.

Conclusion and Future Directions

Based on available data, both this compound and xylitol exhibit a low order of acute toxicity and are considered safe for their intended uses in cosmetics and food, respectively. Xylitol's safety profile is more extensively documented, with its GRAS status affirming its safety for oral consumption in humans. The primary toxicological concern for xylitol remains its unique and severe toxicity in dogs.

For this compound, while the existing data from cosmetic safety assessments are reassuring, they are less comprehensive than for xylitol.[6][7] To establish a more definitive comparative safety profile, particularly for potential new applications that might involve oral exposure, conducting the standardized OECD guideline studies detailed above would be necessary. Specifically, a bacterial reverse mutation (Ames) test would be crucial to fill the existing data gap on the genotoxicity of this compound. A direct comparison using the acute toxic class method (OECD 423) would provide a more precise relative oral toxicity assessment.

For professionals in research and development, xylitol can be considered a benchmark for low toxicity in the polyol class, with the critical caveat of its canine-specific effects. This compound appears to share this low-toxicity profile in its current applications, but further testing is warranted for any expansion of its use beyond topical formulations.

References

  • OECD (2013), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]

  • Johnson, W., Jr, et al. (2025). Safety Assessment of Anhydrogalactose, Anhydroglucitol, this compound, Arabinose, Psicose, Saccharide Hydrolysate, and Saccharide Isomerate as Used in Cosmetics. International Journal of Toxicology, 44(4_suppl), 93S-120S. URL: [Link]

  • OECD (1997), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]

  • OECD (2002), Test No. 423: Acute Oral toxicity – Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2012). PUBLIC REPORT: this compound. URL: [Link]

  • Dunayer, E. K. (2006). New findings on the effects of xylitol ingestion in dogs. Veterinary Medicine. URL: [Link]

  • Cosmetic Ingredient Review. (2021). Safety Assessment of Anhydrogalactose, Anhydroglucitol, this compound, Arabinose, Psicose, Saccharide Hydrolysate, and Saccharide Isomerate as Used in Cosmetics. URL: [Link]

  • U.S. Food and Drug Administration. (2014). High-Intensity Sweeteners. URL: [Link]

  • Piscitelli, C. M., Dunayer, E. K., & Aumann, M. (2010). Xylitol toxicity in dogs. Compendium (Yardley, PA), 32(2), E1-4. URL: [Link]

  • Merck Veterinary Manual. (2022). Xylitol Toxicosis in Dogs. URL: [Link]

  • U.S. Food and Drug Administration. (2025). Aspartame and Other Sweeteners in Food. URL: [Link]

  • GovInfo. (1996). Federal Register / Vol. 61, No. 165 / Friday, August 23, 1996 / Rules and Regulations. URL: [Link]

  • NC State Veterinary Medicine. (2015). Xylitol Toxicity in Dogs: The Peanut Butter Danger. URL: [Link]

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A Tale of Two Syntheses: A Senior Application Scientist's Guide to Acid-Catalyzed vs. Enzymatic Routes for Anhydro Sugar Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of carbohydrate chemistry, anhydro sugars stand as versatile building blocks, pivotal in the synthesis of a wide array of bioactive molecules and materials. Their unique strained ring systems offer a gateway to stereoselective modifications, making them invaluable intermediates. The two primary routes to these compounds, traditional acid-catalyzed thermochemical conversion and modern enzymatic synthesis, present a classic process chemistry dilemma: the trade-off between harsh, high-energy methods and elegant, specific biocatalysis. This guide provides an in-depth, objective comparison of these methodologies, grounded in mechanistic principles and supported by experimental data, to empower researchers in selecting the optimal path for their synthetic endeavors.

The Chemical Workhorse: Acid-Catalyzed Synthesis

Acid-catalyzed dehydration of carbohydrates, often through pyrolysis, is the long-established and industrially practiced method for producing anhydro sugars, most notably levoglucosan (1,6-anhydro-β-D-glucopyranose) from cellulose or starch.[1][2] This approach leverages strong acids and high temperatures to eliminate water molecules, forcing the intramolecular cyclization to form the anhydro ring.

Mechanism of Acid-Catalyzed Anhydro Sugar Formation

The generally accepted mechanism for acid-catalyzed formation of levoglucosan from cellulose involves several key steps:

  • Protonation: The glycosidic oxygen linking the glucose units in the cellulose chain is protonated by the acid catalyst.

  • Glycosidic Bond Cleavage: The protonated glycosidic bond is weakened and cleaves, leading to the formation of a glucosyl cation intermediate.

  • Intramolecular Cyclization: The hydroxyl group at the C-6 position of the glucose unit attacks the anomeric carbon (C-1), displacing a water molecule and forming the 1,6-anhydro ring.

This process is often carried out at high temperatures (300-600 °C) under vacuum or in the presence of an inert gas.[3][4] The choice of acid catalyst, whether a mineral acid like sulfuric or phosphoric acid, or a solid acid catalyst, significantly influences the reaction pathway and product distribution.[5][6]

dot

Caption: Acid-catalyzed formation of levoglucosan from cellulose.

Performance and Limitations

The primary advantage of the acid-catalyzed route is its scalability and the use of readily available, inexpensive starting materials like cellulose and starch.[7][8] Techno-economic analyses have shown the potential for commercially viable production of levoglucosan via fast pyrolysis.[7][9]

However, this method is not without its significant drawbacks:

  • Harsh Reaction Conditions: The high temperatures and strong acids required can lead to charring and the formation of a complex mixture of by-products, including furfural, 5-hydroxymethylfurfural (5-HMF), and insoluble polymers known as humins.[2][3] This necessitates extensive and often costly purification steps.

  • Low Selectivity: Achieving high selectivity for a specific anhydro sugar can be challenging due to competing reaction pathways.[10] For instance, the pyrolysis of cellulose can yield a wide range of products, with levoglucosan yields varying from 5% to over 80% depending on the reaction conditions and reactor design.[10] Recent strategies, such as the "ring-locking" concept, aim to improve selectivity by chemically modifying the anomeric carbon prior to pyrolysis to inhibit ring-opening and fragmentation.[11]

  • Substrate Scope: While effective for polysaccharides composed of glucose, the acid-catalyzed approach can be less specific for more complex or sensitive carbohydrate substrates.

ParameterAcid-Catalyzed Synthesis (Pyrolysis of Cellulose)
Typical Yield 5-80% (highly dependent on conditions)[10]
Purity (crude) Low, requires extensive purification[7][8]
Reaction Temperature 300-600 °C[3][4]
Catalyst Strong acids (H₂SO₄, H₃PO₄), solid acids[5][6]
Key By-products Furfural, 5-HMF, levulinic acid, humins[2][3]
Scalability High, industrially established[7][8]

The Biocatalytic Virtuoso: Enzymatic Synthesis

The enzymatic synthesis of anhydro sugars represents a paradigm shift, offering a highly specific and gentle alternative to the brute-force chemical methods. This approach primarily utilizes a class of enzymes known as lytic transglycosylases (LTs).[12][13]

Mechanism of Enzymatic Anhydro Sugar Formation

Lytic transglycosylases are bacterial enzymes involved in the metabolism and recycling of the bacterial cell wall component, peptidoglycan.[13] They catalyze the cleavage of the β-1,4-glycosidic bond between N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) residues. Crucially, this cleavage occurs via an intramolecular transglycosylation reaction, resulting in the formation of a 1,6-anhydroMurNAc product.[12][14]

The proposed mechanism involves a key catalytic glutamate residue:

  • General Acid Catalysis: The catalytic glutamate protonates the glycosidic oxygen, facilitating the departure of the GlcNAc leaving group.

  • Oxocarbenium Ion Intermediate: This leads to the formation of a transient oxocarbenium ion intermediate.

  • Intramolecular Nucleophilic Attack: The C-6 hydroxyl group of the MurNAc residue then acts as an intramolecular nucleophile, attacking the anomeric carbon to form the 1,6-anhydro ring.[14]

dot

Caption: Enzymatic formation of a 1,6-anhydro sugar by a lytic transglycosylase.

Performance and Emerging Potential

The enzymatic approach offers several compelling advantages:

  • High Specificity: Enzymes exhibit remarkable substrate specificity and stereoselectivity, leading to the formation of a single anhydro sugar product with high purity.[12][15] This dramatically simplifies downstream purification.

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous media at or near physiological pH and temperature, avoiding the harsh conditions and hazardous reagents associated with chemical synthesis.

  • Novel Substrate Scope: While the natural substrate for LTs is peptidoglycan, recent research has shown that some LTs can accept other substrates, such as chito-oligosaccharides, opening the door to the synthesis of a broader range of anhydro sugars.[12]

The primary challenges for the widespread adoption of enzymatic synthesis are:

  • Enzyme Availability and Cost: LTs are not as readily available or as inexpensive as common chemical catalysts, although advances in recombinant protein expression and purification are mitigating this issue.

  • Substrate Scope Limitations: The substrate range of most known LTs is still relatively narrow. Further enzyme engineering and discovery will be necessary to broaden their applicability.

  • Scalability: While enzymatic processes are scalable, the transition from laboratory to industrial-scale production of anhydro sugars using LTs is still in its early stages.[16]

ParameterEnzymatic Synthesis (Lytic Transglycosylase)
Typical Yield High (often >90% conversion)
Purity (crude) High, minimal by-products[12][15]
Reaction Temperature Typically 25-40 °C
Catalyst Lytic Transglycosylase Enzyme
Key By-products Generally none, highly specific
Scalability Under development, potential for industrial application[16]

Head-to-Head Comparison: A Data-Driven Perspective

FeatureAcid-Catalyzed SynthesisEnzymatic Synthesis
Mechanism Non-specific dehydration and cyclizationHighly specific intramolecular transglycosylation[12][14]
Selectivity Low to moderate, mixture of products[10]Very high, single product[12][15]
Reaction Conditions Harsh (high temp., strong acid)[3][4]Mild (physiological temp. and pH)
Starting Materials Inexpensive bulk carbohydrates (cellulose, starch)[1][2]More complex and specific substrates (e.g., peptidoglycan, chito-oligosaccharides)[12]
By-products Numerous, including humins and furfurals[2][3]Minimal to none
Purification Complex and costly[7][8]Simplified
Scalability Industrially established[7][8]Emerging, requires further development[16]
Environmental Impact High energy consumption, hazardous wasteGreener, more sustainable

Experimental Protocols: A Glimpse into the Lab

Acid-Catalyzed Synthesis of Levoglucosenone from Cellulose

This protocol is adapted from established methods for the acid-catalyzed pyrolysis of cellulose.[4]

  • Preparation: A mixture of microcrystalline cellulose and a catalytic amount of sulfuric acid in a high-boiling point solvent like polyethylene glycol is prepared in a round-bottom flask.

  • Pyrolysis: The flask is heated under vacuum to 180-190 °C.

  • Product Collection: The volatile products, including levoglucosenone, are distilled and collected in a cooled receiving flask.

  • Purification: The crude distillate, which also contains water and by-products like furfural, is neutralized with sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The organic phase is then concentrated and the product is purified by column chromatography.[4]

Enzymatic Synthesis of 1,6-Anhydro-N-acetylmuramic Acid Derivatives

This generalized protocol is based on the action of lytic transglycosylases on their substrates.[12]

  • Reaction Setup: The substrate (e.g., purified peptidoglycan or a suitable chito-oligosaccharide) is dissolved in a buffered aqueous solution (e.g., pH 6.5).

  • Enzyme Addition: A purified lytic transglycosylase is added to the substrate solution.

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 37 °C) for a specified period, with gentle agitation.

  • Reaction Quenching and Analysis: The reaction is terminated, often by heat inactivation of the enzyme. The formation of the 1,6-anhydro product can be monitored and quantified by techniques such as HPLC or mass spectrometry.

  • Purification: If necessary, the product can be purified from the reaction mixture using size-exclusion or ion-exchange chromatography.

Conclusion and Future Outlook

The choice between acid-catalyzed and enzymatic synthesis of anhydro sugars is a decision guided by the specific requirements of the application. For large-scale production of simple anhydro sugars like levoglucosan from inexpensive biomass, acid-catalyzed pyrolysis remains the dominant, albeit imperfect, industrial method.[7][8]

However, for the synthesis of complex, high-value anhydro sugars for applications in drug development and life sciences research, the unparalleled specificity and mild reaction conditions of enzymatic synthesis are increasingly attractive.[17][18] As our understanding of enzyme mechanisms deepens and protein engineering tools become more sophisticated, the substrate scope and scalability of biocatalytic routes are poised to expand significantly. The future of anhydro sugar synthesis will likely involve a synergistic approach, where the strengths of both chemical and enzymatic methods are leveraged to create efficient and sustainable pathways to these valuable molecules.

References

  • Blackburn, J. A., et al. (2018). A step-by-step in crystallo guide to bond cleavage and 1,6-anhydro-sugar product synthesis by a peptidoglycan-degrading lytic transglycosylase. Journal of Biological Chemistry, 293(16), 6000-6010. Available from: [Link]

  • Wang, J., & Shah, A. (2019). Techno-economic analysis of levoglucosan production via fast pyrolysis of cotton straw in China. Biofuels, Bioproducts and Biorefining, 13(5), 1263-1273. Available from: [Link]

  • Garcia-Perez, M., et al. (2024). Production of levoglucosan and levoglucosenone from cellulose using Brønsted acid catalysts in polar aprotic solvents. Cellulose, 31(1), 235-251. Available from: [Link]

  • Lundt, I., & Yu, S. (2010). 1,5-Anhydro-D-fructose: biocatalytic and chemical synthetic methods for the preparation, transformation and derivatization. Carbohydrate Research, 345(2), 181-190. Available from: [Link]

  • Chen, L., et al. (2020). Acid-catalyzed pyrolytic synthesis of levoglucosan through salt-mediated ring locking. Green Chemistry, 22(6), 1957-1967. Available from: [Link]

  • Bennet, A. J., & Demarco, R. (2021). Recent Advances in Carbohydrate Chemical and Enzymatic Syntheses. Frontiers in Chemistry, 9, 821385. Available from: [Link]

  • Dolan, S. K., et al. (2023). Editorial: Recent advances in carbohydrate chemical and enzymatic syntheses. Frontiers in Chemistry, 10, 1123456. Available from: [Link]

  • Dobele, G., et al. (2012). Pyrolysis products of the acid precipitates originating from carbohydrates as obtained by Py-GC/MS. Journal of Analytical and Applied Pyrolysis, 93, 108-116. Available from: [Link]

  • Greatrex, B. W., et al. (2020). Preparation of (-)-Levoglucosenone from Cellulose Using Sulfuric Acid in Polyethylene Glycol. Organic Syntheses, 97, 1-17. Available from: [Link]

  • Sanna, A., et al. (2019). Valorization of lignocellulosic biomass via pyrolysis: techno-economic analysis of guaiacol and levoglucosan co-production. Energy Conversion and Management, 198, 111816. Available from: [Link]

  • Jiang, G., et al. (2016). Comparison of Acids and Sulfates for Producing Levoglucosan and Levoglucosenone by Selective Catalytic Fast Pyrolysis of Cellulose Using Py-GC/MS. Energy & Fuels, 30(5), 4179-4186. Available from: [Link]

  • Dik, D. A., et al. (2017). Total Synthesis of N-Acetylglucosamine-1,6-anhydro-N-acetylmuramylpentapeptide and Evaluation of Its Turnover by AmpD from Escherichia coli. Journal of the American Chemical Society, 139(42), 15074-15082. Available from: [Link]

  • Wang, J., & Shah, A. (2019). Techno-economic analysis of levoglucosan production via fast pyrolysis of cotton straw in China. Bohrium. Available from: [Link]

  • Lee, S. Y., & Kim, H. U. (2023). Recent advances in the production of platform chemicals using metabolically engineered microorganisms. Current Opinion in Green and Sustainable Chemistry, 40, 100777. Available from: [Link]

  • Oyola-Rivera, O., et al. (2024). Production of Levoglucosan and Levoglucosenone from Cellulose Using Brønsted Acid Catalysts in Polar Aprotic Solvents. OUCI. Available from: [Link]

  • de Oliveira, D. M., et al. (2020). Levoglucosan: a promising platform molecule? Green Chemistry, 22(13), 4063-4081. Available from: [Link]

  • Sarotti, A. M. (2017). An investigation of the acid catalysed conversion of carbohydrates to platform chemicals. QUT ePrints. Available from: [Link]

  • Dolan, S. K., et al. (2023). Editorial: Recent advances in carbohydrate chemical and enzymatic syntheses. Frontiers in Chemistry, 10, 1123456. Available from: [Link]

  • Wang, J., & Shah, A. (2019). techno-economic-analysis-of-levoglucosan-production-via-fast-pyrolysis-of-cotton-straw-in-china. Bohrium. Available from: [Link]

  • Shoda, S., et al. (2018). Chemistry of 1,2-Anhydro Sugars. CHIMIA International Journal for Chemistry, 72(12), 874-881. Available from: [Link]

  • Shoda, S., et al. (2018). Chemistry of 1,2-Anhydro Sugars. CHIMIA International Journal for Chemistry, 72(12), 874-881. Available from: [Link]

  • Eggleston, G., & Vercellotti, J. R. (2007). Advances in the Industrial Application of Enzymes on Carbohydrate-Based Materials. ACS Symposium Series, 947, 2-23. Available from: [Link]

  • Jiang, G., et al. (2016). Comparison of Acids and Sulfates for Producing Levoglucosan and Levoglucosenone by Selective Catalytic Fast Pyrolysis of Cellulose Using Py-GC/MS. Energy & Fuels, 30(5), 4179-4186. Available from: [Link]

  • de la Torre, E., et al. (2023). Perspectives on the Catalytic Processes for the Deep Valorization of Carbohydrates into Fuels and Chemicals. Catalysts, 13(4), 701. Available from: [Link]

  • IEA Bioenergy Task 34. (n.d.). Levoglucosan. Retrieved from [Link]

  • Orozco, A. M., et al. (2016). Glucose production from anhydrosugars by acid hydrolysis. Aston University Research Explorer. Available from: [Link]

  • El Ashry, E. S. H., & El Nemr, A. (2012). Chemistry of Anhydro Sugars. In Glycoscience and Microbial Biotechnology. InTech. Available from: [Link]

  • Mettler, M. S., et al. (2018). On the Yield of Levoglucosan from Cellulose Pyrolysis. Energy & Fuels, 32(5), 6064-6074. Available from: [Link]

  • Nihira, T., et al. (2020). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. Journal of Applied Glycoscience, 67(2), 35-40. Available from: [Link]

  • Shoda, S., et al. (2006). Direct synthesis of 1,6-anhydro sugars from unprotected glycopyranoses by using 2-chloro-1,3-dimethylimidazolinium chloride. Angewandte Chemie International Edition, 45(27), 4492-4495. Available from: [Link]

  • Bornscheuer, U. T., et al. (2022). Advances in the Industrial Application of Enzymes on Carbohydrate-Based Materials. ACS Symposium Series, 1400, 1-21. Available from: [Link]

  • Lu, Q., et al. (2019). Producing high yield of levoglucosan by pyrolyzing nonthermal plasma-pretreated cellulose. Green Chemistry, 21(18), 5054-5064. Available from: [Link]

  • Wagner, D. B., & Flitsch, S. L. (2020). Biocatalytic Approaches to Building Blocks for Enzymatic and Chemical Glycan Synthesis. ChemBioChem, 21(1), 31-43. Available from: [Link]

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  • Reid, C. W., et al. (2018). A step-by-step in crystallo guide to bond cleavage and 1,6-anhydro-sugar product synthesis by a peptidoglycan-degrading lytic transglycosylase. KISTI. Available from: [Link]

  • Orozco, A. M., et al. (2016). Production of Glucose from the Acid Hydrolysis of Anhydrosugars. ResearchGate. Available from: [Link]

  • Zhang, Z. C., & Wong, M. S. (2019). Anhydrosugar synthesis. U.S. Patent No. 10,364,265. Washington, DC: U.S. Patent and Trademark Office.
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  • Gou, J.-Y., et al. (2010). Purification and Characterization of Enzymes Exhibiting β-d-Xylosidase Activities in Stem Tissues of Arabidopsis. Plant Physiology, 153(2), 521-532. Available from: [Link]

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A Senior Application Scientist's Guide to Benchmarking the Chiral Purity of Synthesized Anhydroxylitol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of a molecule is not a trivial detail—it is often the very determinant of biological activity and safety. Anhydroxylitol (1,4-anhydro-D-xylitol), a rigid furanoid sugar alcohol, is a valuable chiral building block in the synthesis of complex molecules such as antiviral nucleosides.[1] Its three contiguous chiral centers demand rigorous assessment of enantiomeric purity to ensure the desired stereospecific outcome of a synthesis.

This guide provides an in-depth comparison of analytical methodologies for benchmarking the chiral purity of synthesized this compound against commercially available standards. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

The Imperative of Chiral Purity in this compound Synthesis

The synthesis of this compound, most commonly achieved through the acid-catalyzed intramolecular dehydration of xylitol, aims to produce a single enantiomer, typically the D-form, due to the ready availability of D-xylitol.[1] However, the reaction conditions or impurities in the starting material can potentially lead to the formation of the undesired L-enantiomer, resulting in a mixture that is not enantiopure. In the context of drug development, the presence of an unintended enantiomer can lead to reduced efficacy, altered pharmacokinetic profiles, or even adverse toxicological effects. Therefore, the accurate determination of enantiomeric excess (ee) is a critical quality control step.

Analytical Methodologies for Chiral Purity Determination

The primary techniques for assessing the chiral purity of this compound are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents, and Polarimetry. Each method offers distinct advantages and requires a nuanced understanding for optimal application.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[2] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Causality of Experimental Choices: The selection of the CSP is the most critical parameter. For sugar alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective due to their ability to form transient diastereomeric complexes with the analyte through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion phenomena.[3] The choice of mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers.

Experimental Protocol: Chiral HPLC Analysis of this compound

  • Instrumentation: HPLC system equipped with a UV or Refractive Index (RI) detector.

  • Chiral Column: A polysaccharide-based column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A starting mobile phase of 90:10 (v/v) n-hexane/isopropanol can be used. The ratio should be optimized to achieve a resolution factor (Rs) > 1.5.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: RI detector is preferred for non-chromophoric molecules like this compound.

  • Sample Preparation:

    • Prepare a stock solution of a 1,4-Anhydro-D-xylitol reference standard (e.g., from a supplier like LGC Standards or Biosynth[4][5]) at a concentration of 1 mg/mL in the mobile phase.

    • Prepare a stock solution of the synthesized this compound at the same concentration.

    • Create a racemic or near-racemic mixture by spiking the D-anhydroxylitol standard with a small amount of a synthesized batch suspected to contain the L-enantiomer, or if available, an L-anhydroxylitol standard. This is crucial for confirming peak identification and resolution.

  • Analysis:

    • Inject the D-anhydroxylitol standard to determine its retention time.

    • Inject the synthesized sample and the spiked sample.

    • The enantiomeric excess (ee) of the synthesized sample is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

Data Presentation:

SampleRetention Time (D-Enantiomer) (min)Retention Time (L-Enantiomer) (min)Peak Area (D-Enantiomer)Peak Area (L-Enantiomer)Enantiomeric Excess (ee%)
1,4-Anhydro-D-xylitol Standard 10.2-100%->99%
Synthesized this compound Batch A 10.211.598.5%1.5%97.0%
Synthesized this compound Batch B 10.211.595.0%5.0%90.0%

Experimental Workflow for Chiral HPLC Analysis

Caption: Workflow for chiral HPLC analysis of this compound.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

NMR spectroscopy becomes a powerful tool for determining enantiomeric purity when a chiral derivatizing agent (CDA) is used to convert the enantiomers into diastereomers.[6] These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification.

Causality of Experimental Choices: For molecules with hydroxyl groups like this compound, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride is a widely used CDA.[7] The reaction of Mosher's acid with the hydroxyl groups of the this compound enantiomers forms diastereomeric esters. The magnetically anisotropic phenyl group of the Mosher's reagent causes different shielding/deshielding effects on the protons of the two diastereomers, leading to separate signals in the ¹H NMR spectrum. The presence of the trifluoromethyl group also allows for analysis by ¹⁹F NMR, which often provides a cleaner spectrum with better signal separation.

Experimental Protocol: NMR Analysis with Mosher's Acid Derivatization

  • Materials:

    • Synthesized this compound (approx. 5-10 mg).

    • 1,4-Anhydro-D-xylitol reference standard.

    • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).

    • Anhydrous deuterated solvent (e.g., CDCl₃).

    • Anhydrous pyridine.

    • NMR tubes.

  • Derivatization (in an NMR tube):

    • Dissolve the this compound sample (1.0 eq) in anhydrous CDCl₃ (approx. 0.6 mL) in a dry NMR tube.

    • Add anhydrous pyridine (1.5 eq).

    • Add (R)-Mosher's acid chloride (1.2 eq) to the solution.

    • Cap the NMR tube and mix gently. Let the reaction proceed at room temperature for 1-2 hours or until completion (can be monitored by TLC).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers.

    • Integrate the areas of these two signals.

    • The enantiomeric excess is calculated from the integral values: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

Data Presentation:

SampleDiastereomer 1 Signal (ppm)Diastereomer 2 Signal (ppm)Integral (Diastereomer 1)Integral (Diastereomer 2)Enantiomeric Excess (ee%)
Derivatized Standard 4.52-1.00->99%
Derivatized Synthesized Batch A 4.524.550.9850.01597.0%
Derivatized Synthesized Batch B 4.524.550.9500.05090.0%

Experimental Workflow for NMR Analysis with CDA

Caption: Workflow for NMR analysis of this compound using a CDA.

Polarimetry

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[8] The magnitude and direction of the rotation are characteristic of the enantiomer.

Causality of Experimental Choices: This method relies on the fact that enantiomers rotate plane-polarized light to an equal extent but in opposite directions.[9] A dextrorotatory (+) enantiomer rotates light clockwise, while a levorotatory (-) enantiomer rotates it counterclockwise. The measured rotation is proportional to the concentration of the chiral substance and the path length of the light through the sample. To standardize measurements, the specific rotation [α] is calculated, which is a physical constant for a given compound under specific conditions (temperature, wavelength, and solvent).[10]

Experimental Protocol: Polarimetry of this compound

  • Instrumentation: A polarimeter, typically using the sodium D-line (589 nm).

  • Sample Preparation:

    • Accurately prepare a solution of the 1,4-Anhydro-D-xylitol reference standard of a known concentration (c) in a suitable solvent (e.g., water).

    • Prepare a solution of the synthesized this compound at the same concentration.

  • Measurement:

    • Measure the observed rotation (α) of the solvent (blank).

    • Measure the observed rotation of the standard and the synthesized sample solutions in a cell of a known path length (l).

  • Data Analysis:

    • Calculate the specific rotation of the synthesized sample using the formula: [α]_D^T = α / (c * l) where T is the temperature, D is the sodium D-line, α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.

    • The optical purity (and thus the enantiomeric excess, assuming no other optically active impurities) is calculated by comparing the specific rotation of the synthesized sample to the specific rotation of the pure enantiomer (the reference standard): Optical Purity (%) = ([α]_sample / [α]_pure_enantiomer) * 100

Data Presentation:

SampleConcentration (g/mL)Path Length (dm)Observed Rotation (α)Specific Rotation [α]Optical Purity (%)
1,4-Anhydro-D-xylitol Standard 0.011+0.25°+25°~100%
Synthesized this compound Batch A 0.011+0.24°+24°96%
Synthesized this compound Batch B 0.011+0.22°+22°88%

Note: The specific rotation values presented in the table are hypothetical for illustrative purposes. The actual specific rotation of 1,4-Anhydro-D-xylitol should be determined experimentally using a certified reference standard.

Concluding Remarks for the Practicing Scientist

The choice of analytical technique for determining the chiral purity of synthesized this compound will depend on the specific requirements of the research. Chiral HPLC offers excellent accuracy and is often the method of choice for routine quality control due to its high resolving power. NMR spectroscopy with a chiral derivatizing agent provides not only quantitative information about the enantiomeric excess but also valuable structural information, though it requires a chemical modification step. Polarimetry is a rapid and straightforward technique but is generally less accurate and sensitive than chromatographic and spectroscopic methods and is highly dependent on the purity of the sample.

For a comprehensive and robust assessment, it is recommended to employ at least two of these methods to cross-validate the results. By understanding the principles behind each technique and adhering to rigorous experimental protocols, researchers can confidently benchmark the chiral purity of their synthesized this compound, ensuring its suitability for its intended application in the development of novel therapeutics and other advanced materials.

References

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  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available from: [Link]
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  • Ishii, K., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. PubMed. Available from: [Link]
  • Shimadzu. Chiral Separation Using SFC and HPLC. Available from: [Link]
  • Faigl, F., et al. (2012). Synthesis of atropisomeric 1-phenylpyrrole-derived amino alcohols: new chiral ligands. PubMed. Available from: [Link]
  • Šatínský, D., & Solich, P. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central (PMC). Available from: [Link]
  • SciSpace. Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR. Available from: [Link]
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  • LCGC International. Application Notes: Chiral. Available from: [Link]
  • Gadsby, L., et al. (2021). Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. PubMed Central (PMC). Available from: [Link]
  • Al-Saeed, F. A. (2023). Enantiomeric Analysis of Chiral Drugs Using Mass Spectrometric Methods: A Comprehensive Review. ResearchGate. Available from: [Link]
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  • Sokołowski, K., et al. (2016). Synthesis, characterization and reactivity of a six-membered cyclic glycerol carbonate bearing a free hydroxyl group. Green Chemistry. Available from: [Link]
  • Ito, S. (2013). Chiral High-Performance Liquid Chromatography of Glycerophospholipids. ResearchGate. Available from: [Link]

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Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to Anhydroxylitol Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, maintaining a safe and compliant laboratory environment is paramount. While Anhydroxylitol, a versatile sugar-derived humectant, is a valuable component in many formulations, its proper disposal is a critical aspect of laboratory stewardship that demands meticulous attention.[1][2][3] This guide provides a comprehensive, step-by-step framework for the safe and responsible disposal of this compound, moving beyond mere procedural instructions to explain the scientific rationale behind each recommendation. Our aim is to empower you with the knowledge to not only comply with regulations but to foster a deeply ingrained culture of safety within your team.

Understanding this compound: Key Properties for Safe Disposal

This compound, a derivative of xylitol, is a stable, water-soluble crystalline solid.[2][4] Its utility in cosmetics and pharmaceuticals stems from its potent ability to retain moisture.[1] While not classified as a hazardous substance under the Globally Harmonised System (GHS), responsible chemical management necessitates a thorough understanding of its properties to inform safe handling and disposal practices.[5]

PropertyValueImplication for Disposal
Molecular Formula C5H10O4Indicates its organic nature, making it suitable for incineration.[6]
Molecular Weight 134.13 g/mol Provides context for calculating quantities for disposal.[2][7]
Appearance Clear, light yellow liquid (as part of a solution) or crystalline solidThe physical state will dictate the appropriate collection and containment methods.[2][5]
Solubility Water-solubleSpills can be diluted with water, but this also means it can easily enter aquatic systems if not contained.[2][4][8]
Stability Stable under normal conditionsNot prone to hazardous decomposition, simplifying storage of waste.[8]

Core Principles of this compound Disposal: A Risk-Based Approach

The fundamental principle governing the disposal of any laboratory chemical is the mitigation of risk to personnel and the environment. For this compound, while the immediate health hazards are low, the potential for environmental contamination, however minimal, must be addressed.[5]

Our disposal strategy is therefore built on the following pillars:

  • Containment: Preventing the release of this compound into the environment, particularly waterways.[8][9]

  • Segregation: Ensuring this compound waste is not mixed with incompatible materials.

  • Proper Labeling: Clearly identifying waste containers to prevent accidental misuse.

  • Regulatory Compliance: Adhering to all local, state, and federal waste disposal regulations.[10]

Step-by-Step Disposal Procedures

This section outlines the standard operating procedures for the disposal of this compound in various laboratory scenarios.

Routine Laboratory Waste (Small Quantities)

For small quantities of this compound waste generated during routine experiments (e.g., residues in beakers, contaminated pipette tips):

  • Collection: Collect all solid and liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with this compound (e.g., high-density polyethylene).

  • Labeling: The waste container must be labeled "this compound Waste" and include the date of initial waste accumulation.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible chemicals.[6][9]

  • Disposal: Once the container is full, it should be sent for disposal via a licensed chemical waste contractor. The preferred method of disposal is controlled incineration.[6]

Bulk Quantities and Unused Product

For larger volumes of expired or unused this compound:

  • Do Not Drain Dispose: Under no circumstances should bulk quantities of this compound be poured down the drain. Its water solubility means it can readily enter the sewer system.[8][9]

  • Licensed Disposal: Arrange for the collection and disposal of the material through a licensed chemical destruction facility.[6] This ensures the complete and environmentally sound destruction of the chemical.

  • Packaging for Transport: Ensure the material is securely packaged in its original or a suitable, well-labeled container for transport by the waste contractor.

Spill Cleanup and Disposal

In the event of an this compound spill, the following steps should be taken to ensure the safety of laboratory personnel and proper disposal of the resulting waste.[5]

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[6][9]

  • Personal Protective Equipment (PPE): At a minimum, wear safety goggles, gloves (nitrile or butyl rubber recommended), and a lab coat.[6][8]

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[8][11] Do not use combustible materials like paper towels to absorb large spills.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[9]

  • Decontamination: Clean the spill area with soap and water.[6]

  • Waste Disposal: The collected spill cleanup material is now considered chemical waste and must be disposed of through a licensed waste contractor.[8]

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical flow for determining the correct disposal path for this compound waste.

Anhydroxylitol_Disposal_Workflow start This compound Waste Generated quantity Bulk or Small Quantity? start->quantity spill Spill or Accidental Release? spill->quantity No spill_cleanup Follow Spill Cleanup Protocol: 1. Ensure Safety (PPE) 2. Contain Spill (Inert Absorbent) 3. Collect Waste 4. Decontaminate Area spill->spill_cleanup Yes quantity->spill Is it a spill? small_quant Routine Lab Waste (Small Quantity) quantity->small_quant Small bulk_quant Bulk Quantity or Unused Product quantity->bulk_quant Bulk licensed_disposal Dispose via Licensed Chemical Waste Contractor (Incineration Preferred) spill_cleanup->licensed_disposal collect_waste Collect in Designated, Labeled Waste Container small_quant->collect_waste no_drain DO NOT Pour Down Drain bulk_quant->no_drain collect_waste->licensed_disposal no_drain->licensed_disposal

Caption: Decision workflow for the proper disposal of this compound.

Emergency Procedures: A Proactive Stance on Safety

In the event of accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][8]

  • Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

It is imperative that all laboratory personnel are familiar with the location and operation of safety showers and eyewash stations.

Conclusion: Fostering a Culture of Safety and Responsibility

The proper disposal of this compound, while seemingly a routine task, is a direct reflection of a laboratory's commitment to safety, environmental responsibility, and scientific integrity. By understanding the "why" behind these procedures, researchers and scientists can move beyond mere compliance to become true stewards of a safe and sustainable research environment. This guide serves as a foundational resource, and it is incumbent upon each laboratory to integrate these principles into their specific safety protocols and training programs.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Anhydroxylitol

Author: BenchChem Technical Support Team. Date: January 2026

Anhydroxylitol, a derivative of xylitol, is widely utilized in the cosmetic and pharmaceutical industries for its excellent humectant and skin-conditioning properties.[1][2][3] While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), maintaining a robust safety protocol is paramount in any laboratory setting.[4][5] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to instill a culture of safety that goes beyond mere compliance, ensuring that the handling of this compound is always a controlled and safe process.

Hazard Assessment: Understanding the "Why"

This compound is generally considered to have a low hazard profile.[4] However, as with any fine powder or chemical, there are potential physical hazards to consider, primarily related to inhalation of dust and direct contact with eyes and skin. The primary objective of a PPE protocol for this compound is to mitigate these risks through consistent and proper use of protective gear.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on standard laboratory safety practices and information from safety data sheets.

Eye and Face Protection

Direct contact of this compound dust or solution with the eyes can cause irritation.[6][7]

  • Standard Operations: For handling small quantities where the risk of splashing or dust generation is minimal, safety glasses with side shields are mandatory.[7]

  • High-Risk Operations: When handling larger quantities, or if there is a potential for significant dust or aerosol generation, it is crucial to upgrade to chemical safety goggles.[8][9] In situations with a high risk of splashing, a face shield should be worn in conjunction with goggles.[10]

Hand Protection

While this compound is not a significant skin irritant, prolonged or repeated contact should be avoided.[6][11]

  • Glove Selection: Chemical-impermeable gloves are required.[6] Nitrile, butyl, or fluor rubber gloves are suitable choices.[12]

  • Glove Integrity: Always inspect gloves for any signs of degradation or puncture before use.[6][11] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of in accordance with laboratory procedures.[11] After handling, always wash your hands thoroughly.[6][11]

Body Protection

Protective clothing serves as a barrier against accidental spills and contamination.

  • Laboratory Coat: A standard lab coat or protective clothing should be worn at all times.[6][7]

  • Additional Protection: In scenarios involving large quantities or a significant risk of spills, consider wearing an apron or coveralls for added protection.[10]

Respiratory Protection

Inhalation of this compound dust should be minimized.

  • Engineering Controls: The primary method for controlling dust is to handle the substance in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with powders.[6][11]

  • Respiratory Masks: If engineering controls are insufficient to prevent dust formation or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator should be worn.[7]

PPE Selection Summary

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling small quantities in solution Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Lab coatNot generally required with good ventilation
Handling powdered this compound Chemical safety gogglesChemical-resistant glovesLab coatRecommended to handle in a fume hood; otherwise, a respirator is advised
Large-scale operations or potential for splashing Chemical safety goggles and face shieldChemical-resistant glovesLab coat and apron/coverallsHandle in a well-ventilated area or with respiratory protection
Cleaning up spills Chemical safety gogglesChemical-resistant glovesLab coatRequired if dust is generated during cleanup

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow start Start: Prepare to handle this compound task_assessment Assess the task: - Quantity - Physical form (solid/liquid) - Potential for dust/aerosol/splash start->task_assessment eye_protection Select Eye Protection task_assessment->eye_protection is_splash_risk Risk of splash or significant dust? eye_protection->is_splash_risk goggles_shield Wear chemical safety goggles and a face shield is_splash_risk->goggles_shield Yes safety_glasses Wear safety glasses with side shields is_splash_risk->safety_glasses No hand_protection Select Hand Protection goggles_shield->hand_protection safety_glasses->hand_protection gloves Wear chemical-impermeable gloves (e.g., nitrile) hand_protection->gloves inspect_gloves Inspect gloves before use gloves->inspect_gloves body_protection Select Body Protection inspect_gloves->body_protection lab_coat Wear a lab coat body_protection->lab_coat respiratory_protection Select Respiratory Protection lab_coat->respiratory_protection is_dust_risk Potential for dust inhalation? respiratory_protection->is_dust_risk fume_hood Handle in a fume hood is_dust_risk->fume_hood Yes no_respirator Ensure adequate general ventilation is_dust_risk->no_respirator No respirator Use a NIOSH/MSHA-approved respirator fume_hood->respirator If hood is unavailable end_workflow Proceed with handling fume_hood->end_workflow no_respirator->end_workflow

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include handling, emergency, and disposal procedures.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.[12]

    • Handle in a well-ventilated area.[6] For powders, use a chemical fume hood to avoid dust formation.[11]

  • Donning PPE: Put on all required PPE as determined by your task assessment.

  • Handling:

    • Avoid actions that could generate dust, such as vigorous shaking or scraping.

    • Use non-sparking tools if there is any fire risk, although this compound has a high flash point.[4][6]

    • Keep containers closed when not in use.[7]

  • Post-Handling:

    • Clean the work area thoroughly.

    • Properly remove and dispose of contaminated gloves.[11]

    • Wash hands with soap and water.[7]

Emergency Procedures: Spill Response

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[6] Remove all sources of ignition.[6]

  • Assess and Protect: Wear appropriate PPE, including respiratory protection if dealing with a powder.[6][11]

  • Containment: Prevent further spillage if it is safe to do so.[6][7]

  • Clean-up:

    • For solid spills, carefully sweep or scoop the material into a suitable, closed container for disposal.[6][7] Avoid creating dust.

    • For liquid spills, absorb with an inert dry material and place in an appropriate waste disposal container.[12]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures
  • Eye Contact: Immediately rinse with pure water for at least 15 minutes.[6] Consult a doctor.[6]

  • Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[6][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6][7]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[6] Never give anything by mouth to an unconscious person and seek immediate medical attention.[6][7]

Disposal Plan
  • Waste Collection: Collect waste this compound and contaminated materials (e.g., gloves, absorbent pads) in suitable, closed, and clearly labeled containers.[6][7]

  • Disposal Method: Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration.[6] Do not allow the chemical to enter drains or sewer systems.[6] Always follow local, state, and federal regulations for chemical waste disposal.

References

  • This compound | C5H10O4 | CID 104501 - PubChem - NIH. [Link]

  • PUBLIC REPORT this compound - Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • This compound, 53448-53-6 - The Good Scents Company. [Link]

  • Safety Assessment of Anhydrogalactose, Anhydroglucitol, this compound, Arabinose, Psicose, Saccharide Hydrolysate, and Saccharide Isomerate as Used in Cosmetics - PubMed. [Link]

  • Everything you need to know about this compound | FormuNova. [Link]

  • This compound | Korean skincare | SincereSkincare.com. [Link]

  • Safety Assessment of Anhydrogalactose, Anhydroglucitol, this compound, Arabinose, Psicose, Saccharide Hydrolysate, and Sacchar - Cosmetic Ingredient Review. [Link]

  • What is "this compound" and what is its purpose? - Typology. [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. [Link]

  • Recommended PPE to handle chemicals - Bernardo Ecenarro. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. [Link]

  • PPE for Chemical Handling: A Quick Guide | Healthy Bean. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.